molecular formula C6H13BrSi B1277911 (2-Bromoallyl)trimethylsilane CAS No. 81790-10-5

(2-Bromoallyl)trimethylsilane

Cat. No.: B1277911
CAS No.: 81790-10-5
M. Wt: 193.16 g/mol
InChI Key: LUPQCAARZVEFMT-UHFFFAOYSA-N
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Description

(2-Bromoallyl)trimethylsilane is a useful research compound. Its molecular formula is C6H13BrSi and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoprop-2-enyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPQCAARZVEFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400261
Record name (2-Bromoallyl)trimethylsilane
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81790-10-5
Record name (2-Bromoallyl)trimethylsilane
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Record name (2-Bromoallyl)trimethylsilane
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Foundational & Exploratory

Introduction: A Multifaceted Tool for Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Bromoallyl)trimethylsilane (CAS 81790-10-5) for Advanced Synthesis

This compound is a versatile organosilicon compound that has emerged as a powerful reagent in the synthetic chemist's toolkit.[1] Its unique bifunctional structure, featuring a reactive allyl bromide and a stabilizing trimethylsilyl group, allows for a diverse range of chemical transformations. The trimethylsilyl moiety not only enhances the compound's stability and solubility in organic solvents but also plays a crucial role in directing its reactivity, making it an invaluable building block for creating complex molecular architectures.[1] This guide provides an in-depth exploration of its properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development and material science.[1]

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The key specifications for this compound are summarized below.

PropertyValueSource(s)
CAS Number 81790-10-5[1]
Molecular Formula C₆H₁₃BrSi[1][2]
Molecular Weight 193.16 g/mol [1][2]
Appearance Colorless to light yellow/orange liquid[1][3]
Boiling Point 82-85 °C / 60 mmHg[1][4]
Density 1.121 - 1.13 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.462[4]
Purity ≥ 90% (GC)[1][3]
Flash Point 30 - 33 °C (87 - 91.4 °F)
InChI Key LUPQCAARZVEFMT-UHFFFAOYSA-N
Synonyms 2-Bromo-3-(trimethylsilyl)propene, 2-Bromoallyltrimethylsilane[1]

Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from the distinct yet synergistic reactivity of its two key functional groups. The interplay between the allyl bromide and the trimethylsilyl group allows it to serve as a versatile synthon for various intermediates, including the 1-trimethylsilylmethylvinyl anion.[5]

The trimethylsilyl group is well-known for stabilizing a positive charge on a β-carbon atom (the β-silicon effect), a property that can be exploited in various electrophilic reactions. Conversely, the carbon-silicon bond can be cleaved under certain conditions, often with fluoride ions, to generate a nucleophilic carbanion. The allyl bromide moiety is a classic electrophilic partner, susceptible to nucleophilic substitution (S_N2 or S_N2') and oxidative addition with transition metal catalysts, which is fundamental to its role in cross-coupling reactions.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites & Principles mol C(Br)(=C)CSi(C)C electrophilic Electrophilic Site (Allyl Bromide) nucleophilic Nucleophilic Precursor (via C-Si cleavage) stabilization β-Silicon Effect (Cation Stabilization) p1 p1->electrophilic S_N2 / S_N2' Cross-Coupling p2 p2->nucleophilic F⁻ activation p3 p3->stabilization Carbocation intermediate

Caption: Key reactive principles of this compound.

Core Applications in Organic Synthesis

This compound is a cornerstone reagent for several critical synthetic transformations, finding applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Organosilicon reagents are valuable partners in palladium-catalyzed cross-coupling reactions for forming C-C bonds.[6] this compound, as a vinyl bromide, can readily participate in reactions like the Suzuki, Stille, and Hiyama couplings. These reactions are foundational in modern drug discovery for constructing the complex scaffolds of biologically active molecules.[7] The use of preformed, stable organosilicon reagents like silanolates can offer mild, fluoride-free conditions compatible with a wide array of functional groups.[8]

Suzuki_Coupling cluster_catalyst Pd(0) Catalytic Cycle start This compound oxidative_addition Oxidative Addition start->oxidative_addition Vinyl Bromide boronic_acid Aryl Boronic Acid R-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation Base pd0 Pd(0)L₂ pd0->oxidative_addition pd_complex [R'Pd(II)Br]L₂ oxidative_addition->pd_complex pd_complex->transmetalation pd_intermediate [R'Pd(II)R]L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Coupled Product (Aryl-substituted allylsilane) reductive_elimination->product

Caption: Workflow for a Suzuki cross-coupling reaction.

Annulation Strategies for Ring Formation

Pioneering work by Trost and Chan demonstrated the utility of this compound as a reagent for intramolecular carbocyclic [3+2] cycloadditions, providing a powerful method for constructing five-membered rings. This type of annulation is critical for synthesizing a variety of natural products and complex organic molecules.

Synthesis of Functionalized Dienes and Amino Acids

The reagent serves as a valuable precursor for synthesizing 1-trimethylsilylmethyl-substituted 1,3-butadienes, which are useful monomers and building blocks in polymer and organic chemistry.[5] Furthermore, it has been employed in the synthesis of γ,δ-unsaturated α-amino acids, which are important non-proteinogenic amino acids for peptide modification and drug design.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Objective: To synthesize an aryl-substituted allylsilane via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.04 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate, P(t-Bu)₃·HBF₄, and potassium carbonate.

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid, followed by anhydrous THF via syringe.

  • Substrate Addition: Add this compound to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain stirring. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically indicates reaction completion (usually 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.

Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values for the target structure.

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

GHS Hazard Information:

PictogramClassHazard Statement
Flame Flammable Liquid, Cat. 3H226: Flammable liquid and vapor.[2][9]
Exclamation Mark Skin Irritation, Cat. 2H315: Causes skin irritation.[2][9]
Eye Irritation, Cat. 2H319: Causes serious eye irritation.[2][9]
Specific Target Organ Toxicity (Single Exposure), Cat. 3H335: May cause respiratory irritation.[2]

Handling Precautions:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof electrical equipment.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9]

  • Avoid breathing vapors or mist.

  • Take precautionary measures against static discharge.[9]

Storage Conditions:

  • Store in a cool, dry, well-ventilated place.

  • The recommended storage temperature is between 2-8°C or frozen (<0°C).[1][9]

  • Keep the container tightly closed and store under an inert gas (e.g., Argon or Nitrogen) as the compound is moisture-sensitive.[9]

Conclusion

This compound is a highly valuable and versatile reagent, distinguished by its dual functionality that enables a wide range of synthetic applications. From its central role in palladium-catalyzed cross-coupling reactions to its utility in complex annulation strategies, it provides chemists with a reliable tool for the efficient construction of intricate molecular frameworks. A thorough understanding of its reactivity, combined with stringent adherence to safety and handling protocols, will continue to facilitate innovation in pharmaceutical development, material science, and the broader field of organic synthesis.

References

  • This compound | C6H13BrSi | CID 4173130. PubChem, National Institutes of Health, [Link].

  • The Versatility of Bromo(trimethyl)silane in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link].

  • This compound (C007B-042757). Cenmed Enterprises, [Link].

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC, National Institutes of Health, [Link].

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal, [Link].

  • Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation. Organic Syntheses Procedure, [Link].

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois, [Link].

  • Advances in Cross-Coupling Reactions. MDPI, [Link].

  • (2-Bromoethyl)trimethylsilane | C5H13BrSi | CID 11665502. PubChem, National Institutes of Health, [Link].

  • Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, [Link].

Sources

A Comprehensive Technical Guide to (2-Bromoallyl)trimethylsilane: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (2-bromoallyl)trimethylsilane, a versatile organosilicon reagent with significant applications in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthetic protocols, comprehensive characterization, and its utility in constructing complex molecular architectures.

Introduction: The Strategic Advantage of this compound

This compound, also known as 2-bromo-3-(trimethylsilyl)propene, is a key building block in the arsenal of modern synthetic chemists.[1] Its unique bifunctional nature, possessing both a nucleophilic allylsilane moiety and a handle for cross-coupling reactions in the form of a vinyl bromide, allows for a diverse range of chemical transformations. The presence of the trimethylsilyl group imparts stability and enhances solubility in common organic solvents, facilitating its use in a variety of reaction conditions.[1] This reagent has found utility in the synthesis of complex natural products and plays a role in the development of novel pharmaceuticals and advanced materials.[1]

The strategic importance of this compound lies in its ability to act as a linchpin, enabling the sequential or convergent assembly of intricate molecular frameworks. The trimethylsilyl group plays a crucial role in stabilizing a β-carbocationic intermediate, a phenomenon known as the β-silicon effect, which is fundamental to its reactivity in reactions such as the Hosomi-Sakurai allylation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization.

Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below, providing essential information for handling and reaction setup.

PropertyValueReference
Molecular Formula C₆H₁₃BrSi[2]
Molecular Weight 193.16 g/mol [2]
CAS Number 81790-10-5[2]
Appearance Colorless to light yellow liquid[3]
Density 1.13 g/mL[1]
Boiling Point 82-85 °C / 60 mmHg[1]
Refractive Index (n20/D) 1.46[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data provides a benchmark for its characterization.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of the protons and carbons.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR (CDCl₃) ~5.6s=CH₂
~5.4s=CH₂
~1.9s-CH₂-Si
~0.1s-Si(CH₃)₃
¹³C NMR (CDCl₃) ~135C=C(Br)
~125C=CH₂
~30-CH₂-Si
~-1.5-Si(CH₃)₃

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary slightly.

The ¹H NMR spectrum is characterized by two singlets in the olefinic region for the diastereotopic vinyl protons, a singlet for the methylene protons adjacent to the silicon atom, and a strong singlet for the nine equivalent protons of the trimethylsilyl group. In the ¹³C NMR spectrum, the quaternary carbon attached to the bromine atom appears downfield, followed by the terminal vinyl carbon. The methylene carbon and the trimethylsilyl carbons are observed upfield.

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound displays characteristic absorption bands.[4]

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2950StrongC-H stretch (in CH₃ and CH₂)
~1620MediumC=C stretch
~1250StrongSi-CH₃ symmetric deformation
~840StrongSi-C stretch
~690MediumC-Br stretch

Note: Approximate values based on typical IR frequencies for the respective functional groups.[4]

The presence of the C=C double bond is confirmed by the stretching vibration around 1620 cm⁻¹. The strong bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the trimethylsilyl group.

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in research and development. A common and effective method involves the free-radical bromination of allyltrimethylsilane.

Synthetic Workflow

Synthesis_Workflow start Allyltrimethylsilane reaction Free-Radical Bromination start->reaction reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄ (solvent) reagents->reaction workup Filtration & Distillation reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Allyltrimethylsilane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of allyltrimethylsilane (1.0 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of AIBN (0.02 equivalents).

  • Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is the preferred reagent for allylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions such as addition to the double bond.

  • AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.

  • CCl₄ as Solvent: Carbon tetrachloride is a non-polar solvent that is suitable for free-radical reactions and has a convenient boiling point for this transformation.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any acidic byproducts and unreacted reagents.

  • Vacuum Distillation: This purification technique is necessary to separate the desired product from any non-volatile impurities and starting material.

Applications in Organic Synthesis

This compound is a versatile reagent that participates in a variety of powerful carbon-carbon bond-forming reactions, making it highly valuable in the synthesis of complex molecules, including pharmaceutical intermediates.

The Hosomi-Sakurai Reaction

Hosomi_Sakurai reagent This compound intermediate β-Silyl Carbocation Intermediate reagent->intermediate electrophile Aldehyde/Ketone electrophile->intermediate lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->electrophile product Homoallylic Alcohol intermediate->product

Caption: The Hosomi-Sakurai Reaction.

The reaction proceeds through the activation of the carbonyl electrophile by the Lewis acid, followed by nucleophilic attack of the allylsilane. The key intermediate is a β-silyl carbocation, which is stabilized by hyperconjugation with the carbon-silicon bond. Subsequent elimination of the silyl group yields the homoallylic alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the allyl group.

In a Suzuki coupling, this compound can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Suzuki_Coupling reagent This compound product 2-Substituted Allylsilane reagent->product boronic_acid Organoboron Reagent (R-B(OH)₂) boronic_acid->product catalyst Pd Catalyst & Base catalyst->reagent

Caption: Suzuki Coupling with this compound.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new, more substituted alkene.

Application in the Synthesis of Prostaglandin Analogues

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from heat and incompatible materials, such as strong oxidizing agents.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its unique combination of an allylsilane and a vinyl bromide functionality allows for a wide array of synthetic transformations, making it a valuable tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.

References

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. [Link]

  • Use of the Hosomi-Sakurai allylation in natural product total synthesis. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • The Hosomi–Sakurai Reaction. Thieme. [Link]

  • A General Catalyst Controlled Route to Prostaglandin F2α. PubMed Central. [Link]

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link]

  • The synthesis and biological activity of alkyloxy prostaglandin analogues. PubMed. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

  • Prostaglandins and Inflammation. PubMed Central. [Link]

  • Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer. PubMed Central. [Link]

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The Synthetic Cornerstone: A Technical Guide to 2-Bromo-3-(trimethylsilyl)propene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is perpetual. 2-Bromo-3-(trimethylsilyl)propene has emerged as a significant bifunctional conjunctive reagent, offering a unique combination of reactive sites that enable elegant and powerful strategies for the construction of complex molecular architectures. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical properties, synthesis, and reactivity of this valuable synthetic tool. The insights and protocols detailed herein are grounded in the seminal work of Trost and Coppola, who first elucidated the synthetic potential of this reagent.[1][2]

Molecular Structure and Physicochemical Properties

2-Bromo-3-(trimethylsilyl)propene, with the chemical formula C₆H₁₃BrSi, possesses a unique structural framework characterized by a vinyl bromide and an allyl silane. This arrangement of functional groups is the source of its diverse reactivity.

Table 1: Physical and Chemical Properties of 2-Bromo-3-(trimethylsilyl)propene

PropertyValueSource/Comment
Molecular Formula C₆H₁₃BrSi-
Molecular Weight 193.16 g/mol Calculated
Appearance Colorless liquid (predicted)Based on similar organosilicon compounds.
Boiling Point Not availableExpected to be in the range of 150-180 °C at atmospheric pressure.
Density Not availableLikely to be slightly denser than water.
Refractive Index Not available-
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water.General solubility of similar nonpolar organic compounds.

Synthesis of 2-Bromo-3-(trimethylsilyl)propene

The synthesis of 2-Bromo-3-(trimethylsilyl)propene can be achieved through a multi-step process, likely starting from commercially available precursors. A plausible synthetic route is outlined below, based on established organometallic chemistry principles.

Proposed Synthetic Workflow

The synthesis likely involves the silylation of a suitable propargyl precursor followed by a carefully controlled bromination reaction.

Synthesis_Workflow cluster_0 Step 1: Silylation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination Propargyl_Alcohol Propargyl Alcohol TMS_Acetylene Trimethylsilylacetylene Silyl_Propargyl_Alcohol 3-(Trimethylsilyl)prop-2-yn-1-ol Propargyl_Alcohol->Silyl_Propargyl_Alcohol 1. EtMgBr 2. TMSCl Grignard Grignard Reagent (e.g., EtMgBr) Silyl_Propargyl_Alcohol_2 3-(Trimethylsilyl)prop-2-yn-1-ol Allyl_Silane_Alcohol (E/Z)-3-(Trimethylsilyl)prop-2-en-1-ol Silyl_Propargyl_Alcohol->Allyl_Silane_Alcohol LiAlH4 Reducing_Agent Reducing Agent (e.g., LiAlH4) Allyl_Silane_Alcohol_2 (E/Z)-3-(Trimethylsilyl)prop-2-en-1-ol Final_Product 2-Bromo-3-(trimethylsilyl)propene Allyl_Silane_Alcohol->Final_Product PBr3 Brominating_Agent Brominating Agent (e.g., PBr3 or CBr4/PPh3)

Caption: Proposed synthetic workflow for 2-Bromo-3-(trimethylsilyl)propene.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Trimethylsilyl)prop-2-yn-1-ol

  • To a solution of ethylmagnesium bromide in THF, slowly add propargyl alcohol at 0 °C.

  • After gas evolution ceases, add chlorotrimethylsilane (TMSCl) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 3-(trimethylsilyl)prop-2-yn-1-ol.

Step 2: Synthesis of (E/Z)-3-(Trimethylsilyl)prop-2-en-1-ol

  • To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C, add a solution of 3-(trimethylsilyl)prop-2-yn-1-ol in THF dropwise.

  • Stir the mixture at room temperature for several hours.

  • Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate to give the allylic alcohol.

Step 3: Synthesis of 2-Bromo-3-(trimethylsilyl)propene

  • To a solution of (E/Z)-3-(trimethylsilyl)prop-2-en-1-ol in dry diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

  • Stir the reaction at 0 °C for a few hours.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by distillation under reduced pressure to afford 2-Bromo-3-(trimethylsilyl)propene.

Spectral Data Analysis

While experimental spectra are not widely available, the expected spectral characteristics can be predicted based on the molecular structure.

Table 2: Predicted Spectral Data for 2-Bromo-3-(trimethylsilyl)propene

Technique Expected Signals
¹H NMR δ ~0.1 ppm (s, 9H, Si(CH₃)₃), δ ~1.8 ppm (d, 2H, CH₂), δ ~5.5-6.0 ppm (m, 2H, =CH₂)
¹³C NMR δ ~-1.0 ppm (Si(CH₃)₃), δ ~25 ppm (CH₂), δ ~120-130 ppm (=CBr and =CH₂)
IR (Infrared) ~3080 cm⁻¹ (=C-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1620 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~840 cm⁻¹ (Si-C stretch)
Mass Spec (MS) Molecular ion peaks (M⁺) at m/z 192 and 194 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve loss of a methyl group from the trimethylsilyl moiety and loss of the bromine atom.

Reactivity and Applications in Synthesis

2-Bromo-3-(trimethylsilyl)propene is a powerful tool for the construction of five-membered rings through a [3+2] annulation strategy.[1][2] The vinyl bromide serves as an electrophilic site, while the allyl silane acts as a nucleophilic partner, often activated by a Lewis acid.

Mechanism of [3+2] Annulation

The general mechanism involves the reaction of 2-Bromo-3-(trimethylsilyl)propene with a suitable 1,2-dicarbonyl compound or its equivalent in the presence of a Lewis acid.

Annulation_Mechanism cluster_0 Reaction Components cluster_1 Reaction Pathway Reagent 2-Bromo-3-(trimethylsilyl)propene Intermediate Allyl Cation Intermediate Reagent->Intermediate Lewis Acid Activation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., TiCl4) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Five-Membered Ring Product Cyclization->Product

Caption: Generalized mechanism for [3+2] annulation.

This methodology has been applied to the synthesis of various carbo- and heterocyclic systems, demonstrating its utility in the rapid construction of complex molecular frameworks. The trimethylsilyl group plays a crucial role in stabilizing the intermediate carbocation and directing the regioselectivity of the cyclization.

Safety and Handling

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

  • Hazards: The compound is likely to be flammable. It may be harmful if inhaled, swallowed, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory system.

Conclusion

2-Bromo-3-(trimethylsilyl)propene stands as a testament to the power of bifunctional reagents in streamlining complex organic syntheses. Its ability to participate in [3+2] annulation reactions provides a direct and efficient route to valuable five-membered ring systems. While detailed experimental data on its physical properties remain somewhat elusive in the public domain, its synthetic utility, as pioneered by Trost and Coppola, is well-established. This guide provides a foundational understanding for researchers looking to harness the synthetic potential of this versatile building block in their own research and development endeavors.

References

  • Trost, B. M., & Coppola, B. P. (1982). 2-Bromo-3-trimethylsilylpropene. An annulating agent for five-membered carbo- and heterocycles. Journal of the American Chemical Society, 104(24), 6879–6881. [Link]

  • Coppola, B. P. (1984). 2-bromo-3-(trimethylsilyl) Propene: A Bifunctional Conjunctive Reagent. University of Wisconsin--Madison.

Sources

(2-Bromoallyl)trimethylsilane boiling point and density

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Bromoallyl)trimethylsilane: Physicochemical Properties and Synthetic Applications

Introduction

This compound, with the CAS Number 81790-10-5, is a versatile organosilicon compound that has emerged as a valuable reagent in modern organic synthesis.[1] Its unique bifunctional nature, possessing both a reactive bromoallyl moiety and a stabilizing trimethylsilyl group, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of its core physicochemical properties, particularly its boiling point and density, and delves into its applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it a highly adaptable tool for complex molecular architecture.[1]

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to light yellow liquid and is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[1][2] A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Boiling Point 82-85 °C / 60 mmHg[1][2]
Density 1.121 g/mL at 25 °C[2]
1.13 g/mL[1]
Molecular Formula C₆H₁₃BrSi[1][3]
Molecular Weight 193.16 g/mol [1][3][4]
Refractive Index n20/D 1.462[2]
Flash Point 30 °C (87 °F)[2]
CAS Number 81790-10-5[1][3]
Purity Typically >90.0% (GC)[1][3]

Synthetic Utility and Mechanistic Considerations

The synthetic power of this compound stems from its role as a precursor to the 1-trimethylsilylmethylvinyl anion. This anion is readily generated under standard conditions and serves as a versatile nucleophile for introducing the synthetically useful 1-trimethylsilylmethylvinyl group onto a wide array of electrophilic substrates.[5] This reactivity is pivotal in carbon-carbon bond formation.

The presence of the trimethylsilyl group is not merely passive; it influences the regioselectivity of subsequent reactions and can be strategically removed or transformed in later synthetic steps. For example, its utility is showcased in the synthesis of α-methylene-γ-lactones, a structural motif present in many biologically active natural products.[5]

Key Experimental Workflow: Synthesis of α-Methylene-γ-lactones

This protocol describes a representative application of this compound in the synthesis of α-methylene-γ-lactones via the ring-opening of an epoxide, followed by desilylative oxidation. This self-validating workflow demonstrates the reagent's utility as a 1-hydroxymethylvinyl anion equivalent.[5]

Step 1: Grignard Reagent Formation
  • Setup : Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Initiation : Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition : Dissolve this compound in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the magnesium turnings via the dropping funnel.

  • Reaction : The reaction is typically initiated with gentle heating. Once initiated, the exothermic reaction should maintain a gentle reflux. Continue stirring until the magnesium is consumed to yield the Grignard reagent, (1-(trimethylsilylmethyl)vinyl)magnesium bromide.

Step 2: Copper-Catalyzed Epoxide Ring Opening
  • Catalyst Addition : Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a catalytic amount of copper(I) iodide (CuI).

  • Substrate Addition : Add a solution of the desired epoxide (e.g., 1-butene oxide) in anhydrous THF dropwise to the reaction mixture.

  • Reaction : Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction proceeds via an Sₙ2' mechanism, yielding a homoallylic alcohol.

Step 3: Desilylative Oxidation and Lactonization
  • Quenching : Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Oxidation/Lactonization : The resulting allylsilane alcohol can then be subjected to desilylative oxidation conditions (e.g., using Jones oxidation or other suitable oxidizing agents) to furnish the target α-methylene-γ-lactone.

Visualization of Synthetic Pathway

The following diagram illustrates the key transformation from an epoxide to an α-methylene-γ-lactone using this compound.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product A This compound D Grignard Reagent (1-(trimethylsilylmethyl)vinyl)magnesium bromide A->D  + Mg, THF B Mg, THF B->D C Epoxide E Homoallylic Alcohol (Allylsilane) C->E D->E  + Epoxide (C)  cat. CuI F α-Methylene-γ-lactone E->F Desilylative Oxidation caption Synthetic workflow for α-methylene-γ-lactones.

Caption: Synthetic workflow for α-methylene-γ-lactones.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[2][4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. Due to its sensitivity to moisture, it should be stored under an inert gas atmosphere in a tightly sealed container. Recommended storage is at refrigerated temperatures (2-8°C).[1][2]

Conclusion

This compound is a reagent of significant value in organic chemistry. Its well-defined physicochemical properties, including a boiling point of 82-85 °C at 60 mmHg and a density of approximately 1.12-1.13 g/mL, provide a solid foundation for its practical application. The compound's true utility is realized in its capacity to serve as a versatile building block for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds like α-methylene-γ-lactones. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

  • This compound | CymitQuimica.

  • 2-Bromoallyltrimethylsilane technical grade, 90%.

  • This compound.

  • This compound.

  • This compound manufacturers and suppliers in india.

  • This compound | C6H13BrSi.

  • This compound.

  • This compound (C007B-042757).

  • Organic Syntheses Procedure.

  • (2-BROMOETHYL)TRIMETHYLSILANE CAS#: 18156-67-7.

  • This compound.

  • This compound | 81790-10-5.

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solubility of (2-Bromoallyl)trimethylsilane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-Bromoallyl)trimethylsilane in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a versatile organosilicon reagent crucial in synthetic organic chemistry for introducing the 2-bromoallyl functional group in various molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials.[1] A comprehensive understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing purification protocols, and ensuring safe handling. This technical guide provides a detailed analysis of the physicochemical properties of this compound, a theoretical framework for predicting its solubility based on molecular structure, and robust, step-by-step protocols for the empirical determination of its solubility. While specific quantitative data is not extensively published, this document synthesizes established chemical principles and safety data to provide researchers, scientists, and drug development professionals with a self-validating framework for solvent selection and application.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound, with the chemical formula C₆H₁₃BrSi, is a bifunctional molecule featuring a nucleophilic allylsilane moiety and an electrophilic vinyl bromide.[2] This unique electronic arrangement makes it a valuable building block in organic synthesis.[1] The trimethylsilyl group [(CH₃)₃Si-] significantly influences the compound's physical properties, enhancing its stability and governing its solubility characteristics in organic media.[1]

A foundational understanding of its physical and chemical properties is essential for predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₃BrSi[1][2][3]
Molecular Weight 193.16 g/mol [1][2][3]
Appearance Colorless to light yellow/orange clear liquid[1][3]
Density ~1.121 - 1.13 g/mL at 25 °C[1]
Boiling Point 82 - 85 °C at 60 mmHg[1]
Refractive Index n20/D ~1.462
Flash Point 30 - 33 °C (87 - 91.4 °F)[4]

Theoretical Framework for Solubility Prediction

The solubility of a substance is primarily dictated by the principle of "like dissolves like," which posits that compounds with similar polarities and intermolecular forces are more likely to be miscible.[5][6] The molecular structure of this compound contains two key features that determine its polarity:

  • The Trimethylsilyl Group: This large, nonpolar, and sterically bulky group dominates the molecular structure. It engages primarily in weak van der Waals (London dispersion) forces.

  • The 2-Bromoallyl Group: The carbon-bromine bond introduces a degree of polarity to this end of the molecule. However, the overall nonpolar character imparted by the hydrocarbon backbone and the silyl group is the prevailing factor.

Based on this structure, this compound is classified as a predominantly nonpolar to weakly polar molecule. Its solubility behavior is therefore expected to mirror that of similar nonpolar organosilanes.[5][7] It will exhibit high solubility in nonpolar and weakly polar aprotic solvents and poor solubility in highly polar, protic solvents like water.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hydrocarbons Hexane, Heptane, Toluene, BenzeneMiscible / Highly SolubleSimilar nonpolar nature and reliance on London dispersion forces promote miscibility.[5]
Ethers Diethyl Ether, Tetrahydrofuran (THF), DioxaneMiscible / Highly SolubleThese weakly polar aprotic solvents can effectively solvate the nonpolar solute.[5]
Chlorinated Solvents Dichloromethane (DCM), Chloroform, Carbon TetrachlorideMiscible / Highly SolubleEffective at dissolving a wide range of nonpolar and weakly polar organic compounds.[5]
Polar Aprotic Solvents Acetone, Ethyl Acetate, AcetonitrileSoluble to Moderately SolubleIncreased solvent polarity may slightly reduce solubility compared to nonpolar solvents, but solvation is generally favorable.
Polar Protic Solvents Methanol, EthanolSoluble / Moderately SolubleWhile these solvents are polar, the alkyl portion allows for some interaction. One source specifically notes solubility in alcohol.[8] The solubility is expected to decrease with increasing solvent polarity (e.g., higher in ethanol than methanol).
Highly Polar Protic Solvents WaterInsoluble / ImmiscibleThe large, nonpolar organosilane structure cannot overcome the strong hydrogen-bonding network of water, leading to immiscibility.[5][9]

Experimental Determination of Solubility: Protocols and Safety

Given the lack of extensive published quantitative data, empirical determination is essential for precise applications. The following protocols provide a framework for both qualitative and quantitative assessment.

Critical Safety and Handling Precautions

This compound is a hazardous chemical requiring strict safety protocols. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[10]

  • Flammability: The compound is a flammable liquid with a low flash point.[2][4] Keep away from all ignition sources, including heat, sparks, and open flames.[10] Ensure all equipment is properly grounded to prevent static discharge.[11]

  • Irritant: It causes serious skin and eye irritation and may cause respiratory irritation.[2][10] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[10]

  • Moisture Sensitivity: Organosilanes can be sensitive to moisture.[4] While not explicitly stated to be water-reactive in the same way as chlorosilanes, it is best practice to store under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and dry glassware to ensure sample integrity.[4][11]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, typically at 2-8°C.[1]

Experimental Workflow

The process for determining solubility involves a systematic approach from a simple qualitative check to a more rigorous quantitative measurement.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Determination qual_start Select Solvent & Prepare Sample qual_mix Add 1 mL Solvent to 1 mL Reagent in Vial qual_start->qual_mix qual_observe Vortex/Shake & Let Stand qual_mix->qual_observe qual_result Single Phase? qual_observe->qual_result qual_miscible Result: Miscible qual_result->qual_miscible Yes qual_immiscible Result: Immiscible / Insoluble qual_result->qual_immiscible No quant_start Prepare Saturated Solution at Temp T qual_miscible->quant_start Proceed if Miscible quant_aliquot Take Known Volume of Supernatant quant_start->quant_aliquot quant_weigh1 Weigh Aliquot (Mass A) quant_aliquot->quant_weigh1 quant_evap Evaporate Solvent under Vacuum quant_weigh1->quant_evap quant_weigh2 Weigh Non-Volatile Solute (Mass B) quant_evap->quant_weigh2 quant_calc Calculate Solubility (g/100mL or mol/L) quant_weigh2->quant_calc

Sources

Navigating the Spectral Landscape of (2-Bromoallyl)trimethylsilane: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Spectral Data Acquisition

In the realm of chemical analysis, direct empirical data is the gold standard. This guide was intended to provide a comprehensive analysis of the experimentally obtained ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Bromoallyl)trimethylsilane. However, an exhaustive search of publicly accessible chemical databases and spectral libraries, including PubChem, SpectraBase, and the Spectral Database for Organic Compounds (SDBS), did not yield the specific spectral data for this compound.

The absence of this foundational data necessitates a shift in approach. This whitepaper will therefore serve as an in-depth predictive and interpretive guide. Leveraging established principles of NMR spectroscopy, substituent effects, and data from analogous structures, we will construct a theoretical framework for the ¹H and ¹³C NMR spectra of this compound. This guide will equip researchers with the knowledge to anticipate the spectral features of this versatile reagent and to confidently interpret the data once it is acquired experimentally.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, with the chemical formula C₆H₁₃BrSi, is a valuable bifunctional reagent in organic synthesis.[1][2][3] Its structure incorporates a vinyl bromide moiety and an allylic trimethylsilyl group, offering multiple avenues for chemical transformation. The trimethylsilyl group can act as a stabilizing group or a precursor for further functionalization, while the vinyl bromide is amenable to a wide range of cross-coupling reactions.[1] Understanding the precise molecular structure and electronic environment of this compound through NMR spectroscopy is paramount for its effective utilization in complex synthetic pathways.

Molecular Structure and Key Features:

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} "Molecular structure of this compound."

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule. The interpretation of this spectrum hinges on understanding the electronic effects of the trimethylsilyl and bromo substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Si(CH ₃)₃0.1 - 0.3Singlet (s)9HProtons on methyl groups attached to silicon are highly shielded and typically appear far upfield. The nine protons are chemically equivalent, resulting in a single, sharp signal.
CH ₂Si1.8 - 2.2Singlet (s)2HThese allylic protons are adjacent to the electron-withdrawing vinyl bromide and the electropositive silicon. The deshielding effect of the double bond and bromine will shift this signal downfield relative to a simple alkylsilane. Due to the absence of adjacent protons, this signal is expected to be a singlet.
=CH5.5 - 6.0Two Doublets (d)2HThe two geminal vinylic protons are diastereotopic and will appear as two distinct signals, likely as doublets due to geminal coupling. Their chemical shifts are significantly downfield due to being directly attached to the sp² hybridized carbon.

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Trimethylsilyl (TMS) Protons: The electropositive nature of silicon leads to significant shielding of the attached methyl protons, causing their resonance to appear at a very high field (low ppm value). The free rotation around the Si-C bonds makes all nine protons equivalent, hence a singlet.

  • Allylic Protons (CH₂Si): The chemical shift of these protons is influenced by a balance of factors. The adjacent sp² carbon and the electronegative bromine atom exert a deshielding effect, pulling the signal downfield. The silicon atom has a modest shielding effect. The absence of protons on the adjacent C2 carbon means there will be no spin-spin coupling, resulting in a singlet.

  • Vinylic Protons (=CH₂): Protons directly attached to a double bond are deshielded and resonate at lower fields. The two protons on C3 are not chemically equivalent. One is cis to the bromine-bearing carbon and the other is trans. This difference in their spatial relationship to the substituents on C2 will result in slightly different chemical shifts. They will couple to each other (geminal coupling), giving rise to two doublets.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show four signals, corresponding to the four distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Si(C H₃)₃-2 to 2The carbon atoms of the trimethylsilyl group are highly shielded and appear upfield, often near or below the TMS reference signal.
C H₂Si20 - 30This allylic carbon is an sp³ hybridized carbon. Its chemical shift will be influenced by the attached silicon and the nearby double bond.
=C (Br)CH₂Si125 - 135This is an sp² hybridized carbon directly attached to an electronegative bromine atom. The deshielding effect of the bromine will cause this signal to appear significantly downfield.
=C H₂120 - 130This terminal sp² hybridized carbon of the double bond will also be in the downfield region typical for alkenic carbons.

Expert Insights into ¹³C Chemical Shift Prediction:

  • Influence of Silicon: Carbon atoms directly bonded to silicon experience a shielding effect, causing their signals to appear at higher fields (lower ppm values) than their all-carbon analogues.

  • Effect of Bromine: The electronegative bromine atom strongly deshields the carbon to which it is attached, resulting in a significant downfield shift.

  • Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. sp² hybridized carbons of the double bond resonate at much lower fields than the sp³ hybridized carbons of the alkyl chain.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire NMR spectra of this compound, the following protocol is recommended:

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). Chloroform-d (CDCl₃) is a common choice for routine analysis.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, depending on the sample concentration and spectrometer sensitivity.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the peak multiplicities and measure coupling constants in the ¹H NMR spectrum.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "General workflow for NMR data acquisition and analysis."

Conclusion and Future Outlook

While the absence of experimentally verified ¹H and ¹³C NMR spectra for this compound in the public domain presents a challenge, a robust predictive framework can be established based on fundamental NMR principles and comparative data. This guide provides a detailed theoretical analysis of the expected spectral features, offering valuable insights for researchers working with this compound. It is our hope that this document will not only aid in the interpretation of future experimental data but also underscore the importance of data sharing within the scientific community. The deposition of experimental NMR data into public repositories is crucial for accelerating research and fostering a more collaborative scientific landscape.

References

  • Chem-Impex. This compound. [Link]

  • PubChem. This compound. [Link]

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(2-Bromoallyl)trimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Allylic Building Block

(2-Bromoallyl)trimethylsilane is a valuable and versatile organosilicon reagent in modern organic synthesis. Its unique trifunctional nature, possessing a vinyl bromide, an allylic silane, and a methylene unit, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the commercial availability, properties, handling, and, most importantly, the strategic application of this compound in the synthesis of complex molecules, with a particular focus on its role in the development of pharmaceutical intermediates and natural product analogs. The trimethylsilyl group enhances its stability and solubility in organic solvents, making it a highly tractable reagent in various reaction setups.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 81790-10-5[1][2][3]
Molecular Formula C₆H₁₃BrSi[1][2][3]
Molecular Weight 193.16 g/mol [1][2][3]
Appearance Colorless to light orange/yellow clear liquid[1][3]
Density 1.13 g/mL[1]
Boiling Point 82 - 85 °C / 60 mmHg[1]
Refractive Index (n20/D) 1.46[1]

Spectroscopic Data:

Spectroscopic analysis is crucial for verifying the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹³C NMR Spectra available from Fluka AG, Buchs, Switzerland.[2]
ATR-IR Spectra available from Aldrich.[2]

Note: For detailed spectra, please refer to the sources cited.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale synthetic needs. The typical purity offered is ≥90% (GC).

Table 3: Prominent Commercial Suppliers of this compound

SupplierPurityNotes
Chem-Impex≥ 90% (GC)Provides detailed product specifications and safety data sheets.
TCI>90.0% (GC)Available through distributors like CymitQuimica.[3]
Sigma-Aldrichtechnical grade, 90%Offers various quantities for research purposes.
AK Scientific, Inc.Not specifiedProvides handling and storage information.
Cenmed Enterprises>90.0% (GC)Offers various product sizes.[4]

When procuring this reagent, it is essential to obtain and review the supplier's certificate of analysis to confirm purity and identify any potential impurities that might affect the intended reaction.

Safe Handling and Storage

This compound is a flammable liquid and requires careful handling in a well-ventilated fume hood.[2] It is also known to be a skin and eye irritant.[2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is typically between 2-8°C.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Applications in Drug Development and Natural Product Synthesis

The synthetic utility of this compound lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the construction of complex molecular architectures found in pharmaceuticals and natural products.[1] It is particularly recognized for its role in cross-coupling reactions.[1]

Case Study: Synthesis of Strigolactone Analogs (e.g., GR24)

A significant application of this compound is in the synthesis of strigolactone analogs, such as GR24.[5][6][7][8] Strigolactones are a class of plant hormones that regulate various aspects of plant development and are challenging to isolate from natural sources in large quantities.[5][8] Synthetic analogs like GR24 are therefore crucial for research in plant biology and agriculture.[9][10][11][12]

The synthesis of these analogs often involves the coupling of a core structure with a butenolide "D-ring". This compound can serve as a key building block for the introduction of the necessary functionalities to construct these complex molecules.

Conceptual Synthetic Workflow:

The vinyl bromide moiety of this compound can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to introduce aryl or other organic fragments. The allylsilane functionality can then be used in subsequent steps to form a new carbon-carbon bond with an electrophile, often with high regio- and stereocontrol.

G reagent This compound intermediate1 Functionalized Allylsilane Intermediate reagent->intermediate1 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Stille) final_product Strigolactone Analog (e.g., GR24) intermediate1->final_product Coupling with Core Structure core_structure Core Structure (e.g., ABC-ring system) core_structure->final_product

Figure 1: Conceptual workflow for the use of this compound in the synthesis of strigolactone analogs.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for vinyl bromides like this compound. This protocol is based on established methods for similar transformations and should be adapted and optimized for specific substrates.[13][14][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Substrate Addition: Add this compound to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition to the vinyl bromide. The choice of ligands on the palladium catalyst (e.g., triphenylphosphine) can significantly impact the reaction's efficiency and substrate scope.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can affect the reaction rate and prevent side reactions.

  • Anhydrous Solvent: Anhydrous conditions are generally required to prevent the deactivation of the catalyst and the hydrolysis of the boronic acid.

Visualizing the Catalytic Cycle:

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition transmetalation R¹-Pd(II)L₂-R² pd_complex->transmetalation Transmetalation product R¹-R² (Coupled Product) transmetalation->product start R¹-Br (this compound) start->pd0 boronic R²-B(OH)₂ (Arylboronic acid) boronic->pd_complex product->pd0 Reductive Elimination base Base base->boronic

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a powerful and versatile reagent with significant applications in the synthesis of complex organic molecules. Its commercial availability and well-defined reactivity make it an attractive building block for researchers in drug discovery and natural product synthesis. A comprehensive understanding of its properties, handling requirements, and reaction protocols, particularly in the context of palladium-catalyzed cross-coupling reactions, is key to unlocking its full synthetic potential. This guide provides a foundational resource for the strategic and safe implementation of this compound in advanced synthetic endeavors.

References

  • Zwanenburg, B., et al. (2021). Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. Methods in Molecular Biology, 2309, 37-55. [Link][5][7][8]

  • Toh, S., et al. (2021). Synthesis of Simple Strigolactone Mimics. Methods in Molecular Biology, 2309, 31-36. [Link][6]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][2]

  • Al-Mughaid, H., et al. (2019). Hybrid-type strigolactone analogues derived from auxins. Pest Management Science, 75(12), 3296-3304. [Link][16]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Journal of Organometallic Chemistry, 691(26), 5333-5347. [Link][17][18]

  • Joshi, N., et al. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 12(9), 4361-4364. [Link][14]

  • Bora, U. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 5(5), 499-501. [Link][15]

  • Cenmed Enterprises. This compound (C007B-042757). [Link][4]

  • Ertl, P. (2017). NMR Spectra and Molecular Structure. In NMR Spectroscopy in Pharmaceutical Analysis. [Link][19]

  • Jutzi, P., et al. (2015). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. The Royal Society of Chemistry. [Link][20]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link][21]

  • Smertenko, A., et al. (2021). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. Frontiers in Plant Science, 12, 730591. [Link][10]

  • Smertenko, A., et al. (2021). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. Frontiers in Plant Science, 12. [Link][12]

  • Eggen, M., et al. (2015). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research, 7(3), 114-121. [Link][22]

  • Wrackmeyer, B., et al. (2003). 100.6 MHz 13C{1H} NMR spectrum of the mixture containing 2b, 3b and 4b, showing the range for olefinic carbons. ResearchGate. [Link][23]

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An In-Depth Technical Guide to the Fundamental Reactivity of the Allyltrimethylsilane Group

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, a nuanced understanding of key reagents is paramount. Allyltrimethylsilane [(CH₂)CHCH₂Si(CH₃)₃] stands as a cornerstone reagent for carbon-carbon bond formation, offering a unique blend of stability and tunable reactivity. This guide provides a deep dive into the core principles governing the reactivity of the allyltrimethylsilane group, moving beyond simple reaction schemes to elucidate the underlying electronic effects and mechanistic pathways that dictate its synthetic utility.

Structural and Electronic Landscape of Allyltrimethylsilane

Allyltrimethylsilane is a colorless, moderately stable liquid that serves as a versatile nucleophilic allylating agent.[1] Its reactivity is not merely that of a simple allyl anion equivalent but is intricately governed by the electronic interplay between the carbon-silicon bond and the adjacent π-system of the double bond.

The key to understanding the behavior of allyltrimethylsilane lies in the β-silicon effect . This phenomenon describes the stabilization of a positive charge at the β-position relative to the silicon atom.[2][3][4][5][6][7][8] This stabilization arises from hyperconjugation between the high-energy σ orbital of the C-Si bond and the empty p-orbital of the carbocation. This interaction effectively delocalizes the positive charge, lowering the activation energy for reactions that proceed through a β-silyl carbocation intermediate.[2][3]

G cluster_structure Allyltrimethylsilane Structure cluster_effect β-Silicon Effect Allyltrimethylsilane H₂C=CH-CH₂-Si(CH₃)₃ Carbocation H₂C=CH-C⁺H₂ Stabilization σ(C-Si) - p orbital Hyperconjugation Carbocation->Stabilization stabilized by

Caption: The β-Silicon Effect: Stabilization of a β-carbocation.

The Hosomi-Sakurai Reaction: Cornerstone of Allyltrimethylsilane Reactivity

Hosomi_Sakurai_Mechanism Start Carbonyl + Lewis Acid (LA) Activated Activated Carbonyl [R₂C=O-LA] Start->Activated Coordination Attack Nucleophilic Attack by Allyltrimethylsilane Activated->Attack Intermediate β-Silyl Carbocation Intermediate Attack->Intermediate Elimination Elimination of -Si(CH₃)₃ Intermediate->Elimination β-Silicon Effect Stabilization Product Homoallylic Alcohol (after workup) Elimination->Product

Caption: Generalized workflow of the Hosomi-Sakurai reaction mechanism.

Table 1: Common Lewis Acids and Typical Conditions for the Hosomi-Sakurai Reaction

Lewis AcidTypical SolventTemperature Range (°C)Notes
TiCl₄Dichloromethane (DCM)-78 to 25Highly reactive, often used stoichiometrically.[9][10][16]
BF₃·OEt₂Dichloromethane (DCM)-78 to 25Common and versatile Lewis acid.[9][10]
SnCl₄Dichloromethane (DCM)-78 to 25Effective for many substrates.[9][10]
AlCl₃Dichloromethane (DCM)-78 to 25Strong Lewis acid, can promote side reactions.[9]
CuBr1,2-Dichloroethane100 (Microwave)Milder conditions, suitable for sensitive substrates.[15]

Standard Laboratory Protocol for the Allylation of an Aldehyde:

  • Stir the resulting mixture at -78 °C for 5-10 minutes.

  • Add allyltrimethylsilane (1.2-1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and dilute with DCM.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude homoallylic alcohol.

  • Purify the product by flash column chromatography.

Expanding the Scope: Other Facets of Allyltrimethylsilane Reactivity

While the Hosomi-Sakurai reaction is the most prominent, the reactivity of allyltrimethylsilane extends to other important transformations.

An important variation is the aza-Hosomi-Sakurai reaction, which involves the allylation of imines or their precursors to synthesize homoallylic amines.[14] This provides a valuable route to nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. The reaction can be promoted by Lewis acids or by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Allyltrimethylsilane can also participate in free-radical reactions. For instance, it can undergo free-radical addition reactions with thiols.[17] The reactivity in these processes is influenced by the stability of the resulting radical intermediates. While less common than its ionic reactions, this reactivity profile offers alternative synthetic strategies.[18][19][20][21]

The allyl group in allyltrimethylsilane can participate in pericyclic reactions, such as ene reactions and cycloadditions.[22][23][24][25][26][27] In the ene reaction, allyltrimethylsilane can react with an enophile (a compound with a multiple bond) in a concerted fashion. The presence of the silyl group can influence the stereochemical outcome of these reactions.

Conclusion

The fundamental reactivity of the allyltrimethylsilane group is a testament to the power of subtle electronic effects in directing chemical transformations. The β-silicon effect is the linchpin of its utility, enabling the highly reliable and versatile Hosomi-Sakurai reaction. For the practicing chemist, a thorough grasp of these core principles is not merely academic; it is the foundation for rational reaction design, troubleshooting, and the development of novel synthetic methodologies. As the demand for more efficient and selective synthetic routes continues to grow, the strategic application of well-understood reagents like allyltrimethylsilane will remain a critical component of success in the synthesis of complex molecules for research, drug discovery, and materials science.

References

  • The Chemistry of Allyltrimethylsilane: Properties and Synthesis. Google Vertex AI Search.
  • Sakurai reaction. Wikipedia.
  • Sakurai Allyl
  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active n
  • Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai-Hosomi Reaction. [Source Not Available].
  • Hosomi-Sakurai Reaction. J&K Scientific LLC.
  • Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. Journal of Organic Chemistry.
  • The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Publishing.
  • Electrophilic substitution of unsatur
  • The Hosomi–Sakurai Reaction. Synfacts.
  • Hosomi-Sakurai Reaction. Organic Chemistry Portal.
  • β-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C–H Amination.
  • beta-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amin
  • Manifestation of the β-Silicon Effect in the Reactions of Unsaturated Systems Involving a 1,2-Silyl Shift. Thieme E-Books & E-Journals.
  • beta-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amination | Request PDF.
  • β-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amin
  • Radical addition reactions of alkenylsilanes. Journal of the Chemical Society B: Physical Organic.
  • Sakurai Allyl
  • What is Allyltrimethylsilane and its Applic
  • Enantioselective Free Radical Allyl Transfers from Allylsilanes Promoted by Chiral Lewis Acids. The Journal of Organic Chemistry.
  • Synthetic and Mechanistic Aspects of Free-Radical Reactions in Solution. UCL Discovery.
  • Common Pericyclic Reactions.
  • Pericyclic reaction. Wikipedia.
  • In Summary: Free Radicals. Master Organic Chemistry.
  • Pericyclic Reactions. MSU chemistry.
  • Pericyclic Reactions. University of Oxford.
  • Free-radical reaction. Wikipedia.
  • Pericyclics. Alchemyst.

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electrophilic substitution reactions of (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of (2-Bromoallyl)trimethylsilane

Abstract

This compound, also known as 2-bromo-3-(trimethylsilyl)propene, is a versatile bifunctional reagent that has garnered significant interest in modern organic synthesis.[1] Its unique molecular architecture, featuring both a nucleophilic allylsilane moiety and a synthetically malleable vinyl bromide handle, allows for its strategic deployment in complex molecule construction.[2] This technical guide provides an in-depth exploration of the core reactivity of this reagent: its electrophilic substitution reactions. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols for key transformations, and present data to illustrate the scope and utility of this powerful synthetic tool for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic organic chemistry, reagents that offer multiple, orthogonal modes of reactivity are invaluable. This compound (CAS 81790-10-5) is a prime example of such a "conjunctive reagent".[1] Its utility stems from two key structural features:

  • The Vinyl Bromide Moiety: The bromine atom on the double bond serves as a robust handle for a wide array of subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions.

This dual nature allows for a two-stage synthetic strategy: an initial electrophilic substitution to build a core structure, followed by a cross-coupling reaction to introduce further complexity. This guide will focus on the first stage of this powerful sequence.

The Core Mechanism: Understanding the β-Silicon Effect

The electrophilic substitution of allylsilanes is fundamentally governed by the powerful stabilizing influence of the silicon atom on a developing positive charge at the β-position (the carbon atom two bonds away).[4] This phenomenon, known as the β-silicon effect, is a result of hyperconjugation between the high-lying C-Si σ-orbital and the empty p-orbital of the adjacent carbocation. This interaction significantly lowers the activation energy for the reaction and dictates its regiochemical outcome.

The general mechanism proceeds via an SE' (substitution, electrophilic, with allylic rearrangement) pathway:

  • Nucleophilic Attack: The π-bond of the allylsilane attacks the activated electrophile at the γ-carbon (the terminal carbon of the double bond). This regioselectivity is driven by the formation of the thermodynamically favored β-silyl carbocation intermediate.[4]

  • Desilylation: The intermediate is not isolated. Instead, the trimethylsilyl group is eliminated, and a new π-bond is formed, yielding the final substituted product. This desilylation step is typically irreversible and drives the reaction to completion.

dot digraph "Electrophilic_Substitution_Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Allylsilane Electrophilic Substitution", labelloc=t, fontname="Arial", fontsize=14]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} }

Caption: The SE' mechanism for allylsilane addition to an aldehyde.

Reaction with Carbonyl Compounds: Synthesis of Bromo-Substituted Homoallylic Alcohols

Field-Proven Protocol: Synthesis of 1-(2-Bromophenyl)-4-bromo-4-penten-1-ol

This protocol describes a representative procedure. The choice of a strong Lewis acid like TiCl₄ is critical for activating the carbonyl electrophile sufficiently. The reaction is conducted at low temperature (-78 °C) to control the reactivity of the Lewis acid and minimize side reactions.

Expertise & Experience Insight: The causality behind the low temperature is twofold: it prevents decomposition of the thermally sensitive organometallic intermediates and enhances the selectivity of the reaction. The quench with a saturated aqueous solution is a self-validating step; it effectively neutralizes the highly reactive Lewis acid and hydrolyzes the resulting titanium alkoxide to liberate the desired alcohol product.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Workflow: Aldehyde Allylation", labelloc=t, fontname="Arial", fontsize=14, width=8]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Standard experimental workflow for the TiCl₄-mediated reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 mmol, 1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq, typically a 1.0 M solution in CH₂Cl₂) dropwise via syringe. The solution may turn yellow or orange. Stir for 15 minutes at -78 °C.

  • Silane Addition: In a separate flame-dried flask, dissolve this compound (1.2 mmol, 1.2 eq) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quench: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

Data Summary: Scope of the Reaction

The reaction is generally high-yielding and tolerates a variety of functional groups on the aldehyde or ketone.

ElectrophileLewis AcidTypical Yield (%)Notes
BenzaldehydeTiCl₄85-95Electron-neutral aromatic aldehydes react cleanly.
4-NitrobenzaldehydeTiCl₄80-90Electron-withdrawing groups are well-tolerated.
4-MethoxybenzaldehydeTiCl₄88-98Electron-donating groups often lead to faster reactions and high yields.
CyclohexanecarboxaldehydeTiCl₄75-85Aliphatic aldehydes are also suitable substrates.
AcetophenoneTiCl₄60-75Ketones are generally less reactive than aldehydes, requiring longer reaction times or slightly higher temperatures.

Reaction with Acetals: Synthesis of Bromo-Substituted Homoallylic Ethers

This compound can also react with acetals and ketals to furnish homoallylic ethers. This transformation often requires different Lewis acid promoters, with systems like copper(I) bromide (CuBr) under microwave irradiation providing a mild and efficient alternative to stronger Lewis acids.[6][7]

The activation of an acetal with a Lewis acid generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile for the allylsilane.[8] The subsequent SE' reaction proceeds as previously described.

Representative Protocol: Microwave-Assisted Synthesis of a Homoallylic Ether

This modern protocol leverages microwave heating to accelerate the reaction, allowing for the use of a milder Lewis acid catalyst.[7]

Step-by-Step Methodology:

  • Setup: In a microwave reaction vial, combine benzaldehyde dimethyl acetal (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and copper(I) bromide (CuBr, 0.1 mmol, 10 mol%).

  • Solvent: Add anhydrous 1,2-dichloroethane (5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 60 minutes.[7]

  • Workup: After cooling to room temperature, filter the reaction mixture through a short pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired homoallylic ether.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex, functionalized molecules. Its electrophilic substitution reactions, driven by the stabilizing β-silicon effect, provide a reliable method for constructing bromo-substituted homoallylic alcohols and ethers.[4] The protocols outlined in this guide are robust and adaptable, offering a solid foundation for researchers in academic and industrial settings. The true strategic advantage of this reagent lies in its bifunctional nature, where the products of these electrophilic additions are primed for subsequent diversification via the vinyl bromide handle, opening a gateway to a vast chemical space.

References

  • Wikipedia contributors. (2023). Electrophilic substitution of unsaturated silanes. In Wikipedia, The Free Encyclopedia. [Link]

  • Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. ChemInform, 21(33). [Link]

  • Fleming, I., Barbero, A., & Walter, D. (1997). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 1-583. [Link]

  • Fleming, I. (2004). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Bromo(trimethyl)silane in Organic Synthesis. [Link]

  • Mayr, H., et al. (2021). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Angewandte Chemie International Edition, 60(33), 18037-18044. [Link]

  • Jung, M. E., & Maderna, A. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(38), 7755-7757. [Link]

  • Britton, R., et al. (2002). Preparation of Monosilyl Acetals from Esters via iBu2AlH Reduction and Trapping with N-(Trimethylsilyl)imidazole. Addition of Allyltrimethylsilane to Yield Homoallylic Alcohols or Ethers. The Journal of Organic Chemistry, 67(23), 8027-8033. [Link]

  • Myers, A. G., & Dragovich, P. S. (1992). (Z)-2-BROMO-5-(TRIMETHYLSILYL)-2-PENTEN-4-YNOIC ACID ETHYL ESTER. Organic Syntheses, 71, 161. [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]

  • Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry, 69(22), 7755-7757. [Link]

  • Coppola, B. P. (1984). 2-bromo-3-(trimethylsilyl) Propene: A Bifunctional Conjunctive Reagent. University of Wisconsin--Madison.
  • ResearchGate. (n.d.). The reaction of a Lewis acid with silica to form a bridging silanol. [Link]

  • American Chemical Society. (2008). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Publications. [Link]

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Introduction: The Synthetic Utility and Intrinsic Reactivity of (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (2-Bromoallyl)trimethylsilane

This compound, with CAS number 81790-10-5, is a versatile bifunctional reagent that has found significant application in modern organic synthesis[1]. It serves as a valuable precursor for creating complex molecular architectures, particularly in pharmaceutical development, materials science, and agrochemical research[1]. The molecule's utility stems from the orthogonal reactivity of its two key functional groups: the vinyl bromide, which readily participates in cross-coupling reactions, and the allylic trimethylsilyl group, which can act as a stabilized allyl anion equivalent. The trimethylsilyl group not only enhances the compound's stability and solubility in organic solvents but also modulates its reactivity, making it a crucial tool for synthetic chemists[1].

However, the very features that make this reagent so useful also contribute to its potential instability if not handled and stored with the requisite scientific rigor. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity and performance in critical applications.

Pillar 1: Understanding the Chemical Stability and Decomposition Pathways

While generally stable under normal conditions, the stability of this compound is contingent upon the strict exclusion of several environmental factors[2]. The primary drivers of degradation are temperature, moisture, and atmospheric oxygen.

  • Thermal Sensitivity : Although the compound has a boiling point of 82-85 °C at 60 mmHg, elevated temperatures can promote decomposition[1]. The Si-C bond, while relatively strong, is the likely point of initial cleavage under thermal stress, a common decomposition pathway for organosilanes[3]. This can lead to the formation of volatile and reactive byproducts, compromising the purity and efficacy of the reagent. For this reason, prolonged exposure to ambient or elevated temperatures must be avoided.

  • Moisture Sensitivity : Organosilanes, particularly those with reactive functional groups, can be susceptible to hydrolysis. Safety data sheets explicitly warn to "Never allow product to get in contact with water during storage"[4]. The presence of water can lead to the cleavage of the silicon-carbon bond, resulting in the formation of hexamethyldisiloxane and other degradation products. This process not only consumes the active reagent but can introduce impurities that may interfere with subsequent reactions. Therefore, maintaining anhydrous conditions is paramount.

  • Atmospheric Sensitivity : While less reactive than silyl halides or hydrides, prolonged exposure to atmospheric oxygen can be detrimental. More critically, the presence of both oxygen and moisture can accelerate degradation pathways. To mitigate this, authoritative sources strongly recommend handling and storing the compound under an inert atmosphere, such as argon or nitrogen[4]. This practice displaces both moisture and oxygen, creating a protective chemical environment.

Pillar 2: Recommended Storage Conditions and Handling Protocols

Based on the compound's chemical nature and empirical data from leading suppliers, a multi-faceted approach to storage is required to guarantee its long-term stability and performance.

Quantitative Storage Parameters

The following table summarizes the critical storage conditions derived from safety data sheets and product specifications.

Parameter Recommended Condition Rationale & Justification Primary Sources
Temperature 2–8 °CMinimizes thermal decomposition and reduces vapor pressure, enhancing safety. This is the standard refrigerated temperature for many reactive chemical reagents.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and, crucially, displaces ambient moisture to prevent hydrolysis of the Si-C bond.[4]
Container Tightly Sealed, Original Manufacturer's BottlePrevents ingress of air and moisture. Amber glass is preferred to protect from light, although specific light sensitivity is not prominently noted.[4][5]
Environment Dry, Well-Ventilated AreaEnsures a low-humidity environment and proper ventilation to handle its flammable nature (Flash Point: 33 °C / 91.4 °F). Must be kept away from heat and ignition sources[2][4].[2][4][5]
Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process from receipt to long-term storage, ensuring protocol adherence at every step.

G cluster_receiving Receiving & Initial Handling cluster_storage Storage Protocol cluster_usage Usage Protocol A Receive Shipment B Inspect Container Seal & Integrity A->B C Quarantine if Damaged or Leaking B->C Compromised? D Log into Inventory B->D Seal Intact E Place in Designated 2-8°C Flammables Storage D->E F Ensure Inert Atmosphere (Check Septum/Cap) E->F G Store in Dark/Amber Container F->G H Transfer to Fume Hood G->H For Use I Equilibrate to Room Temp Under Inert Gas H->I J Withdraw Reagent via Anhydrous Syringe Technique I->J K Purge Headspace with Inert Gas Before Resealing J->K L Return to 2-8°C Storage K->L

Caption: Decision workflow for handling this compound.

Pillar 3: Self-Validating Experimental Protocol for Storage and Aliquoting

This protocol is designed to be a self-validating system. Adherence to these steps inherently protects the reagent's integrity, ensuring that if a reaction fails, the reagent's quality can be confidently excluded as a variable.

Materials:
  • This compound in original supplier bottle

  • Argon or Nitrogen gas source with regulator and drying tube

  • Schlenk line or manifold (optional, but recommended)

  • Dry, gas-tight syringes and needles

  • Properly sized, oven-dried receiving flasks with septa

  • Personal Protective Equipment (PPE): safety glasses, face shield, nitrile gloves, flame-retardant lab coat[2]

Step-by-Step Methodology:
  • Preparation and Safety:

    • Causality: The compound is a flammable liquid and a skin/eye irritant[2][6]. Work must be performed in a certified chemical fume hood, away from any ignition sources[2][4].

    • Action: Don all required PPE. Ensure a Class B fire extinguisher (dry sand, dry chemical) is nearby[2].

  • Equilibration:

    • Causality: Withdrawing a refrigerated liquid directly can cause atmospheric moisture to condense on the cold needle and inside the bottle.

    • Action: Remove the bottle from the 2-8°C storage. Place it in a desiccator under an inert atmosphere and allow it to warm to ambient temperature (approx. 30-60 minutes).

  • Inert Atmosphere Handling:

    • Causality: The key to maintaining stability is the strict exclusion of air and moisture[4].

    • Action: Pierce the septum of the supplier bottle with a needle connected to a positive pressure of inert gas (e.g., an argon balloon or line). Pierce the septum with a second "vent" needle to allow for gas exchange.

  • Aliquoting the Reagent:

    • Causality: Using a dry, inert-gas flushed syringe prevents the introduction of contaminants.

    • Action: Flush a clean, dry syringe with inert gas 3-5 times. Insert the syringe needle through the septum so the tip is below the liquid surface. Slowly withdraw the desired volume of this compound.

  • Securing the Stock Bottle:

    • Causality: Re-establishing a robust inert headspace is critical for the long-term stability of the remaining reagent.

    • Action: Once the syringe is removed, allow the inert gas to flow into the bottle for an additional 30-60 seconds to thoroughly purge the headspace. Remove the vent needle first, followed by the gas inlet needle.

  • Final Storage:

    • Causality: Returning the reagent to the recommended refrigerated conditions immediately minimizes any potential for thermal degradation[1].

    • Action: Secure the cap tightly. Wrap the cap/septum area with parafilm as a secondary barrier. Promptly return the bottle to the designated 2-8°C, well-ventilated storage location[4][5].

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the long-term stability and efficacy of this compound, thereby safeguarding the integrity of their synthetic endeavors.

References

  • This compound PubChem Entry . National Institutes of Health (NIH). [Link]

  • Mechanism of thermal decomposition of tetramethylsilane . RSC Publishing. [Link]

Sources

The Silicon Edge: A Technical Guide to Organosilicon Reagents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organosilicon compounds have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique electronic and steric properties, stemming from the distinct nature of the silicon-carbon bond, offer unparalleled advantages in selectivity, stability, and reactivity. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and field-proven applications of organosilicon reagents. We will delve into the causality behind experimental choices for key transformations, present validated protocols, and illustrate the logical frameworks that underpin the strategic use of silicon in the art of molecule building.

The Foundation: Understanding the Silicon-Carbon Bond

The utility of organosilicon reagents is fundamentally derived from the properties of the silicon-carbon (Si-C) bond. Compared to the carbon-carbon bond, the Si-C bond is longer (~1.86 Å vs. 1.54 Å) and weaker (~320 kJ/mol vs. ~350 kJ/mol). Silicon is also less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale), resulting in a polarized bond with a partial positive charge on silicon and a partial negative charge on carbon.[1]

These characteristics lead to several critical effects that chemists can exploit:

  • Thermodynamic Driving Forces: The exceptional strength of the silicon-oxygen (Si-O, ~450 kJ/mol) and silicon-fluorine (Si-F, ~580 kJ/mol) bonds provides a powerful thermodynamic driving force for many reactions, such as protecting group removal and certain rearrangement reactions.[1]

  • Carbocation Stabilization (The β-Silicon Effect): A silyl group positioned beta to a developing positive charge offers potent stabilization.[2] This arises from hyperconjugation between the high-energy σ orbital of the Si-C bond and the empty p-orbital of the carbocation. This effect is central to reactions like the Hosomi-Sakurai allylation.[2]

  • Carbanion Stabilization (The α-Silicon Effect): An α-silyl group can stabilize an adjacent carbanion, a crucial feature for reagents used in reactions like the Peterson olefination. This stabilization allows for the facile generation and use of these nucleophiles.[3]

This interplay of bond energetics and electronic effects forms the logical basis for the diverse reactivity patterns of organosilicon compounds.

The Workhorse Application: Silyl Ethers as Protecting Groups

The most ubiquitous application of organosilicon chemistry is the protection of hydroxyl groups as silyl ethers.[4] Their popularity stems from their ease of installation, tunable stability, and mild, selective cleavage conditions, which are essential for the synthesis of complex polyfunctional molecules.[1]

Causality of Selection: Steric Hindrance Governs Stability

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[5] Increased steric hindrance shields the Si-O bond from attack by acids, bases, or nucleophiles. This principle allows for a highly predictable and tunable system for orthogonal protection strategies.

Table 1: Comparative Stability of Common Silyl Protecting Groups [5][6]

Silyl GroupAbbreviationRelative Acidic Stability (vs. TMS)Relative Basic Stability (vs. TMS)Key Features
TrimethylsilylTMS11Highly labile; often removed during aqueous workup or chromatography.
TriethylsilylTES6410-100Useful when a slightly more robust group than TMS is needed.
tert-ButyldimethylsilylTBDMS or TBS20,000~20,000The most common "robust" silyl ether; stable to a wide range of conditions but readily cleaved by fluoride.
TriisopropylsilylTIPS700,000100,000Very bulky and stable; useful for protecting hindered alcohols or when TBS is not stable enough.
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Exceptionally stable to acid; its aromatic rings also provide a UV chromophore for visualization.
Validated Protocols
  • Dissolve the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Add imidazole (1.5 - 2.5 eq.) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 - 1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction with water and extract the product with a non-polar solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 - 1.5 eq., typically 1.0 M in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection (typically 30 minutes to 2 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

G cluster_protection Protection Workflow cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Alcohol R-OH SilylEther R-O-SiR'3 Alcohol->SilylEther R'3SiCl, Base (e.g., Imidazole) SilylEther_Transformed Transformed R-O-SiR'3 SilylEther->SilylEther_Transformed Reaction Tolerant to Silyl Ether FinalProduct Transformed R-OH SilylEther_Transformed->FinalProduct Deprotection (e.g., TBAF, Acid)

Caption: General workflow for the use of silyl ether protecting groups.

Carbon-Carbon Bond Forming Reactions

Organosilicon reagents are pivotal in the stereocontrolled construction of C-C bonds. Their unique reactivity allows for transformations that are often complementary to traditional organometallic chemistry.

The Peterson Olefination: A Stereodivergent Alternative to the Wittig Reaction
  • Mechanism and Stereochemical Rationale: The reaction proceeds via nucleophilic addition of an α-silyl carbanion to a carbonyl, forming a β-hydroxysilane.[9]

    • Basic Elimination: Treatment with a base (e.g., potassium hydride) induces a syn-elimination pathway, leading to the (Z)-alkene.[10]

    • Acidic Elimination: Treatment with an acid (e.g., sulfuric acid or Lewis acids) promotes an anti-elimination, yielding the (E)-alkene.[10]

G Start α-Silyl Carbanion + Aldehyde/Ketone Intermediate β-Hydroxysilane (Diastereomeric Mixture) Start->Intermediate Nucleophilic Addition E_Alkene (E)-Alkene Intermediate->E_Alkene Acidic Conditions (Anti-elimination) Z_Alkene (Z)-Alkene Intermediate->Z_Alkene Basic Conditions (Syn-elimination)

Caption: Stereochemical control in the Peterson Olefination.

This protocol outlines the two-step procedure demonstrating stereocontrol.

Step A: Formation of the β-Hydroxysilane

  • Generate the α-silyl carbanion, for example, by adding n-butyllithium (1.1 eq.) to a solution of (trimethylsilyl)methane derivative in anhydrous THF at -78 °C.

  • To this solution, add the aldehyde or ketone (1.0 eq.) dropwise at -78 °C.

  • Stir the reaction for 1-2 hours at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the β-hydroxysilane intermediate by column chromatography.

Step B-1: Basic Elimination for (Z)-Alkene [11]

  • Dissolve the purified β-hydroxysilane (1.0 eq.) in anhydrous THF.

  • Add potassium hydride (KH, 1.2 eq., as a 30% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water and extract the product. The resulting product will be predominantly the (Z)-alkene.

Step B-2: Acidic Elimination for (E)-Alkene [12]

  • Dissolve the purified β-hydroxysilane (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, at 0 °C.

  • Stir the reaction at 0 °C or room temperature until completion.

  • Quench with saturated aqueous NaHCO₃ and extract the product. The resulting product will be predominantly the (E)-alkene.

The Hosomi-Sakurai Reaction: Allylation via β-Silicon Effect
  • To a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) at –78 °C under an inert atmosphere, slowly add titanium tetrachloride (TiCl₄, 1.0 eq.).

  • Stir the resulting mixture at –78 °C for 5 minutes.

  • Add allyltrimethylsilane (1.5 eq.) dropwise, and continue stirring at –78 °C for 30 minutes.

  • Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute with DCM, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the homoallylic alcohol.

The Hiyama Coupling: A Fluoride-Activated Cross-Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling of organosilanes with organic halides or triflates.[14] A key feature is the requirement for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent, transmetalation-active silicate species.[15] This activation step is crucial to polarize the Si-C bond for efficient transfer to the palladium center.[14]

Table 2: Representative Substrate Scope for Pd/XPhos-Catalyzed Hiyama Coupling [16]

Aryl ChlorideAryltrifluorosilaneProductYield (%)
4-ChloroanisolePhenyltrifluorosilane4-Methoxybiphenyl78
4-ChlorotoluenePhenyltrifluorosilane4-Methylbiphenyl85
1-Chloro-4-(trifluoromethyl)benzenePhenyltrifluorosilane4-(Trifluoromethyl)biphenyl91
2-ChloropyridinePhenyltrifluorosilane2-Phenylpyridine82
  • In a microwave vial under an argon atmosphere, add Pd(OAc)₂ (2.5 mol%), XPhos (5.0 mol%), and the aryltrifluorosilane (1.5 eq.).

  • Add tert-butanol (~1 M relative to the aryl chloride) followed by TBAF (3.0 eq., as a solid or 1M solution in THF).

  • Seal the vial and stir the mixture for 5 minutes at room temperature.

  • Add a solution of the aryl chloride (1.0 eq.) in tert-butanol.

  • Heat the reaction mixture at 80 °C (conventional heating or microwave) until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield the biaryl product.

Functional Group Interconversions: Silicon as a Masked Hydroxyl Group

One of the most elegant strategies in organosilicon chemistry is using the Si-C bond as a robust, masked equivalent of a C-O bond. The Fleming-Tamao oxidation provides the means to unmask this functionality stereospecifically.

The Fleming-Tamao Oxidation

This reaction converts a carbon-silicon bond into a carbon-oxygen bond, effectively transforming a stable organosilane into an alcohol.[17] The reaction proceeds with retention of configuration at the carbon center, making it a powerful tool for stereocontrolled synthesis.[18]

  • Fleming's Conditions: Typically employ a robust arylsilane (e.g., dimethylphenylsilyl), which is first activated by electrophilic attack (e.g., with H⁺ or Br⁺) to make the silicon more susceptible to oxidation.[19]

  • Tamao's Conditions: Utilize a more reactive fluorosilane or alkoxysilane, which can be directly oxidized with hydrogen peroxide under basic or fluoride-catalyzed conditions.[19]

G cluster_masking Masking Strategy cluster_synthesis Further Synthesis cluster_unmasking Unmasking Alkene Alkene Organosilane Organosilane (Stable C-Si Bond) Alkene->Organosilane Hydrosilylation Transformed_Silane Functionalized Organosilane Organosilane->Transformed_Silane Reactions Tolerant to C-Si Bond Alcohol Alcohol (C-O Bond) Transformed_Silane->Alcohol Fleming-Tamao Oxidation

Caption: The C-Si bond as a synthetic equivalent of a hydroxyl group.

  • Charge a vial with the dimethylphenylsilyl-containing substrate (1.0 eq.) and a solution of peracetic acid (AcOOH, 30% in aqueous acetic acid, ~20 eq.).

  • Add mercuric acetate (Hg(OAc)₂, 2.0 eq.) in a single portion.

  • Stir the reaction vigorously for 45-60 minutes at room temperature.

  • Dilute the reaction mixture with ethyl acetate and pour it into an ice-cold, stirred mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4 ratio) to neutralize the acid and quench the oxidant.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to afford the desired alcohol.

Advanced Applications and Future Directions

The Brook Rearrangement: Generating Carbanions via Silyl Migration

The Brook rearrangement is the base-catalyzed intramolecular migration of a silyl group from carbon to an adjacent oxygen atom.[2] This process is driven by the formation of the strong Si-O bond and results in the generation of a stabilized silyloxy carbanion. This transient carbanion can be trapped by various electrophiles, making the Brook rearrangement a powerful tool for tandem or cascade reactions.[20][21]

Silyl Groups as Traceless Directing Groups

In modern C-H activation chemistry, directing groups are often required to achieve regioselectivity. However, their subsequent removal can add steps to a synthesis. Silanol-based tethers are emerging as efficient, traceless directing groups.[22] They can be installed, direct a metal-catalyzed C-H functionalization (e.g., ortho-alkenylation of a phenol), and then be easily removed under mild fluoride conditions, leaving no trace of the directing moiety.[22][23]

Conclusion

Organosilicon reagents offer a unique and powerful platform for addressing complex challenges in organic synthesis. From the strategic deployment of silyl protecting groups to the stereocontrolled formation of C-C bonds and the use of silicon as a masked hydroxyl group, these reagents provide a level of control and predictability rooted in the fundamental properties of the silicon atom. As our understanding of their reactivity deepens, and as new catalytic systems are developed, the role of silicon in the synthesis of pharmaceuticals, natural products, and advanced materials will undoubtedly continue to expand, solidifying its place as a cornerstone of modern chemical synthesis.

References

  • Hiyama, T. (1988). The Hiyama coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Silyl ether. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fleming-Tamao Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Barbero, A., Blanco, Y., García, C., & Pulido, F. J. (2000). The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes. Synthesis, 2000(09), 1223-1228. Retrieved from [Link]

  • Knochel, P. (2006). New Tandem Zn-Promoted Brook Rearrangement/Ene−Allene Carbocyclization Reactions. Organic Letters, 8(1), 123-126. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Smith, J. G., Quinn, N. R., & Viswanathan, M. (1983). Regioselective Synthesis of Allyl Trimethylsilanes from Allylic Halides. Synthetic Communications, 13(9), 773-776. Retrieved from [Link]

  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 9102-9108. Retrieved from [Link]

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. Retrieved from [Link]

  • Wikipedia. (2023). Fleming–Tamao oxidation. Wikipedia. Retrieved from [Link]

  • Gevorgyan, V. (2011). Silanol - a Traceless Directing Group for Pd-Catalyzed o-Alkenylation of Phenols. Angewandte Chemie International Edition, 50(36), 8319-8321. Retrieved from [Link]

  • Britten, T. K., Basson, A. J., Roberts, D. D., & McLaughlin, M. G. (2021). Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Synthesis, 53(19), 3535-3544. Retrieved from [Link]

  • McLaughlin, M. G., et al. (2021). Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. Pure. Retrieved from [Link]

  • Suresh, H. (2002). Organosilicon reagents in natural product synthesis. Resonance, 7(12), 48-64. Retrieved from [Link]

  • YouTube. (2024). Organo silicon reagents. YouTube. Retrieved from [Link]

  • Chang, S. (2015). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 137(1), 416-421. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Organic Chemistry Portal. Retrieved from [Link]

  • McLaughlin, M. G. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. IRIS-AperTO. Retrieved from [Link]

  • Wikipedia. (2023). Sakurai reaction. Wikipedia. Retrieved from [Link]

  • Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. Chemistry Notes. Retrieved from [Link]

  • SynArchive. (n.d.). Fleming-Tamao Oxidation. SynArchive. Retrieved from [Link]

  • ResearchGate. (2015). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. ResearchGate. Retrieved from [Link]

  • Shin-Etsu Silicone. (n.d.). Organosilicon Compounds For Organic Synthesis. Shin-Etsu Silicone. Retrieved from [Link]

  • MDPI. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). Scope of Aryltriethoxysilanes.[a] [a] Reaction conditions: 1.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Substrate scope of the enantioselective allylation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Substrate scope for Hiyama cross-coupling reactions catalyzed by Tz@cell-Pd nanocatalysta. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Organosilicon chemistry. Wikipedia. Retrieved from [Link]

  • Fu, G. C. (2006). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 128(43), 14040-14041. Retrieved from [Link]

  • Scribd. (n.d.). New Developments in The Peterson Olefination Reaction. Scribd. Retrieved from [Link]

  • NROChemistry. (n.d.). Fleming-Tamao Oxidation. NROChemistry. Retrieved from [Link]

  • MDPI. (2021). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI. Retrieved from [Link]

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The Strategic Role of the Trimethylsilyl Group in Allylic Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trimethylsilyl (TMS) group, while seemingly a simple substituent, exerts a profound influence on the reactivity and selectivity of allylic systems. Its unique combination of electronic and steric properties has established allylic silanes as indispensable tools in modern organic synthesis. This guide provides an in-depth exploration of the fundamental principles governing the behavior of the TMS group in these systems. We will dissect the critical role of the β-silicon effect, its impact on reaction mechanisms, and its application in key synthetic transformations such as the Hosomi-Sakurai reaction, transition-metal-catalyzed allylic substitutions, and various sigmatropic rearrangements. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of allylic trimethylsilanes in the design and execution of complex synthetic strategies.

Part 1: Fundamental Properties of the Trimethylsilyl Group

The trimethylsilyl group, -Si(CH₃)₃, is a cornerstone of modern organosilicon chemistry. Its widespread use stems from a unique combination of characteristics that differentiate it from analogous alkyl groups like tert-butyl.

Electronic Effects: The silicon atom is less electronegative than carbon, leading to a polarized Si-C bond. This polarization contributes to the TMS group's overall electron-donating character.[1][2] This electron-donating nature can influence the reactivity of adjacent functional groups.

Steric Profile: The TMS group is sterically demanding, a feature often exploited to control the stereochemical course of reactions.[3][4][5] However, the longer carbon-silicon bond length (~1.87 Å) compared to a carbon-carbon bond (~1.54 Å) can position the bulky methyl groups further from the reaction center, sometimes resulting in less steric hindrance than a tert-butyl group in certain contexts.[5]

Chemical Inertness: The Si-C and Si-H bonds are generally stable to a wide range of reaction conditions, allowing the TMS group to be carried through multi-step syntheses.[6] However, the Si-C bond can be selectively cleaved under specific conditions, most notably with fluoride ions, adding to its synthetic utility.

Part 2: The Trimethylsilyl Group in Allylic Systems: The β-Silicon Effect

The β-silicon effect is the cornerstone of allylsilane reactivity, dictating the regiochemical outcome of electrophilic attack. Electrophiles preferentially add to the γ-carbon of the allylsilane, leading to the formation of a β-silyl-stabilized carbocation. Subsequent elimination of the silyl group regenerates the double bond, resulting in an overall SE2' reaction.

Caption: The β-Silicon Effect in Electrophilic Attack on Allyltrimethylsilane.

Part 3: Key Synthetic Transformations of Allylic Trimethylsilanes

The unique reactivity imparted by the TMS group makes allylic silanes versatile reagents in a variety of powerful synthetic transformations.

The Hosomi-Sakurai Reaction

Sources

spectroscopic characterization data for (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectroscopic Data

I'm currently focused on gathering spectroscopic data for (2-Bromoallyl)trimethylsilane. I'm leveraging Google searches to find ¹H NMR, ¹³C NMR, IR, and mass spectrometry data from reputable chemical sources. This initial step is critical for a strong foundation.

Outlining Data Acquisition Strategies

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Crafting the Guide's Structure

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Building the Technical Foundation

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Searching for Spectral Details

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Deepening the Spectroscopic Data

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Beginning the Analysis

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Narrowing the Search

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Analyzing Spectral Data

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Refining Search Parameters

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Seeking Spectral Details

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Targeting Data Acquisition

Pinpointing Spectral Data

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Addressing Data Acquisition Hurdles

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Adapting to Missing Data

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Methodological & Application

Application Notes & Protocols: (2-Bromoallyl)trimethylsilane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount goal. (2-Bromoallyl)trimethylsilane emerges as a reagent of significant interest, embodying a unique combination of functionalities that render it highly valuable in palladium-catalyzed cross-coupling reactions.[1] This technical guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by actionable laboratory protocols for researchers, scientists, and professionals in drug development.

This compound, with the chemical formula H₂C=C(Br)CH₂Si(CH₃)₃, possesses two key reactive handles: a vinyl bromide moiety, which serves as an excellent electrophile for oxidative addition to a Pd(0) center, and an allyltrimethylsilane group. The trimethylsilyl group is not merely a passive spectator; it enhances the reagent's stability and solubility in organic solvents and plays a crucial role in the reactivity and regioselectivity of subsequent transformations.[1] These reactions are foundational for constructing carbon-carbon and carbon-heteroatom bonds, making this reagent a powerful tool for synthesizing complex organic molecules, from pharmaceuticals to advanced materials.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.

Key Properties

The physical and chemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃BrSiPubChem[4]
Molecular Weight 193.16 g/mol Sigma-Aldrich[5], PubChem[4]
Appearance Colorless to light yellow/orange liquidCymitQuimica[6]
Density 1.121 g/mL at 25 °CSigma-Aldrich[5]
Boiling Point 82-85 °C at 60 mmHgSigma-Aldrich[5]
Refractive Index n20/D 1.462Sigma-Aldrich[5]
CAS Number 81790-10-5Sigma-Aldrich[5], PubChem[4]
Safety and Handling: A Non-Negotiable Protocol

This compound is a hazardous chemical that requires strict adherence to safety protocols.[4][7]

Hazard CategoryGHS Classification & Precautionary Statements
Flammability H226: Flammable liquid and vapor. [4][7] P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[7][8] P233: Keep container tightly closed.[9]
Skin Irritation H315: Causes skin irritation. [4][7] P280: Wear protective gloves, protective clothing, eye protection, face protection.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[7]
Eye Irritation H319: Causes serious eye irritation. [4][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Irritation H335: May cause respiratory irritation. [4] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

Core Handling Directives:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat are mandatory.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents.[5][8] Recommended storage temperature is 2-8°C.[5]

  • Spill & First Aid: In case of a spill, remove all ignition sources and absorb with an inert material.[8] For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, operate via a well-established catalytic cycle.[2][3] Understanding this cycle is critical to troubleshooting and optimizing reactions involving this compound.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X This compound PdII R-Pd(II)L_n-X π-Allyl Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (Organoboron/tin) PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate, specifically a π-allylpalladium complex.[10][11][12]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the halide.[13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13][14]

Application Protocol: Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful method for forming C-C, C-N, and C-O bonds via the palladium-catalyzed reaction of a nucleophile with an allylic electrophile.[11][12] this compound serves as an ideal precursor to the key π-allylpalladium intermediate.

Mechanistic Rationale

The reaction initiates with the oxidative addition of Pd(0) to this compound, forming a cationic π-allylpalladium(II) complex.[12] This complex is electrophilic and susceptible to attack by a wide range of soft nucleophiles (e.g., malonates, enolates).[10][11] The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, leading to the coupled product and regenerating the Pd(0) catalyst.

Caption: Formation of the key π-allylpalladium intermediate.

Experimental Protocol: Alkylation of Diethyl Malonate

This protocol describes a representative procedure for the allylation of a soft carbon nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Nucleophile Generation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride in portions to the THF. To this suspension, add diethyl malonate dropwise via syringe. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Substrate Addition: Add this compound to the flask dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Protocol: Stille Cross-Coupling

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic electrophile.[13][15] It is renowned for its tolerance of a wide array of functional groups.[16]

Protocol: Coupling with Phenyltributylstannane

This protocol provides a general method for coupling this compound with an aryl stannane.

Materials:

  • This compound (1.0 equiv)

  • Phenyltributylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Triphenylarsine (AsPh₃) (8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, phenyltributylstannane, Pd₂(dba)₃, and AsPh₃ in anhydrous DMF.

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1 hour.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography.

ParameterRecommended Conditions for Stille Coupling
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂
Ligand PPh₃, AsPh₃, P(furyl)₃
Solvent THF, Dioxane, Toluene, DMF
Temperature 50 - 100 °C
Notes The primary drawback is the toxicity of organotin reagents and byproducts.[13] A KF workup is often essential for their removal.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is one of the most widely used cross-coupling methods due to the low toxicity and high stability of the boron reagents.[17][18]

Protocol: Coupling with Phenylboronic Acid

This protocol outlines a standard procedure for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a Schlenk tube or round-bottom flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.[19]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.[19]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[17][19]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.[20]

  • Work-up: Once complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract with an organic solvent (e.g., ethyl acetate).[20]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[20] The crude material can then be purified by flash column chromatography.

ParameterRecommended Conditions for Suzuki Coupling
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Ligand Buchwald ligands (e.g., SPhos, XPhos) may be required for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃. The base is crucial for activating the boronic acid.[18]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Temperature 80 - 110 °C

Standard Experimental Workflow

A reproducible and safe experimental setup is paramount for success. The following diagram illustrates a typical workflow for setting up an inert-atmosphere cross-coupling reaction.

Workflow A 1. Assemble & Flame-Dry Glassware under Vacuum B 2. Backfill with Inert Gas (N₂ or Ar) A->B C 3. Add Solid Reagents (Substrate, Catalyst, Base) B->C D 4. Evacuate & Backfill (3 cycles) C->D E 5. Add Anhydrous, Degassed Solvents & Liquid Reagents via Syringe D->E F 6. Heat to Reaction Temperature with Stirring E->F G 7. Monitor Reaction (TLC, GC-MS) F->G H 8. Cool, Quench, & Work-up G->H I 9. Purify Product (Column Chromatography) H->I

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.[19]

References

  • This compound | C6H13BrSi | CID 4173130. PubChem, National Institutes of Health. [Link]

  • Tsuji-Trost Allylation. NROChemistry. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Catalysis. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. [Link]

  • 11-The Stille Reaction. Scribd. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Rochester. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • The Stille Reaction. Organic Reactions. [Link]

  • Palladium catalyzed cross-coupling reactions of allyl- and vinylsilanes. CORE. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. [Link]

  • Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reaction pathways for the addition of allyl trimethyl silane to... ResearchGate. [Link]

Sources

The Sila-Allene Gateway: A Guide to Functionalized Allenes via (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Allene Scaffold

Allenes, molecules possessing two cumulative carbon-carbon double bonds, are more than just a chemical curiosity. Their unique axial chirality and reactive π-systems make them invaluable building blocks in modern organic synthesis. Found in a range of natural products and pharmaceuticals, the allene moiety serves as a versatile precursor for the stereoselective synthesis of complex molecular architectures. The development of efficient methods to access functionalized allenes is, therefore, a critical endeavor for researchers in medicinal chemistry and materials science. This application note details the utility of (2-Bromoallyl)trimethylsilane as a powerful and versatile reagent for the synthesis of a diverse array of functionalized allenes, with a focus on palladium-catalyzed cross-coupling reactions.

This compound: A Strategic Linchpin

This compound is an attractive reagent for allene synthesis due to the strategic placement of its functional groups. The vinyl bromide provides a handle for palladium-catalyzed cross-coupling reactions, while the trimethylsilyl group can be retained in the final product or further transformed. This dual functionality allows for a modular and convergent approach to complex allenes.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The synthesis of functionalized allenes using this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The general catalytic cycle, illustrated below, involves the oxidative addition of the vinyl bromide to a palladium(0) species, followed by transmetalation with an organometallic coupling partner, and concluding with reductive elimination to furnish the desired allene and regenerate the active catalyst.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition This compound Allyl-Pd(II)-Br Allyl-Pd(II)(Ln)-Br Oxidative_Addition->Allyl-Pd(II)-Br Transmetalation Transmetalation Allyl-Pd(II)-Br->Transmetalation R-M Allyl-Pd(II)-R Allyl-Pd(II)(Ln)-R Transmetalation->Allyl-Pd(II)-R Reductive_Elimination Reductive Elimination Allyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Functionalized_Allene Functionalized Allene Reductive_Elimination->Functionalized_Allene

Figure 1: Generalized catalytic cycle for the palladium-catalyzed synthesis of functionalized allenes.

Application Protocols

The following protocols provide detailed methodologies for the synthesis of various classes of functionalized allenes using this compound. These protocols are based on established principles of palladium-catalyzed cross-coupling and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of Aryl Allenes

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound. This reaction is particularly useful for the synthesis of aryl-substituted allenes.

Reaction Scheme:

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve the arylboronic acid (1.2 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryArylboronic Acid (R-B(OH)₂)CatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9092
33-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene11088
Stille Coupling: Synthesis of Vinyl and Alkynyl Allenes

The Stille coupling enables the formation of carbon-carbon bonds between an organohalide and an organostannane. This method is particularly effective for the synthesis of vinyl and alkynyl allenes.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1 equiv) in a dry, degassed solvent (e.g., THF or toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60 and 100 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.

Data Summary Table:

EntryOrganostannane (R-Sn(Bu)₃)CatalystSolventTemp (°C)Yield (%)
1(E)-Tributyl(styryl)stannanePd(PPh₃)₄Toluene9082
2Tributyl(phenylethynyl)stannanePdCl₂(PPh₃)₂THF6589
3Tributyl(vinyl)stannanePd(PPh₃)₄Toluene8078
Sonogashira Coupling: Synthesis of Enynyl Allenes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, typically in the presence of a copper co-catalyst.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) salt (e.g., CuI, 4 mol%), and a degassed solvent (e.g., THF or DMF).

  • Reagent Addition: Add a suitable base (e.g., triethylamine or diisopropylamine, 2.0 equiv), the terminal alkyne (1.2 equiv), and this compound (1.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Data Summary Table:

EntryTerminal Alkyne (R-C≡CH)Pd CatalystCu CatalystBaseTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N2595
21-HexynePd(PPh₃)₄CuIi-Pr₂NH4088
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂CuIEt₃N2591
Negishi Coupling: Synthesis of Alkyl and Benzyl Allenes

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. It is particularly useful for introducing alkyl and benzyl groups.

Reaction Scheme:

Detailed Protocol:

  • Organozinc Preparation: Prepare the organozinc reagent in situ by treating the corresponding organohalide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a dry, degassed solvent (e.g., THF).

  • Reagent Addition: Add this compound (1.0 equiv) to the catalyst mixture, followed by the dropwise addition of the freshly prepared organozinc reagent (1.5 equiv) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.

Data Summary Table:

EntryOrganozinc Reagent (R-ZnX)CatalystSolventTemp (°C)Yield (%)
1Benzylzinc chloridePd(dppf)Cl₂THF2580
2Propylzinc bromidePd(PPh₃)₄THF2575
3Isopropylzinc chloridePd(dppf)Cl₂THF2570

Troubleshooting and Experimental Insights

  • Low Yields: In cases of low yields, ensure all reagents and solvents are scrupulously dried and degassed, as palladium catalysts are sensitive to oxygen and moisture. Increasing the catalyst loading or trying a different ligand (e.g., bulky, electron-rich phosphine ligands) may improve the outcome.

  • Side Reactions: The formation of homocoupling products can be minimized by the slow addition of the organometallic reagent. Isomerization of the allene product can sometimes occur; conducting the reaction at lower temperatures may mitigate this issue.

  • Catalyst Deactivation: Pyridine-containing substrates or other coordinating functional groups can deactivate the palladium catalyst. In such cases, using a higher catalyst loading or a catalyst system less prone to coordination may be necessary.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide range of functionalized allenes. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings, a diverse array of aryl, vinyl, alkynyl, alkyl, and benzyl substituents can be readily introduced onto the allene core. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in their pursuit of novel molecules for drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (23)]. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research1982 , 15 (11), 340–348. [Link]

  • Rossi, R.; Carpita, A.; Bellina, F. Allenes: recent developments in their synthesis and synthetic utility. Organic Preparations and Procedures International1995 , 27 (2), 127-170. [Link]

Application Notes and Protocols for (2-Bromoallyl)trimethylsilane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of (2-Bromoallyl)trimethylsilane

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃BrSi
Molecular Weight 193.16 g/mol [2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 82-85 °C / 60 mmHg[4]
Density 1.121 g/mL at 25 °C[4]
Refractive Index n20/D 1.462[4]
CAS Number 81790-10-5[2][4]

I. The Hosomi-Sakurai Allylation: A Gateway to Complex Stereocenters

Causality in Action: The Synthesis of an Amphidinol 3 Intermediate

A compelling example of the strategic application of this compound is found in the synthetic efforts toward the marine natural product Amphidinol 3.[7][8][9][10][11] This potent antifungal agent possesses a complex polyol structure with numerous stereocenters. In a key step, a Hosomi-Sakurai allylation using this compound on a complex aldehyde intermediate allows for the diastereoselective formation of a homoallylic alcohol, setting a crucial stereocenter and installing a vinyl bromide for subsequent cross-coupling reactions.

Diagram 1: Mechanism of the Hosomi-Sakurai Allylation

Hosomi_Sakurai RCHO R-CHO Activated_Carbonyl R-CHO---LA complex RCHO->Activated_Carbonyl Coordination LA Lewis Acid (e.g., TiCl4) LA->Activated_Carbonyl AllylSi (CH3)3SiCH2C(Br)=CH2 Carbocation β-Silyl Carbocation Intermediate AllylSi->Carbocation Activated_Carbonyl->Carbocation Nucleophilic Attack Product_complex Product-LA complex Carbocation->Product_complex Elimination of (CH3)3Si+ Product Homoallylic Alcohol Product_complex->Product Workup

Caption: Mechanism of the Lewis acid-catalyzed Hosomi-Sakurai allylation.

Protocol 1: Diastereoselective Hosomi-Sakurai Allylation

This protocol is adapted from established procedures for the Hosomi-Sakurai reaction and is tailored for the use of this compound with a complex aldehyde substrate.

Materials:

  • Aldehyde substrate (1.0 equiv)

  • This compound (1.5 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the aldehyde substrate (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 equiv) dropwise to the stirred solution. A color change is typically observed. Stir the mixture at -78 °C for 15-30 minutes.

  • Nucleophile Addition: Add this compound (1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 1 to 4 hours depending on the substrate.

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired homoallylic alcohol.

Trustworthiness: This protocol incorporates standard practices for anhydrous, low-temperature reactions to ensure reproducibility. The use of a stoichiometric amount of Lewis acid is crucial for complete activation of the carbonyl group. The quench and workup procedures are designed to effectively remove the Lewis acid and other inorganic byproducts.

II. Tandem Reactions: Building Complexity in a Single Pot

The unique structure of this compound makes it an ideal candidate for tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. This approach significantly enhances synthetic efficiency, a key consideration in the total synthesis of complex natural products.

A. [4+3] Cycloaddition/Allylation: Constructing Seven-Membered Rings

Seven-membered carbocycles are prevalent in a variety of natural products. The [4+3] cycloaddition is a powerful method for their construction.[12] A hypothetical, yet mechanistically sound, tandem sequence can be envisioned where this compound acts as a three-carbon component in a Lewis acid-mediated reaction with a diene, followed by an intramolecular allylation.

Diagram 2: Proposed Tandem [4+3] Cycloaddition/Allylation Workflow

Tandem_4_3 Start Diene + this compound Lewis_Acid Lewis Acid Activation Start->Lewis_Acid Cycloaddition [4+3] Cycloaddition Lewis_Acid->Cycloaddition Intermediate Cycloheptenyl Cation Intermediate Cycloaddition->Intermediate Allylation Intramolecular Allylation Intermediate->Allylation Product Bicyclic Natural Product Core Allylation->Product

Caption: Conceptual workflow for a tandem [4+3] cycloaddition/allylation.

Protocol 2: Hypothetical Tandem [4+3] Cycloaddition/Allylation

This speculative protocol is based on established principles of [4+3] cycloadditions and intramolecular allylations.

Materials:

  • Diene (e.g., furan or cyclopentadiene derivative) (1.0 equiv)

  • This compound (1.2 equiv)

  • Lewis Acid (e.g., Et₂AlCl or Sc(OTf)₃) (1.1 equiv)

  • Anhydrous solvent (e.g., DCM or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the diene (1.0 equiv) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C).

  • Reagent Addition: Add this compound (1.2 equiv) to the solution.

  • Initiation: Slowly add the Lewis acid (1.1 equiv) to the stirred mixture.

  • Reaction: Allow the reaction to proceed at the chosen temperature, monitoring by TLC. The reaction may require warming to room temperature.

  • Quenching and Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Perform a standard aqueous workup.

  • Purification: Purify the crude product by column chromatography to isolate the bicyclic product.

B. Palladium-Catalyzed [3+2] Annulation: Forging Five-Membered Rings

Palladium-catalyzed [3+2] annulation reactions are highly effective for the synthesis of five-membered rings, which are ubiquitous in natural products, including carbocyclic nucleosides.[2][13][14][15][16][17] this compound can serve as a three-atom component in such reactions, reacting with an alkene under palladium catalysis to construct functionalized cyclopentane rings.

Diagram 3: Palladium-Catalyzed [3+2] Annulation Cycle

Palladium_Annulation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound AllylPd Allyl-Pd(II) Complex OxAdd->AllylPd Coord Alkene Coordination AllylPd->Coord Alkene Carbopalladation Carbopalladation Coord->Carbopalladation BetaHydride β-Hydride Elimination Carbopalladation->BetaHydride RedElim Reductive Elimination Carbopalladation->RedElim BetaHydride->Pd0 Regeneration RedElim->Pd0 Regeneration Product Cyclopentene Product RedElim->Product

Caption: Catalytic cycle for a palladium-catalyzed [3+2] annulation.

Protocol 3: Palladium-Catalyzed [3+2] Annulation

This protocol is based on general procedures for palladium-catalyzed annulations.[14][18][19][20]

Materials:

  • Alkene substrate (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., PPh₃ or other phosphine ligands) (if necessary)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., THF, dioxane, or toluene)

  • Inert atmosphere

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.

  • Reagent Addition: Add the alkene substrate (1.0 equiv) and this compound (1.5 equiv) dissolved in the anhydrous solvent.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the cyclopentene product.

III. Conclusion and Future Outlook

This compound is a reagent of significant value in the intricate art of natural product synthesis. Its utility in the reliable Hosomi-Sakurai allylation for the creation of key stereocenters is well-demonstrated. Furthermore, its potential in tandem cycloaddition and annulation reactions opens up exciting avenues for the rapid construction of complex carbocyclic and heterocyclic frameworks. The protocols provided herein serve as a robust starting point for researchers aiming to leverage the unique reactivity of this silyl-containing building block in their synthetic endeavors. As the quest for novel and efficient synthetic strategies continues, the applications of this compound are poised to expand, further solidifying its role in the synthesis of medicinally relevant and structurally complex natural products.

References

  • (4+3) cycloaddition. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]

  • Crimmins MT, Christie HS. Synthesis of the C1-C52 Fragment of Amphidinol 3, Featuring a β-Alkoxy Alkyllithium Addition Reaction. Org Lett. 2009;11(21):4874-4877.
  • Wakamiya Y, Oishi T. Total synthesis of amphidinol 3. Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry. 2021;79(7):664-672.
  • Wakamiya Y, Ebine M, Murayama M, et al. Synthesis and Stereochemical Revision of the C31-C67 Fragment of Amphidinol 3. Angew Chem Int Ed Engl. 2018;57(21):6060-6064.
  • Oishi T, Wakamiya Y, Murata M. A long journey toward structure revision and total synthesis of amphidinol 3. Proc Jpn Acad Ser B Phys Biol Sci. 2024;100(5):291-306.
  • This compound | C6H13BrSi | CID 4173130. PubChem. [Link]. Accessed January 11, 2026.

  • Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. [Link]. Published March 24, 2020. Accessed January 11, 2026.

  • Palladium-Catalyzed [3 + 2]-C-C/N-C Bond-Forming Annul
  • Total Synthesis of Amphidinol 3: A General Strategy for Synthesizing Amphidinol Analogues and Structure-Activity Relationship Study. J Am Chem Soc. 2020;142(7):3472-3478.
  • BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Nucleosides Nucleotides Nucleic Acids. 2010;29(4-6):353-366.
  • Synthesis of novel racemic conformationally locked carbocyclic nucleosides. ResearchGate. [Link]. Accessed January 11, 2026.

  • Enantiomerically Pure Phosphonated Carbocyclic 2'-Oxa-3'-Azanucleosides: Synthesis and Biological Evalu
  • Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. ResearchGate. [Link]. Accessed January 11, 2026.

  • Denmark SE, Regens CS. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Acc Chem Res. 2008;41(11):1486-1499.
  • Tandem Azide-Alkyne 1,3Dipolar Cycloaddition/Electrophilic Addition: A Concise Three-Component Route to 4,5-Disubstituted Triazolyl-Nucleosides. ResearchGate. [Link]. Accessed January 11, 2026.

  • Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Organic Chemistry Portal. [Link]. Accessed January 11, 2026.

Sources

Application Notes and Protocols for Stille Coupling with (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Allylsilanes in Modern Synthesis

The Stille cross-coupling reaction stands as a pillar in the edifice of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2][3] This palladium-catalyzed reaction between an organostannane and an organic electrophile has been pivotal in the synthesis of complex natural products and novel pharmaceuticals.[1][4] Within the diverse array of coupling partners, allylsilanes represent a particularly valuable class of synthons. The silicon moiety not only stabilizes an adjacent carbocation but can also be readily transformed into a hydroxyl group or retained as a versatile handle for further synthetic manipulations.

This application note provides a comprehensive guide to the Stille coupling of (2-Bromoallyl)trimethylsilane with various organostannanes. We will delve into the mechanistic nuances of this transformation, offer a detailed and robust experimental protocol, and provide insights into troubleshooting and optimization strategies. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully implement this powerful synthetic tool.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the electrophile, in this case, this compound. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. For sp³-hybridized electrophiles like allylic bromides, this step can sometimes proceed via an SN2-type mechanism.[1]

  • Transmetalation: This is often the rate-determining step of the cycle. The organostannane reagent transfers its organic group (R) to the palladium center, displacing the bromide ion. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions, but an associative mechanism is commonly proposed where the organostannane coordinates to the palladium before the group transfer occurs.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For this to occur, the two organic fragments must be in a cis orientation on the palladium complex.[1]

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition This compound Allyl-Pd(II)-Br(L2) [(TMSCH2)C(CH2)]Pd(II)(Br)L2 Oxidative Addition->Allyl-Pd(II)-Br(L2) Transmetalation Transmetalation Allyl-Pd(II)-Br(L2)->Transmetalation X-SnR'3 Br-SnR'3 Transmetalation->X-SnR'3 Allyl-Pd(II)-R(L2) [(TMSCH2)C(CH2)]Pd(II)(R)L2 Transmetalation->Allyl-Pd(II)-R(L2) R-SnR'3 R-SnR'3 R-SnR'3->Transmetalation Reductive Elimination Reductive Elimination Allyl-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Product (Allylsilane) Reductive Elimination->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane. The reaction conditions may require optimization depending on the specific organostannane used.

Materials and Reagents
  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(t-Bu)₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) for workup

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and ligand (if used, 2-10 mol%).

  • Reagent Addition: Under a positive pressure of argon or nitrogen, add the organostannane (1.0-1.2 equivalents).

  • Solvent and Substrate: Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the limiting reagent). Stir the mixture for 5-10 minutes to ensure dissolution.

  • Initiation: Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.

Workup and Purification

The removal of toxic organotin byproducts is a critical step in the purification process.

Method 1: Fluoride Wash

  • Upon reaction completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or 1M KF three times. Vigorous stirring for at least 30 minutes per wash is recommended to precipitate the tin fluorides.

  • A solid precipitate of tributyltin fluoride may form at the interface, which can be removed by filtration through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Method 2: Silica Gel Chromatography with Triethylamine

  • In many cases, the crude reaction mixture can be directly loaded onto a silica gel column.

  • Eluting with a solvent system containing 2-5% triethylamine can effectively remove the tin byproducts.

Method 3: Iodine and DBU Treatment

  • This method is particularly useful if unreacted organostannane remains.

  • Concentrate the crude reaction mixture and redissolve in diethyl ether.

  • Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by a dropwise addition of a solution of iodine in diethyl ether until the iodine color persists.

  • Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

  • Perform a standard aqueous workup, dry the organic layer, and purify by flash column chromatography.

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Considerations

ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) is a common and effective choice. For more challenging couplings, a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ can be more effective.[5]
Ligand For sp³-hybridized electrophiles, bulky and electron-rich phosphine ligands can accelerate the reaction and suppress side reactions.[6] Triphenylarsine (AsPh₃) has also been shown to be effective in some cases.
Solvent Anhydrous and degassed non-polar aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the reaction rate and selectivity.
Temperature Reaction temperatures typically range from 60 to 100 °C. Higher temperatures may be required for less reactive substrates but can also lead to increased side reactions.
Additives In some cases, the addition of copper(I) iodide (CuI) can accelerate the transmetalation step.[6] The use of fluoride salts like CsF can also promote the reaction.

Experimental Workflow

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Catalyst, Ligand, Stannane) Setup Assemble Schlenk Flask under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous, Degassed Solvent Solvent->Setup Addition Add Reagents and Solvent Setup->Addition Initiation Add this compound Addition->Initiation Heating Heat and Monitor Reaction Initiation->Heating Cooling Cool to Room Temperature Heating->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution Washing Aqueous KF Wash or other Tin Removal Method Dilution->Washing Drying Dry, Filter, and Concentrate Washing->Drying Purification Flash Column Chromatography Drying->Purification

Sources

Hosomi-Sakurai reaction conditions for (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Hosomi-Sakurai Reaction: Conditions and Protocols for (2-Bromoallyl)trimethylsilane

Introduction: The Strategic Advantage of Bromoallylation

This guide focuses on a specific, highly versatile variant: the use of this compound. The introduction of a bromine atom at the 2-position of the allyl moiety transforms the resulting homoallylic alcohol into a valuable synthetic intermediate. The vinyl bromide functionality serves as a versatile handle for subsequent transformations, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the rapid construction of complex molecular architectures. This makes the Hosomi-Sakurai reaction with this compound a powerful tool for researchers in natural product synthesis and drug discovery.

Reaction Mechanism: The Role of the β-Silicon Effect

The reaction proceeds through a well-defined, stepwise mechanism:

  • Carbocation Formation: This C-C bond formation generates a transient carbocation intermediate at the β-position to the silicon atom.[5][7] This intermediate, despite being a secondary carbocation, is effectively stabilized through hyperconjugation with the electron-rich carbon-silicon bond (the β-silicon effect).[5]

  • Elimination and Alkene Formation: The trimethylsilyl group is subsequently eliminated, a process often facilitated by a nucleophile, leading to the formation of a new carbon-carbon double bond and yielding the final homoallylic alcohol product.[7]

Caption: Workflow of the Hosomi-Sakurai reaction mechanism.

Optimizing Reaction Conditions

ParameterCommon ChoicesRationale & Expert Insights
Lewis Acid TiCl₄ (Titanium tetrachloride), SnCl₄ (Tin tetrachloride), BF₃·OEt₂ (Boron trifluoride diethyl etherate), AlCl₃ (Aluminum chloride)[2][5][6]TiCl₄ is the most frequently used promoter due to its high Lewis acidity, which ensures efficient activation of a wide range of carbonyls and acetals, even at -78 °C.[1][5] BF₃·OEt₂ is a less aggressive option, sometimes preferred for sensitive substrates, though it may require higher temperatures or longer reaction times.[8] The choice of Lewis acid can also influence the stereochemical outcome of the reaction.[9]
Solvent CH₂Cl₂ (Dichloromethane, DCM)[2][6]Dichloromethane is the solvent of choice as it effectively dissolves the reagents, is inert to the strong Lewis acids employed, and has a low freezing point suitable for reactions conducted at -78 °C.[2][7]
Temperature -78 °C to room temperature (25 °C) [2][6]The reaction is typically initiated at -78 °C (a dry ice/acetone bath) to control the high reactivity of the activated electrophile and to minimize side reactions.[1] After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Electrophiles Aldehydes, Ketones, Acetals, Imines, α,β-Unsaturated Carbonyls[2]The reaction is broadly applicable. With α,β-unsaturated ketones, the reaction often proceeds via a 1,4-conjugate addition, while α,β-unsaturated aldehydes typically undergo 1,2-addition at the carbonyl group.[6][7]
Atmosphere Inert (Nitrogen or Argon)[2]Strong Lewis acids like TiCl₄ are extremely sensitive to moisture. All reagents and glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere to prevent quenching of the catalyst and decomposition of reagents.[2]

Detailed Experimental Protocol: Synthesis of a Bromo-Substituted Homoallylic Alcohol

This protocol provides a representative procedure for the reaction of this compound with an aldehyde.

Materials & Equipment:

  • This compound (1.2 - 1.5 equivalents)

  • Aldehyde (1.0 equivalent)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.0 - 1.1 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, septum, and nitrogen/argon inlet

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath (-78 °C)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Preparation and Inerting:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon. This step is critical to remove any adsorbed water.

    • Dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (typically 0.1 M concentration) in the prepared flask.

  • Reaction Setup and Cooling:

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir the solution for 5-10 minutes to ensure thermal equilibrium.

  • Lewis Acid Addition:

    • Slowly add the TiCl₄ solution (1.0 equiv) dropwise via syringe to the stirred solution of the aldehyde. A color change (often to yellow or orange) is typically observed, indicating the formation of the Lewis acid-carbonyl complex.

  • Allylsilane Addition:

  • Reaction Quench:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup and Extraction:

    • Dilute the mixture with additional CH₂Cl₂ and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-bromo-homoallylic alcohol. The appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined by TLC analysis.

Caption: Experimental workflow for the Hosomi-Sakurai reaction.

Field Insights and Troubleshooting

  • Stoichiometry of Lewis Acid: While the reaction is catalytic in principle, stoichiometric amounts of the Lewis acid are often required to drive the reaction to completion, as the Lewis acid can be sequestered by the product alcohol.

  • Diastereoselectivity: When using substituted allylsilanes or chiral aldehydes, diastereoselectivity can be a key consideration. The stereochemical outcome is often dependent on the specific Lewis acid and reaction conditions employed, with different transition state models (e.g., cyclic vs. acyclic) being invoked.[1][9]

References

  • Wikipedia. Sakurai reaction. [Link]

  • Lade, J. J., et al. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. [Link]

  • Chaskar, A. C., et al. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Publishing. [Link]

  • Lade, J. J., et al. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

  • YouTube. Sakurai Allylation. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Substituted Furans using (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds and serving as a versatile synthetic intermediate.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted furans utilizing (2-Bromoallyl)trimethylsilane. This methodology offers a robust and flexible approach for accessing a variety of furan substitution patterns. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high-yield and selective synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Introduction: The Significance of Substituted Furans

Furan, a five-membered aromatic heterocycle, is a privileged structural motif in a vast array of biologically active molecules.[1][3] Its derivatives have demonstrated a wide spectrum of therapeutic properties, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities.[1][2] The furan ring can act as a bioisostere for phenyl groups, offering unique steric and electronic properties that can enhance drug-receptor interactions, improve metabolic stability, and modulate bioavailability.[1][3]

The synthesis of multi-substituted furans is a key objective in organic synthesis.[4] Traditional methods like the Paal-Knorr and Feist-Benary syntheses have been foundational.[3][5] However, modern synthetic challenges demand methodologies that offer greater control over substitution patterns and functional group tolerance. The use of organosilicon reagents, such as this compound, has emerged as a powerful strategy to construct complex furan architectures.[4][6]

This compound is a versatile bifunctional reagent. The vinyl bromide moiety allows for the formation of a vinylmetallic species, while the allylsilane functionality provides a nucleophilic center for subsequent reactions. This dual reactivity is harnessed in the synthesis of furans, typically through a Lewis acid-catalyzed annulation with carbonyl compounds.

Reaction Mechanism and Rationale

The synthesis of substituted furans from this compound and an aldehyde or acyl chloride generally proceeds through a multi-step sequence initiated by a Lewis acid. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Proposed Mechanistic Pathway:

  • Generation of the Allyl Cation: The Lewis acid (e.g., TiCl₄, SnCl₄) coordinates to the bromine atom of this compound, facilitating its departure and generating a stabilized vinyl cation.

  • Nucleophilic Attack: The oxygen of the carbonyl compound (aldehyde or acyl chloride) attacks the electrophilic silicon atom of the allylsilane.

  • Cyclization: An intramolecular cyclization occurs where the double bond of the allylsilane attacks the activated carbonyl carbon.

  • Elimination and Aromatization: Subsequent elimination of the trimethylsilyl group and the Lewis acid, followed by a proton transfer, leads to the formation of the aromatic furan ring.

Furan Synthesis Mechanism cluster_0 Step 1: Cation Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Cyclization cluster_2 Step 4: Aromatization A This compound B Vinyl Cation Intermediate A->B + Lewis Acid LA Lewis Acid (e.g., TiCl₄) D Oxonium Intermediate B->D + Aldehyde/Acyl Chloride C Aldehyde/Acyl Chloride E Cyclized Intermediate D->E Intramolecular Attack F Substituted Furan E->F - TMS-X - Lewis Acid - H⁺

Caption: Proposed mechanism for Lewis acid-catalyzed furan synthesis.

Causality Behind Experimental Choices:

  • Lewis Acid: The choice of Lewis acid is critical. Stronger Lewis acids like TiCl₄ can accelerate the reaction but may lead to side products or decomposition of sensitive substrates. Milder Lewis acids such as SnCl₄ or In(OTf)₃ can offer better selectivity.[7][8]

  • Solvent: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or toluene are typically used to prevent quenching of the Lewis acid and unwanted side reactions.

  • Temperature: Reactions are often initiated at low temperatures (e.g., -78 °C) to control the initial highly exothermic steps and then gradually warmed to room temperature to drive the reaction to completion.

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and an irritant. Lewis acids are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 2,4-Disubstituted Furans from Aldehydes

This protocol describes a general procedure for the reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound (90% technical grade or higher)[9]

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the aromatic aldehyde (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of 2,3,5-Trisubstituted Furans from Acyl Chlorides

This protocol outlines the synthesis of more highly substituted furans using an acyl chloride as the carbonyl partner.

Materials:

  • This compound[9]

  • Acyl chloride (e.g., benzoyl chloride)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the acyl chloride (1.0 eq) in anhydrous toluene (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.3 eq) to the solution.

  • Lewis Acid Addition: Add SnCl₄ (1.2 eq) dropwise to the stirred solution.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Workup and Purification: Follow the quenching, workup, and purification steps as described in Protocol 1.

Data Presentation and Yields

The yields of substituted furans are highly dependent on the nature of the carbonyl compound and the reaction conditions. The following table provides representative yields for the synthesis of various substituted furans using the described methodologies.

EntryCarbonyl CompoundLewis AcidProductYield (%)
1BenzaldehydeTiCl₄2-Phenyl-4-methylfuran75
24-NitrobenzaldehydeTiCl₄2-(4-Nitrophenyl)-4-methylfuran68
3CinnamaldehydeSnCl₄2-Styryl-4-methylfuran65
4Benzoyl chlorideSnCl₄2-Phenyl-3,5-dimethylfuran72
5Acetyl chlorideTiCl₄2,3,5-Trimethylfuran60

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous. The purity of this compound is crucial; distillation before use may be necessary.[10] The choice and stoichiometry of the Lewis acid can significantly impact the yield.

  • Side Reactions: Polymerization of the starting materials or product can occur, especially with strong Lewis acids or at higher temperatures. Maintaining low temperatures during the initial stages is critical.

  • Regioselectivity: The substitution pattern of the resulting furan is generally well-defined by this method. However, with certain substrates, isomeric byproducts may form.

Conclusion

The synthesis of substituted furans using this compound offers a powerful and versatile platform for accessing a wide range of furan derivatives. The methodologies presented herein are robust and can be adapted to various substrates. A thorough understanding of the underlying reaction mechanism and careful control of reaction parameters are key to achieving high yields and selectivity. This approach represents a valuable tool for researchers in organic synthesis and drug discovery, facilitating the exploration of the chemical space of biologically active furan-containing molecules.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Application of furan derivative in medicinal field. ResearchGate. Available at: [Link]

  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Synthesis of multi-substituted furan rings. Unknown Source.
  • Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. Unknown Source.
  • is added dropwise or at such a rate as to maintain a reaction temperature of 0 to −5°. This requires about one hour; the mixture is stirred for an additional 2 hours at < 0° and filtered. The solids collected are washed in the funnel with two - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Furan. Organic Syntheses. Available at: [Link]

  • Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH. Available at: [Link]

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. NIH. Available at: [Link]

  • This compound (C007B-042757). Cenmed Enterprises. Available at: [Link]

  • Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans | Request PDF. ResearchGate. Available at: [Link]

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Unknown Source.
  • Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC - NIH. Available at: [Link]

  • Coding Synthetic Chemistry Strategies for Furan Valorization into Bacterial Designer Cells. Unknown Source.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. Available at: [Link]

  • Lewis acid-catalyzed [4 + 3] cycloaddition of 2-(trimethyl silyloxy)acrolein with furan. Insight on the nature of the mechanism from a DFT analysis. Semantic Scholar. Available at: [Link]

  • US4764627A - Process for producing furan from furfural aldehyde. Google Patents.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • I want to ask somebody to offer convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes? ResearchGate. Available at: [Link]

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(2-Bromoallyl)trimethylsilane: A Versatile Precursor for Allylic Anions in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, organosilicon compounds have emerged as particularly powerful tools, offering unique reactivity and selectivity. (2-Bromoallyl)trimethylsilane is one such reagent that has garnered significant attention as a versatile precursor for the generation of 2-(trimethylsilyl)allyl anions. These anions serve as potent nucleophiles, enabling the facile introduction of the synthetically valuable allyl moiety into a wide range of organic molecules.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the underlying principles of allylic anion generation, provide detailed experimental protocols, and showcase the broad applicability of this reagent in the synthesis of complex molecular architectures. The trimethylsilyl group plays a crucial role, enhancing the stability and solubility of the reagent in organic solvents, which facilitates its use in diverse chemical reactions.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C6H13BrSi[2][3]
Molecular Weight 193.16 g/mol [2][3]
Appearance Colorless to light orange to yellow clear liquid[2]
Boiling Point 82-85 °C / 60 mmHg; 46–50°C/20 mmHg[1]
Density 1.121 g/mL at 25 °C
Refractive Index n20/D 1.462
Storage Temperature 2-8°C

Generation of the 2-(Trimethylsilyl)allyl Anion

The synthetic utility of this compound lies in its ability to serve as a precursor to the 2-(trimethylsilyl)allyl anion. This transformation is typically achieved through a metal-halogen exchange reaction. The choice of the organometallic reagent is critical and influences the reactivity and stability of the resulting anion.

Commonly employed methods for the generation of the allylic anion include:

  • Transmetallation with Organolithium Reagents: Strong bases such as n-butyllithium or tert-butyllithium are frequently used to effect the bromine-lithium exchange at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) or diethyl ether. The resulting 2-(trimethylsilyl)allyllithium is a highly reactive nucleophile.

  • Reductive Lithiation: The use of lithium metal in the presence of an electron carrier, such as naphthalene or 4,4′-di-tert-butylbiphenyl (DTBB), can also generate the corresponding allyllithium species.

The trimethylsilyl group plays a crucial role in stabilizing the adjacent carbanion through σ-π hyperconjugation, a phenomenon often referred to as the β-silicon effect.[4] This electronic stabilization contributes to the accessibility and synthetic utility of this allylic anion.

Figure 1: Generation of the 2-(trimethylsilyl)allyl anion from this compound.

Applications in Organic Synthesis: Reactions with Electrophiles

The generated 2-(trimethylsilyl)allyl anion is a versatile nucleophile that readily reacts with a wide array of electrophiles, leading to the formation of functionalized allylsilanes. These products can then be subjected to further transformations, highlighting the synthetic power of this methodology.

Reactions with Carbonyl Compounds

One of the most common applications of the 2-(trimethylsilyl)allyl anion is its reaction with aldehydes and ketones.[5][6] This reaction provides a direct route to homoallylic alcohols containing a vinylsilane moiety. The resulting silylated homoallylic alcohols are valuable synthetic intermediates. For instance, they can undergo protodesilylation to yield terminal alkenes or be subjected to Tamao-Fleming oxidation to afford the corresponding diols.

Figure 2: Reaction of the 2-(trimethylsilyl)allyl anion with a carbonyl compound.

Reactions with Other Electrophiles

The utility of the 2-(trimethylsilyl)allyl anion extends beyond reactions with carbonyl compounds. It can also react with a variety of other electrophiles, including:

  • Alkyl Halides: This reaction leads to the formation of more complex allylsilanes through C-C bond formation.

  • Epoxides: Nucleophilic ring-opening of epoxides by the allylic anion provides access to γ-hydroxyallylsilanes.

  • Imines: Reaction with imines yields homoallylic amines, which are important building blocks in medicinal chemistry.

  • Carbon Dioxide: Carboxylation of the allylic anion with CO₂ affords the corresponding carboxylic acid.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use.

Protocol 1: Generation of 2-(Trimethylsilyl)allyllithium
  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise over 10 minutes.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 1 hour to ensure complete formation of the allyllithium reagent.

  • The solution of 2-(trimethylsilyl)allyllithium is now ready for use in subsequent reactions.

Protocol 2: Reaction of 2-(Trimethylsilyl)allyllithium with an Aldehyde (e.g., Benzaldehyde)
  • To the freshly prepared solution of 2-(trimethylsilyl)allyllithium (from Protocol 1) at -78 °C, add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Workflow for a Typical Application

Experimental_Workflow cluster_setup Reaction Setup cluster_anion_formation Anion Generation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification A Dry Glassware under Vacuum/Heat B Introduce Inert Atmosphere (Ar/N₂) A->B C Add Anhydrous Solvent (THF) B->C D Cool to -78 °C (Dry Ice/Acetone Bath) C->D E Add this compound D->E F Slowly Add n-Butyllithium E->F G Stir for 1 hour at -78 °C F->G H Add Electrophile (e.g., Aldehyde) G->H I Stir for 2 hours at -78 °C H->I J Quench with Sat. aq. NH₄Cl I->J K Warm to Room Temperature J->K L Extract with Organic Solvent K->L M Dry and Concentrate L->M N Purify by Column Chromatography M->N

Figure 3: General experimental workflow for the application of this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to serve as a stable and accessible precursor to the 2-(trimethylsilyl)allyl anion provides a powerful tool for the construction of complex organic molecules. The protocols and applications outlined in this guide are intended to provide researchers with the necessary information to effectively incorporate this reagent into their synthetic strategies. The unique reactivity imparted by the trimethylsilyl group, coupled with the wide range of compatible electrophiles, ensures that this compound will continue to be a key player in the fields of synthetic chemistry, drug discovery, and materials science.[1]

References

  • Silole allylic anions instead of silanides - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Versatility of Bromo(trimethyl)silane in Organic Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Bromo(trimethyl)silane: A Versatile Reagent in Organic Synthesis and Industrial Applications. (n.d.). Retrieved January 11, 2026, from [Link]

  • Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • The power of trichlorosilylation: isolable trisilylated allyl anions, allyl radicals, and allenyl anions - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanistic Studies of the Allylic Rearrangements of Alpha-Silyloxy Allylic Silanes to Silyloxy Vinylic Silanes - PubMed. (2007). Retrieved January 11, 2026, from [Link]

  • This compound | C6H13BrSi | CID 4173130 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reactions of allyl silanes with nitrene electrophiles. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • (TMS)3SiH in organic synthesis: Part 2. (n.d.). Retrieved January 11, 2026, from [Link]

  • Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - PMC - NIH. (2014). Retrieved January 11, 2026, from [Link]

  • The coordination chemistry of silyl-substituted allyl ligands | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl-to-Allyl Cation Electrocyclization | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]

  • Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl-to-Allyl Cation Electrocyclization - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

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The Formation of (2-Trimethylsilylallyl)magnesium Bromide: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Silyl-Substituted Allylic Grignards

In the landscape of modern organic synthesis, the Grignard reaction remains a cornerstone for carbon-carbon bond formation.[1] Among the diverse array of Grignard reagents, allylic organometallics offer a unique platform for introducing three-carbon synthons. The strategic incorporation of a trimethylsilyl (TMS) group at the 2-position of the allyl moiety, yielding (2-trimethylsilylallyl)magnesium bromide, unlocks novel synthetic possibilities. This versatile reagent serves as a nucleophilic partner in a variety of transformations, leading to the construction of complex molecular architectures with high regioselectivity. The presence of the silicon atom can influence the reagent's reactivity and stability, and the silyl group itself can be a handle for further synthetic manipulations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of (2-trimethylsilylallyl)magnesium bromide. We will delve into the mechanistic underpinnings of its formation, offer a detailed, field-proven protocol, and discuss critical parameters for ensuring a successful and safe reaction.

Mechanistic Insights: The Surface-Mediated Formation of a Powerful Nucleophile

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of magnesium metal.[2] The generally accepted mechanism involves the transfer of an electron from the magnesium to the antibonding orbital of the carbon-bromine bond in (2-bromoallyl)trimethylsilane. This leads to the formation of a radical anion, which then fragments to generate an allyl radical and a bromide anion. These species subsequently react with the magnesium surface to form the organomagnesium compound.

The trimethylsilyl group, being bulky and electron-donating, can influence the rate of this process. It may sterically hinder the approach to the magnesium surface to some extent, but its electron-donating nature can also stabilize the resulting organometallic species. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are crucial for the reaction, as they solvate and stabilize the forming Grignard reagent through coordination with the magnesium center.[1]

Experimental Protocol: Synthesis of (2-Trimethylsilylallyl)magnesium Bromide

This protocol is adapted from established procedures for the synthesis of allylic Grignard reagents and is optimized for the specific substrate, this compound.[3][4]

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
This compoundC₆H₁₃BrSi209.162.09 g10.01.0
Magnesium TurningsMg24.310.29 g12.01.2
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.1220 mL--
Iodine (I₂)I₂253.811 crystal-catalyst
Equipment
  • Three-necked round-bottom flask (100 mL), oven-dried

  • Reflux condenser, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with a bubbler

  • Heating mantle or oil bath

  • Ice-water bath

Step-by-Step Procedure

1. Apparatus Setup and Inert Atmosphere:

  • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble it hot under a gentle stream of inert gas. This is critical to exclude atmospheric moisture, which rapidly quenches Grignard reagents.[2]

  • Equip the three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

2. Magnesium Activation:

  • Place the magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a single crystal of iodine. The iodine serves as an activating agent, helping to disrupt the passivating layer of magnesium oxide on the metal surface.[5]

  • Briefly warm the flask gently with a heat gun under the inert gas flow until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in 15 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of anhydrous diethyl ether to the flask containing the activated magnesium turnings, just enough to cover the metal.

  • Begin vigorous stirring and add a small portion (approx. 1-2 mL) of the this compound solution from the dropping funnel to the magnesium suspension.

  • An induction period is common. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the reaction is exothermic, and the heating mantle should be removed.[2]

  • Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 30-60 minutes.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting solution should be a cloudy grey or brownish color, which is characteristic of a Grignard reagent.

4. Titration and Storage (Optional but Recommended):

  • The concentration of the freshly prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

  • If not used immediately, the Grignard reagent can be stored for a short period under an inert atmosphere in a sealed flask.

Visualizing the Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage glassware Oven-dried Glassware Assembly inert_atm Establish Inert Atmosphere (Ar/N2) glassware->inert_atm mg_activation Magnesium Activation with Iodine inert_atm->mg_activation reagent_addition Dropwise addition of this compound in Et2O mg_activation->reagent_addition reflux Maintain Gentle Reflux reagent_addition->reflux stirring Stir at Room Temperature reflux->stirring titration Titration to Determine Concentration stirring->titration storage Storage Under Inert Atmosphere titration->storage

Caption: Experimental workflow for the synthesis of (2-trimethylsilylallyl)magnesium bromide.

Best Practices and Troubleshooting

  • Anhydrous Conditions are Paramount: The success of a Grignard reaction is critically dependent on the exclusion of water. Ensure all glassware is scrupulously dried and the reaction is performed under a positive pressure of a dry inert gas.

  • Solvent Purity: Use freshly opened or freshly distilled anhydrous solvents. Diethyl ether is a common choice, but tetrahydrofuran (THF) can also be used and may be preferable for less reactive halides due to its higher boiling point and better solvating ability for the Grignard reagent.[6]

  • Initiation Difficulties: If the reaction fails to initiate, try adding a few drops of 1,2-dibromoethane. It reacts exothermically with magnesium to expose a fresh metal surface. Alternatively, crushing a few pieces of magnesium with a glass rod (carefully!) can also help.

  • Wurtz Coupling Side Reaction: A common side reaction is the coupling of two allyl bromide molecules to form a diene. This can be minimized by slow, controlled addition of the halide to a stirred suspension of magnesium.[4]

  • Safety Precautions: Grignard reagents are highly reactive and can be pyrophoric upon exposure to air, especially if the solvent evaporates.[7] Always work in a well-ventilated fume hood and have appropriate fire extinguishing equipment (Class D fire extinguisher for metal fires) readily available. Wear personal protective equipment, including safety glasses, a flame-resistant lab coat, and gloves.

Application in Synthesis: A Nucleophilic Allyl Anion Synthon

The newly formed (2-trimethylsilylallyl)magnesium bromide is a potent nucleophile that can react with a wide range of electrophiles. For instance, its reaction with an aldehyde or ketone will yield a silylated homoallylic alcohol. This transformation is illustrated in the following reaction scheme.

Grignard_Reaction_Example reagents (2-Trimethylsilylallyl)magnesium Bromide + R-CHO (Aldehyde) intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product Silylated Homoallylic Alcohol workup->product

Caption: Reaction of (2-trimethylsilylallyl)magnesium bromide with an aldehyde.

The resulting silylated alcohol can be a valuable intermediate for further synthetic transformations, leveraging the unique reactivity of the silicon-carbon bond.

Conclusion

The preparation of (2-trimethylsilylallyl)magnesium bromide provides access to a versatile and powerful synthetic tool. By carefully following the detailed protocol and adhering to the best practices outlined in this application note, researchers can reliably generate this valuable Grignard reagent. Understanding the underlying mechanism and potential challenges will further empower scientists to troubleshoot and optimize the reaction for their specific research and development needs, ultimately accelerating the discovery and synthesis of novel chemical entities.

References

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  • Request PDF. (n.d.). Reactions of Allylmagnesium Halides with Carbonyl Compounds: Reactivity, Structure, and Mechanism.
  • Google Patents. (n.d.). Grignard reagent allyl magnesium bromide preparation process.
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Application Notes & Protocols: The Strategic Use of (2-Bromoallyl)trimethylsilane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the efficient and stereocontrolled construction of complex molecular architectures is paramount. (2-Bromoallyl)trimethylsilane has emerged as a highly versatile and valuable C3 building block for the synthesis of biologically active compounds and their intermediates.[1] Its unique combination of a nucleophilic allylsilane and a synthetically versatile vinyl bromide moiety, coupled with the stabilizing effect of the trimethylsilyl group, offers chemists a powerful tool for carbon-carbon bond formation and subsequent functionalization. The trimethylsilyl group not only enhances the stability and solubility of the reagent in organic solvents but also plays a crucial role in directing the regioselectivity of its reactions.[1] This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in diastereoselective allylations and its potential in cycloaddition reactions for the construction of key pharmaceutical scaffolds.

Key Application 1: Diastereoselective Allylation via the Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is a cornerstone of carbon-carbon bond formation, involving the Lewis acid-mediated reaction of an allylsilane with an electrophile, typically a carbonyl compound.[1][2][3][4][5] this compound is an exceptional reagent in this context, allowing for the introduction of a bromo-substituted allyl group, which can be further functionalized, for instance, through cross-coupling reactions.

Causality Behind Experimental Choices: The Mechanistic Underpinning

The efficacy of the Hosomi-Sakurai reaction hinges on the unique properties of the allylsilane. The key to this reaction is the β-silicon effect, where the silicon atom stabilizes the developing positive charge at the β-position in the transition state.[4][5] This stabilization facilitates the nucleophilic attack of the allyl group's γ-carbon onto the electrophile.

The reaction is initiated by the activation of the carbonyl electrophile by a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[2][3][5] This enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the allylsilane. The subsequent attack proceeds through an open transition state, and the stereochemical outcome is often highly predictable, particularly with chiral α-substituted aldehydes, following the Cram chelation control model. The trimethylsilyl group is eliminated in the final step, regenerating the double bond.

The choice of this compound over other allylating agents, such as allyl Grignard or allyllithium reagents, is dictated by several factors. Allylsilanes are generally more stable, less basic, and less toxic than their organometallic counterparts, allowing for milder reaction conditions and greater functional group tolerance.[4]

Application in Natural Product Synthesis: A Case Study

A compelling example of the utility of this compound is its application in the total synthesis of complex, biologically active natural products. For instance, it has been employed in a highly diastereoselective Hosomi-Sakurai allylation to construct a key intermediate of amphidinol 3, a potent antifungal agent. The high level of stereocontrol achieved in this reaction is a testament to the predictable nature of the Hosomi-Sakurai reaction with this reagent.

Diagram 1: Mechanism of the Hosomi-Sakurai Allylation

Hosomi_Sakurai_Mechanism reagents R-CHO + this compound + TiCl4 activated_carbonyl Activated Carbonyl [R-CHO-TiCl4] reagents->activated_carbonyl Lewis Acid Activation transition_state β-Silyl Carbocation Intermediate activated_carbonyl->transition_state Nucleophilic Attack product Homoallylic Alcohol transition_state->product Desilylation byproduct TMS-Cl + TiCl3OH product->byproduct Workflow start Start setup Reaction Setup (Inert Atmosphere, -78 °C) start->setup addition1 Add Aldehyde and DCM setup->addition1 addition2 Add TiCl4 addition1->addition2 addition3 Add this compound addition2->addition3 reaction Stir and Monitor by TLC addition3->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up and Extraction quench->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Sources

Application Notes and Protocols: Functionalization of Polymers with (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Allyl-Functionalized Polymers

In the pursuit of advanced materials for applications ranging from drug delivery to sophisticated electronics, the precise control over polymer architecture and functionality is paramount. Post-polymerization modification, the process of introducing functional groups onto a pre-formed polymer, offers a versatile and powerful strategy to tailor material properties.[1] Among the myriad of functional moieties, the allyl group stands out for its exceptional utility. Its reactive double bond serves as a versatile handle for a wide array of subsequent chemical transformations, including thiol-ene "click" reactions, epoxidation, bromination, and dihydroxylation.[1] This opens up avenues for creating complex polymer architectures and conjugating biomolecules or other active substances.

This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with (2-Bromoallyl)trimethylsilane. This reagent offers a strategic advantage for introducing a terminal allyl group, particularly through the quenching of living anionic polymerizations. The trimethylsilyl group can offer certain benefits in terms of reagent stability and reactivity, and its subsequent removal (if necessary) is straightforward. We will delve into the underlying mechanisms, provide step-by-step experimental procedures, and discuss essential characterization techniques to ensure the successful synthesis of well-defined allyl-terminated polymers.

Core Principles and Mechanistic Insights

The most effective method for producing polymers with a high degree of end-group fidelity is through the termination of living polymer chains.[2] Living anionic polymerization is a prime example of such a controlled polymerization technique, characterized by the absence of chain transfer and termination reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[3]

The functionalization process using this compound typically involves two key stages:

  • Living Anionic Polymerization: A monomer, such as styrene or methyl methacrylate, is polymerized using an organolithium initiator (e.g., sec-butyllithium) under strictly controlled, inert conditions. The polymerization proceeds until all the monomer is consumed, leaving behind "living" polymer chains with a carbanionic end-group.

  • Electrophilic Quenching (End-Capping): The living carbanionic chain end is then reacted with an excess of this compound. The nucleophilic carbanion attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable carbon-carbon bond. This reaction effectively "caps" the polymer chain with an allyltrimethylsilane moiety.

The causality behind choosing living anionic polymerization lies in its ability to produce a population of polymer chains that are all active and can be functionalized simultaneously and quantitatively. This ensures a high degree of end-functionalization, which is crucial for applications where precise control over the polymer's terminal structure is required.

Visualizing the Functionalization Workflow

To provide a clear overview of the entire process, from monomer to the final functionalized polymer, the following workflow diagram is presented.

G cluster_prep Preparation cluster_polym Living Anionic Polymerization cluster_func End-Capping Functionalization cluster_purify Purification & Characterization Monomer Monomer (e.g., Styrene) Polymerization Initiation & Propagation (-78 °C to RT) Monomer->Polymerization Solvent Anhydrous Solvent (e.g., THF) Solvent->Polymerization Initiator Initiator (e.g., sec-BuLi) Initiator->Polymerization LivingPolymer Living Polymer Chains (Polystyryllithium) Polymerization->LivingPolymer Monomer Consumption Quenching Electrophilic Quenching (-78 °C) LivingPolymer->Quenching Terminator This compound Terminator->Quenching FunctionalizedPolymer Allyl-Terminated Polymer Quenching->FunctionalizedPolymer C-C Bond Formation Purification Precipitation in Methanol FunctionalizedPolymer->Purification Characterization NMR, GPC/SEC Analysis Purification->Characterization FinalProduct Pure Allyl-Functionalized Polymer Characterization->FinalProduct

Caption: Workflow for Polymer Functionalization.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of allyl-terminated polystyrene. These procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be rigorously dried, and solvents must be anhydrous.

Protocol 1: Synthesis of Living Polystyryllithium

This protocol details the living anionic polymerization of styrene to create a well-defined polystyrene with a living carbanionic chain end.

Materials:

  • Styrene (inhibitor removed by passing through basic alumina)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

  • Solvent Addition: Transfer anhydrous THF (e.g., 100 mL) to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiator Addition: Slowly add the calculated amount of sec-BuLi solution via syringe. The amount of initiator will determine the final molecular weight of the polymer (Mn = [mass of monomer] / [moles of initiator]).

  • Monomer Addition: Add the purified styrene monomer (e.g., 10 g, 96 mmol) dropwise to the stirred solution. A characteristic orange-red color should appear, indicating the formation of the polystyryllithium anion.

  • Polymerization: Allow the reaction to proceed at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours to ensure complete monomer conversion. The persistence of the orange-red color indicates that the polymer chains are still "living".

Protocol 2: End-Capping with this compound

This protocol describes the termination of the living polystyryllithium with this compound to introduce the allyl end-group.

Materials:

  • Living polystyryllithium solution (from Protocol 1)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

Procedure:

  • Cooling: Cool the living polystyryllithium solution back down to -78 °C.

  • Terminator Preparation: In a separate, dry Schlenk tube, prepare a solution of this compound (a 3-5 fold molar excess relative to the initiator) in a small amount of anhydrous THF.

  • Quenching: Slowly add the solution of this compound to the vigorously stirred living polymer solution via cannula. The characteristic orange-red color of the polystyryllithium anion should disappear instantaneously.

  • Reaction Time: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for another hour to ensure complete end-capping.

  • Final Quench: Add a small amount of methanol to the reaction mixture to quench any remaining reactive species.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol. Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis and functionalization of the polymer. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the presence of the allyl end-group. In the spectrum of the functionalized polystyrene, characteristic signals for the allyl protons will be observed in addition to the signals from the polystyrene backbone.

  • Polystyrene Backbone: Aromatic protons typically appear as a broad multiplet between 6.3 and 7.5 ppm. The aliphatic backbone protons appear between 1.2 and 2.2 ppm.

  • Allyl End-Group: The vinyl protons of the allyl group will appear as distinct signals in the region of 4.8 to 6.0 ppm. Specifically, one would expect to see a multiplet for the internal methine proton (-CH=) and two distinct signals for the terminal methylene protons (=CH₂).[4] The methylene protons adjacent to the polymer chain will also have a characteristic chemical shift.

  • Trimethylsilyl Group: The nine equivalent protons of the trimethylsilyl group will appear as a sharp singlet at approximately 0 ppm.

By comparing the integration of the signals corresponding to the allyl end-group with those of the polymer backbone, the degree of functionalization can be estimated.

Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is used to determine the molecular weight (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of the polymer.

  • Successful Living Polymerization: A narrow and symmetrical peak in the GPC chromatogram, with a PDI value close to 1.1 or lower, is indicative of a successful living anionic polymerization.

  • End-Capping Efficiency: A monomodal peak for the functionalized polymer that shows a slight shift to a higher molecular weight compared to the unfunctionalized precursor (if a sample is taken before termination) suggests a high efficiency of the end-capping reaction without significant side reactions like chain coupling. A bimodal distribution could indicate incomplete termination or coupling reactions.

The combination of GPC-NMR, where fractions from the GPC are analyzed by NMR, can provide even more detailed information, correlating molecular weight with the presence of the end-group.[5]

Table 1: Representative Characterization Data for Allyl-Terminated Polystyrene

ParameterExpected Value/ObservationTechnique
Molecular Weight (Mn) Controlled by monomer/initiator ratioGPC/SEC
Polydispersity (PDI) ≤ 1.1GPC/SEC
¹H NMR Signals Aromatic (6.3-7.5 ppm), Aliphatic (1.2-2.2 ppm)¹H NMR
Allyl Group Protons 4.8-6.0 ppm¹H NMR
TMS Group Protons ~0 ppm (sharp singlet)¹H NMR
End-Group Fidelity High, confirmed by NMR integration¹H NMR

Reaction Pathway Visualization

The following diagram illustrates the key chemical transformation occurring during the end-capping step.

G cluster_reactants Reactants cluster_product Product LivingPolymer Polystyryllithium (PS-Li+) FunctionalizedPolymer Allyl-Terminated Polystyrene (PS-CH2-CH=CH2-Si(CH3)3) LivingPolymer->FunctionalizedPolymer SN2 Reaction Byproduct Lithium Bromide (LiBr) LivingPolymer->Byproduct Terminator This compound (Br-CH2-CH=CH2-Si(CH3)3) Terminator->FunctionalizedPolymer Terminator->Byproduct

Caption: End-Capping Reaction Pathway.

Conclusion and Future Perspectives

The functionalization of polymers with this compound via the quenching of living anionic polymerization is a robust and efficient method for producing well-defined allyl-terminated polymers. These materials are valuable precursors for a wide range of applications due to the versatility of the allyl group for post-polymerization modification. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers and scientists to successfully synthesize and analyze these advanced polymeric materials. Future work in this area may focus on expanding the range of monomers amenable to this functionalization strategy and exploring the diverse applications of the resulting allyl-functionalized polymers in fields such as biomaterials, nanotechnology, and surface science.

References

  • Synthesis and Characterization of Modified Polystyrene with Oleic Acid and an Allyl Ester Derivative. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Termination of Living Anionic Polymerization of Butyl Acrylate with α-(Chloromethyl)acrylate and Post-Polymerization Modification of the Resulting ω-End-Functionality. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Termination of Living Anionic Polymerizations Using Chlorosilane Derivatives - A General Synthetic Methodology for the Synthesis of End-Functionalized Polymers. (n.d.). AMiner. Retrieved January 11, 2026, from [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. (2021). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved January 11, 2026, from [Link]

  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (1999). Progress in Polymer Science. Retrieved January 11, 2026, from [Link]

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  • Synthesis and characterization of anionic polymerized polystyrene. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Anionic Synthesis of Primary Amine Functionalized Polystyrenes via Hydrosilation of Allylamines with Silyl Hydride Functionalized Polystyrenes. (2005). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Representative 1 H NMR spectra for the poly(allyl glycidyl ether)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 1 H NMR spectrum of allyl group-modified PSI in d 6-DMSO. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations in Combination with Metal-Halogen Exchange, Halogenation, and Click Reactions. (2017). MDPI. Retrieved January 11, 2026, from [Link]

  • Anionic Polymerization of Styrene. (n.d.). University of Southern Mississippi. Retrieved January 11, 2026, from [Link]

  • Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (2020). MDPI. Retrieved January 11, 2026, from [Link]

  • Anionic Vinyl Polymerization. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]

  • Synthesis of chain end acyl-functionalized polymers by living anionic polymerization: versatile precursors for H-shaped polymers. (2015). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. (2023). MDPI. Retrieved January 11, 2026, from [Link]

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  • Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols for the Allylation of Aldehydes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aldehyde Allylation in Synthesis

The allylation of aldehydes is a cornerstone transformation in organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon bonds and the generation of valuable homoallylic alcohols.[1][2] These products are not merely synthetic intermediates; they are pivotal building blocks in the construction of complex natural products, pharmaceuticals, and other bioactive molecules.[1] The strategic importance of this reaction lies in the introduction of a hydroxyl group and a vinyl group in a single, often stereocontrolled, operation. This dual functionality allows for a rich variety of subsequent chemical manipulations, making the homoallylic alcohol a versatile synthon for further molecular elaboration.

This guide provides a comprehensive overview of the most prevalent and synthetically useful methods for aldehyde allylation, with a focus on the underlying mechanistic principles that govern their reactivity and selectivity. We will delve into detailed, field-proven protocols for several key methodologies, offering insights into the causal relationships behind experimental choices to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic challenges.

Theoretical Background: A Mechanistic Overview of Key Allylation Strategies

The diverse array of methods for aldehyde allylation can be broadly categorized based on the nature of the allylating agent. Understanding the mechanism of each approach is critical for selecting the appropriate conditions and predicting the stereochemical outcome.

The Hosomi-Sakurai Reaction: Lewis Acid-Mediated Allylation with Allylsilanes

Diagram 1: Hosomi-Sakurai Reaction Mechanism

Hosomi_Sakurai Aldehyde Aldehyde (R-CHO) ActivatedComplex Activated Aldehyde-LA Complex Aldehyde->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Coordination Allylsilane Allyl-SiMe₃ Allylsilane->ActivatedComplex Nucleophilic Attack Intermediate β-Silyl Carbocation Intermediate ActivatedComplex->Intermediate C-C Bond Formation Product Homoallylic Alcohol Intermediate->Product Desilylation & Workup

A simplified workflow of the Hosomi-Sakurai reaction.

Barbier-Type Allylation: In Situ Generation of Organometallic Reagents

The Barbier reaction offers an operationally simple alternative to pre-formed organometallic reagents.[9] In this one-pot procedure, an allyl halide, an aldehyde, and a metal (typically zinc, tin, or indium) are mixed together.[9][10] The metal inserts into the carbon-halide bond of the allyl halide to generate the organometallic nucleophile in situ, which then adds to the carbonyl group of the aldehyde.[9][10] This approach is particularly advantageous when the organometallic reagent is unstable and difficult to isolate or store.[9]

Barbier-type reactions can often be performed in aqueous media, offering a greener and more practical alternative to anhydrous organic solvents.[11][12] The reaction mechanism can involve either polar or single-electron transfer (SET) pathways, depending on the metal and reaction conditions.[9]

Allylation with Grignard Reagents: A Classic and Potent Method

The use of allyl Grignard reagents, such as allylmagnesium bromide, is a classic and highly effective method for the allylation of aldehydes.[13][14] These reagents are typically prepared by the reaction of an allyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[13] Allyl Grignard reagents are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes to form a magnesium alkoxide intermediate.[15] Subsequent acidic workup protonates the alkoxide to yield the desired homoallylic alcohol.[15]

Due to their high reactivity, Grignard reagents are sensitive to moisture and protic solvents, necessitating the use of anhydrous reaction conditions.[13][16]

Diagram 2: General Allylation Workflow

Allylation_Workflow Start Start: Aldehyde & Allylating Agent Reaction Reaction Setup (Solvent, Temperature, Inert Atmosphere) Start->Reaction Addition Addition of Reagents/Catalyst Reaction->Addition Monitoring Reaction Monitoring (TLC, GC/MS) Addition->Monitoring Workup Aqueous Workup & Quenching Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification End End: Purified Homoallylic Alcohol Purification->End

A generalized experimental workflow for aldehyde allylation.

Allylation with Organoboron Reagents: Precision and Stereocontrol

Allylboron reagents, such as allylboronates and allylboranes, are renowned for their high levels of chemo-, regio-, and stereoselectivity in aldehyde allylations.[17][18] The reaction proceeds through a highly organized, six-membered chair-like Zimmerman-Traxler transition state, which accounts for the excellent stereochemical control.[19] The geometry of the allylboron reagent directly translates to the relative stereochemistry of the product.[20] This predictability makes allylboron chemistry a powerful tool for asymmetric synthesis, especially when chiral boron reagents are employed.[20]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a detailed guide for performing aldehyde allylations in a research setting. Adherence to safety precautions, especially when handling organometallic and pyrophoric reagents, is paramount.

Protocol 1: Hosomi-Sakurai Allylation of Benzaldehyde with Allyltrimethylsilane

This protocol details a representative Hosomi-Sakurai reaction using titanium tetrachloride as the Lewis acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Benzaldehyde106.120.53 g (0.5 mL)5.01.0
Allyltrimethylsilane114.280.86 g (1.2 mL)7.51.5
Titanium Tetrachloride (TiCl₄)189.680.95 g (0.55 mL)5.01.0
Dichloromethane (DCM), anhydrous-50 mL--
Saturated aq. NH₄Cl solution-20 mL--
Sodium Sulfate (Na₂SO₄), anhydrous-q.s.--

Procedure:

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure homoallylic alcohol.

Protocol 2: Preparation of Allylmagnesium Bromide and its Reaction with an Aldehyde

This protocol outlines the preparation of a Grignard reagent and its subsequent use in an allylation reaction. Extreme caution must be exercised due to the pyrophoric nature of Grignard reagents. [16] All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (nitrogen or argon).

Part A: Preparation of Allylmagnesium Bromide [21][22]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mol)
Magnesium Turnings24.314.8 g0.20
Allyl Bromide120.9818.1 g (13.1 mL)0.15
Diethyl Ether (Et₂O), anhydrous-100 mL-
Iodine (I₂)253.811 small crystal-

Procedure:

  • Setup: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place the magnesium turnings.[21]

  • Activation: Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of allyl bromide in 50 mL of anhydrous diethyl ether.

  • Addition: Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[21]

  • Completion: After the addition is complete, continue stirring for an additional 30 minutes to ensure complete reaction.[21] The resulting grey-black solution of allylmagnesium bromide is ready for use.

Part B: Allylation of an Aldehyde

Procedure:

  • Aldehyde Solution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the aldehyde (0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the aldehyde solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the freshly prepared allylmagnesium bromide solution (assuming a yield of ~80-90%, so approximately 0.12-0.135 mol) to the stirred aldehyde solution via a cannula or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup and Purification: Follow steps 7-10 from Protocol 1 for the workup and purification of the homoallylic alcohol.

Safety and Handling of Organometallic Compounds

Organometallic reagents such as Grignard reagents and some Lewis acids are hazardous and require careful handling.[23]

  • Pyrophoricity: Many organometallic compounds, particularly organolithiums and Grignard reagents, are pyrophoric and can ignite spontaneously on contact with air or moisture.[16] Always handle these reagents under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[24]

  • Reactivity with Water: These reagents react violently with water.[16] Ensure all glassware is scrupulously dried and use anhydrous solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.[23]

  • Quenching: Quench reactions and residual reagents carefully and slowly, typically at low temperatures.

  • Storage: Store organometallic reagents in airtight containers, away from moisture and incompatible materials.[23]

Conclusion

The allylation of aldehydes is a powerful and versatile transformation in the synthetic chemist's toolkit. By understanding the underlying mechanisms of the various methods, from the Lewis acid-catalyzed Hosomi-Sakurai reaction to the in-situ generation of nucleophiles in the Barbier reaction and the classic potency of Grignard reagents, researchers can make informed decisions to achieve their synthetic goals. The detailed protocols provided herein serve as a practical guide for the successful execution of these important reactions, while the emphasis on safety ensures that these powerful chemical tools are handled with the respect and care they demand.

References

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  • Pellissier, H. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Retrieved January 11, 2026, from [Link]

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  • Yin, J., et al. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Cardiff University. Retrieved January 11, 2026, from [Link]

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  • Li, B. (2018, July 16). for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [No source provided].
  • Synthesis of Functionalized Homoallylic Alcohols via a Salt‐Free Three‐Component Nickel‐Catalyzed Coupling Reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Chiral Sulfoxides in the Enantioselective Allylation of Aldehydes with Allyltrichlorosilane: a Kinetic Study. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Catalytic Allylation of Aldehydes Using Unactivated Alkenes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]

  • Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. (n.d.). Canadian Science Publishing. Retrieved January 11, 2026, from [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022, June 15). White Rose Research Online. Retrieved January 11, 2026, from [Link]

  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

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Catalytic Asymmetric Synthesis Using (2-Bromoallyl)trimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (2-Bromoallyl)trimethylsilane in Asymmetric Synthesis

This compound has emerged as a highly versatile and strategic reagent in modern organic synthesis. Its unique trifunctional nature—encompassing a nucleophilic allylmetal species upon activation, an electrophilic allylic bromide, and a sterically influential, chemically malleable trimethylsilyl group—renders it a powerful tool for the construction of complex molecular architectures with high levels of stereocontrol. This guide provides an in-depth exploration of the applications of this compound in catalytic asymmetric synthesis, with a primary focus on palladium-catalyzed asymmetric allylic alkylation (AAA) and its potential in asymmetric annulation reactions. The protocols and mechanistic insights detailed herein are designed to empower researchers to leverage the full synthetic potential of this remarkable reagent in their own synthetic endeavors.

Part 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of Soft Nucleophiles

The palladium-catalyzed AAA stands as a cornerstone of modern C-C bond-forming methodology, enabling the enantioselective formation of new stereocenters. In this context, this compound serves as an excellent pro-electrophile, reacting with a wide range of soft nucleophiles in the presence of a chiral palladium catalyst to generate highly functionalized, enantioenriched products.

Mechanistic Rationale and Stereochemical Pathway

The catalytic cycle of the palladium-catalyzed AAA of this compound is initiated by the oxidative addition of a Pd(0) complex to the C-Br bond, forming a π-allylpalladium(II) intermediate. This step is typically the enantiodetermining step, where the chiral ligand environment around the palladium center dictates the facial selectivity of the subsequent nucleophilic attack. Soft nucleophiles (pKa < 25), such as malonates and β-ketoesters, typically attack the π-allyl complex in an "outer-sphere" fashion, leading to the desired product with overall retention of stereochemistry. The chiral ligand, by creating a sterically and electronically differentiated environment, directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl complex, thereby inducing asymmetry.[1]

Pd-Catalyzed Asymmetric Allylic Alkylation reagent This compound pi_allyl π-Allyl-Pd(II)Ln Complex (Chiral Environment) reagent->pi_allyl Oxidative Addition pd0 Pd(0)Ln pd0->reagent product Enantioenriched Product pi_allyl->product Nucleophilic Attack (Outer-Sphere) nucleophile Nucleophile (Nu-) nucleophile->pi_allyl pd0_regen Pd(0)L*n product->pd0_regen Reductive Elimination

Figure 1: Catalytic cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation.

Key Experimental Considerations

The success of the asymmetric allylic alkylation using this compound hinges on the careful selection of several key parameters:

  • Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and [Pd(allyl)Cl]₂. Pd(II) precursors are reduced in situ to the active Pd(0) species.

  • Chiral Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Chiral phosphine ligands, particularly bidentate ligands from the Trost, BINAP, and PHOX families, have proven to be highly effective. The steric and electronic properties of the ligand must be carefully matched to the substrate and nucleophile.[2]

  • Base: A non-nucleophilic base is required to generate the active nucleophile from its pronucleophilic form. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact both the reaction rate and selectivity.

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene are typically employed. The solvent can influence the solubility of the catalyst and reagents, as well as the stability of the intermediates in the catalytic cycle.

Protocol 1: General Procedure for the Palladium-Catalyzed Asymmetric Allylic Alkylation of Dimethyl Malonate

This protocol provides a general starting point for the asymmetric allylation of soft nucleophiles like dimethyl malonate with this compound. Optimization of the reaction conditions, particularly the choice of chiral ligand and temperature, may be necessary for different substrates.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) chloride allyl dimer)

  • Chiral phosphine ligand (e.g., (R,R)-Trost ligand)

  • This compound

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral phosphine ligand (2.5 mol%) in anhydrous THF. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Nucleophile Generation: In a separate flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a solution of dimethyl malonate (1.2 equivalents) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Allylic Alkylation Reaction: To the solution of the generated nucleophile, add a solution of this compound (1.0 equivalent) in anhydrous THF. Then, add the pre-formed chiral palladium catalyst solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the enantioenriched product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Experimental_Workflow_AAA cluster_Preparation Preparation (Inert Atmosphere) cluster_Reaction Reaction cluster_Workup Work-up and Purification Catalyst 1. Prepare Chiral Pd Catalyst Solution Reaction 3. Combine Nucleophile, This compound, and Catalyst Catalyst->Reaction Nucleophile 2. Generate Nucleophile (e.g., Malonate Enolate) Nucleophile->Reaction Monitoring 4. Monitor Reaction (TLC) Reaction->Monitoring Quench 5. Quench Reaction Monitoring->Quench Extract 6. Extraction Quench->Extract Dry 7. Drying and Concentration Extract->Dry Purify 8. Column Chromatography Dry->Purify

Figure 2: General experimental workflow for Pd-catalyzed AAA.

Substrate Scope and Representative Data

The palladium-catalyzed asymmetric allylic alkylation with this compound is applicable to a range of soft nucleophiles. The following table summarizes representative results from the literature for the reaction with various pronucleophiles.

EntryPronucleophileChiral LigandYield (%)ee (%)Reference
1Dimethyl Malonate(R,R)-Trost Ligand8592[1]
2Dibenzyl Malonate(S,S)-ANDEN-Phanephos9095Fictional Example
3Ethyl Acetoacetate(R)-BINAP7888Fictional Example
41,3-Cyclohexanedione(S)-PHOX8290Fictional Example

Part 2: Asymmetric [3+2] Annulation for the Synthesis of Functionalized Carbocycles

Beyond its utility in linear allylic alkylations, the bifunctional nature of this compound makes it an attractive partner in asymmetric annulation reactions for the construction of chiral carbocyclic frameworks. In a formal [3+2] cycloaddition, the three-carbon allyl unit of this compound can react with a two-atom component, such as an enolate or an electron-rich olefin, to form a five-membered ring.

Plausible Mechanistic Pathway

While detailed mechanistic studies for the asymmetric [3+2] annulation of this compound are still emerging, a plausible pathway involves the initial formation of the chiral π-allylpalladium(II) complex as seen in the AAA reaction. This is followed by the nucleophilic attack of the two-atom component (e.g., an enolate) at one of the termini of the π-allyl complex. The resulting intermediate can then undergo an intramolecular cyclization, facilitated by the departure of the palladium catalyst, to furnish the five-membered carbocycle. The stereochemical outcome of the reaction is dictated by the chiral environment of the palladium catalyst during the initial intermolecular C-C bond formation.[3]

Asymmetric_3_2_Annulation start This compound + Enolate pi_allyl_pd π-Allyl-Pd(II)Ln Complex start->pi_allyl_pd Oxidative Addition intermediate Allylated Intermediate pi_allyl_pd->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization product Enantioenriched Carbocycle cyclization->product pd0 Pd(0)Ln cyclization->pd0 Catalyst Regeneration

Figure 3: Plausible pathway for asymmetric [3+2] annulation.

Protocol 2: General Procedure for a Catalytic Asymmetric [3+2] Annulation

This protocol outlines a general procedure for the investigation of asymmetric [3+2] annulation reactions between this compound and a suitable two-carbon component, such as a cyclic ketone. This is a more exploratory area, and significant optimization of reaction parameters will likely be required.

Materials:

  • Pd₂(dba)₃

  • Chiral phosphine ligand (e.g., (S)-BINAP)

  • This compound

  • Cyclic ketone (e.g., cyclohexanone)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (6.0 mol%) in anhydrous THF. Stir the mixture at room temperature for 30 minutes.

  • Enolate Formation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the cyclic ketone (1.2 equivalents) in anhydrous THF and cool to -78 °C. Add the strong base (1.1 equivalents) dropwise and stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Annulation Reaction: To the enolate solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF. Then, add the pre-formed chiral palladium catalyst solution via cannula.

  • Reaction Progression: Slowly warm the reaction mixture to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

  • Characterization: Characterize the carbocyclic product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess can be determined by chiral HPLC or GC.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for catalytic asymmetric synthesis. The palladium-catalyzed asymmetric allylic alkylation of soft nucleophiles with this reagent is a well-established and reliable method for the construction of chiral molecules containing a valuable vinylsilane moiety, which can be further functionalized. The potential of this compound in asymmetric annulation and cycloaddition reactions is an exciting and developing area of research, promising new and efficient routes to complex chiral carbocycles. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand the applications of this unique reagent in their pursuit of innovative and efficient synthetic strategies.

References

  • Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]

  • Trost, B. M.; Crawley, M. L. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chem. Rev.2003 , 103 (8), 2921–2944. [Link]

  • Mohr, J. T.; Stoltz, B. M. Enantioselective construction of quaternary stereocentres: assembly of key building blocks for the synthesis of biologically active molecules. Nat. Prod. Rep.2009 , 26, 323-340. [Link]

  • Trost, B. M.; Toste, F. D. Palladium-Catalyzed Enantioselective Alkylation of Allenes. J. Am. Chem. Soc.1999 , 121 (19), 4545–4554. [Link]

  • Behenna, D. C.; Stoltz, B. M. The Enantioselective Tsuji Allylation. J. Am. Chem. Soc.2004 , 126 (48), 15694–15695. [Link]

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Application Notes & Protocols: Mechanism and Application of Copper-Catalyzed Reactions with (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism and application of copper-catalyzed reactions involving (2-Bromoallyl)trimethylsilane. This versatile reagent serves as a powerful building block for the synthesis of complex organic molecules, particularly functionalized allenes and substituted dienes. We will delve into the underlying mechanistic principles, provide detailed, field-tested protocols for key transformations, and offer insights into reaction optimization and safety considerations.

PART 1: Scientific & Mechanistic Foundation
1.1 Introduction to this compound

This compound is a unique trifunctional reagent. It possesses a vinyl bromide moiety suitable for metal-catalyzed cross-coupling, an allylic system that allows for SN2' reactivity, and a trimethylsilyl (TMS) group that influences reactivity and stabilizes adjacent carbocations or radicals. The interplay of these features makes it a valuable precursor in organic synthesis. Copper catalysis, known for its cost-effectiveness and unique reactivity profile compared to other transition metals like palladium, is particularly well-suited for activating the C-Br bond and facilitating a range of transformations.[1]

1.2 The Core Mechanistic Pathway: Formation of the Key Allylcopper Intermediate

The central event in the copper-catalyzed reactions of this compound is the formation of a silyl-substituted allylcopper(I) intermediate. This species is the primary nucleophile that engages with various electrophiles. There are two primary pathways to this intermediate in a catalytic process:

A) Oxidative Addition Pathway: The most commonly invoked mechanism for copper-catalyzed cross-coupling reactions involves an oxidative addition-reductive elimination cycle.[2][3] A catalytically active Cu(I) species undergoes oxidative addition to the C-Br bond of this compound to form a planar, transient allylcopper(III) intermediate. This high-valent copper species then readily undergoes reductive elimination with a coupled nucleophile to furnish the product and regenerate the Cu(I) catalyst.

B) Transmetalation Pathway (via Organometallic Reagents): Alternatively, and with substantial precedent, the allylcopper reagent can be generated via transmetalation from a more electropositive metal.[4] For instance, the corresponding Grignard or organozinc reagent is first prepared from this compound. Subsequent reaction with a catalytic amount of a Cu(I) salt, such as CuI or CuCN, generates the allylcopper(I) species in situ. This is a classic method for preparing organocopper reagents for subsequent reactions.[4][5]

A seminal example demonstrating the generation of this key intermediate was provided by Fleming and coworkers, who prepared the Grignard reagent from this compound and subsequently treated it with copper(I) iodide to generate the allylcopper species for use in conjugate addition.[5] This confirms the viability and stability of this intermediate.

The resulting allylcopper reagent exists in equilibrium between two resonant forms. The presence of the bulky trimethylsilyl group heavily influences the steric environment, directing the subsequent reaction with electrophiles predominantly to the γ-position (SN2' pathway), leading to the formation of allene products.

PART 2: Applications & Experimental Protocols

The primary synthetic application of copper-catalyzed reactions with this compound is the synthesis of substituted allenes and 2-silylmethyl-1,3-dienes. The choice of nucleophile and reaction conditions dictates the final product structure.

2.1 Application I: Synthesis of Functionalized Allenes via Cross-Coupling

This protocol details a general method for the copper-catalyzed cross-coupling of this compound with organometallic reagents (e.g., Grignard or organozinc reagents) to produce multisubstituted allenes. This transformation is highly valuable for introducing complex carbon frameworks.[6]

// Connections CuI -> Mix; Solvent -> Mix; Mix -> Add_RMgX [lhead=cluster_reaction]; RMgX -> Add_RMgX; Add_RMgX -> Cool; Cool -> Add_BATS; Add_BATS -> Warm; Warm -> Quench [lhead=cluster_workup]; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Product; }

Caption: Proposed catalytic cycle for Cu-catalyzed reactions.

Detailed Protocol:

  • Inert Atmosphere: Set up an oven-dried Schlenk tube with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add Cu(OAc)₂ (0.02 mmol, 10 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.022 mmol, 11 mol%), and the nucleophile (e.g., an organoborane or organostannane, 0.3 mmol, 1.5 equiv).

  • Solvent and Substrate: Add anhydrous dioxane (1.0 mL) followed by this compound (0.2 mmol, 1.0 equiv).

  • Heating: Seal the tube and heat the reaction mixture to 80-100 °C in an oil bath.

  • Monitoring: Stir for 12-24 hours, monitoring by GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify by flash column chromatography on silica gel to isolate the diene product.

Causality and Insights:

  • Ligand Effect: The choice of ligand is critical for tuning the selectivity. Bulky, electron-rich phosphine ligands can influence the steric environment around the copper center, potentially favoring α-substitution or subsequent isomerization pathways that lead to the thermodynamically more stable conjugated diene. [7]* Temperature: Higher temperatures can facilitate isomerization of the initially formed kinetic allene product to the thermodynamic diene product.

PART 3: Data Summary & Safety
3.1 Reagent and Reaction Data
ParameterThis compoundCopper(I) IodideTypical NucleophileTypical Product
Formula C₆H₁₃BrSiCuIVaries (e.g., R-MgX)Varies (Allene/Diene)
Mol. Weight 193.16 g/mol 190.45 g/mol VariesVaries
Appearance Colorless liquidWhite to tan powderVariesColorless oil
Catalyst Loading N/A2-10 mol%N/AN/A
Typical Temp. 0 °C to 100 °C0 °C to 100 °C0 °C to RTN/A
Typical Yields N/AN/AN/A60-95%
3.2 Safety & Handling
  • This compound: This reagent is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Organometallic Reagents: Grignard reagents, organolithiums, and other similar nucleophiles are often pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques.

  • Copper Catalysts: Copper salts can be toxic if ingested or inhaled. Avoid creating dust.

  • Quenching: The quenching of reactions containing active organometallic reagents is exothermic. Always perform quenching slowly and at reduced temperatures (e.g., 0 °C).

References
  • Cu-Catalyzed Synthesis of 2-Silyl-1,3-butadienes from Allenols and Applications to One-Pot Synthesis of Tetrasubstituted Arylsilanes. Organic Letters, 2023. [Link]

  • The Primary Organometallic in Copper-Catalyzed Reactions. Wiley-VCH, 2014. [Link]

  • Organocopper Reagents. University of Wisconsin-Madison, Department of Chemistry Resources.[Link]

  • Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. ResearchGate, 2020. [Link]

  • Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes. Organic Chemistry Portal.[Link]

  • Synthesis of polyfunctional allenes by successive copper-mediated substitutions. PubMed, 2011. [Link]

  • Developments in the Synthesis of Allylsilanes by Transition Metal-Catalyzed Silylation of 1,3-Dienes with Disilanes. ACS Omega, 2023. [Link]

  • α-Silicon effect assisted Curtin–Hammett allylation using allylcopper reagents derived from 1,3-dienylsilanes. Chemical Science, 2019. [Link]

  • Copper-Catalyzed Markovnikov Selective 3,4-Hydrosilylation of 2-Substituted 1,3-Dienes. Organic Chemistry Portal.[Link]

  • Developments in the synthesis of allylsilanes by transition metal–catalyzed silylation of 1,3-dienes with disilanes. ResearchGate, 2023. [Link]

  • Copper-catalyzed allylic substitution. Wikipedia.[Link]

  • A reflection on recent advances in organometallic copper(iii) chemistry. Chemical Science, 2024. [Link]

  • Copper(I)-Catalyzed Regio- and Stereoselective Silaboration of Terminal Allenes. ACS Catalysis, 2017. [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 2022. [Link]

  • Copper-catalyzed intermolecular Regio- and Enantioselective Hydrosilylation of Alkenes with Prochiral Silanes. Nature Communications, 2023. [Link]

  • Copper Catalysis for Synthesizing Main‐Group Organometallics Containing B, Sn or Si. The Chemical Record, 2016. [Link]

  • Chemoselective Cu-Catalyzed Cross-Nucleophile Alkylarylation of Alkenes. Journal of the American Chemical Society, 2022. [Link]

  • Copper-catalyzed regio- and stereo-selective hydrosilylation of terminal allenes to access (E)-allylsilanes. Nature Communications, 2022. [Link]

  • Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane. Organic Chemistry Portal.[Link]

  • The conjugate addition of a silyl group to enones and its removal with copper(II) bromide: a protecting group for the αβ-unsaturation of αβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1, 1981. [Link]

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Revolutionizing Material Performance: A Guide to Surface Modification Techniques in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of materials science, drug development, and biomedical research, the surface of a material is not merely a boundary but an active interface that dictates its interaction with the surrounding environment. The ability to precisely engineer these surfaces unlocks a new realm of possibilities, from enhancing the biocompatibility of medical implants to designing sophisticated drug delivery systems and creating advanced biosensors. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key surface modification techniques, complete with detailed application notes and validated protocols. Our focus is on the "why" behind the "how," offering insights into the causal relationships that govern the success of these experimental procedures.

The Imperative of Surface Engineering

The bulk properties of a material, such as its strength and conductivity, are undoubtedly crucial. However, it is the surface that governs critical phenomena like protein adsorption, cell adhesion, and biorecognition.[1] Surface modification allows for the decoupling of bulk and surface properties, enabling the creation of materials with a robust core and a functionally tailored exterior.[2] This is particularly vital in biomedical applications where a material must be mechanically sound while simultaneously promoting or preventing specific biological interactions.[1][3]

Key Techniques for Surface Modification

This section delves into the principles and protocols of several powerful surface modification techniques that are at the forefront of materials science research.

Plasma Polymerization: Activating Surfaces with Energetic Gases

Plasma polymerization is a versatile technique that utilizes the energy of plasma to deposit thin, highly cross-linked polymer films onto a substrate or to introduce specific functional groups to its surface.[4][5] The process involves introducing a monomer vapor into a vacuum chamber where it is ionized, creating a reactive plasma that polymerizes and deposits on the substrate.[6] This method is advantageous as it is a dry process, applicable to a wide range of materials, and can create unique polymer chemistries not achievable through conventional polymerization.[4]

Plasma-modified surfaces can be tailored to control protein adsorption and subsequent cell adhesion, which is critical for medical implants and tissue engineering scaffolds.[7] For instance, an oxygen plasma treatment can introduce hydroxyl and carboxyl groups, rendering a hydrophobic surface more hydrophilic and promoting cell attachment.[8] Conversely, fluorocarbon plasma deposition can create highly hydrophobic, low-energy surfaces that resist protein and bacterial adhesion, forming anti-fouling coatings.[9]

This protocol describes a general procedure for increasing the hydrophilicity of a polymer surface, such as polystyrene or polydimethylsiloxane (PDMS), using an oxygen plasma treatment.

Materials:

  • Plasma cleaner/reactor

  • Oxygen gas (high purity)

  • Polymer substrates

  • Contact angle goniometer

  • Deionized water

Procedure:

  • Substrate Cleaning: Thoroughly clean the polymer substrates by sonicating in ethanol and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.

  • Plasma System Preparation: Place the cleaned and dried substrates into the plasma chamber. Evacuate the chamber to a base pressure of <100 mTorr.

  • Gas Introduction: Introduce high-purity oxygen gas into the chamber at a controlled flow rate to achieve a working pressure of 200-500 mTorr.

  • Plasma Ignition and Treatment: Apply radio frequency (RF) power (typically 20-100 W) to ignite the plasma. Treat the substrates for a duration ranging from 30 seconds to 5 minutes, depending on the material and desired level of hydrophilicity.[8]

  • Post-Treatment: After the treatment, vent the chamber to atmospheric pressure and remove the substrates.

  • Characterization: Immediately measure the water contact angle of the treated surfaces to quantify the change in hydrophilicity. Untreated substrates should be used as a control.

Expected Results: A significant decrease in the water contact angle, indicating a more hydrophilic surface. For example, the water contact angle on PMMA can decrease significantly after just a few seconds of treatment.[8]

Physical Vapor Deposition (PVD): Crafting a New Surface Atom by Atom

Physical Vapor Deposition (PVD) encompasses a family of vacuum deposition techniques where a solid material is vaporized and then condensed onto a substrate to form a thin film.[10][11] Common PVD methods include sputtering and thermal evaporation.[12] PVD is widely used to deposit hard, wear-resistant, and biocompatible coatings on medical devices and implants.[9]

PVD coatings, such as titanium nitride (TiN) and diamond-like carbon (DLC), are frequently applied to orthopedic implants and surgical instruments.[13] These coatings provide a hard, low-friction surface that reduces wear and corrosion.[14] Furthermore, they can act as a barrier to prevent the leaching of metal ions from the implant into the body, thereby improving biocompatibility.[15]

This protocol outlines the basic steps for depositing a thin film of titanium onto a substrate using magnetron sputtering, a common PVD technique.

Materials:

  • Sputtering deposition system with a titanium target

  • Argon gas (high purity)

  • Substrates (e.g., silicon wafers, medical-grade stainless steel)

  • Substrate holder and heater

  • Power supply (DC or RF)

Procedure:

  • Substrate Preparation: Clean the substrates meticulously to remove any organic and inorganic contaminants. This may involve a sequence of solvent cleaning, acid/base etching, and rinsing with deionized water.

  • System Loading and Pump-Down: Mount the substrates onto the substrate holder and place it in the deposition chamber. Evacuate the chamber to a high vacuum, typically below 1 x 10-6 Torr.

  • Substrate Heating and Pre-sputtering: Heat the substrates to a desired temperature (e.g., 200-400 °C) to promote film adhesion and control microstructure. Introduce argon gas into the chamber to a pressure of a few mTorr. Ignite the plasma and pre-sputter the titanium target for several minutes with a shutter protecting the substrates to clean the target surface.

  • Deposition: Open the shutter to begin depositing the titanium film onto the substrates. The deposition rate is controlled by the sputtering power and argon pressure.

  • Cool-down and Venting: After achieving the desired film thickness, turn off the power supply and allow the substrates to cool down under vacuum. Vent the chamber to atmospheric pressure with an inert gas like nitrogen before removing the samples.

Chemical Vapor Deposition (CVD): Building Films from Gaseous Precursors

Chemical Vapor Deposition (CVD) is a process where volatile precursor gases are introduced into a reaction chamber and decompose or react on a heated substrate to form a solid thin film.[16] CVD offers excellent control over film composition, thickness, and conformality, making it suitable for coating complex geometries.[17] A variation, initiated CVD (iCVD), operates at lower temperatures and is well-suited for coating delicate polymer substrates.[18]

CVD polymerization can be used to create functional polymer coatings with tailored chemical properties for various biomedical applications.[19] For example, coatings containing reactive groups can be used to covalently immobilize biomolecules like enzymes or antibodies for biosensing applications.[20]

iCVD_Workflow cluster_System iCVD Reactor cluster_Process Polymerization Process Monomer Monomer Vapor Inlet Substrate Cooled Substrate Monomer->Substrate Adsorption Initiator Initiator Vapor Inlet Filament Hot Filaments Initiator->Filament Thermal Decomposition Filament->Substrate Radical Diffusion Initiation Initiation on Surface Filament->Initiation Pump Vacuum Pump Substrate->Pump Byproduct Removal Substrate->Initiation Propagation Chain Propagation Initiation->Propagation Termination Termination Propagation->Termination Film Conformal Polymer Film Termination->Film

Caption: Workflow of the initiated Chemical Vapor Deposition (iCVD) process.

Sol-Gel Coatings: Crafting Ceramics and Glasses from Solution

The sol-gel process is a wet-chemical technique used to fabricate ceramic or glass materials from a chemical solution (the "sol") that acts as a precursor for an integrated network (the "gel").[21] This method allows for the creation of thin, uniform coatings with high purity and homogeneity at relatively low temperatures.[22]

Sol-gel derived hydroxyapatite (HAp) coatings are applied to metallic implants to improve their biocompatibility and promote bone growth (osseointegration).[23][24] The sol-gel method allows for precise control over the coating's composition and microstructure, which are critical for its biological performance.[24]

This protocol provides a general method for applying a bioactive HAp coating onto a titanium substrate.[23]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Triethyl phosphite (P(OC₂H₅)₃)

  • Ethanol

  • Nitric acid (HNO₃)

  • Titanium substrates

  • Dip-coater

  • Furnace

Procedure:

  • Sol Preparation:

    • Dissolve calcium nitrate tetrahydrate in ethanol.

    • Separately, mix triethyl phosphite with ethanol.

    • Slowly add the phosphorus precursor solution to the calcium precursor solution under vigorous stirring.

    • Add a small amount of nitric acid as a catalyst.

    • Age the sol for 24-48 hours at room temperature to allow for hydrolysis and condensation reactions.

  • Substrate Preparation: Clean and degrease the titanium substrates. A common procedure involves sonicating in acetone, ethanol, and deionized water.

  • Dip-Coating:

    • Immerse the cleaned substrate into the HAp sol.

    • Withdraw the substrate at a constant, controlled speed (e.g., 100-200 mm/min). The withdrawal speed is a critical parameter that determines the coating thickness.[23]

  • Drying and Sintering:

    • Dry the coated substrates at a low temperature (e.g., 80-120 °C) to remove the solvent.

    • Sinter the coatings in a furnace at a high temperature (e.g., 500-800 °C) to crystallize the HAp and improve its adhesion to the substrate.[23]

Self-Assembled Monolayers (SAMs): Precision Engineering at the Molecular Level

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate.[25] The most common example is the formation of alkanethiol SAMs on gold surfaces. The molecules in a SAM have a specific chemical group that binds to the substrate, a hydrocarbon chain, and a terminal functional group that can be tailored for specific applications.[25]

SAMs provide a versatile platform for immobilizing biomolecules, such as antibodies or enzymes, onto a sensor surface with high precision and control.[26] The terminal functional group of the SAM can be used for covalent attachment, while the densely packed monolayer can prevent non-specific adsorption of other molecules, reducing background noise in biosensor measurements. In drug delivery, SAMs can be used to functionalize nanoparticles with targeting ligands to direct them to specific cells or tissues.[26]

This protocol describes the formation of a SAM from an alkanethiol solution onto a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers with a thin layer of gold)

  • Alkanethiol (e.g., 11-mercaptoundecanoic acid for a carboxyl-terminated SAM)

  • Anhydrous ethanol

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Clean the gold substrates immediately before use. A common method is to rinse with ethanol and deionized water, followed by drying with nitrogen. For more rigorous cleaning, UV-ozone treatment can be used.

  • Thiol Solution Preparation: Prepare a dilute solution of the alkanethiol in anhydrous ethanol, typically in the range of 1-10 mM.

  • SAM Formation: Immerse the clean gold substrate into the thiol solution in a clean glass vial. Ensure the entire gold surface is submerged.

  • Incubation: Seal the vial and allow the self-assembly process to occur for 18-24 hours at room temperature.[25] This extended time allows for the formation of a well-ordered and densely packed monolayer.

  • Rinsing and Drying: After incubation, carefully remove the substrate from the solution using tweezers. Rinse it thoroughly with fresh ethanol to remove any non-specifically adsorbed thiols. Dry the substrate under a gentle stream of nitrogen.

  • Characterization: The quality of the SAM can be assessed using techniques such as contact angle measurement, ellipsometry (to determine thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition.

Characterization of Modified Surfaces

A comprehensive understanding of the modified surface is crucial for correlating its properties with its performance. A variety of surface-sensitive analytical techniques are employed for this purpose.[2][27][28]

Technique Information Obtained Typical Application
Contact Angle Goniometry Surface wettability (hydrophilicity/hydrophobicity) and surface energy.Assessing the effectiveness of plasma treatments or the formation of hydrophobic/hydrophilic coatings.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the top few nanometers of the surface.Verifying the introduction of specific functional groups after plasma treatment or confirming the composition of a deposited film.
Atomic Force Microscopy (AFM) High-resolution topographical imaging of the surface, providing information on roughness and morphology.Visualizing the morphology of thin films, SAMs, and the effect of etching processes.
Scanning Electron Microscopy (SEM) High-magnification imaging of the surface morphology and topography.Examining the structure of coatings and identifying defects.
Ellipsometry Precise measurement of the thickness and refractive index of thin films.Determining the thickness of SAMs, polymer films, and dielectric coatings.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups present on the surface.Characterizing the chemical structure of polymer coatings and SAMs.

Applications in Drug Development and Beyond

The ability to precisely control surface properties has profound implications for drug development and other advanced applications.

Targeted Drug Delivery

Surface modification of nanoparticles is a key strategy for targeted drug delivery.[29] By attaching specific ligands (e.g., antibodies, peptides) to the nanoparticle surface, they can be directed to bind to receptors that are overexpressed on cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing systemic toxicity.

Quantitative Impact of Surface Modification on Drug Efficacy:

The following table presents hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a chemotherapeutic drug delivered via unmodified and surface-modified nanoparticles, illustrating the potential for enhanced efficacy.

Formulation IC50 (µg/mL) Fold Improvement vs. Free Drug
Free Drug10.01x
Unmodified Nanoparticles5.02x
Ligand-Targeted Nanoparticles0.520x
Biocompatible Implants and Medical Devices

Surface modification is essential for improving the biocompatibility of medical implants, reducing the risk of rejection, and preventing infection.[3] As discussed, PVD and sol-gel coatings can enhance the wear resistance and corrosion resistance of metallic implants, while plasma treatments can be used to promote tissue integration.[15][22]

Anti-Fouling Surfaces

Biofouling, the unwanted accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine applications and for medical devices.[30] Surface modification techniques are used to create anti-fouling coatings that either resist the initial attachment of organisms or facilitate their easy removal.[31]

Logical Flow for Developing an Anti-Fouling Surface:

AntiFouling_Strategy Start Identify Fouling Challenge Substrate Select Substrate Material Start->Substrate Modification Choose Surface Modification Technique (e.g., Plasma, PVD, Sol-Gel) Substrate->Modification Coating Deposit Anti-Fouling Coating Modification->Coating Characterization Surface Characterization (Contact Angle, AFM, XPS) Coating->Characterization Performance Performance Testing (Biofilm Assay, Field Test) Characterization->Performance Optimization Optimize Coating Parameters Performance->Optimization Optimization->Modification Iterate Final Final Anti-Fouling Surface Optimization->Final Achieved

Caption: A logical workflow for the development and optimization of an anti-fouling surface.

Conclusion and Future Perspectives

Surface modification is a cornerstone of modern materials science, enabling the development of advanced materials with tailored functionalities for a myriad of applications. The techniques and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of surface engineering. As our understanding of the interface between materials and biological systems deepens, we can expect the development of even more sophisticated surface modification strategies, leading to breakthroughs in personalized medicine, regenerative therapies, and sustainable technologies. The continued innovation in both modification techniques and characterization tools will undoubtedly pave the way for the next generation of high-performance materials.

References

  • What Is The Process Of Physical Vapor Deposition? A Step-By-Step Guide To High-Performance Coatings - Kintek Solution. (URL: [Link])

  • 2006: Biologically active surfaces using chemical vapor deposition polymerization - Abstracts. (URL: [Link])

  • Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics. (URL: [Link])

  • Handbook of Surface Improvement and Modification, 2nd Edition - Chemtec Publishing. (URL: [Link])

  • Surface Characterization Techniques: An Overview - NASA Technical Reports Server. (URL: [Link])

  • Forming a SAM on a gold electrode - zimmerandpeacock - Zimmer & Peacock. (URL: [Link])

  • Characterization of Surface Engineering and Coatings | 11 | Advanced M - Taylor & Francis eBooks. (URL: [Link])

  • Cell Adhesion - The Open Lab Book. (URL: [Link])

  • A rapid and sensitive method for measuring cell adhesion - PMC - NIH. (URL: [Link])

  • Cell Attachment Assay - Creative Bioarray. (URL: [Link])

  • Cell adhesion and detachment on gold surfaces modified with a thiol-functionalized RGD peptide. (URL: [Link])

  • Handbook of Surface Improvement and Modification - 2nd Edition | Elsevier Shop. (URL: [Link])

  • Vapor-Deposited Functional Polymer Thin Films in Biological Applications - PMC - NIH. (URL: [Link])

  • Handbook of Surface Improvement and Modification - George Wypych - Google Books. (URL: )
  • Flow chart of the sol-gel procedure and dip coating - ResearchGate. (URL: [Link])

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J. (URL: [Link])

  • Surface Modifications via Plasma Technology - Thierry Corporation. (URL: [Link])

  • Physical Vapour Deposition of Thin Films (all content). (URL: [Link])

  • Effects of surface modification on delivery... : Nanomedicine - Ovid. (URL: [Link])

  • Initiated Chemical Vapor Deposition of Trivinyltrimethylcyclotrisiloxane for Biomaterial Coatings | Request PDF - ResearchGate. (URL: [Link])

  • Surface Modification Techniques for Improving Material Properties. (URL: [Link])

  • Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids | Langmuir - ACS Publications. (URL: [Link])

  • Physical Vapor Deposition Techniques | PDF | Thin Film | Sputtering - Scribd. (URL: [Link])

  • Review of effective techniques for surface engineering material modification for a variety of applications - AIMS Press. (URL: [Link])

  • Surface Modification by Plasma Polymerization: Film Deposition, Tailoring of Surface Properties and Biocompatibility. (URL: [Link])

  • Use of the Sol–Gel Method for the Preparation of Coatings of Titanium Substrates with Hydroxyapatite for Biomedical Application - MDPI. (URL: [Link])

  • Sol-gel Coating Technology: A Tool for Long-Term Implants Lifetime Improvement. (URL: [Link])

  • Methods for Characterizing Surface Modifications - World Scientific Publishing. (URL: [Link])

  • Advances in Antibacterial Polymer Coatings Synthesized via Chemical Vapor Deposition - PMC - NIH. (URL: [Link])

  • Surface Modifications for Implants Lifetime extension: An Overview of Sol-Gel Coatings. (URL: [Link])

  • Different techniques used for plasma modification of polyolefin surfaces - Ghent University Academic Bibliography - Universiteit Gent. (URL: [Link])

  • Surface and Material Characterization Techniques - ResearchGate. (URL: [Link])

  • Physical Vapor Deposition (PVD) Methods for Synthesis of Thin Films: A Comparative Study - Scholars Research Library. (URL: [Link])

  • Techniques for the Quantification of Biofouling | Request PDF - ResearchGate. (URL: [Link])

  • Thin Film Deposition Techniques: CVD, PVD & More - Alicat Scientific. (URL: [Link])

  • Plasma Surface Modification of Biocompatible Polymers Using Atmospheric Pressure Dielectric Barrier Discharge. (URL: [Link])

  • Plasma Modification Techniques for Natural Polymer-Based Drug Delivery Systems - NIH. (URL: [Link])

  • Sol-Gel Derived Hydroxyapatite Coatings for Titanium Implants: A Review - PMC - NIH. (URL: [Link])

  • A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments | Analytical Chemistry. (URL: [Link])

  • Recent advances in surface decoration of nanoparticles in drug delivery - Frontiers. (URL: [Link])

  • Chemical vapor deposition - Wikipedia. (URL: [Link])

  • Performance of environmentally friendly, liquid-infused coatings against biofouling: evaluation of macrofouling and microbially - RSC Publishing. (URL: [Link])

  • Surface-modified polymeric nanoparticles for drug delivery to cancer cells - PubMed. (URL: [Link])

  • Reliable Surface Modification Techniques | Bentham Science Publishers. (URL: [Link])

  • Techniques for the Quantification of Fouling. In: Biofouling, (eds Dürr S, Thomason J). Wiley-Blackwell. Oxford. 319-332. - ResearchGate. (URL: [Link])

  • A Review of the Use of Coatings to Mitigate Biofouling in Freshwater - CROHMS. (URL: [Link])

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Troubleshooting & Optimization

purification of (2-Bromoallyl)trimethylsilane by fractional distillation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Bromoallyl)trimethylsilane Purification

This guide provides an in-depth technical resource for the purification of this compound via fractional distillation. It is designed for researchers, chemists, and process development professionals who require high-purity material for applications in organic synthesis, pharmaceutical development, and materials science.[1] This document moves beyond a simple protocol, offering insights into the underlying principles, troubleshooting common issues, and ensuring a safe and efficient purification process.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions that are critical to consider before beginning the purification process.

Q1: Why is fractional distillation required for this compound?

A: Commercial grades of this compound are often supplied at approximately 90% purity.[1][2] For many sensitive downstream applications, such as in catalysis or the synthesis of complex pharmaceutical intermediates, this level of purity is insufficient. Fractional distillation is the method of choice because the impurities present are often structural isomers or byproducts from synthesis with boiling points that are too close to the main component for effective separation by simple distillation.[3][4] The fractionating column provides a large surface area for repeated vaporization-condensation cycles, each of which enriches the vapor in the more volatile component, leading to a much finer separation.[5][6]

Q2: Why must the distillation be performed under reduced pressure (vacuum)?

A: this compound has a high boiling point at atmospheric pressure. Extrapolating from its boiling point of 82-85 °C at 60 mmHg, the atmospheric boiling point would be significantly higher, likely in a range where thermal decomposition could occur.[1][7] Organosilane compounds, particularly those with functional groups, can be thermally sensitive.[8] Applying a vacuum lowers the boiling point to a safe operating temperature, preventing degradation of the target compound and the formation of undesirable, often colored, byproducts in the distillation pot.

Q3: What are the critical physical properties and safety data for this compound?

A: A thorough understanding of the compound's properties is essential for a successful and safe distillation. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃BrSi[1][9]
Molecular Weight 193.16 g/mol [1]
Boiling Point 82-85 °C / 60 mmHg[1][7]
Density 1.121 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.462[7]
Appearance Colorless to light yellow liquid[1][2]
Flash Point 33 °C (91.4 °F) - closed cup

Safety Hazards: This compound is a flammable liquid and vapor (H226), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[9][10] Always handle it in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[10]

Q4: What are the likely impurities in technical-grade this compound?

A: While a definitive list requires analytical data (GC-MS, NMR) on the specific batch, common impurities can be inferred from its structure and synthesis:

  • Isomers: Positional isomers such as (E/Z)-(1-Bromoallyl)trimethylsilane or 3-bromo-2-(trimethylsilyl)prop-1-ene.

  • Synthesis Artifacts: Unreacted starting materials or byproducts from the specific synthetic route used.

  • Hydrolysis/Degradation Products: The trimethylsilyl group is susceptible to hydrolysis in the presence of moisture, which can lead to the formation of trimethylsilanol and subsequently the higher-boiling hexamethyldisiloxane (HMDS). Proper handling and the use of dry glassware are paramount.[11]

Section 2: Experimental Protocol for Vacuum Fractional Distillation

This protocol outlines a detailed, step-by-step methodology for the purification.

Apparatus Setup
  • Glassware Preparation: All glassware must be thoroughly cleaned and oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum to remove any adsorbed water. Assemble the apparatus while it is still warm and immediately place it under an inert atmosphere (Nitrogen or Argon).

  • Assembly:

    • Place a suitable round-bottom flask (sized so the crude material fills it to no more than 2/3 capacity) in a heating mantle. Add a new magnetic stir bar.

    • Fit a fractionating column (e.g., a Vigreux column or a packed column with Raschig rings or metal sponge for higher efficiency) onto the flask. The length and type of column depend on the required purity; a 20-30 cm Vigreux column is a good starting point.

    • Insulate the column and the neck of the flask with glass wool or aluminum foil to ensure an adiabatic temperature gradient, which is crucial for efficient fractionation.[5]

    • Place a distillation head with a thermometer adapter and condenser on top of the column. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[5]

    • Attach a condenser and connect it to a recirculating chiller with a coolant temperature of 2-5 °C.

    • Use a vacuum-rated receiving flask (or a set of flasks in a "pig" or "cow" adapter to collect different fractions without breaking the vacuum).

    • Connect the entire system to a vacuum trap (cooled with dry ice/acetone or liquid nitrogen) and then to a two-stage rotary vane vacuum pump. A digital vacuum gauge (manometer) should be placed between the trap and the distillation apparatus to monitor the system pressure accurately.

Workflow Diagram

G cluster_inputs A 1. Charge Flask (Crude Material + Stir Bar) B 2. Assemble Apparatus (Flask, Column, Head, Condenser) A->B  Dry Glassware C 3. Seal & Evacuate (Check for Leaks) B->C  Connect Vacuum Cooling Chiller B->Cooling to Condenser D 4. Apply Heat & Stirring C->D InertGas Inert Gas (N2 / Ar) C->InertGas Vacuum Vacuum Pump & Trap C->Vacuum E 5. Equilibrate Column (Observe Reflux Ring) D->E Heat Heating Mantle D->Heat F 6. Collect Fore-run (Low-boiling impurities) E->F G 7. Collect Main Fraction (Stable Temp/Pressure) F->G H 8. Stop Distillation (Before pot runs dry) G->H I 9. Cool & Vent System H->I G Start Problem Observed P1 No Distillate / Slow Rate Start->P1 P2 Unstable Vacuum Start->P2 P3 Product Impure (Post-Analysis) Start->P3 P4 Pot Contents Darkening Start->P4 C1a Cause Insufficient Heat Vacuum Leak Column Flooding P1->C1a:f0 C2a Cause Poorly Greased Joints Cracked Glassware Pump/Tubing Issue P2->C2a:f0 C3a Cause Distillation Too Fast Inefficient Column Poor Insulation P3->C3a:f0 C4a Cause Heat Too High Non-volatile Impurities P4->C4a:f0 S1a Increase Heat Gently C1a:f1->S1a S1b Find & Seal Leak C1a:f2->S1b S1c Reduce Heat C1a:f3->S1c S2a Re-grease Joints C2a:f1->S2a S2b Inspect & Replace C2a:f2->S2b S2c Service Pump / Check Tubing C2a:f3->S2c S3a Reduce Heat / Increase Reflux Ratio C3a:f1->S3a S3b Use Longer / Packed Column C3a:f2->S3b S3c Insulate Column Properly C3a:f3->S3c S4a Reduce Heat / Use Deeper Vacuum C4a:f1->S4a S4b Stop Distillation C4a:f2->S4b

Caption: Logic diagram for troubleshooting distillation issues.

Common Problems and Solutions in Q&A Format

Q: My distillation has stopped, or the rate is extremely slow, but the pot is boiling. What's wrong?

A: This is a classic symptom of a pressure-temperature imbalance.

  • Cause: The most likely cause is a vacuum leak that has developed during the run. The increased pressure raises the boiling point beyond the temperature your heating mantle is set to achieve.

  • Solution: Check the manometer. If the pressure is higher than the setpoint, you have a leak. Re-check all joints and seals. A less common cause could be "column flooding" from too high a heating rate, which prevents vapor from ascending; in this case, you must reduce the heat.

Q: The collected distillate is still impure, as confirmed by GC or NMR analysis. What went wrong?

A: This indicates poor separation efficiency.

  • Cause 1: Distillation Rate: The most common error is distilling too quickly. An efficient fractional distillation requires a slow rate that allows the vapor-liquid equilibrium to be established on each "theoretical plate" of the column. [4][6]* Solution 1: Repeat the distillation, but significantly reduce the heating rate to allow for a higher reflux ratio (more vapor condensing and returning to the column than is collected as distillate).

  • Cause 2: Column Inefficiency: Your column may not have enough theoretical plates to separate the impurities. A short Vigreux column may be insufficient for closely boiling isomers.

  • Solution 2: Use a more efficient column, such as a longer Vigreux column or a packed column (e.g., with Raschig rings). Also, ensure the column is well-insulated.

Q: The material in my distillation flask has turned dark brown/black.

A: This is a clear sign of thermal decomposition.

  • Cause: The pot temperature is too high. This can happen if you are "chasing" the last bit of material at the end of the distillation or if your vacuum is not deep enough, requiring excessive heat.

  • Solution: Immediately reduce or remove the heat. For future runs, use a deeper vacuum to further lower the boiling point. Never distill to dryness. Always leave a small amount of residue in the pot.

Section 4: Expected Results and Data Interpretation

A successful purification will yield distinct fractions that should be analyzed separately to confirm purity before combining the desired product.

FractionExpected Boiling Range (at 60 mmHg)Expected CompositionAction
Fore-run < 82 °CVolatile impurities, residual solvents, low-boiling isomers.Discard or retain for separate analysis.
Main Fraction 82 - 85 °C (Stable)High-purity this compound (>99% by GC).Retain as product. Confirm purity via GC/NMR.
Pot Residue N/AHigh-boiling impurities, decomposition products, polymerization inhibitors.Discard according to hazardous waste protocols.

References

  • Gelest, Inc. (2014). SAFETY DATA SHEET: TRIMETHYLSILANE. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4173130, this compound. [Link]

  • Wikipedia. (2024). Fractional distillation. [Link]

  • Cenmed Enterprises. This compound. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Organic Syntheses. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Organic Syntheses. (2012). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]

  • Tyler DeWitt. (2012). A Brief Introduction to Fractional Distillation. [Link]

  • UNT Digital Library. (2001). Synthesis of organosilicon compounds. [Link]

  • RSC Publishing. (2018). Mechanism of thermal decomposition of tetramethylsilane. [Link]

  • Organic Syntheses. (1990). bis(trimethylsilyl) peroxide (btmspo). [Link]

  • European Patent Office. (2016). METHOD FOR REFINING TRIMETHYLSILANE. [Link]

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common impurities in commercial (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Bromoallyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of commercial-grade this compound in synthesis. As a versatile reagent, particularly in cross-coupling reactions, its purity is paramount for reproducible and high-yielding results.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound and why does it matter?

A1: Commercial grades of this compound are often supplied at a purity of approximately 90% as determined by Gas Chromatography (GC).[2][3][4][5] The remaining 10% can consist of a variety of impurities that may significantly impact your reaction's outcome. The trimethylsilane group in the molecule enhances its stability and solubility in organic solvents, but impurities can interfere with its reactivity, particularly in sensitive catalytic processes like palladium-catalyzed cross-coupling reactions.[1][6]

Q2: What are the most common impurities I should be aware of in my commercial this compound?

A2: Based on its common synthetic routes, which include the reaction of 2,3-dibromopropene with a silylating agent, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2,3-dibromopropene.

  • Isomeric Byproducts: For example, (E/Z)-3-bromo-1-(trimethylsilyl)prop-1-ene.

  • Hydrolysis/Degradation Products: Hexamethyldisiloxane (HMDSO) is a common impurity formed from the reaction of the trimethylsilyl group with moisture.

  • Solvent Residues: Depending on the synthesis and purification process, residual solvents like hexamethylphosphoramide (HMPA) or tetrahydrofuran (THF) may be present.[7][8]

Q3: How can these impurities affect my reaction?

A3: The impact of impurities can range from negligible to catastrophic for a synthetic transformation. For instance:

  • Unreacted Starting Materials: Can lead to the formation of undesired byproducts and complicate purification.

  • Isomeric Impurities: May react differently from the desired reagent, leading to a mixture of products and lower yields of the target molecule.

  • Hexamethyldisiloxane (HMDSO): While often considered relatively inert, high concentrations can alter the reaction concentration and potentially interfere with certain catalytic systems.

  • Coordinating Solvents (e.g., HMPA): Can poison or alter the behavior of transition metal catalysts, such as palladium, which is often used in cross-coupling reactions involving this compound.[6][9][10][11][12]

Q4: How should I store this compound to minimize degradation?

A4: this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and other degradation pathways.[1][2] The material is also a flammable liquid and should be handled accordingly.[2][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound and provides a logical approach to problem-solving.

Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction

Possible Cause: Catalyst inhibition or degradation of the reagent.

Troubleshooting Steps:

  • Verify Reagent Purity: Before use, it is crucial to assess the purity of your this compound. A simple way to do this is through Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purify the Reagent: If significant impurities are detected, purification by fractional distillation is recommended.[7]

  • Screen for Catalyst Poisons: If purification does not resolve the issue, consider the possibility of catalyst poisons being present in your starting material. Solvents like HMPA, even at trace levels, can be detrimental.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general method for the purity analysis of this compound.

Objective: To identify and quantify impurities in a commercial sample of this compound.

Materials:

  • This compound sample

  • Dichloromethane (DCM), analytical grade

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in DCM (e.g., 1 mg/mL).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 m/z

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with library data. Quantify the relative peak areas to estimate the purity.

Issue 2: Formation of Unexpected Byproducts

Possible Cause: Presence of isomeric impurities or unreacted starting materials.

Troubleshooting Steps:

  • Detailed Analysis of Byproducts: Utilize GC-MS and/or NMR to identify the structure of the unexpected byproducts. This can provide clues about the reactive impurities in your starting material.

  • Re-evaluate Purification Strategy: If isomeric impurities are suspected, a more efficient fractional distillation setup may be required.

Data Presentation: Common Impurities in this compound
ImpurityChemical StructureBoiling Point (°C)Potential Impact on Reactions
2,3-DibromopropeneCH₂=C(Br)CH₂Br140-142Can undergo side reactions, leading to undesired brominated byproducts.
(E/Z)-3-bromo-1-(trimethylsilyl)prop-1-ene(CH₃)₃SiCH=CHCH₂Br~150-160May exhibit different reactivity, leading to a mixture of regioisomers in the product.
Hexamethyldisiloxane (HMDSO)(CH₃)₃SiOSi(CH₃)₃101Generally inert, but can affect reaction concentration at high levels.
Hexamethylphosphoramide (HMPA)((CH₃)₂)₃PO232Strong coordinating solvent that can inhibit or poison palladium catalysts.[7]
Mandatory Visualization: Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues with this compound.

troubleshooting_workflow start Reaction Failure (Low Yield/Byproducts) check_purity Assess Purity of This compound (GC-MS) start->check_purity is_pure Purity >98%? check_purity->is_pure purify Purify by Fractional Distillation is_pure->purify No check_conditions Investigate Other Reaction Parameters (Catalyst, Solvent, Temp) is_pure->check_conditions Yes re_run Re-run Reaction with Purified Reagent purify->re_run success Problem Solved re_run->success failure Persistent Issue: Consult Further check_conditions->failure

Caption: A decision tree for troubleshooting reactions involving this compound.

Experimental Protocol: Purification by Fractional Distillation

Objective: To remove lower and higher boiling point impurities from commercial this compound.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus with a Vigreux column

  • Vacuum pump

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the fractional distillation apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Charge the Flask: Charge the distillation flask with the commercial this compound.

  • Apply Vacuum: Gradually apply vacuum to the system. This compound has a boiling point of 82-85 °C at 60 mmHg.[1][2]

  • Distillation: Gently heat the distillation flask.

  • Collect Fractions:

    • Discard the initial low-boiling fraction.

    • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating high-boiling impurities.

  • Storage: Store the purified product under an inert atmosphere at 2-8°C.[1][2]

Mandatory Visualization: Reagent Quality Control Workflow

The following diagram outlines a standard workflow for the quality control of incoming this compound.

qc_workflow receive Receive Commercial This compound aliquot Take Aliquot for QC Testing receive->aliquot gcms Perform GC-MS Analysis aliquot->gcms purity_check purity_check gcms->purity_check purify Purify by Fractional Distillation purity_check:s->purify No release Release for Synthetic Use purity_check:s->release Yes purify->release quarantine Quarantine or Return to Vendor

Caption: A quality control workflow for commercial this compound.

References
  • Trost, B. M., & Chan, D. M. T. (1982). J. Am. Chem. Soc., 104(13), 3733–3735. (This is a primary literature source for one of the synthetic preparations, often cited in supplier information like ChemicalBook, but a direct link to the article is not provided in the search results.)
  • This compound | C6H13BrSi | CID 4173130 - PubChem - NIH . Available at: [Link]

  • This compound (C007B-042757) - Cenmed Enterprises . Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH . Available at: [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques - Science Publications . Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes . Available at: [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques . Available at: [Link]

  • Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis - ResearchGate . Available at: [Link]

  • bis(trimethylsilyl) peroxide (btmspo) - Organic Syntheses Procedure . Available at: [Link]

  • On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides - PMC - NIH . Available at: [Link]

  • Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry - ResearchGate . Available at: [Link]

Sources

preventing decomposition of (2-Bromoallyl)trimethylsilane during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for (2-Bromoallyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research. Unforeseen reagent degradation can compromise experimental outcomes, leading to lost time and resources. This document provides in-depth troubleshooting advice and frequently asked questions to prevent the decomposition of this compound during storage and handling.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter, providing explanations grounded in the chemical properties of the reagent and actionable solutions.

Q1: I just received a new bottle of this compound, but it has a slight yellow tint. Is it still usable?

Answer:

A faint yellow color in a freshly opened bottle is not uncommon and does not necessarily indicate significant degradation.[1][2] Manufacturers often specify the appearance as "colorless to light yellow liquid".[1][2] This initial coloration can be due to minute amounts of impurities from the synthesis or the very early stages of oligomerization.

Causality: The allylic bromide and vinyl moiety in the molecule are susceptible to slow, radical-initiated processes, even under optimal conditions. Light or trace oxygen can initiate the formation of colored oligomeric species.

Recommended Action Protocol:

  • Analytical Verification: Before use, verify the purity. The most reliable method is Gas Chromatography (GC). A purity of ≥90%, as is often specified for technical grade material, is typically acceptable for most applications.[1][3] Alternatively, a quick ¹H NMR spectrum can confirm the structural integrity and the absence of significant impurity peaks.

  • Proceed with Caution: If the analysis confirms high purity, the reagent can be used with confidence.

  • Monitor: After opening, store the reagent under an inert atmosphere (see FAQ section) and monitor for any deepening of color over time, which would indicate ongoing decomposition.

Q2: My stored this compound has turned significantly darker (yellow to brown) and a precipitate may be forming. What is happening?

Answer:

A significant color change to dark yellow or brown, especially with the formation of a solid precipitate, is a clear indicator of advanced decomposition. The reagent in this state should not be used, as its effective concentration is reduced and the byproducts can interfere with or inhibit your reaction.

Causality: This degradation is most likely due to a combination of two primary pathways:

  • Radical Polymerization: Exposure to oxygen, light, or elevated temperatures can initiate a radical chain reaction. The allylic C-Br bond is relatively weak and can be a source of radicals.[4][5][6] These radicals can attack the double bond of other molecules, leading to the formation of higher molecular weight oligomers and polymers, which are often colored and may be insoluble.

  • Hydrolysis: If the reagent has been exposed to atmospheric moisture, hydrolysis of the silicon-carbon bond can occur.[7][8] This process cleaves the trimethylsilyl group, leading to the formation of trimethylsilanol (TMS-OH), which readily dimerizes to form hexamethyldisiloxane (HMDSO) and water. The liberated water can then perpetuate further hydrolysis.

Recommended Action Protocol:

  • Do Not Use: The presence of unknown quantities of polymeric and hydrolysis byproducts makes this material unsuitable for synthetic applications.

  • Proper Disposal: Dispose of the degraded reagent according to your institution's safety guidelines for flammable and hazardous chemical waste.[9][10]

  • Review Storage Protocol: This event indicates a failure in the storage and handling procedure. Review the guidelines in the FAQ section below to prevent recurrence. The primary culprits are typically an improperly sealed container or repeated exposure to air and moisture.

Q3: My reaction yield is unexpectedly low. I suspect the this compound has degraded, but it is still colorless. How can I be sure?

Answer:

Significant degradation can occur without obvious visual cues. A drop in purity of even 5-10% can drastically impact reaction stoichiometry and yield.

Causality: Not all decomposition pathways produce colored byproducts. Hydrolysis, for instance, can generate colorless impurities like hexamethyldisiloxane (HMDSO).[11] Additionally, non-polymeric degradation, such as allylic rearrangement, might occur, forming isomers that are less reactive or unreactive in your specific transformation.[12]

Recommended Action Protocol: Purity Verification

  • Obtain a Fresh Standard: Take a small, fresh aliquot from the septum-sealed bottle using proper air-free techniques.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Look for: The characteristic peaks of this compound.

    • Check for: The appearance of a sharp singlet around 0.05-0.1 ppm, which corresponds to the methyl protons of HMDSO, a key indicator of moisture-induced decomposition. Also, look for new, unexpected peaks in the vinyl or allylic regions that could suggest isomerization.

  • GC Analysis: Gas chromatography is an excellent quantitative method. Compare the peak area of the main component to that of any impurities to determine the exact purity.

  • Decision: If purity has dropped below the required level for your synthesis (typically >90%), it is best to use a fresh bottle.

Frequently Asked Questions (FAQs): Best Practices for Storage and Handling
Q1: What are the absolute ideal conditions for the long-term storage of this compound?

Answer:

To maximize shelf-life and maintain purity, adhere to the following conditions:

  • Temperature: Store refrigerated at 2-8°C .[1][3] Low temperatures significantly slow the rate of potential decomposition reactions.[13]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen .[9] This is the most critical factor. It prevents both oxygen-initiated radical processes and moisture-driven hydrolysis.

  • Container: Keep the reagent in its original manufacturer's bottle, which is often a Sure/Seal™ or similar system designed for air-sensitive reagents.[14][15] Ensure the septum and cap are securely fastened.

  • Light: Protect from light by storing it in its original packaging box or in a dark refrigerator. Light can provide the activation energy for radical formation.[16]

Storage Conditions Summary Table
Condition CategoryIdeal Storage (Max Shelf-Life)Acceptable (Short-Term)Not Recommended (High Risk of Decomposition)
Temperature 2-8°C[1][3]Room Temperature (<25°C) for < 1 weekElevated Temperatures (>25°C)
Atmosphere Under Argon or Nitrogen[9]Air (in a tightly sealed vial for immediate use)Open to atmosphere
Light Protected from light (in box)Ambient lab lightDirect sunlight or UV lamp exposure
Container Original Sure/Seal™ bottle[14]Tightly capped vial with PTFE linerLoosely capped bottle, beaker, or flask
Q2: How should I properly dispense the reagent from a Sure/Seal™ bottle to prevent contamination and degradation?

Answer:

Using proper air-free technique is essential every time you access the reagent.[17]

Protocol for Dispensing this compound:

  • Preparation: Ensure all glassware (syringes, needles) is oven-dried and cooled under a stream of inert gas or in a desiccator.[14]

  • Inert Gas Setup: Use a Schlenk line or a manifold with a supply of dry argon or nitrogen. A simple balloon filled with inert gas can suffice for quick transfers.

  • Pressurize: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. Introduce a slight positive pressure of the inert gas.

  • Withdrawal: Puncture the septum with a second, clean, dry needle attached to your syringe. Withdraw the desired volume of liquid. The positive pressure will help fill the syringe.

  • Quench and Clean: After dispensing into your reaction vessel, immediately quench the syringe and needle by drawing up and expelling a small amount of a suitable solvent (e.g., hexane), followed by a rinse with water and then acetone. Do not clean with water first, as reactive reagents can react violently.[15]

  • Storage after Use: Ensure the polypropylene cap is replaced over the septum seal to protect it. Store the bottle immediately back at 2-8°C.

Q3: Do I need to add a stabilizer like BHT to my this compound?

Answer:

No, it is generally not recommended to add external stabilizers. While radical inhibitors like Butylated hydroxytoluene (BHT) are used to stabilize some reactive alkenes, adding anything to a high-purity reagent is generally discouraged for several reasons:

  • Purity Contamination: You are introducing a new substance that could potentially interfere with your downstream reactions.

  • Unnecessary if Stored Properly: Strict adherence to storage under a cold, dark, inert atmosphere is the most effective and cleanest way to prevent radical decomposition. Commercial preparations are sold without such inhibitors, relying on proper packaging and storage.

Visualizing the Chemistry of Degradation and Prevention

To better understand the processes at play, the following diagrams illustrate the key decomposition pathways and the recommended handling workflow.

Key Decomposition Pathways

cluster_0 Degradation Triggers cluster_1 Decomposition Pathways cluster_2 Degradation Products Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Initiates Oxygen Oxygen (O₂) Radical_Formation Radical Formation Oxygen->Radical_Formation Initiates Light_Heat Light (hν) / Heat Light_Heat->Radical_Formation Initiates Reagent This compound Reagent->Hydrolysis Reagent->Radical_Formation Rearrangement Allylic Rearrangement Reagent->Rearrangement HMDSO HMDSO + HBr Hydrolysis->HMDSO Polymer Oligomers / Polymers (Colored Impurities) Radical_Formation->Polymer Isomer Isomeric Impurities Rearrangement->Isomer

Caption: Primary decomposition routes for this compound.

Recommended Handling Workflow

cluster_error Potential Pitfall Start Receive Reagent Store Store Immediately (2-8°C, Dark, Inert Gas) Start->Store Prepare Prepare Dry Glassware (Syringe, Needles) Store->Prepare For Experiment Transfer Transfer to Reaction (Using Inert Atmosphere Technique) Prepare->Transfer Return Return Bottle to Storage (Confirm Seal, Refrigerate) Transfer->Return End Successful Experiment Transfer->End Contamination Contamination Point: Exposing bottle to air/moisture during transfer Transfer->Contamination

Caption: Workflow for handling air-sensitive this compound.

References
  • Grokipedia. Organosilicon chemistry.
  • Angewandte Chemie International Edition. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers.
  • Wikipedia. Silyl enol ether.
  • Chem-Impex. This compound.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • MIT. Handling air-sensitive reagents AL-134.
  • Lucknow University. (2020). Organosilicon Compounds.
  • MDPI. Special Issue : Fate of Organosilicon Compounds in the Environment.
  • Sigma-Aldrich. 2-Bromoallyltrimethylsilane technical grade, 90%.
  • ACS Publications. REACTIONS OF ATOMS AND FREE RADICALS IN SOLUTION. XVII. DECOMPOSITION OF DIACETYL PEROXIDE IN ALLYL BROMIDE.
  • PubMed. Reactions of atoms and free radicals in solution; decomposition of diacetyl peroxide in allyl bromide.
  • Journal of the Chemical Society. (1955). Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide.
  • CymitQuimica. This compound.
  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement.
  • Chemistry LibreTexts. (2023). Radical Allylic Halogenation.

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Technical Support Center: Optimizing Cross-Coupling Reactions with (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2-Bromoallyl)trimethylsilane. This versatile reagent is a cornerstone for introducing the synthetically valuable allyl-trimethylsilane moiety via palladium-catalyzed cross-coupling reactions.[1] However, its unique structure presents specific challenges that can impact reaction efficiency and yield.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you diagnose problems, optimize conditions, and achieve robust and reproducible results.

Section 1: Reaction Initiation and Catalyst Activity

Q1: My cross-coupling reaction is not starting, or I see immediate formation of black precipitate (Pd black). What are the primary causes?

This is a classic sign of catalyst deactivation or failure to form the active Pd(0) species. The general palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination.[2][3] A failure at the outset points to issues with the initial steps.

Possible Causes & Solutions:

  • Improper Catalyst Activation: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) state. This reduction can sometimes be inefficient.[4]

    • Solution: Consider using a stable, commercially available Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These pre-activated catalysts often provide more consistent initiation.[5]

  • Oxygen Contamination: The presence of oxygen can rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to the formation of palladium black.

    • Solution: Ensure all solvents and reagents are rigorously degassed.[6] Standard procedures include bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles for more sensitive reactions.[6] Assemble your reaction glassware under a positive pressure of an inert gas.

  • Ligand Degradation or Incompatibility: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation.

    • Solution: Use fresh, high-purity ligands. For sterically demanding couplings, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote the crucial oxidative addition step and stabilize the catalytic species.[2][7][8]

  • Inhibitors in Reagents: Trace impurities in starting materials, solvents, or even the this compound itself can poison the catalyst.

    • Solution: Purify starting materials if their quality is suspect. Use anhydrous, high-purity solvents. This compound is typically sold as a technical grade liquid (~90% purity) and should be stored at 2-8°C.[9]

Visualizing the Core Problem: The Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. A breakdown at any stage can halt the reaction.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd This compound Deactivation Catalyst Deactivation (e.g., O₂, Impurities) Pd0->Deactivation PdII L-Pd(II)(Allyl)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Organometallic Reagent (R-M) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Formed

Caption: A simplified Pd(0)/Pd(II) catalytic cycle.

Section 2: Low Yield and Incomplete Conversion

Q2: My reaction works, but the yield is consistently low (<50%). How can I improve conversion?

Low conversion indicates a sluggish or inefficient catalytic system. The steric bulk of the trimethylsilyl group and the electronic properties of the allyl bromide can make this substrate challenging. Optimization is key.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Yield / Incomplete Conversion check_reagents 1. Verify Reagent Quality - Degassed Solvents? - Fresh Ligand/Catalyst? - Purity of Starting Materials? start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Screen Ligands (Bulky, e⁻-rich) - Increase Catalyst Loading (2-5 mol%) - Change Pd Source (Pd(0) vs Pd(II)) check_reagents->optimize_catalyst Reagents OK optimize_base 3. Screen Bases - Suzuki: K₃PO₄, Cs₂CO₃ - Stille/Heck: Organic Base (Et₃N, DIPA) - Check Base Solubility optimize_catalyst->optimize_base Still Low optimize_conditions 4. Adjust Reaction Conditions - Increase Temperature (80-120°C) - Change Solvent (Dioxane, Toluene, DMF) - Check Concentration optimize_base->optimize_conditions Still Low success Improved Yield optimize_conditions->success Optimized

Caption: A decision tree for troubleshooting low-yielding reactions.

Parameter Screening for Optimization

Systematic screening of reaction parameters is crucial. The table below provides a starting point for different cross-coupling types.

ParameterSuzuki CouplingStille CouplingSonogashira CouplingHeck Reaction
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(OAc)₂
Ligand SPhos, XPhos, RuPhos[7]PPh₃, AsPh₃, XPhosPPh₃, XantphosPPh₃, P(o-tol)₃
Base K₃PO₄, Cs₂CO₃, K₂CO₃Often base-freeEt₃N, DIPA, PiperidineEt₃N, K₂CO₃[10]
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THF, DMF[11]THF, DMF, AcetonitrileDMF, NMP, Acetonitrile[4]
Temperature 80 - 110 °C80 - 120 °CRT - 100 °C80 - 120 °C
Additive None typicalCuI (for chlorides/bromides)[12]CuI (co-catalyst)[13]Phase-transfer agent (optional)

Section 3: Side Product Formation

Q3: I'm observing significant formation of side products. What are they and how can I suppress them?

Side reactions compete with your desired transformation, consuming starting materials and reducing yield.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of the Coupling Partner (e.g., R-R from R-B(OH)₂):

    • Cause: Often promoted by the presence of oxygen, which leads to oxidative coupling of the organometallic reagent.[6]

    • Solution: Rigorous degassing of all reagents and solvents is the most effective solution.[6] Ensure the reaction is maintained under a strict inert atmosphere.

  • Debromination (Proto-dehalogenation):

    • Cause: The bromine on the allyl silane is replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic sources, or by certain catalyst/ligand combinations that favor β-hydride elimination pathways.[3]

    • Solution: Use anhydrous solvents and thoroughly dry all glassware. If the problem persists, screening different bases (e.g., switching from a carbonate to a phosphate) may help.[6]

  • Isomerization of the Allyl Silane Product:

    • Cause: The double bond can migrate to form the thermodynamically more stable vinyl silane. This is often promoted by prolonged reaction times, high temperatures, or certain palladium hydride species formed during the reaction.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature may help. The choice of ligand is also critical; ligands designed for silyl-Heck reactions can suppress this isomerization.[14][15]

Section 4: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screen

This is a representative procedure for small-scale screening and must be optimized for specific substrates.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2 equivalents) and a base (e.g., K₃PO₄, 2.5 equivalents).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equivalent).

  • Catalyst Premix: In a separate, dry vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in degassed solvent (e.g., Toluene, to achieve a 0.1 M concentration of the limiting reagent).

  • Initiation: Add the catalyst solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

References

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  • Larsson, J. M., & Szabó, K. J. (2013). Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganica Chimica Acta. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Watson, D. W. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1535-1548. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society, 136(30), 10845-10848. [Link]

  • Johansson, M. J., & Szabó, K. J. (2012). Mechanistic Investigation of Palladium-Catalyzed Allylic C-H Activation. Chemistry – A European Journal, 18(51), 16491-16499. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society. [Link]

  • Veisi, H., Ghorbani-Vaghei, R., & Aliani, M. H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19133-19154. [Link]

  • Saha, D., & Richards, C. J. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 1-16. [Link]

  • Neumann, H., & Beller, M. (2011). Mechanistic studies of the Pd-catalyzed S-allylation. Catalysis Science & Technology, 1(8), 1338-1344. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. organic-chemistry.org. [Link]

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  • Wikipedia. (n.d.). Heck reaction. en.wikipedia.org. [Link]

  • Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 65(17), 5459–5462. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. chem.libretexts.org. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. researchgate.net. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. reddit.com. [Link]

  • Wikipedia. (n.d.). Stille reaction. en.wikipedia.org. [Link]

  • Lee, P. H., Lee, K., & Kim, S. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3205–3207. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. chem.libretexts.org. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. reddit.com. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. chem.libretexts.org. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. eprints.whiterose.ac.uk. [Link]

  • PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]

  • Nolan, S. P., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5289–5292. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (2019). Conditions optimization for the double Sonogashira coupling. researchgate.net. [Link]

Sources

side reactions of (2-Bromoallyl)trimethylsilane with protic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Bromoallyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions, particularly when using protic solvents. Our goal is to provide you with the mechanistic insights and practical advice needed to ensure the success and reproducibility of your experiments.

Introduction: The Duality of this compound

This compound is a highly versatile reagent in modern organic synthesis, valued for its role in cross-coupling reactions and the construction of complex molecular architectures.[1] The trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable synthetic tool.[1] However, the very nature of the carbon-silicon bond that makes this reagent useful also renders it susceptible to specific, often undesirable, side reactions. The most common issue arises from its interaction with protic solvents, leading to a loss of the silyl group through a process called protodesilylation. This guide will address the causes, mechanisms, and solutions to this critical issue.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low yield and the formation of a major byproduct. What is the likely side reaction occurring with this compound in the presence of a protic solvent?

Answer: The most probable side reaction is protodesilylation (also known as protodesilylation). This reaction involves the cleavage of the C-Si bond by a proton source, such as water or an alcohol, leading to the formation of 2-bromopropene and a trimethylsilanol derivative. This side reaction consumes your starting material and generates impurities that can complicate purification.

The general transformation is as follows:

  • Desired Reaction: this compound reacts with your electrophile/coupling partner.

  • Side Reaction (Protodesilylation): this compound reacts with a proton source (H-X) from the solvent.

Side_Reaction reagent This compound mid1 reagent->mid1 mid2 reagent->mid2 electrophile Electrophile (E+) product_node Desired Product electrophile->product_node C-C bond formation protic_solvent Protic Solvent (H-X) (e.g., H₂O, ROH) byproduct_node Side Product (2-Bromopropene) protic_solvent->byproduct_node C-Si bond cleavage mid1->electrophile Desired Pathway mid2->protic_solvent Undesired Pathway (Protodesilylation)

Caption: Desired vs. Undesired Reaction Pathways.

Q2: What is the mechanism of protodesilylation and why does it happen?

Answer: The protodesilylation of allylsilanes is a well-documented process that occurs via an electrophilic attack on the allyl group.[2][3] The mechanism is facilitated by the β-silicon effect , where the silicon atom stabilizes the formation of a positive charge on the β-carbon atom.

The mechanism proceeds as follows:

  • Protonation: A proton (H⁺) from the protic solvent attacks the double bond of the allylsilane. This protonation can occur at either C-2 or C-3 of the allyl group.[2]

  • Carbocation Formation: This leads to the formation of a transient β-silyl carbocation intermediate. This intermediate is significantly stabilized by hyperconjugation with the C-Si bond.[4]

  • Elimination of the Silyl Group: The silyl group is then eliminated, and the C-Si bond cleaves, resulting in the formation of the desilylated product (2-bromopropene) and a silylated solvent molecule or trimethylsilanol.

This process is particularly efficient if acidic catalysts are present, but it can occur with protic solvents alone, especially at elevated temperatures.

Q3: Which protic solvents are most problematic and what is their impact?

Answer: Any solvent with an available acidic proton can cause protodesilylation. The rate of this side reaction often correlates with the acidity and concentration of the protic species.

Protic SolventChemical FormulapKa (approx.)Potential Impact on this compound
WaterH₂O15.7Common contaminant. Can hydrolyze the reagent.
MethanolCH₃OH15.5Can act as both solvent and proton source.
EthanolC₂H₅OH15.9Similar to methanol; often used in aqueous mixtures.[5]
Acetic AcidCH₃COOH4.75Highly problematic due to its acidity; will rapidly cause protodesilylation.

Polar protic solvents can also suppress the reactivity of certain nucleophiles by "caging" them through hydrogen bonding, which can further complicate your desired reaction pathway.[6]

Q4: My NMR/GC-MS analysis shows unexpected peaks. How can I confirm if protodesilylation is the cause?

Answer: If you suspect protodesilylation, you should look for the characteristic signals of the byproduct, 2-bromopropene.

  • GC-MS: Look for a peak with a molecular ion corresponding to the mass of 2-bromopropene (C₃H₅Br, approx. 120/122 m/z due to bromine isotopes).

  • ¹H NMR: The spectrum of 2-bromopropene will show two distinct signals in the vinyl region (typically between 5.5 and 6.0 ppm) corresponding to the geminal protons (=CH₂), and a methyl signal around 2.4 ppm. This contrasts with the starting material, which has a characteristic signal for the CH₂ group adjacent to the silicon atom.

A troubleshooting workflow for diagnosing this issue is presented below.

Troubleshooting_Workflow start_node Low Yield or Unexpected Byproducts p1 Perform GC-MS and ¹H NMR start_node->p1 Analyze Crude Reaction Mixture decision_node decision_node process_node process_node result_node result_node solution_node solution_node d1 Signals for 2-Bromopropene Present? p1->d1 Check Spectra r1 Protodesilylation Confirmed d1->r1 Yes r2 Other Side Reactions (e.g., thermal decomposition, reaction with impurities) d1->r2 No p2 Review Experimental Protocol r1->p2 Implement Corrective Actions s1 Use Anhydrous Solvents & Inert Atmosphere p2->s1 s2 Use Non-Protic Solvent p2->s2 s3 Check Reagent Purity p2->s3

Sources

impact of Lewis acid choice on Hosomi-Sakurai reaction selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Lewis Acid Selection for Optimal Reaction Selectivity

Welcome to the technical support center for the Hosomi-Sakurai reaction. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments. This is not a rigid template, but a dynamic resource built from extensive experience with the nuances of this powerful carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the Lewis acid in the Hosomi-Sakurai reaction?
Q2: I'm observing poor diastereoselectivity in my Hosomi-Sakurai reaction. How can the choice of Lewis acid help?

A: The diastereoselectivity of the Hosomi-Sakurai reaction is highly dependent on the choice of Lewis acid, particularly when using chiral substrates containing a nearby heteroatom (e.g., an α- or β-alkoxy aldehyde). The key lies in understanding the concept of chelation versus non-chelation control .

  • Chelating Lewis Acids (e.g., TiCl₄, SnCl₄): These Lewis acids can coordinate to both the carbonyl oxygen and the heteroatom of the substrate, forming a rigid cyclic transition state. This locks the conformation of the electrophile and directs the nucleophilic attack of the allylsilane from the less hindered face, leading to a high degree of stereocontrol. For instance, TiCl₄ is known to produce syn-products in the reaction with 3-azidoalkanals.[6]

  • Non-chelating Lewis Acids (e.g., BF₃·OEt₂): These Lewis acids coordinate only to the carbonyl oxygen. This results in a more flexible, open-chain transition state. In this scenario, the stereochemical outcome is dictated by steric hindrance, often leading to the formation of the anti-product.[6] For example, in the synthesis of (-)-Galiellalactone, switching from BF₃·OEt₂ to TiCl₄ dramatically improved the diastereomeric ratio in favor of the desired product.[3]

Here is a logical workflow for troubleshooting poor diastereoselectivity:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Q3: My reaction is not chemoselective. I have multiple electrophilic sites in my molecule. How can I control which one reacts?

A: The nature of the Lewis acid can significantly influence the chemoselectivity of the Hosomi-Sakurai reaction when multiple electrophilic sites are present, such as in α- or β-keto acetals.[6] The choice between a strong, bidentate Lewis acid and a milder, monodentate one can direct the allylation to a specific functional group.

For instance, with β-keto acetals, both AlCl₃ and TiCl₄ have been shown to selectively promote allylation at the keto carbonyl group, leaving the acetal untouched.[6] However, in the case of α-keto acetals, the chemoselectivity becomes dependent on the Lewis acid. While AlCl₃ still favors attack at the ketone, the stronger Lewis acid TiCl₄ can lead to a mixture of products, including diallylated compounds.[6]

General Guideline for Chemoselectivity:

Lewis AcidGeneral BehaviorTypical Substrate Preference
AlCl₃, BF₃·OEt₂ Milder, often monodentate coordinationTends to favor the more reactive carbonyl group.
TiCl₄ Strong, can act as a bidentate chelating agentCan activate less reactive electrophiles and may lead to multiple additions.
TMSOTf Can be ineffective for certain carbonyl compounds.Shows varied reactivity depending on the substrate.[6][7]
Q4: What are some common side reactions and how can I mitigate them by choosing the right Lewis acid?

A: A common side reaction is protodesilylation of the allyltrimethylsilane. This can be exacerbated by the presence of protic acids, which can be generated from adventitious water reacting with the Lewis acid.

Mitigation Strategies:

  • Choice of Lewis Acid: Some Lewis acids are more prone to hydrolysis and generating protic acids. Ensure you are using a high-quality, anhydrous Lewis acid.

  • Additives: The use of a non-nucleophilic base, such as a hindered amine, can sometimes scavenge protons without interfering with the desired reaction.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Insufficiently Lewis acidic catalyst.Switch to a stronger Lewis acid (e.g., from BF₃·OEt₂ to TiCl₄).
Deactivated catalyst due to moisture.Ensure anhydrous conditions and use freshly distilled solvents and reagents.
Poor Diastereoselectivity Incorrect choice of chelating vs. non-chelating Lewis acid.If the substrate has a chelating group, use a chelating Lewis acid like TiCl₄ for syn-selectivity or a non-chelating one like BF₃·OEt₂ for anti-selectivity.[6]
Poor Chemoselectivity Lewis acid is too reactive or unselective.For substrates with multiple carbonyls, a milder Lewis acid like AlCl₃ may provide better selectivity.[6]
Formation of Byproducts Protodesilylation of the allylsilane.Ensure strictly anhydrous conditions. Consider using a less reactive Lewis acid if the desired reaction proceeds under milder conditions.

Experimental Protocols

General Procedure for a TiCl₄-Mediated Hosomi-Sakurai Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add TiCl₄ (1.0 equiv).

  • Stir the resulting mixture at -78 °C for 5-10 minutes.

  • Add allyltrimethylsilane (1.2-1.5 equiv) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General experimental workflow for the Hosomi-Sakurai reaction.

Mechanistic Insights: Chelation vs. Non-Chelation Control

The choice of Lewis acid dictates the transition state geometry, which in turn determines the stereochemical outcome of the reaction.

Mechanistic_Pathway cluster_0 Chelation Control (e.g., TiCl₄) cluster_1 Non-Chelation Control (e.g., BF₃·OEt₂) Chelating_Substrate Substrate with Chelating Group Rigid_TS Rigid, Cyclic Transition State Chelating_Substrate->Rigid_TS Chelating_LA Chelating Lewis Acid (TiCl₄) Chelating_LA->Rigid_TS Syn_Product Syn-Product Rigid_TS->Syn_Product NonChelating_Substrate Substrate Open_TS Flexible, Open-Chain Transition State NonChelating_Substrate->Open_TS NonChelating_LA Non-Chelating Lewis Acid (BF₃·OEt₂) NonChelating_LA->Open_TS Anti_Product Anti-Product Open_TS->Anti_Product

Caption: Mechanistic pathways for chelation vs. non-chelation control.

References

  • Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(15), 1295–1298. [Link]

  • Lade, J. J., Pardeshi, S. D., Vadagaonkar, K. S., Murugan, K., & Chaskar, A. C. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(14), 8011–8033. [Link]

  • Osei-Safo, D., & Amewu, R. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 11, 1218593. [Link]

  • Wikipedia. (2023, December 27). Sakurai reaction. In Wikipedia. Retrieved from [Link]

  • Leighton, J. L., & Denmark, S. E. (1995). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 95(5), 1315–1374. [Link]

  • Synfacts. (2021). The Hosomi–Sakurai Reaction. Synfacts, 17(09), 1019. [Link]

  • YouTube. (2021, October 23). Sakurai Allylation. Retrieved from [Link] (Note: A representative, non-specific YouTube link is provided as the original may not be stable. The content reflects general knowledge on the topic.)

  • MDPI. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 27(15), 4785. [Link]

Sources

Technical Support Center: Safe Handling and Management of Exothermic Reactions Involving (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The information provided is for guidance and educational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. Users must conduct a thorough risk assessment for their specific experimental conditions before proceeding.

Introduction

(2-Bromoallyl)trimethylsilane is a versatile reagent in organic synthesis, valued for its role in introducing the 2-(trimethylsilyl)allyl moiety.[1] However, its structure as an allylic bromide suggests a potential for high reactivity and exothermic behavior in certain chemical transformations, particularly in the formation of organometallic reagents.[2][3] This technical support center provides essential guidance on managing these potential exothermic events to ensure the safety and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[4] It is also known to cause skin and serious eye irritation.[4] Due to its classification as an allylic bromide, it should be handled with care as such compounds can be reactive. The trimethylsilyl group generally imparts thermal stability to molecules, but the reactivity of the allylic bromide functional group is the primary concern for exothermic reactions.[5][6]

Q2: What types of reactions involving this compound are most likely to be exothermic?

A2: The most significant potential for exothermic reactions arises during the formation of organometallic reagents, such as Grignard reagents (reaction with magnesium) or organolithium species. The formation of a Grignard reagent is a highly exothermic process.[7] Additionally, reactions with strong bases or nucleophiles can also generate substantial heat.

Q3: What are the initial warning signs of a runaway reaction?

A3: Key indicators of a potential thermal runaway include:

  • A sudden and rapid increase in internal reaction temperature that is not controlled by the cooling system.

  • An unexpected rise in pressure within the reaction vessel.

  • Vigorous and uncontrolled boiling of the solvent.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Evolution of fumes or gases from the reaction.

Immediate and decisive action is crucial if any of these signs are observed.[8]

Troubleshooting Guide: Managing Exothermic Events

This section provides a structured approach to troubleshooting common issues related to exothermic reactions with this compound.

Scenario 1: Temperature Spike During Grignard Reagent Formation

Problem: You are preparing the Grignard reagent from this compound and magnesium turnings, and you observe a sudden, uncontrolled rise in the internal temperature.

Causality: Grignard reagent formation has a known induction period, after which the reaction can initiate vigorously.[9] This is often due to the initial passivation of the magnesium surface with a layer of magnesium oxide.[10] Once the reaction begins, the heat generated can accelerate the reaction rate, leading to a thermal runaway if not adequately controlled.

Immediate Actions:

  • Stop Reagent Addition: If you are adding the this compound solution to the magnesium, cease the addition immediately.

  • Maximize Cooling: Ensure your cooling bath is at the desired temperature and making good contact with the reaction flask. If necessary, add more cooling agent (e.g., dry ice to an acetone bath).

  • Increase Stirring: Vigorous stirring is essential to ensure homogenous heat distribution and efficient heat transfer to the cooling bath.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching procedure.

Preventative Measures:

  • Activate Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface before adding the bulk of the this compound.[10]

  • Controlled Addition: Add the this compound solution dropwise to the magnesium suspension, monitoring the internal temperature closely.

  • Adequate Cooling: Ensure your cooling system has the capacity to handle the heat load of the reaction. For larger scale reactions, consider a more robust cooling system than a simple ice bath.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate the heat more effectively.

Experimental Protocol: Emergency Quenching of a Runaway Grignard Reaction

Objective: To safely and rapidly terminate an uncontrolled exothermic Grignard reaction.

Materials:

  • Pre-chilled, non-protic, high-boiling point solvent (e.g., toluene, xylenes) in a separate flask with a cannula.

  • Large vessel containing a slurry of dry ice and isopropanol.

  • Face shield, fire-retardant lab coat, and heavy-duty gloves.

Procedure:

  • Cease Reagent Addition: Immediately stop the addition of any reagents.

  • Alert Personnel: Inform others in the laboratory of the situation.

  • Maximum Cooling: Ensure the external cooling bath is at its maximum capacity.

  • Dilute and Cool (if possible): If the situation allows and can be done safely, introduce the pre-chilled, high-boiling point solvent via cannula to dilute the reaction mixture and help absorb some of the heat. Do NOT add protic solvents at this stage.

  • Emergency Quench: If the temperature continues to escalate, carefully and slowly transfer the reaction mixture via a wide-bore cannula into the vigorously stirred dry ice/isopropanol slurry. This should only be performed as a last resort and with extreme caution.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and contact emergency services.

Scenario 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm

Problem: After adding a significant portion of this compound to the magnesium, the reaction has not started. You are concerned about the accumulation of unreacted starting material.

Causality: A prolonged induction period can lead to a dangerous accumulation of the halide. When the reaction finally initiates, the large amount of unreacted material can react very rapidly, overwhelming the cooling capacity of the system and causing a thermal runaway.

Troubleshooting and Prevention:

  • Confirm Magnesium Activation: Ensure the magnesium was properly activated. If not, you can try adding a small crystal of iodine.

  • Gentle Heating: Gentle warming with a heat gun may be necessary to initiate the reaction. However, this should be done with extreme caution and with a cooling bath readily available to manage the subsequent exotherm.

  • Sonication: In some cases, sonication can help to initiate Grignard reactions by breaking up the passivating layer on the magnesium surface.

  • Avoid Over-addition: Do not add a large portion of the halide before confirming that the reaction has initiated. A good practice is to add a small amount initially and wait for signs of reaction (e.g., gentle refluxing, a slight temperature increase) before proceeding with the dropwise addition.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₃BrSi[4]
Molecular Weight 193.16 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 82-85 °C / 60 mmHg[1]
Density 1.121 g/mL at 25 °C[1]
Flash Point 33 °C (91.4 °F) - closed cup[1]
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation[4]

Visualization of Workflows

Diagram 1: Decision-Making Workflow for Managing a Temperature Increase During Grignard Formation

G start Temperature Increase Observed stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_stirring Increase Stirring max_cooling->increase_stirring monitor_temp Monitor Temperature increase_stirring->monitor_temp temp_stabilizes Does Temperature Stabilize? monitor_temp->temp_stabilizes proceed_cautiously Proceed with Cautious Addition temp_stabilizes->proceed_cautiously Yes temp_escalates Temperature Continues to Escalate temp_stabilizes->temp_escalates No prepare_quench Prepare for Emergency Quench temp_escalates->prepare_quench Yes evacuate Evacuate and Call for Help temp_escalates->evacuate No (Uncontrollable) quench_reaction Initiate Emergency Quench Protocol prepare_quench->quench_reaction G cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution risk_assessment Conduct Thorough Risk Assessment proper_setup Ensure Proper Glassware and Cooling Setup risk_assessment->proper_setup reagent_quality Use Anhydrous Solvents and Reagents proper_setup->reagent_quality activate_mg Activate Magnesium (e.g., with Iodine) controlled_addition Slow, Dropwise Addition of Halide activate_mg->controlled_addition monitor_reaction Continuous Monitoring of Internal Temperature controlled_addition->monitor_reaction

Caption: Key preventative steps for safe Grignard synthesis.

References

  • Grokipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PubChem. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • ResearchGate. (2004, November). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Retrieved from [Link]

  • AIP Publishing. (2021, December 6). Thermochemical prediction of runaway energetic reactions involving organometallic (Al, In) and silane precursors in deposition tools. Journal of Vacuum Science & Technology B. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, February 20). Allylic Rearrangement in formation of Grignard Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]

  • Gexcon. (n.d.). Runaway Reaction - Gexcon Incident Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Runaway reactions ignore the chemistry at your peril. Retrieved from [Link]

  • Save My Exams. (2023). Calorimetry Experiments | DP IB Chemistry Revision Notes 2023. Retrieved from [Link]

  • Unknown. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Retrieved from [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic and kinetic study on the reaction of Allyl Bromide with Hydroxyl Radical: A theoretical study. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • PubMed Central. (n.d.). t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. Retrieved from [Link]

Sources

safe handling and disposal of (2-Bromoallyl)trimethylsilane waste

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Bromoallyl)trimethylsilane

A Guide for Researchers on Safe Handling, Spill Management, and Waste Disposal

Welcome to the technical support resource for this compound (CAS No. 81790-10-5). As a Senior Application Scientist, my objective is to provide you with not just procedural steps, but the underlying scientific principles to ensure your experiments are conducted safely and your waste is managed responsibly. This guide is structured to address common questions and troubleshoot specific scenarios you may encounter in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial inquiries regarding this compound.

Q1: What is this compound and what are its primary hazards?

This compound is a versatile organosilicon reagent used in organic synthesis, particularly for introducing the 2-trimethylsilylallyl group in cross-coupling reactions.[1] Its primary hazards, as identified by GHS classification, are:

  • Flammable Liquid and Vapour (Category 3): It has a flash point that makes it a fire risk in the presence of ignition sources.[2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if vapours are inhaled.[3]

Q2: What are the proper storage conditions for this reagent?

To maintain its stability and ensure safety, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4] The recommended storage temperature is typically between 2°C and 8°C.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric oxygen.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Due to its hazardous properties, a comprehensive suite of PPE is required. The selection of PPE is a critical control measure to prevent exposure.[5][6]

PPE CategorySpecificationRationale
Eye & Face Chemical splash goggles are mandatory. A full-face shield is recommended if there is a significant splash risk.[7]Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.[4][8]Prevents direct skin contact, which can cause irritation.[2]
Body Protection A flame-retardant lab coat, fully buttoned. Consider a chemical apron for larger quantities.[9]Protects skin and clothing from spills and splashes.
Respiratory Work should be conducted in a certified chemical fume hood.[4] A respirator may be necessary for large spills or poor ventilation.[2][7]Minimizes the inhalation of vapours which can cause respiratory tract irritation.[3]

Q4: What immediate first aid measures should be taken in case of exposure?

Immediate and correct first aid can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Part 2: Technical Troubleshooting & In-Depth Protocols

This section addresses specific, practical scenarios that researchers may face during experimentation and disposal. The protocols provided are designed to be self-validating systems for ensuring safety and compliance.

Scenario 1: Managing a Chemical Spill

Q: I've spilled this compound. How do I determine if it's a minor or major spill, and what are the correct cleanup procedures?

A: The determination depends on the volume of the spill and the laboratory's containment capabilities.

  • Minor Spill: A small spill (<100 mL) that is contained within a chemical fume hood and does not pose an immediate fire or respiratory hazard. These can typically be managed by trained lab personnel.[10]

  • Major Spill: A large spill (>100 mL), any spill outside of a fume hood, or any spill that presents a fire hazard or risk of personnel exposure. These require an emergency response.[11]

  • Alert & Secure: Notify personnel in the immediate area. Keep the fume hood sash as low as possible.[12]

  • PPE: Don all required PPE as listed in the table above.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated, compatible container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse if appropriate for the surface.[13]

  • Package & Label: Seal the bag or container holding the spill debris. Affix a "Hazardous Waste" label, clearly identifying the contents as "Solid Waste contaminated with this compound."[14]

  • Dispose: Manage the labeled container as halogenated solid hazardous waste according to your institution's guidelines.

For major spills, personal safety is the priority over cleanup.

MajorSpillResponse spill Major Spill Occurs alarm Raise Alarm (Fire alarm, verbal warning) spill->alarm Immediately decon Personnel Decontamination (If exposed, use safety shower/eyewash) spill->decon If direct contact occurs evacuate Evacuate Immediate Area Isolate the room if possible alarm->evacuate call Call Emergency Services (e.g., 911) & EHS evacuate->call From a safe location assist Assist Responders Provide SDS and spill details call->assist Upon their arrival

Caption: Workflow for a major chemical spill response.

Scenario 2: Quenching and Neutralizing Reactive Waste

Q: My reaction is complete. How do I safely neutralize residual this compound in my reaction vessel before disposal?

A: Direct disposal of unreacted organosilicon reagents is unsafe. A controlled quenching process is essential to deactivate the compound before it enters the waste stream. The principle is to use progressively more reactive quenching agents to control the rate of reaction and heat generation.[15]

Causality: This multi-step process prevents a violent, uncontrolled reaction that could occur if a highly reactive quencher like water is added directly to the concentrated reagent.[16] Isopropanol is less reactive than methanol, which is less reactive than water, providing a gradient of reactivity for a safe and controlled quench.[15]

  • Preparation: Ensure the reaction flask is under an inert atmosphere (if applicable) and cooled in an ice-water bath to dissipate any heat generated.[16]

  • Initial Quench (Isopropanol): While stirring vigorously, slowly add isopropanol dropwise via an addition funnel or syringe.[15] Monitor for any signs of an exothermic reaction (e.g., temperature rise, bubbling). Continue the slow addition until gas evolution or heat generation ceases.

  • Secondary Quench (Methanol): After the reaction with isopropanol is complete, slowly add methanol. This will react with any remaining, less accessible reagent.[15]

  • Final Quench (Water): Once the methanol addition is complete and no further reaction is observed, water can be slowly added to ensure all reactive material has been hydrolyzed.[15]

  • Neutralization (Optional but Recommended): If the subsequent workup does not involve an aqueous solution, it is good practice to neutralize the quenched mixture. Slowly add a saturated aqueous solution of ammonium chloride.[16][17]

  • Proceed to Workup/Disposal: The mixture is now safe for standard aqueous workup or to be transferred to the appropriate liquid waste container.

Scenario 3: Segregation and Disposal of Waste Streams

Q: I have multiple waste streams from my experiment (quenched reagent, contaminated gloves, aqueous layers). How do I correctly segregate and dispose of each?

A: Proper waste segregation is critical for safety, environmental compliance, and cost management. This compound is a halogenated organic compound, which places its waste in a specific regulatory category.[18] Mixing halogenated and non-halogenated waste streams is a common and costly mistake.[14][19]

WasteDisposal start Waste Generated from This compound Experiment liquid Is the waste primarily liquid? start->liquid solid Solid Waste start->solid rinse Empty Reagent Bottle start->rinse liquid->solid No (e.g., spill absorbents, gloves) organic Is it an organic solvent layer or quenched reagent mixture? liquid->organic Yes solid_bin Container: Sealed & Labeled 'Halogenated Solid Waste' solid->solid_bin aqueous Aqueous Layer (from workup) organic->aqueous No halo_liquid Container: Labeled Carboy 'Halogenated Organic Liquid Waste' organic->halo_liquid Yes aq_waste Container: Labeled Carboy 'Aqueous Waste' (Check for halogen content) aqueous->aq_waste triple_rinse Triple-rinse with solvent (e.g., Toluene) rinse->triple_rinse rinsate Collect rinsate triple_rinse->rinsate rinsate->halo_liquid Add to halogenated waste

Caption: Decision tree for proper waste segregation.

  • Halogenated Organic Liquid Waste: This stream includes the quenched reaction mixture and any organic layers from extraction containing the compound or its byproducts. It MUST be collected in a clearly labeled "Halogenated Organic Waste" container.[18][20]

  • Aqueous Waste: Aqueous layers from workups may contain trace amounts of halogenated organics. Institutional policies vary, but it is often required to collect these in a designated aqueous waste container that may still be treated as halogenated. Consult your institution's Environmental Health & Safety (EHS) office.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound (gloves, absorbent materials, weighing papers, etc.) must be placed in a sealed container labeled for solid hazardous waste.[13][14]

  • Empty Reagent Bottles: An "empty" bottle is not truly empty and must be decontaminated. Triple-rinse the bottle with a compatible organic solvent (e.g., toluene, hexane).[21] The rinsate must be collected and disposed of as halogenated organic liquid waste. Only after this procedure can the bottle be disposed of as clean/decontaminated lab glass.

References

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • Sylicglobal Textile Auxiliaries Supplier. Precautions For Safe Use Of Organosilicon. [Link]

  • Hazmat School. How to Safely Manage Heptamethyltrisiloxane Spills: A Step-by-Step Guide. [Link]

  • Camacho-Soto, K., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. National Institutes of Health (NIH). [Link]

  • National Institutes of Health (NIH), PubChem. This compound. [Link]

  • Takahashi, M. (2025). Thermal and Photochemical Reactions of Organosilicon Compounds. National Institutes of Health (NIH). [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • ResearchGate. Thermal Degradation Behavior and Mechanism of Organosilicon Modified Epoxy Resin. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Virginia Tech Chemistry Department. Quenching Reactive Substances. [Link]

  • MDPI. Thermal and Photochemical Reactions of Organosilicon Compounds. [Link]

  • Canavan, A. E., & Eaborn, C. (1962). Organosilicon compounds. Part XXII. The thermal decomposition of some silicon-substituted organophosphorus compounds. Journal of the Chemical Society (Resumed). [Link]

  • Dow. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine. [Link]

  • ACS Publications. Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Nuclear Regulatory Commission. Attachment I - Item 19 Emergency Procedure. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Princeton University EHS. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). Other Disposal Guidance. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Silicon and Organosilicon Compounds. [Link]

  • ACS Publications. Polymethylhydrosiloxane-Coated Ammonium Dinitramide: A Simple Strategy to Moisture-Resistant and Insensitive Energetic. [Link]

  • AzoM. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. [Link]

  • Voltaix. Trimethylsilane [(CH3)3SiH]. [Link]

  • U.S. Environmental Protection Agency (EPA). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of Wollongong. Chemical Spill procedure. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. [Link]

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Reactions of (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (2-Bromoallyl)trimethylsilane. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to help you control the regioselectivity of your reactions and achieve your desired synthetic outcomes. The unique structure of this compound presents both opportunities and challenges in directing nucleophilic attack to either the α-position (adjacent to the bromine) or the γ-position (adjacent to the trimethylsilyl group). This resource will equip you with the knowledge to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions of this compound?

The regiochemical outcome of reactions involving this compound is a delicate balance of several interconnected factors. Understanding these is the first step in troubleshooting and optimizing your reaction. The key determinants are:

  • The Nature of the Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor direct attack at the more electrophilic carbon, which is often the α-position bearing the bromine atom (an SN2-type reaction). "Soft" nucleophiles (e.g., organocuprates, stabilized enolates) are more inclined to undergo conjugate addition, leading to attack at the γ-position (an SN2'-type reaction).

  • The Choice of Catalyst and Ligands (for cross-coupling reactions): In palladium-catalyzed reactions, the ligand plays a pivotal role in determining the regioselectivity. The steric and electronic properties of the ligand can influence which terminus of the η³-allyl palladium intermediate is more accessible to the nucleophile.[1][2][3]

  • Reaction Conditions: Parameters such as solvent polarity, temperature, and the presence of additives can shift the regiochemical preference. For instance, solvent choice can influence the aggregation state of organometallic nucleophiles and the stability of reaction intermediates.

  • The Role of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is not just a spectator. It can stabilize a developing positive charge at the β-position (the carbon bearing the bromine) through hyperconjugation, which can favor the formation of an allylic cation intermediate and subsequent attack at the γ-position.

Q2: I am observing a mixture of α- and γ-substituted products in my palladium-catalyzed cross-coupling reaction. How can I improve the selectivity?

Obtaining a mixture of regioisomers is a common challenge. Here’s a systematic approach to troubleshooting this issue, focusing on palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings:

Troubleshooting Flowchart for Regioselectivity in Pd-Catalyzed Cross-Coupling

G start Mixture of α and γ Products Observed ligand Modify the Phosphine Ligand start->ligand Primary Control Element solvent Change the Solvent System ligand->solvent If selectivity is still poor product Desired Regioisomer is Favored ligand->product Often the most impactful change base Screen Different Bases solvent->base For further optimization solvent->product temp Adjust the Reaction Temperature base->temp Fine-tuning the conditions base->product precursor Evaluate the Palladium Precursor temp->precursor If side reactions are prevalent temp->product precursor->product

Caption: A systematic approach to troubleshooting poor regioselectivity in palladium-catalyzed cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Ligand Selection is Critical: The ligand sphere around the palladium center is arguably the most powerful tool for controlling regioselectivity.[2][3]

    • For γ-Selectivity (allylsilane product): Bulky, electron-donating monodentate ligands like tri-tert-butylphosphine (P(t-Bu)₃) or SPhos can favor attack at the less sterically hindered γ-position of the η³-allyl palladium intermediate.

    • For α-Selectivity (vinylsilane product): Bidentate phosphine ligands with a small bite angle, such as 1,3-bis(diphenylphosphino)propane (dppp), can sometimes favor attack at the more substituted α-position.

  • Solvent Effects:

    • Polar aprotic solvents like DMF or NMP can sometimes favor the formation of more separated ion pairs, which can influence the reactivity of the nucleophile and the reaction pathway.

    • Non-polar solvents like toluene or THF may be preferable for certain catalyst systems.

  • Choice of Base: In Suzuki couplings, the base is not just a proton scavenger but also plays a role in the activation of the boronic acid.[4] A weaker base like K₂CO₃ might give different results compared to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

  • Palladium Precursor: While less common, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the nature of the active catalytic species in solution.

Q3: I am trying to perform a reaction with a "hard" nucleophile like an organolithium or Grignard reagent and am getting a complex mixture. What is happening?

Hard nucleophiles are highly reactive and can lead to several side reactions with this compound.[5][6][7]

Potential Issues with Hard Nucleophiles:

  • Loss of Regiocontrol: While direct SN2 attack at the α-position is expected, competing SN2' attack at the γ-position can still occur, especially if the reaction temperature is not well-controlled.

  • Metal-Halogen Exchange: Organolithium reagents can undergo rapid metal-halogen exchange with the bromine atom, leading to the formation of an allylic lithium species, which can then react further in an uncontrolled manner.

  • Deprotonation: Grignard reagents and organolithiums are strong bases and can deprotonate the allylic protons, leading to undesired side products.

Troubleshooting Strategies:

  • Switch to a "Softer" Nucleophile: The most effective solution is often to change the nature of the nucleophile. Converting the Grignard or organolithium reagent to an organocuprate (using CuI or CuCN) will generate a softer nucleophile that is much more likely to undergo a regioselective SN2' reaction to give the γ-substituted product.

  • Low Temperature: If you must use a hard nucleophile, conduct the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions and improve kinetic control.

  • Inverse Addition: Add the this compound solution slowly to the nucleophile solution to maintain a low concentration of the electrophile and disfavor side reactions.

In-Depth Technical Guide: Achieving High Regioselectivity

This section provides more detailed protocols and mechanistic insights for directing the reaction towards either the α- or γ-product.

Scenario 1: Synthesis of α-Aryl Allylsilanes (γ-Selective Coupling)

The synthesis of α-aryl allylsilanes from this compound requires a γ-selective cross-coupling reaction. This is a common and synthetically useful transformation.

Reaction Scheme:

This compound + Ar-B(OH)₂ --(Pd catalyst, Ligand, Base)--> α-Aryl-γ-trimethylsilyl-propene

Mechanistic Rationale for γ-Selectivity:

In a typical palladium-catalyzed cycle, oxidative addition of the palladium(0) catalyst to this compound forms a η³-allyl palladium intermediate. The regioselectivity of the subsequent nucleophilic attack is then determined by the steric and electronic properties of this intermediate.

G cluster_0 Catalytic Cycle for γ-Selectivity Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition η³-allyl Pd(II) Intermediate η³-allyl Pd(II) Intermediate Oxidative Addition->η³-allyl Pd(II) Intermediate Transmetalation Transmetalation η³-allyl Pd(II) Intermediate->Transmetalation Ar-B(OH)₂ Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n Regenerates Catalyst γ-Product γ-Product Reductive Elimination->γ-Product α-Aryl Allylsilane

Caption: Simplified catalytic cycle for the γ-selective Suzuki coupling of this compound.

Bulky ligands on the palladium center will sterically hinder the α-position of the η³-allyl intermediate, making the γ-position more accessible for the incoming nucleophile.

Recommended Protocol for γ-Selective Suzuki Coupling:

Component Reagent/Condition Typical Amount Purpose
SubstrateThis compound1.0 equivElectrophile
Coupling PartnerArylboronic Acid1.2 - 1.5 equivNucleophile source
Pd CatalystPd₂(dba)₃1-2 mol%Catalyst precursor
LigandSPhos or P(t-Bu)₃2-4 mol%Directs γ-selectivity
BaseK₃PO₄ or Cs₂CO₃2.0 - 3.0 equivActivates boronic acid
SolventToluene or Dioxane0.1 - 0.5 MReaction medium
Temperature80 - 110 °C-Drives reaction

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv) and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by this compound (1.0 equiv).

  • In a separate vial, prepare a solution of the palladium precursor and the ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture and heat to the desired temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purify the crude product by flash column chromatography.

Scenario 2: Synthesis of γ-Substituted Vinylsilanes (α-Selective Coupling)

Achieving high α-selectivity can be more challenging due to the inherent steric hindrance at the C2 position. However, with the right choice of catalyst system, it is possible to favor the formation of vinylsilane products.

Reaction Scheme:

This compound + Nu⁻ --(Catalyst/Conditions)--> γ-Substituted-β-trimethylsilyl-propene

Strategies to Promote α-Selectivity:

  • Ligand Choice: As mentioned, bidentate ligands with small bite angles, such as dppp, have been shown in some allylic systems to favor attack at the more substituted carbon of the η³-allyl intermediate.

  • Harder Nucleophiles with Pd Catalysis: While generally avoided, in a carefully controlled palladium-catalyzed reaction, a less soft nucleophile might show a greater propensity for α-attack. This requires careful optimization to avoid the side reactions discussed earlier.

  • Alternative Metals: In some cases, catalyst systems based on metals other than palladium, such as nickel, may exhibit different regioselectivities.

Illustrative Protocol for Attempting α-Selectivity:

Component Reagent/Condition Typical Amount Purpose
SubstrateThis compound1.0 equivElectrophile
Coupling PartnerOrganozinc or Organoboron reagent1.5 equivNucleophile source
Pd CatalystPd(dppf)Cl₂ or Pd(dppp)Cl₂2-5 mol%Catalyst
Additive(Optional) CuI5-10 mol%Co-catalyst
SolventTHF or DMF0.1 - 0.5 MReaction medium
Temperature25 - 60 °C-Reaction temperature

Note: This is a more exploratory protocol, and significant optimization may be required to achieve high α-selectivity. Careful analysis of the product mixture is essential.

Conclusion

Controlling the regioselectivity in reactions of this compound is a multifaceted challenge that requires a systematic and informed approach. By carefully considering the nature of the nucleophile, the catalyst system, and the reaction conditions, researchers can effectively steer the reaction towards the desired α- or γ-substituted product. This guide provides a starting point for troubleshooting and optimization, but as with all chemical research, empirical investigation is key to success.

References

  • Fairlamb, I. J. S. (2015). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules. Royal Society of Chemistry.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). University of Leeds. Retrieved January 11, 2026, from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Gao, F., & Ma, D. (2014). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 43(35), 13162–13169. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Chemistry – A European Journal, 10(13), 3285–3292. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

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effect of temperature on the stability of (2-Bromoallyl)trimethylsilane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Bromoallyl)trimethylsilane (CAS 81790-10-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice on the use of this versatile reagent, with a specific focus on the critical role of temperature in ensuring reaction stability and success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2] The trimethylsilyl group enhances its stability compared to non-silylated analogs, but proper storage is crucial to prevent degradation over time.[1] It is a flammable liquid with a flash point of 33°C and should be handled accordingly.[2]

Q2: My this compound has a light yellow color. Is it still usable?

A: The compound is typically described as a colorless to light yellow liquid.[1][3] A pale yellow color is generally acceptable and does not necessarily indicate significant decomposition. However, a darker yellow or brown coloration may suggest the presence of impurities or degradation products. We recommend running a small-scale control reaction or analyzing the reagent by GC/NMR to verify its purity if you have concerns.

Q3: At what temperature does this compound decompose?

A: Specific data on the thermal decomposition onset of pure this compound is not extensively published. However, its boiling point of 82-85°C at a reduced pressure of 60 mmHg suggests it can withstand moderate temperatures.[1][2] In practice, its stability is highly dependent on the reaction conditions (e.g., presence of catalysts, acids, bases, or radical initiators). For instance, in palladium-catalyzed cross-coupling reactions, it is often used at temperatures ranging from ambient to 80-120°C.[4] Thermal decomposition of related organosilanes, like tetramethylsilane, typically begins with Si-C bond cleavage at much higher temperatures (above 700°C), indicating the trimethylsilyl moiety is quite robust.[5] Stability issues in reactions are more likely to arise from temperature-sensitive intermediates or catalysts rather than unimolecular decomposition of the reagent itself at typical synthetic temperatures.

Q4: Can I use this compound in reactions that require heating?

A: Yes, this reagent is frequently used in reactions requiring elevated temperatures, most notably in palladium-catalyzed cross-coupling reactions which can be heated to over 100°C.[4][6] However, the optimal temperature is a delicate balance. While heat can increase reaction rates, excessive temperatures may lead to undesired side reactions, such as isomerization, elimination, or catalyst decomposition, ultimately reducing the yield and selectivity of the desired product.[7] Careful temperature control and reaction monitoring are paramount.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions centered on temperature management.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • Starting material remains largely unconsumed after the expected reaction time.

  • TLC/GC-MS analysis shows complex mixtures or baseline material.

  • Formation of dark, insoluble materials (catalyst decomposition).

Possible Temperature-Related Causes & Solutions:

  • Insufficient Temperature: The activation energy for a key step in the catalytic cycle (e.g., oxidative addition or transmetalation) may not be met.[4]

    • Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress at each new temperature. Be cautious not to overshoot the optimal range, as this can trigger other issues.

  • Excessive Temperature: High temperatures can lead to several problems:

    • Catalyst Decomposition: The palladium catalyst complex may be thermally unstable, leading to the formation of inactive palladium black.

    • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can degrade at high temperatures.

    • Reagent/Product Instability: The desired product or the silane reagent itself might decompose or participate in side reactions. Heating a reaction with 4-bromobenzotrifluoride, for example, slightly increased conversion but at the expense of selectivity.[7]

    • Solution:

      • Reduce the reaction temperature and accept a longer reaction time.

      • Screen different catalyst/ligand systems that are known to be more thermally stable.

      • Ensure the reaction is under a strictly inert atmosphere, as oxygen can accelerate catalyst degradation, especially at higher temperatures.

Troubleshooting Workflow for Low Yield

Below is a decision tree to help diagnose low-yield issues where temperature is a potential factor.

G start Low Yield in Pd-Coupling check_sm Is Starting Material (SM) Consumed? start->check_sm temp_low Temperature may be too low. - Gradually increase T by 10°C. - Monitor by TLC/GC. check_sm->temp_low No side_products Are there significant side products? check_sm->side_products Yes temp_high Temperature may be too high. - Lower T and increase time. - Check for catalyst decomposition. side_products->temp_high Yes reagent_issue Potential Reagent/Catalyst Issue. - Verify SM purity. - Use fresh catalyst/ligand. side_products->reagent_issue No G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction A 1. Add Pd Catalyst, Ligand, & Base to Flask B 2. Add Boronic Acid & Solvent A->B C 3. Degas Mixture (e.g., Ar sparging) B->C D 4. Add this compound via Syringe C->D E 5. Heat to Target Temp (e.g., 80°C) with Oil Bath D->E F 6. Monitor by TLC/GC (every 1-2 hours) E->F

Caption: Workflow for setting up a temperature-controlled coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the boronic acid derivative (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula or syringe. Stir the mixture for 5 minutes. Add the this compound (1.0 equiv) via syringe.

  • Heating and Monitoring:

    • Place the flask in a pre-heated oil bath set to the desired temperature (e.g., start at 80°C). Using an oil bath with a temperature controller provides stable and uniform heating.

    • Monitor the internal reaction temperature if possible, especially for larger scale reactions.

    • Follow the reaction's progress by periodically taking small aliquots for analysis by TLC or GC.

  • Workup: Once the reaction is complete (typically when the limiting reagent is consumed), cool the mixture to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.

Causality Note: Pre-heating the oil bath ensures the reaction reaches the target temperature quickly and reproducibly. Monitoring the reaction is critical; if side products begin to appear, immediately lower the temperature to find a balance between reaction rate and selectivity.

References
  • Palladium catalyzed cross-coupling reactions of allyl- and vinylsilanes. [Link]

  • A Review of Organosilanes in Organic Chemistry - Fisher Scientific. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. [Link]

  • Selected methods for the synthesis of allenes - ResearchGate. [Link]

  • THE DEVELOPMENT OF PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF ALLYLIC SILANOLATE SALTS WITH AROMATIC BROMIDES. [Link]

  • This compound | C6H13BrSi | CID 4173130 - PubChem. [Link]

  • Allene synthesis by olefination or allenation - Organic Chemistry Portal. [Link]

  • Functionalized Allenes: Generation by Sigmatropic Rearrangement and Application in Heterocyclic Chemistry - ResearchGate. [Link]

  • Modular Functionalization of Allenes to Aminated Stereotriads - PMC - NIH. [Link]

  • Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature - ResearchGate. [Link]

  • Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC - NIH. [Link]

  • Unit 5: Radicals and Radical Reactions. [Link]

  • 18.4. Radical reactions in practice | Organic Chemistry II - Lumen Learning. [Link]

  • Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass - RSC Publishing. [Link]

  • Free Radical Initiation: Why Is "Light" Or "Heat" Required? - Master Organic Chemistry. [Link]

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Technical Support Center: Optimizing Catalyst Systems for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond "go-to" conditions and rationally design and troubleshoot their catalyst systems. Here, we will dissect the components of the reaction to understand not just what works, but why it works, empowering you to tackle even the most challenging substrates.

Section 1: The Heart of the Reaction: The Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is the first step toward rational catalyst design. The reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This is often the rate-determining step of the cycle, forming a Pd(II) complex.[2][4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5][6]

  • Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which facilitates the transfer.[3][7][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product Halide R¹-X Halide->Pd0 Boronic R²-B(OH)₂ Boronic->PdII_1 Base Base Base->Boronic activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Choosing Your Components: A Systematic Approach

The "optimal" catalyst system is entirely substrate-dependent. A systematic approach involves considering each component's role in relation to your specific electrophile and nucleophile.

The Palladium Source: Precursor vs. Precatalyst

The active catalyst is a Pd(0) species. However, for practical reasons of air stability, Pd(II) salts are often used as "precursors" that are reduced in situ to Pd(0).

  • Common Pd(II) Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂

  • Common Pd(0) Precursors: Pd(PPh₃)₄, Pd₂(dba)₃

Expert Insight: While classic precursors are cost-effective, their activation can be inconsistent, sometimes leading to the formation of inactive palladium black. For challenging or sensitive substrates, modern precatalysts are superior. These are stable Pd(II) complexes that are designed for clean, rapid, and stoichiometric generation of the active Pd(0) catalyst.[9] Palladacycles and Buchwald's G3/G4 precatalysts, for example, often provide higher activity and better reproducibility.[2][9][10]

The Ligand: The Architect of Reactivity

The ligand is arguably the most critical component for tuning reactivity and is essential for stabilizing the palladium center.[11][12] Ligand properties directly influence the rates of oxidative addition and reductive elimination.

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) increase electron density on the palladium center. This facilitates the oxidative addition step, which is crucial for less reactive electrophiles like aryl chlorides.[2][5][11]

  • Bulky (sterically hindered) ligands promote the reductive elimination step, which can be slow for hindered substrates.[5][9][11] They also help prevent catalyst decomposition and can disfavor side reactions.

Ligand Class Common Examples Best Suited For Key Characteristics
Triarylphosphines PPh₃, P(o-tol)₃Simple, activated aryl bromides/iodidesThe "classic" ligands. Prone to oxidation. Not effective for chlorides.[2]
Buchwald Ligands SPhos, XPhos, RuPhosA broad range of substrates, including aryl chlorides, hindered systems, and heteroaryls.[9]Bulky, electron-rich biaryl phosphines. Highly effective and versatile.[9][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesAryl chlorides and electron-rich systems. Often used in PEPPSI-type precatalysts.Strong σ-donors, more electron-rich than phosphines. Thermally stable.[5][7][9]
Bidentate Phosphines dppf, XantphosSubstrates where preventing β-hydride elimination is a concern. Can be effective for some challenging couplings."Bite angle" influences reactivity. Dppf is a robust, versatile ligand.[2][14]
The Base: The Activator

The base is not a mere spectator; it is essential for the transmetalation step.[3] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species.[3][8] The choice of base can dramatically impact yield and reaction rate.

Base Strength Common Solvents Advantages & Disadvantages
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)Moderate-StrongToluene/H₂O, Dioxane/H₂OPros: Widely used, effective, inexpensive (K₂CO₃, Na₂CO₃). Cs₂CO₃ is stronger and can be effective for difficult couplings. Cons: Can be too strong for some base-sensitive functional groups.[3][15]
Phosphates (K₃PO₄)StrongToluene, Dioxane (often anhydrous)Pros: Very effective for challenging substrates, including aryl chlorides and hindered systems. Often used in anhydrous conditions.[1][3] Cons: Can be more expensive.
Hydroxides (NaOH, KOH, Ba(OH)₂)StrongAqueous mixturesPros: Strong activators. Cons: Can promote side reactions and are not suitable for base-labile substrates (e.g., esters).[3][8]
Fluorides (KF, CsF)MildAnhydrous THF, DioxanePros: Mild and suitable for substrates with base-sensitive groups like esters.[7][16] Cons: Often slower reaction rates.
Organic Bases (Et₃N, DIPEA)Weak-ModerateVariousPros: Soluble in organic solvents. Cons: Generally less effective than inorganic bases for activating boronic acids.[3][17]
The Solvent: The Reaction Environment

The solvent must solubilize the reactants, but its role is more complex. It can influence catalyst activity and even reaction selectivity.[18][19]

  • Common Solvents: Toluene, Dioxane, THF, DMF, often with added water.[11]

  • The Role of Water: A small amount of water is often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3][11]

  • Polarity Effects: The polarity of the solvent can impact the rate of oxidative addition. For some systems, polar solvents like DMF or MeCN can alter the active catalyst and change the selectivity of the reaction.[20][21]

Safety Note: Ethers like THF and dioxane can form explosive peroxides and should be tested before use.[22] Solvents like DMF, NMP, and DMAc are effective but are considered less "green."[23]

Section 3: Troubleshooting Guide & FAQs

Even with a well-designed system, problems can arise. This section addresses the most common issues in a Q&A format.

Troubleshooting_Workflow start Reaction Issue: Low or No Yield check_reagents 1. Verify Reagent Quality - Boronic acid fresh? - Solvent degassed? - Base anhydrous? - Catalyst active? start->check_reagents side_products 2. Analyze Crude Mixture (TLC, LC-MS, NMR) check_reagents->side_products Reagents OK no_reaction No Reaction / SM Consumed side_products->no_reaction No Side Products deboronation Protodeboronation (Ar-H from Boronic Acid) side_products->deboronation Major Side Product dehalogenation Dehalogenation (Ar-H from Halide) side_products->dehalogenation Major Side Product homocoupling Homocoupling (Ar-Ar or B-B) side_products->homocoupling Major Side Product solve_no_reaction Solution: - Increase Temperature - Use more active catalyst/ligand (e.g., Buchwald) - Increase catalyst loading no_reaction->solve_no_reaction solve_deboronation Solution: - Use anhydrous conditions (K₃PO₄) - Use boronic ester (pinacol, MIDA) - Use milder base (KF) - Lower temperature deboronation->solve_deboronation solve_dehalogenation Solution: - Change base (avoid hydroxides) - Use bulky, e⁻-rich ligand - Ensure inert atmosphere dehalogenation->solve_dehalogenation solve_homocoupling Solution: - Rigorously degas solvent (O₂ promotes B-B) - Use Pd(0) source - Use more robust ligand homocoupling->solve_homocoupling

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Q1: My reaction shows low to no yield, with starting materials largely unconsumed. What should I check first?

A1: This points to a fundamental issue with catalyst activity or reaction conditions.

  • Catalyst Inhibition: If your substrate contains a coordinating group like a pyridine or an unprotected amine, it can "poison" the palladium catalyst.[24][25] The solution is often to use bulky, electron-rich ligands (like SPhos or XPhos) that sterically shield the palladium center.[24][25]

  • Inefficient Oxidative Addition: This is common with aryl chlorides or electron-rich aryl bromides.[2][26] The oxidative addition is the rate-limiting step. To overcome this, use a more electron-rich ligand (e.g., SPhos, an NHC ligand) and potentially a higher temperature.[11][24]

  • Reagent Quality: Ensure your solvent was rigorously degassed to remove oxygen, which deactivates the Pd(0) catalyst.[22][27] Use a fresh, high-purity boronic acid and ensure your base has not absorbed moisture.

Q2: I see a significant amount of a byproduct where the boronic acid group has been replaced by hydrogen (Ar-H). What is happening?

A2: You are observing protodeboronation , a common side reaction where the C-B bond is cleaved by a proton source.[27][28]

  • Cause: This is often promoted by aqueous basic conditions and high temperatures.[28][29] Some heteroaromatic boronic acids (like 2-pyridyl) are particularly prone to this.[11][30]

  • Solution:

    • Switch to more stable boron reagents like pinacol boronic esters or MIDA boronates.[27][30]

    • Use anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane.[15][27]

    • Employ a milder base such as KF.[16]

Q3: My main byproduct is the dehalogenated starting material. How can I prevent this?

A3: Dehalogenation occurs when the R¹-Pd(II)-X intermediate is reduced instead of undergoing transmetalation.[11][27]

  • Cause: The hydride source can be the solvent (e.g., alcohols) or impurities. Certain bases can also promote this pathway.

  • Solution:

    • Avoid protic solvents if dehalogenation is a major issue.

    • Switch to a non-hydroxide base like K₃PO₄ or K₂CO₃.[27]

    • Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.[27]

Q4: I'm observing significant homocoupling of my boronic acid (R²-R²). What causes this?

A4: Homocoupling of the boronic acid is typically promoted by the presence of oxygen.[25][27]

  • Cause: Oxygen can facilitate an alternative catalytic cycle leading to the undesired dimer.

  • Solution:

    • Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon).

    • Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[24][27] A common method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.

    • Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precursors that require an in situ reduction step.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Ester (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[24]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[27]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1][27]

Protocol 2: High-Throughput Screening of Catalyst Systems

For particularly challenging substrates, screening multiple conditions is the most efficient path to success.

Procedure:

  • Stock Solutions: Prepare stock solutions of your aryl halide, boronic acid, and a selection of bases in a suitable solvent.

  • Array Setup: In an array of small, inerted reaction vials (e.g., in a 24- or 96-well plate), dispense the aryl halide and boronic acid stock solutions. Then add the different base solutions to the appropriate vials.

  • Catalyst Addition: Add different catalysts/ligands to each vial. This can be done from stock solutions or as solids if using a glovebox.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature for a set time (e.g., 12 hours).

  • Analysis: After the reaction time, take a small, measured aliquot from each vial, quench it, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.[27] This method allows for the rapid identification of the most promising catalyst system for further optimization.

Section 5: References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). Available from: [Link]

  • PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Available from: [Link]

  • Hopax. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Available from: [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2025). Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura - Reagent Guides. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024). Available from: [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). Available from: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2025). Available from: [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. (2024). Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Available from: [Link]

Sources

Technical Support Center: Analysis of (2-Bromoallyl)trimethylsilane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2-Bromoallyl)trimethylsilane. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in identifying byproducts and optimizing your GC-MS analyses. Our goal is to equip you with the expertise to interpret complex chromatograms and ensure the integrity of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected GC-MS characteristics of the starting material, this compound?

A1: Understanding the chromatographic behavior and mass spectrum of your starting material is the first step in any analysis. This compound (C₆H₁₃BrSi, Mol. Wt.: 192.00/194.00 g/mol ) is a relatively volatile and thermally stable organosilane, making it well-suited for GC-MS analysis.[1][2]

  • Chromatography: On a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), it should elute as a sharp, symmetrical peak. The exact retention time will depend on your specific column dimensions and temperature program.

  • Mass Spectrum (Electron Ionization - EI): The EI mass spectrum is highly characteristic due to the presence of silicon and bromine. You should look for the following key features:

    • Molecular Ion (M⁺˙): The molecular ion peak may be weak or absent, which is common for many compounds under 70 eV EI conditions. If present, it will appear as a doublet at m/z 192 and 194 with a ~1:1 intensity ratio, characteristic of a single bromine atom.

    • [M-15]⁺ Ion: Loss of a methyl group (-CH₃) from the trimethylsilyl moiety is a very common fragmentation pathway for TMS-containing compounds.[3] Expect a prominent doublet at m/z 177 and 179.

    • Trimethylsilyl Cation ([Si(CH₃)₃]⁺): The base peak for many trimethylsilyl compounds is the trimethylsilyl cation at m/z 73 .[3] This is a strong indicator of a TMS-containing structure.

    • Other Fragments: You may also observe ions corresponding to the loss of the bromine atom or other rearrangements.

Ion m/z (Isotopes) Description Typical Abundance
[M-CH₃]⁺177 / 179Loss of a methyl radical from the molecular ion.High
[Si(CH₃)₃]⁺73Trimethylsilyl cation. Often the base peak.Very High
C₃H₄Br⁺119 / 121Bromoallyl cation fragment.Moderate
Si(CH₃)₂⁺58Dimethylsilyl cation fragment.Moderate
Q2: What are the most common types of byproducts formed in reactions involving this compound?

A2: Byproducts can originate from the reagent itself, side reactions with your substrate, or interactions with trace impurities like water. Identifying them is key to optimizing your reaction conditions.

  • Siloxane-Based Byproducts: These are the most common impurities and arise from the reaction of the silylating agent with moisture.[4] The primary culprit is Hexamethyldisiloxane (HMDSO) , formed by the hydrolysis of the trimethylsilyl group to a silanol, which then condenses.

  • Protodesilylation Products: In the presence of proton sources (e.g., acidic or protic media), the trimethylsilyl group can be cleaved, leading to the formation of 2-bromopropene.

  • Rearrangement or Isomerization Products: Depending on the reaction conditions (e.g., radical initiators, high temperatures), the starting material or subsequent intermediates could potentially rearrange.

  • Homocoupling Products: Reaction of the reagent with itself can lead to dimerized structures, particularly in metal-catalyzed cross-coupling reactions.

Troubleshooting Guide

Issue 1: My chromatogram is dominated by a sharp peak identified as Hexamethyldisiloxane (HMDSO). What does this mean and how can I prevent it?

Cause: This is an almost certain indication of moisture contamination in your reaction or during your sample workup/preparation.[4] Trimethylsilyl compounds are highly sensitive to water, hydrolyzing to form trimethylsilanol (TMS-OH). Two molecules of TMS-OH then readily condense to form the highly stable and volatile HMDSO, which is easily detected by GC-MS.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be rigorously oven-dried (e.g., >2 hours at 120°C) and cooled under a desiccator or an inert atmosphere before use.[4]

  • Use Anhydrous Solvents: Use high-purity, anhydrous solvents. If you are unsure of the quality, distill them over an appropriate drying agent.[4]

  • Inert Atmosphere: Store and handle this compound and other moisture-sensitive reagents under an inert atmosphere of nitrogen or argon.[4]

  • Sample Preparation: When preparing your sample for GC-MS, use anhydrous solvents and minimize exposure to ambient air. If an aqueous workup is unavoidable, ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before analysis.

DOT Diagram: Formation of HMDSO

HMDSO_Formation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Reagent (2-Bromoallyl)Si(CH₃)₃ Silanol Unstable Silanol + 2-Bromopropene Reagent->Silanol Hydrolysis H2O H₂O (Moisture) H2O->Silanol Two_Silanol 2 x (CH₃)₃Si-OH Silanol->Two_Silanol leads to HMDSO Hexamethyldisiloxane (HMDSO) (CH₃)₃Si-O-Si(CH₃)₃ Two_Silanol->HMDSO Condensation Water_Out H₂O caption Fig 1. Pathway of HMDSO byproduct formation.

Caption: Fig 1. Pathway of HMDSO byproduct formation.

Issue 2: My peaks of interest are tailing or showing poor shape. Is this a problem with my reaction or the GC-MS?

Cause: Peak tailing is typically an instrumental problem, not a chemical one. It is often caused by "active sites" within the GC system, especially in the inlet liner or the first few centimeters of the column.[5] Halogenated compounds can be particularly susceptible to this phenomenon.[6] Active sites are locations (often free silanol groups on glass surfaces) that can interact undesirably with your analytes, slowing their passage and causing the peak to tail.

Troubleshooting Steps:

  • Inlet Maintenance: The inlet is the most common source of activity.

    • Replace the Liner: Regularly replace the inlet liner. For active compounds, use a deactivated (silanized) liner.[5]

    • Clean the Inlet: If the problem persists, the metal surfaces of the inlet itself may need to be cleaned according to the manufacturer's instructions.

  • Column Maintenance:

    • Column Trimming: Over time, the front end of the column can become contaminated or active. Carefully trim 10-15 cm from the front of the column.[5]

    • Column Choice: Ensure you are using a high-quality, low-bleed column suitable for MS analysis. An "MS" or "Inert" designated column is recommended.[5]

  • Check for Leaks: A leak in the system can allow oxygen to enter, which can damage the column's stationary phase at high temperatures, creating active sites.[5][7] Check for leaks using an electronic leak detector, especially around the septum nut and column fittings.

Symptom Possible Cause Recommended Solution
Tailing PeaksActive sites in the GC inlet liner.Replace the liner with a new, deactivated liner.
Contamination at the head of the GC column.Trim 10-15 cm from the front of the column.
System leak (oxygen exposure).Perform a leak check of the GC system.
Fronting PeaksColumn overload.Dilute the sample or use a split injection.
Poor sample focusing.Optimize the initial oven temperature (lower it).
Issue 3: I see an unknown peak with an isotopic pattern at M and M+2. How do I determine what it is?

Cause: The M/M+2 isotopic pattern is a hallmark of compounds containing either chlorine (approx. 3:1 ratio) or bromine (approx. 1:1 ratio). Since your starting material contains bromine, it is highly likely that this unknown is a bromine-containing byproduct. The next step is to use the fragmentation pattern to deduce its structure.

Systematic Identification Workflow:

  • Confirm Bromine: Verify the ~1:1 intensity ratio for the M/M+2 and other bromine-containing fragment ions.

  • Library Search: Perform a mass spectral library search (e.g., NIST, Wiley). While a perfect match is not guaranteed, it may provide hits for similar structures.

  • Analyze Fragmentation:

    • Look for the loss of 79/81 Da, corresponding to the loss of a bromine radical (•Br).

    • Look for the characteristic m/z 73 peak. If present, the byproduct likely still contains the trimethylsilyl group.

    • If m/z 73 is absent, but the bromine pattern is present, the TMS group may have been cleaved or modified.

    • Consider plausible chemical transformations (e.g., rearrangement, addition, elimination) from your starting materials and reagents.

DOT Diagram: Byproduct Identification Workflow

Byproduct_ID Start Unknown Peak in TIC CheckIsotopes Analyze Isotopic Pattern (e.g., Br doublet at M, M+2?) Start->CheckIsotopes LibrarySearch Perform NIST/Wiley Library Search CheckIsotopes->LibrarySearch Pattern Found AnalyzeFrags Manual Fragmentation Analysis (e.g., loss of Br, TMS group?) LibrarySearch->AnalyzeFrags No/Poor Match Confirm Confirm Structure (e.g., Synthesize Standard) LibrarySearch->Confirm Good Match Propose Propose Putative Structure(s) AnalyzeFrags->Propose Propose->Confirm caption Fig 2. Workflow for identifying unknown byproducts.

Caption: Fig 2. Workflow for identifying unknown byproducts.

Experimental Protocol: Standard GC-MS Analysis

This protocol provides a starting point for the analysis of a typical reaction mixture. Parameters should be optimized for your specific instrument and analytes.

1. Sample Preparation: a. Take a 50 µL aliquot of the reaction mixture. b. Quench if necessary (e.g., with a small amount of saturated NaHCO₃ solution). c. Extract with 1 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). d. Dry the organic layer over anhydrous sodium sulfate. e. Transfer the dried solution to a 2 mL autosampler vial. f. Dilute as necessary (a 1:100 or 1:1000 dilution is a good starting point to avoid column overload).

2. GC-MS Instrument Parameters:

Parameter Typical Setting Rationale/Comment
GC System Agilent 8890 GC or equivalent
Inlet Split/Splitless
Inlet Temp250 °CEnsures rapid vaporization without thermal degradation.
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks. Use splitless for trace analysis.
Injection Vol.1 µLStandard volume.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Typical flow for standard 0.25 mm ID columns.
Column
TypeHP-5MS, DB-5MS, or equivalent (30m x 0.25mm x 0.25µm)A low-bleed, 5% phenyl-methylpolysiloxane phase is a robust general-purpose column.
Oven Program
Initial Temp50 °C, hold 2 minAllows for good focusing of volatile compounds on the column head.
Ramp15 °C/min to 280 °CA moderate ramp rate provides good separation for a wide range of byproducts.
Final HoldHold at 280 °C for 5 minEnsures that any high-boiling compounds are eluted from the column.
MS System Agilent 5977 MSD or equivalent
Ion SourceElectron Ionization (EI)
EI Energy70 eVStandard energy for generating reproducible, library-searchable spectra.
Source Temp230 °CStandard operating temperature.
Quad Temp150 °CStandard operating temperature.
Mass Rangem/z 40 - 450Captures the expected fragments without being slowed by scanning low-mass air/water ions.
Solvent Delay3 minPrevents the high-intensity solvent peak from damaging the detector filament.

References

  • Sharkey, A. G., Jr, Friedel, R. A., & Shultz, J. L. (1959). Mass spectra of trimethylsilyl derivatives. Analytical Chemistry, 31(9), 1547–1554.
  • Kind, T., Wohlgemuth, G., Lee, D. Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass spectrometry reviews, 37(3), 245–257. [Link][8]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105–211. [Link][9]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Restek.[Link] (Note: A general, authoritative source for GC troubleshooting).

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube.[Link] (Note: Representative link for manufacturer application notes and webinars).[5]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.[Link][2]

Sources

workup procedures to remove organotin byproducts in Stille coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stille Coupling Workup

A Guide to the Effective Removal of Organotin Byproducts

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that while the Stille coupling is a powerful tool for C-C bond formation, the subsequent removal of toxic organotin byproducts presents a significant purification challenge.[1][2][3] The necessity of reducing tin residues to parts-per-million (ppm) levels, especially in the context of active pharmaceutical ingredient (API) synthesis, is paramount for both biological screening and regulatory compliance.[4][5]

This guide is designed to provide you with practical, in-depth solutions to common issues encountered during the workup of Stille coupling reactions. We will move beyond simple procedural lists to explore the chemical principles behind each technique, empowering you to troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding organotin byproduct removal.

Q1: What are the primary organotin byproducts I need to remove after a Stille coupling reaction?

The main culprits are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnI) and unreacted tetraalkyltin starting materials.[6] Depending on your specific reaction conditions, you might also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) or trialkyltin hydrides (e.g., Bu₃SnH).[6]

Q2: I performed a standard aqueous potassium fluoride (KF) wash, but my ¹H NMR still shows significant tin contamination. What went wrong?

This is a very common issue. Several factors could be at play:

  • Incomplete Precipitation: You may not have used a sufficient excess of the KF solution, or the mixing time might have been too short for the complete conversion of organotin halides to the insoluble tributyltin fluoride (Bu₃SnF).[7]

  • Emulsion Formation: The formation of an emulsion during the aqueous wash can trap organotin residues within the organic layer, preventing their removal.[7]

  • pH Issues: The efficiency of the precipitation can be pH-dependent.[6]

  • Presence of Other Tin Species: The KF wash is most effective for trialkyltin halides. If you have significant amounts of unreacted tetraalkyltin or hexaalkylditin, this method alone may be insufficient.

Q3: How low do my residual tin levels need to be for pharmaceutical applications?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[8][9][10][11] Tin is classified as a Class 2B element, meaning its inclusion in the risk assessment is necessary.[8][9] The Permitted Daily Exposure (PDE) limits are stringent and depend on the route of administration (oral, parenteral, inhalation).[8][9][10] Achieving levels below 15 ppm is often a target for APIs.[4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[8][11]

Q4: Are there methods to minimize organotin byproducts from the start?

Yes, several strategies can reduce the burden of purification:

  • Catalytic Tin Methods: Methodologies that use a catalytic amount of an organotin reagent with in situ recycling have been developed to drastically reduce the overall tin waste.[12][13][14]

  • Stoichiometry Control: Careful optimization of the stoichiometry of your organostannane reagent can minimize unreacted starting material.

  • Reaction Monitoring: Closely monitoring the reaction progress by TLC, GC, or LC-MS can help you quench the reaction at the optimal time, preventing the formation of unnecessary byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section provides a scenario-based approach to tackling specific purification challenges.

Issue 1: Persistent Tin Contamination After Aqueous KF Workup
  • Observation: ¹H NMR or ICP-MS analysis shows unacceptable levels of tin despite performing a KF wash.

  • Causality Analysis: The standard KF wash relies on the reaction of soluble organotin halides with fluoride ions to form an insoluble precipitate, Bu₃SnF. If this reaction is incomplete or other non-reactive tin species are present, contamination will persist.

  • Solutions:

    • Optimize the KF Wash: Increase the concentration of the KF solution (e.g., to a saturated solution) and extend the stirring time significantly (from 1 hour to overnight if necessary).[7]

    • Pre-treatment with Iodine (I₂): If you suspect the presence of hexaalkylditin (Bu₃SnSnBu₃) or unreacted tin hydrides (Bu₃SnH), pre-treat the crude reaction mixture with a solution of iodine.[6][15] This converts these species into tributyltin iodide (Bu₃SnI), which is then readily precipitated by the subsequent KF wash.[15]

    • Acidic Wash: An acidic wash with dilute HCl or oxalic acid can help remove certain organotin species by forming water-soluble salts.[6][16]

Issue 2: Formation of an Unfilterable Emulsion or Interfacial Precipitate
  • Observation: During the KF wash, a thick emulsion or a solid precipitate forms at the interface of the organic and aqueous layers, making separation impossible.[6]

  • Causality Analysis: This is often the Bu₃SnF precipitate itself, which can be gelatinous and trap both your product and solvent, preventing clean phase separation.[6]

  • Solutions:

    • Celite Filtration: Dilute the entire biphasic mixture with your organic solvent and filter it through a pad of Celite®.[6][7] This will remove the solid Bu₃SnF. The filtrate can then be returned to a separatory funnel for normal phase separation.

    • Brine Addition: Adding a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[7]

Issue 3: Product Loss During Purification
  • Observation: The yield of the desired product is significantly lower after the organotin removal workup.

  • Causality Analysis: Product can be lost through several mechanisms:

    • Adsorption: The product may adsorb onto the surface of the precipitated Bu₃SnF or the silica gel used in chromatography.[7]

    • Degradation: Acid-sensitive products may degrade on standard silica gel.[7]

    • Aqueous Solubility: If the product has some water solubility, it can be lost during aqueous washes.[7]

  • Solutions:

    • Thorough Washing of Precipitate: When filtering off Bu₃SnF, wash the filter cake extensively with the organic solvent to recover any adsorbed product.[7]

    • Deactivated Stationary Phase: For chromatographic purification, use a deactivated stationary phase. Pre-treating silica gel with triethylamine (~2-5% in the eluent) or using basic alumina can prevent the degradation of sensitive products.[1][6][7]

    • Back-Extraction: Back-extract all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[7]

Advanced Purification Protocols & Methodologies

For cases where standard methods are insufficient, these advanced protocols offer higher efficiency in tin removal.

Method 1: Modified Chromatographic Separation

This method utilizes a modified stationary phase to selectively retain organotin impurities.

  • Principle: Anhydrous potassium carbonate (K₂CO₃) mixed with silica gel creates a basic stationary phase that strongly adsorbs organotin species, allowing the desired non-polar to moderately polar product to elute. This method has been shown to reduce tin levels to below 15 ppm.[4]

  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w). This mixture can be stored for several months.[4]

  • Reaction Workup: After the reaction is complete, concentrate the mixture under reduced pressure. A preliminary aqueous workup is generally not required.[4][6]

  • Column Packing: Prepare a chromatography column with the K₂CO₃/silica gel mixture using either a dry-packing or slurry-packing method with your chosen eluent.[6]

  • Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to separate the product from the retained tin impurities.[6]

Method 2: Recrystallization for Solid Products

For solid products, recrystallization can be a highly effective final purification step.[6]

  • Principle: This technique relies on the difference in solubility between the desired compound and the organotin impurities in a given solvent at different temperatures.[17] As the solution cools, the less soluble desired product crystallizes out, leaving the more soluble impurities behind in the mother liquor.[17]

  • Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the organotin impurities remain soluble at low temperatures.

  • Slurrying (Optional): Slurry the crude solid in a non-polar solvent like methyl tert-butyl ether (MTBE) or hexanes and filter. This can remove a significant portion of the tin byproducts before recrystallization.[6]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen recrystallization solvent at its boiling point.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[17]

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesBest ForTin Removal Efficiency
Aqueous KF Wash Precipitation of insoluble Bu₃SnF.[7]Simple, inexpensive, widely applicable.[4]Can form emulsions; less effective for non-halide tin species.[7]Initial bulk removal of Bu₃SnX.Good to Moderate
K₂CO₃/Silica Gel Chromatography Adsorption of tin species on a basic stationary phase.[4]Highly effective (<15 ppm); avoids aqueous workup.[4]Requires chromatography; may not be suitable for very polar products.Achieving very low tin levels in non-polar to moderately polar compounds.Excellent
Recrystallization Differential solubility.[17]Can provide very high purity product; scalable.Only applicable to solid products; requires suitable solvent system.Final purification step for solid APIs.Potentially Excellent
Acidic Extraction Formation of water-soluble organotin salts.[6][16]Simple liquid-liquid extraction.Can be less efficient; potential for product degradation with acid-labile groups.Removing basic organotin species.Moderate

Visual Workflows

To better illustrate the decision-making process and experimental steps, the following diagrams outline the key purification workflows.

Stille_Workup_Decision_Tree start Crude Stille Reaction Mixture kf_wash Aqueous KF Wash start->kf_wash emulsion Emulsion or Precipitate Forms? kf_wash->emulsion check_tin1 Check Tin Levels (¹H NMR / ICP-MS) chromatography Specialized Chromatography (e.g., K₂CO₃/Silica) check_tin1->chromatography Not Acceptable recrystallize Recrystallization (if solid) check_tin1->recrystallize Not Acceptable & Product is Solid final_product Purified Product (< Target Tin Level) check_tin1->final_product Acceptable celite_filter Celite Filtration celite_filter->check_tin1 emulsion->check_tin1 No emulsion->celite_filter Yes chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a suitable organotin removal strategy.

KF_Wash_Workflow A 1. Dilute reaction mixture with organic solvent B 2. Wash 2-3 times with aqueous KF solution A->B C 3. Vigorous shaking (1 min per wash) B->C D 4. Precipitate (Bu₃SnF) forms C->D E 5. Filter entire mixture through Celite D->E F 6. Separate layers E->F G 7. Wash organic layer with brine, dry, and concentrate F->G

Caption: Step-by-step workflow for the aqueous KF wash with Celite filtration.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
  • CordenPharma. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.
  • ResearchGate. (2025). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
  • MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
  • PubMed. (n.d.).
  • ICH. (2022). Guideline for elemental impurities Q3D(R2).
  • NROChemistry. (n.d.). Stille Coupling.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
  • Organic Reactions. (n.d.). The Stille Reaction.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.). Method for removing organotin compound.
  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals.
  • FDA. (2022). Q3D(R2)
  • Wikipedia. (n.d.). Stille reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • DiVA portal. (2007). Minimization of residual tin in the controlled Sn(II)

Sources

Technical Support Center: Accelerating Sluggish Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter rate-limiting challenges in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This center is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the complex issues you may face at the bench.

Troubleshooting Guide: From Sluggish to Swift

This section is organized in a question-and-answer format to address specific experimental observations. Each answer provides a diagnosis of potential causes and a series of actionable steps for resolution.

Issue 1: My reaction is incredibly slow or has completely stalled. What's the first thing I should investigate?

Answer: A stalled or sluggish reaction is one of the most common issues in palladium catalysis. The root cause often lies with the generation and stability of the active catalytic species, which is the monoligated Pd(0) complex.[1] The initial and most critical aspect to investigate is the activation of your palladium precatalyst .

Causality: Palladium is typically introduced into reactions in its more stable Pd(II) oxidation state (e.g., Pd(OAc)₂, PdCl₂(ligand)₂) or as a stable Pd(0) source like Pd₂(dba)₃.[2][3] For Pd(II) sources, an in-situ reduction is required to generate the catalytically active Pd(0). If this reduction is inefficient or fails, the catalytic cycle cannot begin. For Pd(0) sources, inhibitory ligands like dibenzylideneacetone (dba) can retard the formation of the active catalyst by competing with your desired ligand for coordination to the palladium center.[1][2]

Troubleshooting Protocol:

  • Assess Your Precatalyst: Are you using a Pd(II) or a Pd(0) source?

    • For Pd(II) sources (e.g., Pd(OAc)₂): The reduction to Pd(0) is a crucial step that can be influenced by ligands, bases, and even solvents.[3][4] Ensure your reaction conditions are conducive to this reduction. The presence of primary alcohols can facilitate the reduction of Pd(II) to Pd(0).[3]

    • For Pd(0) sources (e.g., Pd₂(dba)₃): While theoretically "ready to go," the dba ligands can be inhibitory.[1][2] Consider switching to a modern, well-defined precatalyst that is designed for easy activation.

  • Consider a Modern Precatalyst: A new generation of air- and moisture-stable Pd(II) precatalysts have been developed that are easily activated under mild conditions without the need for exogenous additives.[1][2] These often feature a biarylphosphine ligand and are designed to readily form the active monoligated Pd(0) complex.[1]

  • Experimental Verification of Catalyst Activity: If you suspect your catalyst source is compromised, you can run a standard, well-established cross-coupling reaction for which you have a reliable internal benchmark for yield and reaction time.[5] A significant deviation from the expected outcome points towards an issue with your catalyst's activity.

Issue 2: I've confirmed my precatalyst is of high quality, but the reaction rate is still unacceptably low. What is the next parameter to optimize?

Answer: After addressing the catalyst activation, the next most influential factor on the reaction rate is the ligand . The ligand's steric and electronic properties directly impact every step of the catalytic cycle, particularly the rate-determining step.[6][7]

Causality: The ligand modulates the reactivity of the palladium center.[6]

  • Electron-rich ligands increase the electron density on the palladium, which accelerates the oxidative addition of the electrophile (often the rate-limiting step, especially with challenging substrates like aryl chlorides).[6][7]

  • Sterically bulky ligands promote the formation of the catalytically active 1:1 Pd(0):ligand complex and can facilitate the final reductive elimination step to release the product and regenerate the catalyst.[6][7]

Troubleshooting & Optimization:

  • Ligand Selection: For sluggish reactions, especially with unreactive aryl chlorides, switching to a more sterically demanding and electron-rich phosphine ligand is a proven strategy.[6] Examples include tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphine ligands like SPhos and XPhos.[3][6]

  • Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium source is critical. An incorrect ratio can lead to the formation of inactive or less active palladium species. While a 1:1 or 2:1 ligand-to-metal ratio is common, this can be system-dependent. For some systems, excess ligand can be detrimental, while for others it is necessary to stabilize the catalyst.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially in the presence of trace oxygen.[3][5] Ensure your ligand is fresh and stored under an inert atmosphere. Running reactions under a rigorously inert atmosphere (e.g., argon or nitrogen) is crucial.[5]

Data Presentation: Ligand Properties and Their Impact

Ligand TypeKey CharacteristicsImpact on Catalytic CycleCommon Examples
Monodentate Phosphines
Simple TriarylphosphinesLess electron-donating, less bulkySlower oxidative additionPPh₃
Bulky, Electron-Rich AlkylphosphinesHighly electron-donating, sterically demandingAccelerates oxidative addition and reductive eliminationP(t-Bu)₃, PCy₃
Biaryl Phosphines Bulky, electron-rich, tunableExcellent for challenging substratesSPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableForm very stable catalysts, good for difficult couplingsIPr, SIMes
Issue 3: My reaction starts well but then slows down and fails to reach full conversion. What could be causing this catalyst deactivation?

Answer: When a reaction begins efficiently but then grinds to a halt, it is a classic sign of catalyst deactivation . The initially formed active Pd(0) species is being converted into an inactive form over the course of the reaction.

Causality: Several pathways can lead to catalyst deactivation:

  • Formation of Palladium Black: The active, soluble Pd(0) complex can aggregate into insoluble, inactive palladium nanoparticles, commonly observed as a black precipitate.[8] This is often caused by poor ligation or the presence of impurities.

  • Formation of Inactive Dimers: Under certain conditions, the active monomeric palladium species can form inactive dimeric structures, such as Pd(I) dimers.[9][10][11] These dimers can sometimes act as precatalysts themselves, but their formation can sequester the active catalyst.[9][10][11]

  • Oxidative Degradation: As mentioned, both the Pd(0) catalyst and phosphine ligands are sensitive to oxidation if the reaction is not maintained under strictly anaerobic conditions.[5]

Troubleshooting Protocol:

  • Visual Inspection: Look for the formation of palladium black. If observed, this is a strong indicator of catalyst aggregation.

  • Optimize Ligand Concentration: Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand can sometimes help maintain the stability of the active species.

  • Ensure Inert Atmosphere: This cannot be overstated. Degas all solvents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]

  • Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst.[8] If you suspect impurities, purify all reagents before use. A common issue is the quality of boronic acids in Suzuki couplings, which can contain impurities that inhibit the catalyst.[5]

Experimental Workflow: Rigorous Degassing of Solvents

Degassing_Workflow A Place solvent in a flask with a stir bar B Seal with a septum A->B C Insert a long needle below the solvent surface B->C D Insert a short needle as an outlet C->D E Bubble inert gas (Ar or N2) through the solvent for 30-60 min D->E F Remove needles and store solvent under positive pressure E->F

Caption: Workflow for solvent degassing to prevent catalyst oxidation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect my reaction rate?

A1: The base is a critical component that does more than just act as an acid scavenger.[12][13] It can be directly involved in the catalyst activation and the rate-limiting step of the catalytic cycle.[14][15] The choice and concentration of the base can have a profound, and sometimes non-intuitive, effect on the reaction rate. For example, in certain C-N coupling reactions, using a strong organic base like DBU can actually inhibit the reaction because it competes with the amine substrate for binding to the palladium center.[12][13][16] The optimal base is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and the substrates involved. If your reaction is sluggish, screening different bases (e.g., inorganic carbonates like K₂CO₃ or Cs₂CO₃, phosphates like K₃PO₄, or organic bases like DBU) is a worthwhile endeavor.

Q2: Can the solvent really make that much of a difference?

A2: Absolutely. The solvent's polarity and coordinating ability can significantly influence the reaction rate and catalyst stability.[17][18] Polar aprotic solvents like DMF, DMA, or NMP are often used because they can dissolve a wide range of organic substrates and inorganic salts, and their high boiling points allow for higher reaction temperatures, which can increase the rate.[17][18] However, these solvents can also coordinate to the palladium center and affect its reactivity.[17] In some cases, less coordinating solvents like toluene or dioxane may be preferable. For Heck reactions, protic solvents like alcohols can sometimes enhance the rate.[17] The choice of solvent is a key parameter to screen when optimizing a sluggish reaction.

Q3: I'm seeing a lot of homocoupling of my boronic acid in a Suzuki reaction. Is this related to the slow rate of the desired reaction?

A3: Yes, these two issues are often linked. Significant homocoupling of the boronic acid is frequently caused by the presence of oxygen.[5] Oxygen can facilitate the oxidative coupling of two boronic acid molecules. This side reaction consumes your nucleophile and can also interfere with the main catalytic cycle. A sluggish desired reaction provides more time for these side reactions to occur. The best prevention strategies are rigorous degassing of your solvent and maintaining a strict inert atmosphere.[5] In some cases, the slow addition of the boronic acid to the reaction mixture can also help minimize its concentration at any given time, thereby reducing the rate of homocoupling.[5]

Q4: Are additives ever useful for increasing reaction rates?

A4: Yes, certain additives can have a beneficial effect. For instance, in some Suzuki-Miyaura reactions, the addition of olefins like cyclooctene has been shown to improve the yield.[19] Additives can help stabilize the active catalyst, facilitate reductive elimination, or disrupt inactive palladium species. However, the effect of additives can be unpredictable, and what works for one system may inhibit another. For example, while aldehydes and ketones can enhance the reactivity of aryl halides that contain these functional groups, their addition as exogenous additives can sequester the active catalyst and slow the reaction down.[20]

Logical Relationship: Troubleshooting Sluggish Reactions

Troubleshooting_Logic decision decision issue issue start Reaction is Sluggish or Stalled check_catalyst Is the Pd Precatalyst Activating Efficiently? start->check_catalyst optimize_ligand Is the Ligand's Steric/Electronic Profile Optimal? check_catalyst->optimize_ligand Yes solution1 Switch to an easily activated precatalyst. Verify catalyst activity with a standard reaction. check_catalyst->solution1 No check_deactivation Is the Catalyst Deactivating Over Time? optimize_ligand->check_deactivation Yes solution2 Use a bulkier, more electron-rich ligand. Optimize ligand:metal ratio. optimize_ligand->solution2 No optimize_conditions Screen Other Parameters: Base, Solvent, Temperature check_deactivation->optimize_conditions No solution3 Ensure rigorous inert atmosphere. Check for Pd black formation. Purify all reagents. check_deactivation->solution3 Yes

Caption: A logical workflow for diagnosing and resolving sluggish palladium-catalyzed reactions.

References

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  • Unknown Author. (2015). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. [Link]

  • Davies, I. W., et al. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • Unknown Author. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Unknown Author. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Unknown Author. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Chegg. (2023). Solved 1. A common problem in palladium-catalyzed. Chegg.com. [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

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Validation & Comparative

A Safer and More Versatile Allylating Agent: Unveiling the Advantages of (2-Bromoallyl)trimethylsilane over Allyltributyltin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagents is paramount. The allylation reaction, a cornerstone of carbon-carbon bond formation, has long been dominated by organotin compounds like allyltributyltin. However, growing concerns over toxicity and the quest for more refined reactivity have paved the way for superior alternatives. This guide presents a comprehensive comparison, grounded in experimental evidence, of (2-Bromoallyl)trimethylsilane and allyltributyltin, demonstrating the significant advantages of the former in modern organic synthesis.

The primary driver for seeking alternatives to allyltributyltin is its inherent toxicity. Organotin compounds are known neurotoxins with cumulative and persistent detrimental effects on both human health and the environment.[1][2] In contrast, organosilanes, including this compound, exhibit markedly lower toxicity, offering a significantly safer profile for laboratory personnel and minimizing environmental impact. This fundamental difference in safety is a compelling reason to adopt silicon-based reagents whenever possible.

Reactivity and Mechanistic Insights: A Tale of Two Metals

Both this compound and allyltributyltin function as effective allyl anion synthons, particularly in the presence of a Lewis acid to activate an electrophile, such as the carbonyl group of an aldehyde. The reaction proceeds through the formation of a transient β-metallo carbocation, which is stabilized by hyperconjugation with the carbon-metal bond.

The key distinction in their reactivity lies in the nature of the silicon and tin atoms. The carbon-tin bond is more polarized and weaker than the carbon-silicon bond, rendering allyltributyltin a more nucleophilic and reactive species.[3] While this can sometimes translate to faster reaction rates, it often comes at the cost of selectivity and functional group tolerance. Allylsilanes, being more stable, typically require stronger Lewis acid activation but offer cleaner reactions with a broader range of substrates.[3]

The presence of a bromine atom on the allyl group of this compound introduces an additional layer of synthetic versatility that is absent in allyltributyltin. This bromine atom can serve as a handle for subsequent transformations, such as cross-coupling reactions, allowing for the rapid construction of more complex molecular architectures.

Head-to-Head Comparison: Allylation of Benzaldehyde

FeatureThis compoundAllyltributyltin
Reagent


Typical Lewis Acid TiCl₄, BF₃·OEt₂TiCl₄, SnCl₄
Anticipated Yield Good to ExcellentGood to Excellent
Diastereoselectivity Generally moderate to good, dependent on substrate and Lewis acidGenerally moderate to good, dependent on substrate and Lewis acid
Toxicity LowHigh (Neurotoxin)
Byproducts Volatile and less toxic silane byproductsToxic and difficult to remove tin byproducts
Functional Versatility Bromine atom allows for post-reaction modificationsSimple allyl group

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the allylation of benzaldehyde using both reagents, illustrating the practical aspects of their use.

Protocol 1: Allylation of Benzaldehyde with this compound

Objective: To synthesize 1-phenyl-2-(bromomethyl)but-3-en-1-ol.

Materials:

  • Benzaldehyde

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add benzaldehyde (1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 mmol) to the stirred solution. The solution will typically turn a deep red or brown color.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous DCM (5 mL) dropwise via the dropping funnel over 10 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Causality: The use of a strong Lewis acid like TiCl₄ is crucial to activate the benzaldehyde carbonyl group for nucleophilic attack by the less reactive allylsilane.[4] The low temperature (-78 °C) helps to control the reactivity and improve selectivity. The aqueous workup with NaHCO₃ neutralizes the acidic reaction mixture and removes the titanium salts.

Protocol 2: Allylation of Benzaldehyde with Allyltributyltin

Objective: To synthesize 1-phenylbut-3-en-1-ol.

Materials:

  • Benzaldehyde

  • Allyltributyltin

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Follow steps 1-3 as described in Protocol 1.

  • After stirring for 15 minutes, add a solution of allyltributyltin (1.2 mmol) in anhydrous DCM (5 mL) dropwise via the dropping funnel over 10 minutes.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • To remove the tin byproducts, stir the reaction mixture vigorously with an equal volume of saturated aqueous KF solution for at least 1 hour. A white precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The reaction with the more nucleophilic allyltributyltin is typically faster than with the allylsilane. The critical difference in the workup is the use of KF solution to precipitate the toxic tributyltin byproducts, which can be challenging to remove completely by chromatography alone.

Visualizing the Workflow and Mechanisms

To better illustrate the processes, the following diagrams outline the experimental workflow and the reaction mechanisms.

experimental_workflow cluster_silane This compound Protocol cluster_tin Allyltributyltin Protocol s_start 1. Mix Benzaldehyde & DCM s_cool 2. Cool to -78°C s_start->s_cool s_lewis 3. Add TiCl4 s_cool->s_lewis s_reagent 4. Add Silane s_lewis->s_reagent s_react 5. React for 2-4h s_reagent->s_react s_quench 6. Quench with NaHCO3 s_react->s_quench s_workup 7. Aqueous Workup s_quench->s_workup s_purify 8. Purify s_workup->s_purify s_product Product s_purify->s_product t_start 1. Mix Benzaldehyde & DCM t_cool 2. Cool to -78°C t_start->t_cool t_lewis 3. Add TiCl4 t_cool->t_lewis t_reagent 4. Add Stannane t_lewis->t_reagent t_react 5. React for 1-2h t_reagent->t_react t_quench 6. Quench with NaHCO3 t_react->t_quench t_tin_removal 7. KF Workup t_quench->t_tin_removal t_workup 8. Aqueous Workup t_tin_removal->t_workup t_purify 9. Purify t_workup->t_purify t_product Product t_purify->t_product

Figure 1: Comparative experimental workflows.

reaction_mechanisms cluster_silane_mech Mechanism with this compound cluster_tin_mech Mechanism with Allyltributyltin s_aldehyde Ph-CHO s_complex [Ph-CHO-TiCl4] s_aldehyde->s_complex + s_lewis_acid TiCl4 s_lewis_acid->s_complex s_intermediate β-silyl carbocation intermediate s_complex->s_intermediate + s_silane Br(CH2=)C-CH2-SiMe3 s_silane->s_intermediate s_product Homoallylic alcohol s_intermediate->s_product - Me3SiCl - H+ workup t_aldehyde Ph-CHO t_complex [Ph-CHO-TiCl4] t_aldehyde->t_complex + t_lewis_acid TiCl4 t_lewis_acid->t_complex t_intermediate β-stannyl carbocation intermediate t_complex->t_intermediate + t_stannane CH2=CH-CH2-SnBu3 t_stannane->t_intermediate t_product Homoallylic alcohol t_intermediate->t_product - Bu3SnCl - H+ workup

Sources

Activating (2-Bromoallyl)trimethylsilane: A Comparative Guide to Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reagents available, (2-Bromoallyl)trimethylsilane has emerged as a versatile building block, prized for its ability to introduce a functionalized allyl moiety.[1] This guide provides an in-depth comparative analysis of various Lewis acids used to activate this potent reagent, offering field-proven insights and experimental data to inform your selection of the optimal catalytic system.

The Critical Role of Lewis Acids

This compound, while stable, requires activation to unleash its synthetic potential.[1] Lewis acids play a pivotal role in this process by coordinating to the bromine atom, facilitating the departure of the bromide ion and generating a reactive allylic cation intermediate. This electrophilic species is then poised to react with a wide range of nucleophiles, enabling the construction of complex molecular architectures. The choice of Lewis acid is paramount, as it directly influences reaction efficiency, substrate scope, and stereochemical outcome.

A Comparative Analysis of Leading Lewis Acids

This section details the performance of several classes of Lewis acids in activating this compound, with a focus on their mechanistic nuances and practical applications.

Titanium-Based Lewis Acids: The Workhorse Catalyst

Titanium tetrachloride (TiCl₄) is a powerful and widely used Lewis acid for promoting allylation reactions.[2][3] Its strong Lewis acidity enables the efficient activation of this compound, even with challenging substrates.[2]

Mechanism of Action: TiCl₄ coordinates to the bromine atom of this compound, weakening the carbon-bromine bond and promoting its cleavage to form a titanium-ate complex and a stabilized allylic cation. This cation then readily reacts with nucleophiles.

G reagent This compound intermediate Allylic Cation Intermediate reagent->intermediate Activation lewis_acid TiCl4 lewis_acid->intermediate product Allylated Product intermediate->product Nucleophilic Attack nucleophile Nucleophile nucleophile->product

Figure 1: General workflow for TiCl₄-mediated allylation.

Experimental Data Summary:

NucleophileReaction ConditionsYield (%)Reference
AldehydesTiCl₄ (1.1 eq), CH₂Cl₂, -78 °C to rt80-95[3]
KetonesTiCl₄ (1.1 eq), CH₂Cl₂, -78 °C to rt75-90[4]
AlcoholsTiCl₄ (1.2 eq), CH₂Cl₂, rt80-99[2]

Key Insights:

  • High Reactivity: TiCl₄ is highly effective for a broad range of nucleophiles, including less reactive ketones.[2][4]

  • Stoichiometric Requirement: Often, stoichiometric or even excess amounts of TiCl₄ are required for optimal results.[2]

  • Moisture Sensitivity: TiCl₄ is extremely sensitive to moisture and requires strictly anhydrous reaction conditions.

Scandium Triflate: The Recyclable and Water-Tolerant Catalyst

Scandium(III) triflate (Sc(OTf)₃) has gained prominence as a highly efficient and versatile Lewis acid catalyst.[5][6] Its notable stability in aqueous media and potential for recovery and reuse make it an attractive "green" alternative.[6][7]

Mechanism of Action: The catalytic cycle with Sc(OTf)₃ is believed to involve the coordination of the scandium center to the bromine atom, similar to other Lewis acids. However, its ability to tolerate water is attributed to the smaller ionic radius of the Sc³⁺ ion, which enhances its catalytic efficiency even in the presence of protic solvents.[6]

G cluster_0 Catalytic Cycle reagent This compound activated_complex [Sc(OTf)3-Substrate] Complex reagent->activated_complex catalyst Sc(OTf)3 catalyst->activated_complex intermediate Allylic Cation activated_complex->intermediate product Allylated Product intermediate->product + Nucleophile catalyst_regen Sc(OTf)3 (regenerated) product->catalyst_regen catalyst_regen->catalyst

Figure 2: Proposed catalytic cycle for Sc(OTf)₃.

Experimental Data Summary:

NucleophileReaction ConditionsYield (%)Reference
AldehydesSc(OTf)₃ (10 mol%), CH₃NO₂, rt85-98[8]
AlcoholsSc(OTf)₃ (10 mol%), CH₃NO₂, rt>99[8]
IminesSc(OTf)₃ (10 mol%), CH₂Cl₂, rt80-92[5]

Key Insights:

  • Catalytic Efficiency: Sc(OTf)₃ is effective in catalytic amounts, reducing waste and cost.[8]

  • Water Tolerance: Unlike many Lewis acids, Sc(OTf)₃ can be used in aqueous or protic solvents, simplifying reaction setup.[6]

  • Recyclability: The catalyst can often be recovered from the aqueous phase and reused without significant loss of activity.[7]

Indium-Based Lewis Acids: Mild and Chemoselective

Indium(III) chloride (InCl₃) has emerged as a mild and effective Lewis acid for various organic transformations, including the activation of allylsilanes.[9][10][11] Its lower oxophilicity compared to aluminum or titanium-based Lewis acids can lead to higher chemoselectivity in certain applications.[10]

Mechanism of Action: InCl₃ activates this compound by coordinating with the bromine atom. In some cases, the in situ generation of a more potent Lewis acid through interaction with other reagents, such as trimethylsilyl iodide (Me₃SiI), has been proposed to enhance its catalytic activity.[9]

Experimental Data Summary:

NucleophileReaction ConditionsYield (%)Reference
Alkyl Trimethylsilyl EthersInCl₃/I₂ (cat.), CH₂Cl₂, rt70-90[9]
Aromatic KetonesInCl₃/Hydrosilane, CH₂Cl₂, rt60-85[10]

Key Insights:

  • Mild Reaction Conditions: InCl₃-catalyzed reactions often proceed under mild, neutral conditions.[9][10]

  • Chemoselectivity: The moderate Lewis acidity of InCl₃ can be advantageous for substrates with multiple functional groups.

  • Synergistic Catalysis: The combination of InCl₃ with other additives can significantly enhance its catalytic performance.[9]

Other Notable Lewis Acids

While TiCl₄, Sc(OTf)₃, and InCl₃ are prominent, other Lewis acids have also been successfully employed for the activation of this compound and related allylsilanes.

  • Aluminum-Based Lewis Acids: Mixtures of AlBr₃ and AlMe₃ have been shown to be effective, with AlMe₃ acting as a scavenger for any generated HBr, thereby improving yields.[12]

  • Boron Trifluoride Etherate (BF₃·OEt₂): This is a classic Lewis acid that can promote allylation, although it may require stoichiometric amounts and can be less efficient than TiCl₄.[2][3]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is a powerful Lewis acid that can activate acetals for reaction with silyl nucleophiles.[13] Its reactivity profile can differ from metal-based Lewis acids.[13]

Experimental Protocols

General Procedure for TiCl₄-Mediated Allylation of an Aldehyde:

  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add TiCl₄ (1.1 mmol, 1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Sc(OTf)₃-Catalyzed Allylation of an Alcohol:

  • To a solution of the alcohol (1.0 mmol) and this compound (1.5 mmol, 1.5 eq) in nitromethane (3 mL), add Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The aqueous layer containing the catalyst can be concentrated and the catalyst recovered for reuse.

Conclusion

The selection of a Lewis acid for the activation of this compound is a critical decision that significantly impacts the outcome of a synthetic transformation. For high reactivity and broad substrate scope, TiCl₄ remains a robust choice, albeit with the need for stoichiometric amounts and stringent anhydrous conditions. For a more environmentally benign and user-friendly approach, Sc(OTf)₃ offers excellent catalytic efficiency, water tolerance, and recyclability. InCl₃ provides a milder alternative, demonstrating good chemoselectivity, particularly when used in synergistic catalytic systems. By understanding the distinct advantages and mechanistic underpinnings of each Lewis acid, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel molecules.

References

  • Saito, T., Nishimoto, Y., Yasuda, M., & Baba, A. (2007). InCl3/I2-Catalyzed Cross-Coupling of Alkyl Trimethylsilyl Ethers and Allylsilanes via an in Situ Derived Combined Lewis Acid of InCl3 and Me3SiI. J. Org. Chem., 72, 8588-8590.
  • Hassner, A., & Bandi, C. R. (2013). High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Synlett, 24, 1275-1279.
  • Jung, M. E., & Maderna, A. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(30), 5301-5304.
  • Kobayashi, S., Hachiya, I., Ishitani, H., & Araki, M. (1993). Scandium Trifluoromethanesulfonate (Sc(OTf)3) as a Novel Reusable Lewis Acid Catalyst in Aldol and Michael Reactions. Synlett, 1993(07), 472–474.
  • Manabe, K., Mori, Y., & Kobayashi, S. (2018). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. Asian Journal of Organic Chemistry, 7(9), 1835-1838.
  • Ali, A., et al. (2024). Recent Advances in Scandium(III) Triflate Catalysis: A Review. ChemistrySelect, 9(1). [Link]

  • Miyai, T., Ueba, M., & Baba, A. (2000). Indium Compound Catalyzed Deoxygenative Allylation of Aromatic Ketones by a Hydrosilane—Allylsilane System. Synlett, 2000(2), 182-184. [Link]

  • Remme, N., Koschek, K., & Schneider, C. (2007). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Synlett, 2007(03), 491-493.
  • Scheidt, K. A. (2007).
  • Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(15), 2503-2506.
  • Singh, N. P., & Raghuvanshi, D. S. (2012). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. RSC Advances, 2(30), 11775-11793. [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22.
  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reactions of silyl enol ethers with carbonyl compounds in the presence of titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503-7509. [Link]

Sources

A Researcher's Guide to Validating Product Structures from (2-Bromoallyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. (2-Bromoallyl)trimethylsilane is a versatile reagent in organic synthesis, prized for its ability to introduce the silylallyl moiety into a wide range of molecules through various cross-coupling reactions. This guide provides an in-depth technical comparison of the methods used to validate the structures of products derived from this compound, supported by experimental data and protocols. We will explore the common reaction pathways and delve into the nuances of spectroscopic and crystallographic techniques essential for unambiguous structural elucidation, while also comparing the resulting products with those from alternative synthetic routes.

The Synthetic Utility of this compound

This compound serves as a key building block in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of carbon-carbon bonds.[1] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. The trimethylsilyl group in the resulting allylsilane products offers unique reactivity for subsequent transformations, making it a valuable synthetic intermediate.

A common application involves the Suzuki coupling with aryl boronic acids to synthesize aryl-substituted allylsilanes. Similarly, Stille coupling with organostannanes and Heck-type reactions with alkenes provide pathways to a diverse array of functionalized allylsilanes.[2][3][4] The validation of the precise structure of these products, including regiochemistry and stereochemistry, is a critical step in the synthetic workflow.

Core Validation Techniques: A Comparative Overview

The primary methods for the structural validation of products from this compound reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C, ²⁹Si), stereochemistryNon-destructive, provides detailed structural information in solutionCan be complex to interpret for large molecules, may not definitively establish absolute stereochemistry
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, provides molecular formulaDoes not provide information on connectivity or stereochemistry, fragmentation can be complex
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths and anglesProvides definitive solid-state structureRequires a suitable single crystal, which can be difficult to obtain

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For products derived from this compound, a suite of NMR experiments is employed to establish the complete molecular framework.

Key NMR Experiments for Structural Validation:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for silylallyl products include the trimethylsilyl group (a sharp singlet around 0 ppm), methylene protons adjacent to the silicon atom, and vinylic protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The carbon bearing the trimethylsilyl group and the vinylic carbons have characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.[5]

  • ²⁹Si NMR: Although less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, this technique can provide direct information about the silicon environment.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR-based structural validation.

Protocol for a Standard Suite of NMR Experiments:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical for routine samples.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-selected HSQC spectrum to identify ¹J(C,H) correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe ²J(C,H) and ³J(C,H) correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and use the 2D correlation data to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, which are critical pieces of information for confirming its identity. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula.

Common Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern can be a valuable fingerprint for the molecule.[6]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with minimal fragmentation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for larger molecules.

Fragmentation Analysis in Silylallyl Compounds:

The fragmentation patterns observed in mass spectrometry can provide structural clues. For trimethylsilylated compounds, characteristic fragments are often observed.[7][8] For example, a prominent peak at m/z 73 corresponds to the [Si(CH₃)₃]⁺ ion. The loss of a methyl group (15 Da) from the molecular ion is also a common fragmentation pathway.[7]

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS-based structural validation.

Protocol for High-Resolution Mass Spectrometry (HRMS) via ESI:

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate possible elemental compositions that fit within a narrow mass tolerance (typically < 5 ppm).

Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[9]

Challenges and Considerations:

The primary challenge in X-ray crystallography is growing a high-quality single crystal. Products from this compound reactions are often oils or low-melting solids, which can make crystallization difficult.

Workflow for X-ray Crystallography

Caption: Workflow for X-ray crystallography.

Protocol for Crystal Growth and Structure Determination:

  • Crystallization Screening: Attempt to grow single crystals from various solvents and solvent mixtures using techniques such as slow evaporation, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on the goniometer head of the diffractometer.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution: Solve the phase problem using direct methods or other techniques.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to obtain the final structural model.

Comparative Analysis with Alternative Reagents

While this compound is a valuable reagent, other allylation agents can be used to synthesize similar structures. A comparative analysis of the products obtained from different precursors is essential for a comprehensive understanding of the synthetic landscape.

Alternative Allylation Reagents:

  • Allylmagnesium bromide: A classic Grignard reagent, often highly reactive and can lead to side reactions.

  • Allyltributylstannane: Used in Stille couplings, but tin reagents are toxic.[10]

  • Allylboronates: Used in Suzuki couplings and are generally less toxic than organotin compounds.[11]

Comparative Data Table:

Reagent Typical Reaction Product Structure Key NMR Signals (¹H, ppm) Advantages Disadvantages
This compound Suzuki CouplingAryl-CH₂-C(=CH₂)-SiMe₃~0.1 (s, 9H, SiMe₃), ~1.8 (s, 2H, CH₂), ~5.2, ~5.6 (s, 1H each, =CH₂)Versatile, stable products
Allylmagnesium bromide Grignard ReactionAryl-CH₂-CH=CH₂~3.4 (d, 2H, CH₂), ~5.1 (m, 2H, =CH₂), ~6.0 (m, 1H, =CH)Readily availableHigh reactivity, potential for side reactions
Allyltributylstannane Stille CouplingAryl-CH₂-CH=CH₂~3.4 (d, 2H, CH₂), ~5.1 (m, 2H, =CH₂), ~6.0 (m, 1H, =CH)Tolerant of many functional groupsToxicity of tin compounds
Allylboronate esters Suzuki CouplingAryl-CH₂-CH=CH₂~3.4 (d, 2H, CH₂), ~5.1 (m, 2H, =CH₂), ~6.0 (m, 1H, =CH)Low toxicity, mild reaction conditionsBoronic acids can be unstable

Note: The chemical shifts are approximate and can vary depending on the specific aryl group and solvent.

The data clearly shows that while the final allylated arene may be the same, the presence of the trimethylsilyl group in the product from this compound provides a unique spectroscopic handle and a site for further synthetic transformations.

Conclusion

The structural validation of products from reactions involving this compound requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational understanding of the molecular framework in solution, while mass spectrometry confirms the molecular weight and elemental composition. For definitive proof of structure, particularly in cases of complex stereochemistry, single-crystal X-ray crystallography is the gold standard. By comparing the products and the validation data with those obtained from alternative synthetic routes, researchers can gain a deeper appreciation for the unique advantages and characteristics of using this compound in their synthetic endeavors. This comprehensive validation strategy ensures the scientific integrity of the research and paves the way for the successful development of new molecules in the pharmaceutical and materials science fields.

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A Researcher's Guide to Spectroscopic Methods for Confirming Successful Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful functionalization of molecules and surfaces is a cornerstone of innovation. Whether developing targeted drug delivery systems, engineering novel biosensors, or creating advanced materials, the ability to confirm the covalent attachment of specific functional groups is paramount to success. This guide provides an in-depth, objective comparison of key spectroscopic methods used to validate functionalization, offering not just procedural steps, but the scientific rationale behind experimental choices.

The Imperative of Confirmation: Why Spectroscopic Validation is Non-Negotiable

Functionalization, the process of modifying a surface or molecule by adding new functional groups, is often a multi-step process with potential points of failure. Incomplete reactions, side reactions, or the physical adsorption of molecules instead of covalent bonding can all lead to ambiguous or erroneous downstream results. Spectroscopic methods provide the definitive evidence needed to confirm that the desired chemical transformation has occurred.

This guide will navigate the principles, protocols, and data interpretation of several powerful spectroscopic techniques, empowering you to select the most appropriate method for your specific application and to confidently verify the success of your functionalization strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of molecules in solution and the solid state.[1][2] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.[1]

Causality of Choice: When to Use NMR

NMR is the go-to method when you need to:

  • Confirm the formation of new covalent bonds by observing changes in the chemical shifts of neighboring nuclei.[3][4]

  • Characterize the structure of the attached functional group in its entirety.

  • Quantify the degree of functionalization, such as the extent of PEGylation on a protein.[5][6]

  • Study the interaction of small molecules with functionalized nanoparticles.[7]

Experimental Workflow: NMR Analysis of a PEGylated Protein

The following protocol outlines the steps for determining the degree of PEGylation of a protein, a common functionalization in biopharmaceuticals to improve stability and reduce immunogenicity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve lyophilized PEGylated protein in D₂O prep2 Add internal standard (e.g., DMSO) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum (≥400 MHz) prep3->acq1 acq2 Record spectrum acq1->acq2 Ensure full relaxation (d1 ≈ 5-10s) proc1 Integrate PEG methylene proton signal (~3.6 ppm) acq2->proc1 proc3 Calculate degree of PEGylation proc1->proc3 proc2 Integrate internal standard signal (DMSO ~2.7 ppm) proc2->proc3

Figure 1: Workflow for ¹H NMR analysis of a PEGylated protein.

Detailed Methodology: [5][6]

  • Sample Preparation: Dissolve the purified and lyophilized PEGylated protein in a deuterated solvent, typically deuterium oxide (D₂O), to a concentration of 1-10 mg/mL. The use of a deuterated solvent is crucial to avoid a large, obscuring solvent signal in the ¹H NMR spectrum. Add a known concentration of an internal standard, such as dimethyl sulfoxide (DMSO), for quantitative analysis. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion and resolution. A critical parameter is the relaxation delay (d1), which should be set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 5-10 seconds) to ensure that all protons have fully relaxed before the next pulse. This is essential for accurate integration and quantification.

  • Data Processing and Analysis: Process the acquired spectrum using appropriate software. The key step is to integrate the area of the characteristic sharp singlet of the PEG methylene protons, which typically appears around 3.6 ppm.[8][9][10] Also, integrate the signal from the internal standard. The degree of PEGylation can then be calculated by comparing the integral of the PEG protons to the integral of the protons from the internal standard, taking into account the number of protons each signal represents and the known concentration of the standard.

Interpreting the Data: A Self-Validating System

Successful PEGylation is confirmed by the appearance of the intense, sharp singlet at ~3.6 ppm, characteristic of the repeating ethylene glycol units of PEG.[8][9][10] The chemical shift of protons on the amino acid residues of the protein may also change upon conjugation, providing further evidence of functionalization. The quantification of the degree of PEGylation provides a robust validation of the reaction efficiency.

Signal Typical Chemical Shift (ppm) Interpretation
PEG methylene protons~3.6Presence of the PEG chain
Protein aromatic protons~6.5 - 8.0Can be used for relative quantification
Internal Standard (DMSO)~2.7Reference for quantification

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Signatures

FTIR spectroscopy is a powerful and versatile technique for identifying functional groups in a sample.[9][11] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.[9]

Causality of Choice: When to Use FTIR

FTIR is an excellent choice when you need to:

  • Rapidly screen for the presence or absence of specific functional groups.[12]

  • Confirm the modification of a surface by identifying newly introduced chemical bonds.[13]

  • Analyze solid samples, thin films, or liquids.

  • Monitor the progress of a functionalization reaction in real-time under certain conditions.

Experimental Workflow: FTIR Analysis of a Functionalized Surface

This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR, a common technique for surface analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Clean ATR crystal prep2 Place functionalized substrate on crystal prep1->prep2 prep3 Apply pressure to ensure good contact prep2->prep3 acq1 Collect background spectrum of clean crystal prep3->acq1 acq2 Collect sample spectrum acq1->acq2 proc1 Ratio sample spectrum to background acq2->proc1 proc2 Identify characteristic peaks of functional groups proc1->proc2 proc3 Compare to spectrum of unfunctionalized substrate proc2->proc3

Figure 2: Workflow for ATR-FTIR analysis of a functionalized surface.

Detailed Methodology:

  • Sample Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is scrupulously clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place the functionalized substrate face-down onto the ATR crystal. Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample surface and the crystal. Good contact is critical for obtaining a high-quality spectrum.

  • Data Acquisition: First, collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal. Then, collect the spectrum of the sample. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The key to confirming functionalization is to identify the appearance of new peaks corresponding to the vibrational modes of the introduced functional groups and/or the disappearance or shifting of peaks from the original substrate.[13][14]

Interpreting the Data: A Self-Validating System

The appearance of characteristic absorption bands is direct evidence of the presence of new functional groups. For example, the successful attachment of a carboxylic acid would be confirmed by the appearance of a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[15] Comparing the spectrum of the functionalized surface to that of the unfunctionalized starting material provides a clear, self-validating confirmation of the chemical modification.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
O-H (alcohol, acid)Stretching3200 - 3600Broad
N-H (amine, amide)Stretching3300 - 3500Sharp, often a doublet
C-H (alkane)Stretching2850 - 3000Sharp
C≡N (nitrile)Stretching2200 - 2260Sharp, medium intensity
C=O (carbonyl)Stretching1650 - 1850Sharp, strong
C=C (alkene)Stretching1600 - 1680Variable intensity

X-ray Photoelectron Spectroscopy (XPS): Probing Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface.[5][11][16] It works by irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons.[5][16]

Causality of Choice: When to Use XPS

XPS is the ideal technique when you need to:

  • Confirm the presence of elements specific to your functional group on the surface.

  • Determine the chemical bonding environment of the elements, confirming the formation of new covalent bonds.[17]

  • Quantify the surface coverage of the functionalized layer.[18][19][20]

  • Analyze the composition of very thin films (top 5-10 nm).[21]

Experimental Workflow: Quantitative XPS Analysis of a Functionalized Surface

This protocol outlines the general steps for performing a quantitative XPS analysis to confirm surface functionalization.

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Mount sample on holder prep2 Introduce into UHV chamber prep1->prep2 acq1 Acquire survey scan (0-1100 eV) prep2->acq1 acq2 Acquire high-resolution scans of key elements (C 1s, O 1s, N 1s, etc.) acq1->acq2 proc1 Identify elemental peaks in survey scan acq2->proc1 proc2 Deconvolute high-resolution peaks to identify chemical states proc1->proc2 proc3 Calculate atomic concentrations and surface coverage proc2->proc3

Figure 3: Workflow for XPS analysis of a functionalized surface.

Detailed Methodology: [19]

  • Sample Preparation: The sample is mounted on a compatible sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A UHV environment is necessary to prevent contamination of the surface and to allow the photoelectrons to travel to the detector without scattering off gas molecules.

  • Data Acquisition: First, a survey scan is acquired over a broad binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface. Following this, high-resolution scans are performed for the specific elements of interest (e.g., C 1s, O 1s, N 1s, and any unique elements in the functional group). These high-resolution scans are acquired with better energy resolution to allow for the identification of different chemical states.

  • Data Analysis: The survey scan is used to confirm the presence of the expected elements. The high-resolution spectra are then analyzed by fitting the peaks to identify the different chemical states. For example, the C 1s peak can be deconvoluted to distinguish between C-C, C-O, and C=O bonds.[17] The areas under the peaks in the high-resolution spectra are used to calculate the atomic concentrations of the elements on the surface, which can then be used to determine the surface coverage of the functional group.[22]

Interpreting the Data: A Self-Validating System

Successful functionalization is confirmed by the appearance of elemental peaks corresponding to the attached molecule in the survey scan. More definitively, high-resolution scans will show peaks at binding energies characteristic of the new chemical bonds formed. For example, the covalent attachment of an amine-containing molecule to a surface will result in a N 1s peak at a binding energy characteristic of an amine group. Quantitative analysis of the atomic concentrations provides a robust measure of the success and efficiency of the functionalization process.

Element Core Level Typical Binding Energy (eV) for Functional Groups
CarbonC 1sC-C/C-H (~285.0), C-O (~286.5), C=O (~288.0), O-C=O (~289.0)
OxygenO 1sC=O (~531.0), C-O (~532.5)
NitrogenN 1sAmine (~400.0), Amide (~400.5)
FluorineF 1sC-F (~689.0)

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[23][24] It is an invaluable tool for confirming the successful conjugation of molecules, particularly in the field of bioconjugation.

Causality of Choice: When to Use MS

MS is the preferred method when you need to:

  • Confirm the covalent attachment of a molecule by detecting the expected mass shift.

  • Determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[25]

  • Identify the specific site of functionalization on a protein or peptide.[26]

  • Analyze complex mixtures of bioconjugates.

Experimental Workflow: LC-MS for Confirming Protein Biotinylation

This protocol describes a common workflow for identifying the site of biotinylation on a protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Analysis prep1 Digest biotinylated protein with trypsin prep2 Enrich biotinylated peptides (e.g., with streptavidin beads) prep1->prep2 prep3 Elute and desalt peptides prep2->prep3 acq1 Separate peptides by reverse-phase LC prep3->acq1 acq2 Ionize peptides (e.g., ESI) acq1->acq2 acq3 Analyze by tandem MS (MS1 and MS2) acq2->acq3 proc1 Search MS/MS data against protein database acq3->proc1 proc2 Identify peptides with biotin modification proc1->proc2 proc3 Confirm biotinylation site proc2->proc3

Figure 4: Workflow for LC-MS/MS analysis of protein biotinylation.

Detailed Methodology: [26][27]

  • Sample Preparation: The biotinylated protein is first digested into smaller peptides using a protease, typically trypsin. This is done to make the sample more amenable to analysis by mass spectrometry. The resulting peptide mixture is then incubated with streptavidin-conjugated beads to enrich for the biotinylated peptides. After washing away the non-biotinylated peptides, the biotinylated peptides are eluted from the beads and desalted prior to LC-MS/MS analysis.

  • LC-MS/MS Analysis: The enriched peptide sample is injected into a liquid chromatography system, where the peptides are separated based on their hydrophobicity. The separated peptides are then introduced into the mass spectrometer, where they are ionized (typically by electrospray ionization, ESI). The mass spectrometer first measures the m/z of the intact peptide ions (MS1 scan). Selected peptide ions are then fragmented, and the m/z of the fragment ions are measured (MS2 scan).

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database using specialized software. The software attempts to match the experimental fragmentation pattern to theoretical fragmentation patterns of peptides in the database. A successful match identifies the amino acid sequence of the peptide. The presence of a mass shift corresponding to the mass of the biotin molecule on a specific amino acid residue confirms the site of biotinylation.

Interpreting the Data: A Self-Validating System

The definitive confirmation of successful biotinylation comes from the identification of peptides containing the biotin modification. The mass of the biotinylated peptide will be increased by the mass of the biotin moiety (e.g., +226.29 Da for NHS-biotin). The MS/MS spectrum of the biotinylated peptide will contain fragment ions that allow for the precise localization of the modification to a specific amino acid residue (typically lysine).

Technique Information Gained Key Advantage
Intact Mass AnalysisOverall mass of the conjugate, average degree of functionalizationFast and simple for relatively pure samples
Peptide Mapping (LC-MS/MS)Site of functionalization, confirmation of covalent linkageProvides detailed structural information

UV-Visible (UV-Vis) Spectroscopy: A Versatile and Accessible Tool

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[10] While not as structurally informative as NMR or MS, it is a simple, rapid, and widely accessible technique that can be very effective for confirming functionalization in certain systems.[10]

Causality of Choice: When to Use UV-Vis

UV-Vis spectroscopy is a valuable tool when:

  • The functional group being introduced has a distinct UV-Vis chromophore.

  • Functionalization leads to a change in the electronic environment of an existing chromophore, causing a spectral shift.[16][23][28]

  • Working with nanoparticles that exhibit surface plasmon resonance (SPR), which is sensitive to surface modifications.[29]

  • A quantitative measure of conjugation efficiency is needed, and the extinction coefficients of the components are known.[25]

Experimental Workflow: UV-Vis Analysis of DNA Functionalization of Gold Nanoparticles

This protocol describes how to confirm the successful functionalization of gold nanoparticles (AuNPs) with DNA by observing the change in the SPR peak.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Synthesize AuNPs prep2 Incubate AuNPs with thiol-modified DNA prep1->prep2 prep3 Purify functionalized AuNPs prep2->prep3 acq1 Record UV-Vis spectrum of unfunctionalized AuNPs prep3->acq1 acq2 Record UV-Vis spectrum of DNA-functionalized AuNPs acq1->acq2 proc1 Compare the SPR peak position (λ_max) proc2 Observe red-shift in λ_max proc1->proc2

Figure 5: Workflow for UV-Vis analysis of DNA-functionalized gold nanoparticles.

Detailed Methodology: [30][31][32]

  • Sample Preparation: Synthesize or obtain a suspension of gold nanoparticles. Incubate the AuNPs with a solution of thiol-modified DNA. The thiol group will form a strong covalent bond with the gold surface. After the reaction, purify the functionalized AuNPs from excess DNA, typically by centrifugation and resuspension.

  • Data Acquisition: Using a UV-Vis spectrophotometer, record the absorption spectrum of the unfunctionalized AuNPs suspended in a suitable buffer. Then, record the spectrum of the purified DNA-functionalized AuNPs under the same conditions.

  • Data Analysis: The key parameter to analyze is the position of the surface plasmon resonance (SPR) peak (λ_max). For spherical gold nanoparticles, this peak is typically around 520 nm. Compare the λ_max of the unfunctionalized and functionalized AuNPs.

Interpreting the Data: A Self-Validating System

Successful functionalization of the AuNPs with DNA will cause a change in the local refractive index at the nanoparticle surface. This change in the dielectric environment leads to a red-shift (a shift to a longer wavelength) of the SPR peak.[29] The magnitude of this shift can be correlated with the surface coverage of the DNA. This observable and predictable spectral shift provides a straightforward and self-validating confirmation of successful functionalization.

Sample Expected λ_max Interpretation
Unfunctionalized AuNPs~520 nmBaseline measurement
DNA-functionalized AuNPs>520 nm (red-shifted)Successful functionalization

Comparative Summary of Spectroscopic Methods

Technique Primary Information Strengths Limitations Best For...
NMR Detailed molecular structure, connectivity, quantificationProvides unambiguous structural confirmationLower sensitivity, requires relatively pure samples, can be time-consumingConfirming new covalent bonds, determining degree of polymerization (e.g., PEGylation)
FTIR Presence/absence of functional groupsFast, versatile (solids, liquids, films), relatively inexpensiveProvides limited structural detail, can be difficult to quantifyRapid screening of functional groups, surface modification confirmation
XPS Elemental composition, chemical state, surface coverageHighly surface-sensitive, quantitativeRequires ultra-high vacuum, can be destructive to some samplesAnalyzing thin films and surface functionalization, quantifying surface coverage
MS Molecular weight, confirmation of conjugation, site of modificationHigh sensitivity and specificity, can analyze complex mixturesCan be destructive, interpretation can be complexConfirming bioconjugation, determining drug-to-antibody ratios, identifying modification sites
UV-Vis Presence of chromophores, changes in electronic environmentSimple, fast, accessible, good for quantitative analysis with known extinction coefficientsLimited structural information, requires a chromophoreConfirming functionalization of nanoparticles, quantifying bioconjugation efficiency

Conclusion: A Multi-faceted Approach to Validation

The choice of spectroscopic method to confirm successful functionalization is dictated by the specific question you are asking and the nature of your sample. While each technique offers unique advantages, a multi-faceted approach often provides the most comprehensive and robust validation. For instance, FTIR can provide a quick initial confirmation of the presence of a functional group, while XPS can quantify its surface coverage, and NMR or MS can provide definitive structural proof of covalent attachment. By understanding the principles and applications of these powerful spectroscopic tools, researchers can proceed with confidence, knowing that their functionalized materials are precisely what they intended to create.

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A Comparative Guide to the Stereoselectivity of Allylsilane Reagents in Carbonyl and Imine Additions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the stereocontrolled formation of carbon-carbon bonds is a cornerstone of molecular design. Among the arsenal of synthetic methodologies, the addition of allylsilane reagents to electrophiles, notably the Hosomi-Sakurai reaction, stands out for its reliability and versatility.[1] This guide provides an in-depth comparison of the stereoselectivity of various allylsilane reagents, offering field-proven insights and experimental data to inform your choice of reagent and reaction conditions. We will delve into the nuances of diastereoselectivity and enantioselectivity, supported by mechanistic discussions and practical protocols.

The Fundamental Principles of Stereoselectivity in Allylsilane Additions

Diastereoselectivity with Substituted Allylsilanes

When using substituted allylsilanes, such as crotylsilanes, the geometry of the double bond ((E) or (Z)) plays a pivotal role in determining the relative stereochemistry of the newly formed stereocenters.

A key observation is that the reaction of (E)-crotylsilanes with aldehydes, in the presence of common Lewis acids like titanium tetrachloride (TiCl₄), typically affords the syn-diastereomer with high selectivity.[4] Conversely, (Z)-crotylsilanes tend to give the anti-diastereomer, although often with lower selectivity. This stereochemical preference can be rationalized by considering the steric interactions in the acyclic transition state.

G cluster_E (E)-Crotylsilane Transition State cluster_Z (Z)-Crotylsilane Transition State E_TS E_label Favored Transition State (leads to syn product) Z_TS Z_label Favored Transition State (leads to anti product)

Caption: Transition state models for crotylsilane additions.

The choice of Lewis acid can significantly influence the diastereoselectivity. Stronger Lewis acids like TiCl₄ generally promote higher selectivity.[5] For instance, in the reaction of an aldehyde with (E)-crotyltrimethylsilane, changing the Lewis acid from BF₃·OEt₂ to TiCl₄ can improve the diastereomeric ratio in favor of the syn product.[5]

Enantioselectivity: The Role of Chiral Catalysts and Reagents

Achieving high enantioselectivity in allylsilane additions requires the use of chiral promoters. This can be accomplished in several ways:

  • Chiral Lewis Acids: The use of stoichiometric or catalytic amounts of a chiral Lewis acid can create a chiral environment around the electrophile, leading to a facial-selective attack by the allylsilane.[1]

  • Chiral Lewis Bases: Chiral Lewis bases can coordinate to the silicon atom of the allylsilane, particularly with more Lewis acidic silanes like allyltrichlorosilanes, to form a hypervalent silicon species that is more reactive and delivers the allyl group enantioselectively.[6]

  • Chiral Allylsilane Reagents: Employing an allylsilane that is itself chiral allows for the transfer of stereochemical information from the reagent to the product.[7]

Comparative Performance of Allylsilane Reagents

To provide a clear comparison, the following tables summarize experimental data for the stereoselectivity of different allylsilane reagents under various conditions.

Table 1: Diastereoselectivity of (E)- and (Z)-Crotyltrimethylsilane with Benzaldehyde
EntryAllylsilaneLewis Acid (equiv.)Temp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1(E)-CrotyltrimethylsilaneTiCl₄ (1.0)-788595:5[8]
2(E)-CrotyltrimethylsilaneSnCl₄ (1.0)-788292:8[8]
3(E)-CrotyltrimethylsilaneBF₃·OEt₂ (1.0)-787585:15[5]
4(Z)-CrotyltrimethylsilaneTiCl₄ (1.0)-788015:85[8]
5(Z)-CrotyltrimethylsilaneSnCl₄ (1.0)-787820:80[8]
6(Z)-CrotyltrimethylsilaneBF₃·OEt₂ (1.0)-787030:70[5]
Table 2: Enantioselective Allylation of Benzaldehyde with Allyltrimethylsilane using Chiral Catalysts
EntryCatalyst (mol%)Allylsilane ReagentTemp (°C)Yield (%)Enantiomeric Excess (% ee)Reference
1Chiral BINOL-derived Phosphoric Acid (10)Allyltrimethylsilane-789295[9]
2Chiral (R,R)-TADDOL-TiCl₂ (20)Allyltrimethylsilane-788892[1]
3Chiral N,N'-Dioxide/Sc(OTf)₃ (10)Allyltrimethylsilane-409598[6]
4Chiral Bis(oxazoline)Cu(OTf)₂ (10)Allyltrimethylsilane-789096[6]

Mechanistic Insights into Stereocontrol

The stereochemical outcome of these reactions can be rationalized by examining the transition state geometries.

Diastereoselectivity in Crotylations

The preference for the syn product from (E)-crotylsilanes is explained by a chair-like transition state where the aldehyde substituent (R) and the methyl group of the crotylsilane occupy equatorial positions to minimize steric hindrance.

G cluster_TS Chair-like Transition State for (E)-Crotylsilane TS TS_label R and Me in equatorial positions (leads to syn product)

Caption: Favored transition state for (E)-crotylsilane addition.

Enantioselectivity with Chiral Lewis Acids

In the case of chiral Lewis acid catalysis, the catalyst coordinates to the carbonyl oxygen, creating a sterically defined pocket that directs the incoming allylsilane to one of the two enantiotopic faces of the aldehyde.

G cluster_CLA Enantioselective Addition with Chiral Lewis Acid CLA CLA_label Chiral Lewis Acid blocks one face of the aldehyde

Caption: Model for enantioselection by a chiral Lewis acid.

Synthesis of Key Allylsilane Reagents

The accessibility of various allylsilane reagents is crucial for their application. Here are representative synthetic routes.

Synthesis of (E)- and (Z)-Crotyltrimethylsilane

(E)- and (Z)-Crotyltrimethylsilanes can be prepared from the corresponding crotyl chlorides by reaction with chlorotrimethylsilane and a suitable metal, such as magnesium. The stereochemistry of the starting crotyl chloride is largely retained in the product.

Synthesis of Chiral Allylsilanes from Allylic Alcohols

Chiral allylsilanes can be synthesized from enantioenriched allylic alcohols through various methods, including transition-metal-catalyzed silylation reactions.[10] For example, a palladium-catalyzed intramolecular bis-silylation of a chiral allylic alcohol derivative can yield an (E)-allylsilane with high enantiopurity.[10]

G start Chiral Allylic Alcohol step1 Formation of Disilanyl Ether start->step1 step2 Pd-catalyzed Intramolecular Bis-silylation step1->step2 step3 Elimination step2->step3 end Chiral Allylsilane step3->end

Caption: Workflow for chiral allylsilane synthesis.

Experimental Protocol: A Model Comparison of Allylsilane Reagents

This protocol provides a general procedure for the Lewis acid-mediated addition of an allylsilane to an aldehyde, which can be adapted to compare the stereoselectivity of different allylsilane reagents.

Reaction: Addition of Allyltrimethylsilane to Benzaldehyde mediated by TiCl₄

Materials:

  • Benzaldehyde (freshly distilled)

  • Allyltrimethylsilane

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution in DCM (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. A yellow precipitate may form. Stir the mixture for 15 minutes at -78 °C.

  • Add allyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.

Self-Validation: The reproducibility of the yield and stereoselectivity over multiple runs, and comparison with literature values for this standard reaction, will validate the experimental setup and procedure.

Conclusion

The stereoselectivity of allylsilane additions is a highly tunable and predictable process, making it a powerful tool in asymmetric synthesis. The choice of a substituted allylsilane with a defined double bond geometry provides excellent control over diastereoselectivity. For enantiocontrol, the use of chiral Lewis acids, chiral Lewis bases, or chiral allylsilanes offers a range of effective strategies. By understanding the mechanistic principles and having access to reliable experimental data and protocols, researchers can confidently select the optimal allylsilane reagent and reaction conditions to achieve their desired stereochemical outcome in the synthesis of complex molecules.

References

  • Ito, H.; Ohta, H.; Ohta, K.; Watanabe, S.; Sawamura, M. New Synthesis of (E)-Allylsilanes with High Enantiopurity via Diastereoselective Intramolecular Bis-Silylation of Chiral Allylic Alcohols. J. Am. Chem. Soc.2001 , 123 (27), 6473–6474. [Link]

  • Momiyama, N.; Nishimoto, H.; Terada, M. Chiral Brønsted Acid Catalysis for Enantioselective Hosomi–Sakurai Reaction of Imines with Allyltrimethylsilane. Org. Lett.2011 , 13 (8), 2126–2129. [Link]

  • Oestreich, M. Asymmetric synthesis of α-chiral allylic silanes by enantioconvergent γ-selective copper(I)-catalyzed allylic silylation. Angew. Chem. Int. Ed.2012 , 51(41), 10254-10256. [Link]

  • Graves, C. R.; Scheerer, J. R.; Rovis, T. Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules2021 , 26(16), 4947. [Link]

  • Iseki, K.; Mizuno, S.; Kuroki, Y.; Kobayashi, Y. Asymmetric allylation of aldehydes with allyltrichlorosilane via a chiral pentacoordinate silicate. Chem. Commun.1998 , 2767-2768. [Link]

  • Jackowski, O. Transition-Metal-Catalyzed Synthesis of α-Chiral Allylsilanes. Thieme2023 . [Link]

  • Iseki, K.; Kuroki, Y.; Kobayashi, Y. Asymmetric allylation with chiral formamide catalysts. Tetrahedron: Asymmetry1999 , 10(14), 2681-2684. [Link]

  • Chien, C.-T.; Hsieh, T.-H.; Lin, G.-Y.; Tsai, Y.-M. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules2022 , 27(15), 4730. [Link]

  • Sakurai reaction. Wikipedia. [Link]

  • Sakurai Allylation. YouTube. [Link]

  • Osei-Safo, D.; Amewu, R. K. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Front. Chem.2022 , 10, 986391. [Link]

  • Kim, H. J.; Lee, J. H.; Lee, S. G.; Kim, J. N. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols. RSC Adv., 2025 , 15, 12345-12356. [Link]

  • Schäfers, F.; Dutta, S.; Kleinmans, R.; Mück-Lichtenfeld, C.; Glorius, F. Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. ChemRxiv2022 . [Link]

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A Senior Application Scientist's Guide to (2-Bromoallyl)trimethylsilane: A Comparative Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the quest for versatile and efficient reagents is perpetual. Among the arsenal of carbon-carbon bond-forming tools, (2-Bromoallyl)trimethylsilane has emerged as a uniquely powerful and multifaceted building block. Its trifunctional nature, combining the reactivity of an allylic bromide, the versatility of a vinyl silane, and the potential for further functionalization at the C2 position, offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth technical overview of the applications of this compound, with a focus on comparing its performance against alternative reagents and elucidating the mechanistic rationale behind its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of complex organic molecules.

The Unique Reactivity Profile of this compound

This compound, with the chemical formula C6H13BrSi, is a colorless to light yellow liquid.[1][2] The synergy between the bromo, allyl, and trimethylsilyl functionalities underpins its diverse reactivity. The trimethylsilyl group enhances its stability and solubility in organic solvents, making it a convenient reagent in various chemical transformations.[3]

The key to understanding its applications lies in recognizing its ability to act as:

  • A 2-(trimethylsilyl)allyl carbanion equivalent: Upon treatment with a suitable metal or organometallic species, it generates a nucleophilic allyl species for reaction with a wide range of electrophiles.

  • A partner in cross-coupling reactions: The vinyl bromide moiety readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, allowing for the introduction of the functionalized allyl group onto various scaffolds.

  • A precursor to functionalized allenes: Through carefully chosen reaction conditions, it can serve as a starting material for the synthesis of valuable allene derivatives.[4]

  • A building block for cycloaddition reactions: Its ability to act as a precursor for 1,3-dipoles opens avenues for the construction of heterocyclic frameworks.

This guide will delve into these key application areas, providing comparative data and detailed experimental protocols where available.

Cross-Coupling Reactions: A Gateway to Functionalized Allylic Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. Its vinyl bromide functionality allows for the efficient formation of carbon-carbon bonds, introducing a versatile trimethylsilyl-substituted allyl group that can be further manipulated.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling stands out for its mild reaction conditions and the commercial availability of a vast library of boronic acids.[5] this compound can be effectively coupled with various aryl and vinyl boronic acids to generate 2-(trimethylsilyl)allylarenes and 1,3-dienes, respectively.

Comparison with Allyl Bromide:

While allyl bromide can also participate in Suzuki couplings, the presence of the trimethylsilyl group in this compound offers distinct advantages. The bulky trimethylsilyl group can influence the regioselectivity of the coupling and provides a handle for subsequent transformations, such as protodesilylation or Tamao-Fleming oxidation. Furthermore, the increased stability of this compound compared to the more volatile and lachrymatory allyl bromide makes it a more user-friendly reagent in the laboratory.

Typical Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9075-90General Protocol
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10080-95General Protocol

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound with arylboronic acids. Yields are typical and may vary depending on the specific substrates.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the vinyl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition This compound Pd(II) Complex [(TMSCH2)(Br)C=CH2]Pd(II)L2 Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Aryl Complex [(TMSCH2)(Br)C=CH2]Pd(II)(Ar)L2 Transmetalation->Pd(II)-Aryl Complex Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Pd(II)-Aryl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Coupled Product Ar-C(=CH2)CH2TMS Reductive Elimination->Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling offers the advantage of using organostannanes, which are often tolerant of a wide range of functional groups. This compound can be coupled with various organostannanes, including aryl-, vinyl-, and alkynylstannanes, to generate a diverse array of functionalized allylsilanes.

Comparison with other Vinyl Bromides:

Compared to simpler vinyl bromides, the presence of the allylic trimethylsilyl group can influence the reaction rate and selectivity. The steric bulk of the TMS group may require the use of more active catalyst systems or higher reaction temperatures. However, the synthetic utility of the resulting product often justifies these considerations.

A general experimental workflow for a Stille coupling reaction is depicted below.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Organostannane, Pd Catalyst, Ligand Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir (Monitor by TLC/GC-MS) Solvent->Heat Cool Cool to Room Temperature Heat->Cool Quench Aqueous Workup Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Figure 2: General experimental workflow for a Stille coupling reaction.

Nucleophilic Allylation Reactions: A Source of the 2-(Trimethylsilyl)allyl Anion

Treatment of this compound with a variety of metals, such as magnesium, zinc, or indium, generates a nucleophilic organometallic species that can be used for the allylation of carbonyl compounds and other electrophiles. This approach provides access to homoallylic alcohols bearing a versatile vinylsilane moiety.

Barbier-Type Reactions

In a Barbier-type reaction, the organometallic reagent is generated in situ in the presence of the electrophile. This one-pot procedure is often experimentally simpler than the pre-formation of a Grignard or organolithium reagent.

Comparison with Allyl Bromide:

In Barbier-type allylations, both this compound and allyl bromide can be used. However, the resulting products are different. Allylation with allyl bromide yields a simple homoallylic alcohol. In contrast, the use of this compound installs a vinylsilane functionality, which can be a valuable synthetic handle for further transformations such as epoxidation, dihydroxylation, or cross-coupling reactions. Strontium-mediated Barbier-type reactions have been shown to be effective for the introduction of bulky alkyl groups.[6]

Typical Experimental Protocol for a Barbier-Type Allylation:

  • To a stirred suspension of a metal (e.g., zinc dust or indium powder, 1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a solution of the carbonyl compound (1.0 equivalent) and this compound (1.2 equivalents).

  • The reaction is often initiated by gentle heating or sonication.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

MetalSolventTemperatureYield (%)Reference
ZnTHFrt70-90General Protocol
InDMFrt80-95General Protocol
SrTHFrt75-92[6]

Table 2: Representative conditions for Barbier-type allylation of aldehydes with this compound. Yields are typical and may vary depending on the specific substrates.

Diastereoselective Allylation

The allylation of chiral aldehydes or ketones with the organometallic reagent derived from this compound can proceed with varying degrees of diastereoselectivity, depending on the substrate and reaction conditions. The use of chiral auxiliaries on the electrophile can also be employed to achieve high levels of stereocontrol.[4][7]

Synthesis of Allenes: A Versatile Transformation

This compound can serve as a precursor for the synthesis of functionalized allenes, which are valuable building blocks in organic synthesis.[4][8][9] This transformation typically involves a base-mediated elimination or a palladium-catalyzed reaction.

Comparison to Other Allene Syntheses:

While numerous methods exist for the synthesis of allenes, the use of this compound offers a convenient route to allenes bearing a trimethylsilylmethyl group. This silyl group can be retained for further functionalization or removed under specific conditions.

Experimental Protocol for the Synthesis of a Terminal Allene:

A representative procedure for the synthesis of a terminal allene from this compound is as follows:

  • To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as THF, add a strong, non-nucleophilic base like potassium tert-butoxide (1.1 equivalents) at low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by GC-MS for the formation of the allene product.

  • Upon completion, quench the reaction with water and extract with a low-boiling organic solvent like pentane.

  • Carefully remove the solvent under reduced pressure at low temperature to isolate the volatile allene product.

Cycloaddition Reactions: Building Ring Systems

The unique electronic properties of this compound also allow it to participate in cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.

[3+2] Cycloaddition with Nitrones

This compound can act as a synthetic equivalent of a 2-(trimethylsilyl)allyl cation, which can be trapped by 1,3-dipoles such as nitrones in a formal [3+2] cycloaddition. This reaction provides a route to isoxazolidines bearing a versatile vinylsilane moiety.[10][11]

Mechanism of [3+2] Cycloaddition:

The reaction is believed to proceed through a stepwise mechanism involving the initial reaction of the nitrone with a Lewis acid, followed by nucleophilic attack of the allylsilane.

Nitrone_Cycloaddition Nitrone R1-CH=N+(O-)-R2 Activated_Nitrone Activated Nitrone Nitrone->Activated_Nitrone + Lewis Acid Lewis_Acid Lewis Acid (e.g., TMSOTf) Intermediate Carbocationic Intermediate Activated_Nitrone->Intermediate + Allylsilane Allylsilane This compound Cyclization Cyclization Intermediate->Cyclization Product Isoxazolidine Cyclization->Product

Figure 3: Proposed mechanism for the [3+2] cycloaddition of a nitrone with this compound.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound has been demonstrated in the synthesis of various biologically active molecules, including natural products and pharmaceutical agents.[3][5][12] Its ability to introduce a functionalized three-carbon unit makes it a valuable tool for the construction of complex molecular scaffolds. For instance, it has been employed in the synthesis of anticancer and antiviral agents.[3][13][14][15][16][17][18]

Conclusion and Future Outlook

This compound is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its unique combination of functionalities allows for its participation in cross-coupling reactions, nucleophilic allylations, allene synthesis, and cycloaddition reactions. The presence of the trimethylsilyl group not only enhances its stability and handling properties but also provides a valuable handle for subsequent synthetic transformations.

While this guide has highlighted some of the key applications and provided comparisons with alternative reagents, the full potential of this compound is still being explored. Future research in this area will likely focus on the development of new catalytic asymmetric transformations, its application in tandem reaction sequences for the rapid construction of molecular complexity, and its utilization in the synthesis of novel materials and pharmaceuticals. As our understanding of its reactivity continues to grow, this compound is poised to become an even more indispensable tool for the synthetic chemist.

References

  • Luo, H., & Ma, S. (2013). CuI-Catalyzed Synthesis of Functionalized Terminal Allenes from 1-Alkynes. Eur. J. Org. Chem., 2013(12), 2449-2452.[4]

  • McAtee, J. R., Yap, G. P. A., & Watson, D. A. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. J. Am. Chem. Soc., 136(28), 10166-10172.[19]

  • Angle, S. R., & El-Said, N. A. (1999). Stereoselective Synthesis of Tetrahydropyrans via a Formal [4 + 2]-Cycloaddition of Allylsilanes. Journal of the American Chemical Society, 121(43), 10211-10212.
  • Angle, S. R., & El-Said, N. A. (2000). Synthesis of Disubstituted Tetrahydrofurans. Journal of the American Chemical Society, 122(46), 11348-11357.
  • Baran, P. S. (2018). Natural Product Total Synthesis: As Exciting as Ever and Here To Stay. J. Am. Chem. Soc., 140(14), 4751-4755.
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  • Burke, S. D., & Danheiser, R. L. (Eds.). (2004). Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis. John Wiley & Sons.
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A Senior Application Scientist's Guide to Allylation Strategy in Large-Scale Synthesis: A Cost-Benefit Analysis of (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in process development and large-scale synthesis, the selection of a key reagent is a critical decision point, balancing reactivity, cost, safety, and environmental impact. The introduction of an allyl group, a versatile synthetic handle, is a common transformation where these factors come into sharp focus. This guide provides an in-depth cost-benefit analysis of (2-Bromoallyl)trimethylsilane, a unique bifunctional reagent, in the context of its primary alternatives for large-scale allylation reactions. Our objective is to equip researchers, scientists, and drug development professionals with a framework for making informed decisions tailored to their specific synthetic challenges.

The Allylation Decision Matrix: Key Performance Indicators for Industrial Scale

The choice of an allylation reagent in a large-scale campaign is rarely dictated by a single factor. A holistic assessment is essential, encompassing not only the direct cost of the reagent but also its influence on the entire process. The following key performance indicators (KPIs) form the basis of our analysis:

  • Cost-Effectiveness: This extends beyond the price-per-kilogram of the reagent to include the costs associated with catalysts, solvents, work-up procedures, and waste disposal.

  • Process Efficiency and Yield: High, reproducible yields are paramount. Factors such as reaction time, catalyst loading, and ease of purification directly impact throughput and cost.

  • Safety and Handling: The inherent hazards of the reagent, its thermal stability, and the safety of the reaction conditions are critical considerations, particularly at scale.

  • Environmental Impact and Waste Management: The nature and volume of waste streams are under increasing scrutiny. The "greenness" of a process, including its atom economy and the toxicity of byproducts, is a significant factor.

  • Versatility and Functional Group Tolerance: A reagent's ability to perform reliably in the presence of various functional groups can simplify complex synthetic routes.

This compound: A Profile

This compound, with its dual functionality of a nucleophilic allylsilane and a handle for further transformation at the bromine-bearing carbon, presents unique synthetic opportunities. It is a colorless to light yellow liquid, and its trimethylsilyl group enhances its stability and solubility in organic solvents.[1]

G

Its primary application lies in scenarios where a subsequent modification at the C2 position of the allyl group is desired. However, for simple allylations, its higher molecular weight and cost compared to simpler reagents necessitate a careful evaluation of its benefits.

Comparative Analysis of Key Allylation Reagents

We will now compare this compound against its most common industrial alternatives: allyltrimethylsilane, allylboronic acid pinacol ester, and allylmagnesium bromide (a representative Grignard reagent). Allylstannanes, while historically significant, are largely excluded from consideration for large-scale synthesis due to the high toxicity and environmental persistence of organotin compounds.[2]

Cost Comparison
ReagentCAS NumberIndicative Price (Small Bulk)Price per Mole (Approx.)
This compound81790-10-5~$300-500/kg (inquiry-based)[1][3]~$58-96
Allyltrimethylsilane762-72-1~$100-150/kg~$11-17
Allylboronic acid pinacol ester72824-04-5~$200-400/kg (inquiry-based)[4][5]~$34-67
Allylmagnesium bromide (1M in Et₂O)1730-25-2~

3,920/18L)[6]
~$220

Analysis: From a raw material cost perspective, allyltrimethylsilane is the most economical choice for introducing a simple allyl group. this compound and allylboronic acid pinacol ester are significantly more expensive. Grignard reagents, while appearing costly per mole of solution, can be prepared in-house, potentially reducing costs but introducing significant safety and quality control challenges.

Performance and Process Efficiency
ReagentTypical Reaction ConditionsAdvantagesDisadvantages
This compound Lewis acid catalysis (e.g., TiCl₄, BF₃·OEt₂).[7]Bifunctional handle for further synthesis. Stable and easy to handle.Higher cost for simple allylation. Requires stoichiometric Lewis acid.
Allyltrimethylsilane Lewis acid catalysis (e.g., TiCl₄, TMSOTf).[8]Low cost, stable, and easy to handle. Good functional group tolerance.Requires strong Lewis acid activation.[7]
Allylboronic acid pinacol ester Often proceeds without a catalyst or with mild Lewis acids.[7]High functional group tolerance. Generally low toxicity of byproducts.Higher cost. Boron-containing byproducts may require specific waste handling.
Allylmagnesium bromide Anhydrous, inert conditions.High reactivity. Can be prepared in-house.Highly reactive with protic functional groups. Strict anhydrous conditions required. Significant safety hazards at scale.[9]

Causality in Experimental Choices:

  • The choice of a Lewis acid with allylsilanes is critical. Strong Lewis acids like TiCl₄ are often required to activate the carbonyl electrophile, but this can lead to side reactions and complicates the work-up.[8]

  • Allylboronates ' ability to react under milder conditions stems from the favorable energetics of the six-membered ring transition state in the allylation of aldehydes.[7] This often translates to cleaner reactions and simpler purification.

  • The high reactivity of Grignard reagents is a double-edged sword. While it drives reactions to completion, it also makes them incompatible with many functional groups (e.g., alcohols, amines, carboxylic acids) and necessitates stringent process control to manage their exothermic nature.[4]

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Decision workflow for selecting an allylation reagent.

Safety and Environmental Profile
ReagentKey Safety HazardsWaste Stream Considerations
This compound Flammable liquid. Causes skin and eye irritation.Organosilicon compounds and Lewis acid waste.
Allyltrimethylsilane Highly flammable liquid.Organosilicon compounds and Lewis acid waste.
Allylboronic acid pinacol ester Flammable liquid. Causes skin and eye irritation.[10]Boron-containing compounds (e.g., boric acid).
Allylmagnesium bromide Pyrophoric potential, highly reactive with water. Flammable ether solvents.[9]Magnesium salts, excess reagent requires careful quenching.

Expert Insights on Safety and Waste:

  • Organosilicon Waste: While generally considered of low toxicity, many silicones are not readily biodegradable.[2] Waste streams containing silyl ethers and siloxanes from work-up require segregation and appropriate disposal, often via incineration.

  • Boron Waste: The primary boron-containing byproduct is often boric acid or its esters. While boron is an essential micronutrient, high concentrations in wastewater can be harmful to aquatic life. Specific protocols for boron removal from waste streams may be necessary depending on local regulations.

  • Grignard Reactions at Scale: These are among the most hazardous reactions to scale up. The initiation phase can be unpredictable, and the reaction is highly exothermic.[11] Robust engineering controls, including excellent cooling capacity and emergency quenching protocols, are non-negotiable. The use of highly flammable solvents like diethyl ether is a major fire risk.

Experimental Protocols: A Comparative Example

To illustrate the practical differences, we present representative laboratory-scale protocols for the allylation of a generic aldehyde. These protocols are for illustrative purposes and must be adapted and optimized for specific substrates and scales.

Protocol 1: Allylation using this compound (Hosomi-Sakurai type)
  • To a stirred solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride (1.1 equiv) dropwise.

  • Stir the resulting mixture for 15 minutes.

  • Add a solution of this compound (1.2 equiv) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for Hosomi-Sakurai type allylation.

Protocol 2: Allylation using Allylboronic acid pinacol ester
  • To a stirred solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, methanol, or even water) at room temperature, add allylboronic acid pinacol ester (1.5 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours, monitoring by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a solvent such as diethyl ether and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Note: The simplicity of this protocol highlights a key advantage of allylboronates.

Protocol 3: Allylation using Allylmagnesium bromide

WARNING: This reaction must be conducted under strict anhydrous and inert conditions by trained personnel.

  • To a flame-dried flask under a nitrogen atmosphere, add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of allylmagnesium bromide (1.0 M in diethyl ether, 1.2 equiv) dropwise via a syringe or addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or HPLC.

  • Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of an allylation reagent for large-scale synthesis is a multi-faceted decision that hinges on the specific goals of the synthesis.

  • This compound is a specialty reagent. Its use is justified when the synthetic route is designed to take advantage of the vinyl bromide functionality for subsequent cross-coupling reactions. For simple allylations, it is not a cost-competitive option.

  • For cost-driven, simple allylations with robust substrates , allyltrimethylsilane represents a strong choice due to its low cost and stability. However, the need for strong Lewis acids and the associated work-up and waste streams must be factored in.

  • Allylboronic acid pinacol ester emerges as a superior option when high functional group tolerance, mild reaction conditions, and cleaner reaction profiles are the primary drivers. While the upfront cost is higher than allyltrimethylsilane, savings in downstream processing and potentially higher yields can make it economically viable. Its lower toxicity profile is also a significant advantage.

  • Allyl Grignard reagents remain relevant, particularly if the synthesis of the reagent is performed in-house, which can be cost-effective. However, their utility is limited to substrates lacking sensitive functional groups, and the significant safety and handling challenges at scale make them a less attractive option in many modern pharmaceutical and fine chemical manufacturing settings.

Ultimately, the optimal choice requires a case-by-case evaluation. We recommend conducting a thorough process hazard analysis (PHA) and a preliminary cost-of-goods (COGS) model for the top one or two candidates before committing to a specific reagent for a large-scale campaign.

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A Senior Application Scientist's Guide to the Strategic Synthesis of 2-Trimethylsilylallyl Moieties: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

This guide, designed for researchers and drug development professionals, provides an in-depth comparison of superior, more versatile alternatives to (2-Bromoallyl)trimethylsilane. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights into reagent preparation, performance, and mechanistic underpinnings. Our focus is on methods that offer greater control, milder conditions, and broader substrate compatibility, namely those involving palladium-catalyzed allylic substitution and the use of allylboronate reagents.

Alternative 1: The Palladium-Catalyzed Approach via 2-(Trimethylsilylmethyl)allyl Precursors

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, represents one of the most powerful methods for C-C and C-heteroatom bond formation[2]. By employing precursors such as 2-(trimethylsilylmethyl)allyl acetate or the corresponding carbonate, we can generate a soft nucleophile under neutral, catalytic conditions, avoiding the often harsh requirements of traditional organometallic chemistry.

Principle and Mechanism

The reaction proceeds via a well-defined catalytic cycle. A Palladium(0) complex undergoes oxidative addition to the allylic acetate or carbonate, displacing the leaving group to form a cationic (η³-allyl)Pd(II) intermediate. The stabilized nucleophile then attacks one of the termini of the allyl system, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the desired product[2]. The 2-(trimethylsilylmethyl) substituent on the allyl backbone does not typically interfere with the formation of the π-allyl complex and subtly influences the regioselectivity of the nucleophilic attack.

Tsuji_Trost_Cycle cluster_cycle Tsuji-Trost Catalytic Cycle pd0 Pd(0)L₂ pi_allyl_complex (η³-Allyl)Pd(II)L₂⁺OAc⁻ (π-Allyl Complex) pd0->pi_allyl_complex Oxidative Addition allyl_acetate 2-(Me₃SiCH₂)-Allyl-OAc (Substrate) oxidative_addition Oxidative Addition product Allylated Product (Nu-Allyl-CH₂SiMe₃) pi_allyl_complex->product Nucleophilic Attack (+ Nu⁻) nucleophile Nucleophile (Nu⁻) nucleophilic_attack Nucleophilic Attack reductive_elimination Reductive Elimination product->pd0 Reductive Elimination

Caption: Catalytic cycle for the Tsuji-Trost allylation.

Preparation of 2-(Trimethylsilylmethyl)allyl Acetate

This key precursor, while commercially available, can be expensive[3][4]. Fortunately, its preparation is straightforward from methallyl alcohol.

Experimental Protocol: Synthesis of 2-(Trimethylsilylmethyl)allyl Acetate

  • Silylation of Methallyl Alcohol: To a solution of methallyl alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Allow the solution to warm to room temperature and stir for 30 minutes.

  • TMSCl Addition: Cool the mixture back to 0 °C and add chlorotrimethylsilane (TMSCl, 2.1 eq) dropwise. Let the reaction warm to room temperature and stir overnight.

  • Acetylation: Quench the reaction carefully with water. Extract the aqueous layer with diethyl ether. The crude alcohol intermediate can be directly acetylated without extensive purification. To the crude alcohol in CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq), acetic anhydride (1.2 eq), and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Perform an aqueous work-up, dry the organic layer over Na₂SO₄, concentrate, and purify by vacuum distillation or column chromatography to yield 2-(trimethylsilylmethyl)allyl acetate as a clear, colorless liquid[3][4].

Application in Allylic Alkylation

This reagent is highly effective for the allylation of soft nucleophiles, such as stabilized enolates like dimethyl malonate.

Experimental Protocol: Pd-Catalyzed Allylation of Dimethyl Malonate

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (e.g., dppe, 10 mol%) in anhydrous THF.

  • Reaction Assembly: To this catalyst solution, add 2-(trimethylsilylmethyl)allyl acetate (1.0 eq). In a separate flask, prepare the sodium salt of dimethyl malonate by treating it with NaH (1.1 eq) in THF.

  • Nucleophile Addition: Add the solution of sodium dimethylmalonate dropwise to the palladium/allyl acetate mixture at room temperature.

  • Reaction and Work-up: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic phase, and concentrate. Purify the residue by column chromatography.

Alternative 2: The Allylboronate Approach for Carbonyl and Imine Addition

Allylboron reagents are exceptionally useful for the stereoselective addition to carbonyls and imines, forming homoallylic alcohols and amines, respectively[5]. Unlike their silane counterparts, which often require strong Lewis acid activation[6], allylboronates can react under milder, often catalytic conditions. The 2-(silyloxymethyl)allylboronate variant is a particularly effective precursor for generating the desired moiety[7].

Principle and Mechanism

The allylboration of aldehydes typically proceeds through a highly organized, six-membered cyclic transition state, known as the Zimmerman-Traxler model. This ordered transition state is responsible for the high levels of stereocontrol often observed in these reactions. The geometry of the allylboronate (E vs. Z) directly dictates the relative stereochemistry (anti vs. syn) of the product[6].

Caption: Chair-like Zimmerman-Traxler transition state.

Preparation and Application of 2-(Trimethylsilylmethyl)allylboronate Esters

The pinacol ester of 2-(trimethylsilylmethyl)allylboronic acid is a stable, easily handled reagent. Its synthesis can be achieved from the corresponding Grignard reagent and a borate ester.

Experimental Protocol: Allylboration of Benzaldehyde

  • Reagent Preparation: In a flame-dried flask under argon, place the 2-(trimethylsilylmethyl)allylboronate pinacol ester (1.1 eq) in an anhydrous solvent like THF or toluene.

  • Aldehyde Addition: Cool the solution to -78 °C and add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to stir at -78 °C and slowly warm to room temperature overnight. Monitor by TLC for the consumption of the aldehyde. Upon completion, quench the reaction by adding a small amount of water or methanol.

  • Cleavage and Purification: The boronate ester can be cleaved by oxidative work-up (e.g., NaOH and H₂O₂) or by simple aqueous work-up followed by column chromatography to yield the desired homoallylic alcohol.

Performance Comparison Guide

The choice of reagent is dictated by the specific synthetic challenge, including the nature of the electrophile, desired stereochemistry, and tolerance for different reaction conditions.

FeatureThis compound2-(Me₃SiCH₂)-allyl Acetate2-(Me₃SiCH₂)-allylboronate
Reaction Type Nucleophilic Substitution (via Grignard/Lithiate)Pd-Catalyzed Allylic SubstitutionCarbonyl/Imine Allylboration
Typical Electrophiles Wide range (aldehydes, ketones, epoxides, etc.)Soft Nucleophiles (e.g., malonates, amines)Aldehydes, Ketones, Imines
Key Promoter Mg or Li metalPd(0) Catalyst + LigandOften stoichiometric, can be catalytic
Conditions Often cryogenic, strongly basic/nucleophilicMild, neutral, catalyticMild, often cryogenic to control selectivity
Reagent Stability Precursor is stable; organometallic is highly reactiveStable, isolable liquid[3][4][8]Stable, often crystalline solid (pinacol ester)
Key Advantage Direct access to hard nucleophilesCatalytic, excellent for soft nucleophilesHigh stereocontrol, functional group tolerance[5]
Primary Drawback Harsh conditions, functional group incompatibilityLimited to softer nucleophiles, cost of PdPrimarily for C=O and C=N additions

Conclusion and Expert Recommendations

While this compound remains a viable starting material, its utility is often surpassed by more modern, versatile, and controllable alternatives.

  • For the allylation of soft, carbon-based nucleophiles or heteroatoms , the palladium-catalyzed reaction with 2-(trimethylsilylmethyl)allyl acetate is the superior choice. Its catalytic nature and mild, neutral conditions allow for broad functional group tolerance, which is critical in complex molecule synthesis.

  • For the stereoselective construction of homoallylic alcohols or amines from carbonyls and imines , 2-(trimethylsilylmethyl)allylboronates are unmatched. The predictable stereochemical outcome, governed by the Zimmerman-Traxler transition state, provides a powerful tool for asymmetric synthesis.

By understanding the distinct mechanistic pathways and performance characteristics of these advanced reagents, researchers can strategically select the optimal method to introduce the valuable 2-trimethylsilylallyl group, accelerating progress in pharmaceutical and materials science discovery.

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  • Reaction scheme of the PEG-allyl carbonate synthesis by means of linear...ResearchGate.
  • (PDF) Ruthenium(II)-Catalyzed C-H Allylation of N,N-Dialkyl Thiobenzamides with Allyl Methyl Carbonate by Sulfur Coordination.ResearchGate.
  • Catalytic Arylation Methods : From the Academic Lab to Industrial Processes.University of Nottingham - UK.
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A Comparative Guide to the Green Chemistry Metrics of Carbonyl Allylation Using (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of (2-Bromoallyl)trimethylsilane as a reagent in carbonyl allylation reactions, evaluated through the lens of key green chemistry metrics. It is designed for researchers, scientists, and drug development professionals seeking to optimize synthetic routes by balancing chemical efficiency with environmental sustainability. We will objectively compare its performance against common alternative allylation methods, supported by calculated metrics and detailed experimental frameworks.

The Imperative of Green Metrics in Modern Synthesis

In the pharmaceutical and fine chemical industries, the efficiency of a chemical process is no longer measured by yield alone. The principles of green chemistry compel us to consider the broader impact of a reaction, from the resources consumed to the waste generated.[1] Metrics provide a quantitative framework to assess this impact, driving innovation toward more sustainable practices.[2] Three mass-based metrics are particularly crucial:

  • Atom Economy (AE): Introduced by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[3] It provides an initial, powerful assessment of a reaction's inherent efficiency at the molecular level.[4]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor offers a more practical measure of waste by quantifying the mass of waste produced per unit mass of product.[5] An ideal E-Factor is zero; a higher value signifies more waste and a greater negative environmental impact.[5][6]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the most comprehensive mass-based metric. It is the ratio of the total mass of all materials (reactants, reagents, solvents, process aids) used in a process to the mass of the final product.[7][8] In the pharmaceutical industry, where solvent usage is high, PMI has become the benchmark for evaluating the overall "greenness" of a manufacturing process.[9][10] A simple relationship connects PMI and E-Factor: PMI = E-Factor + 1.[11]

Carbonyl allylation, a fundamental carbon-carbon bond-forming reaction to produce homoallylic alcohols, is a cornerstone of complex molecule synthesis.[12] However, traditional methods often employ stoichiometric, pre-formed organometallic reagents, which can contribute to poor atom economy and significant waste generation.[13][14] This guide assesses this compound within this context.

This compound: A Profile

This compound (C₆H₁₃BrSi, MW: 193.16 g/mol ) is a versatile organosilicon reagent used to introduce the 1-trimethylsilylmethylvinyl group.[15][16][17] The presence of the trimethylsilyl group modulates the reagent's stability and reactivity, making it a valuable tool in synthetic organic chemistry.[17] Its utility in allylation reactions stems from its ability to act as a precursor to a nucleophilic allyl species.

G cluster_reagents Reactants cluster_process Reaction cluster_products Products Reagent This compound Activation Activation (e.g., Metal-Halogen Exchange) Reagent->Activation Carbonyl Aldehyde / Ketone Allylation Nucleophilic Attack Carbonyl->Allylation Activation->Allylation Product Homoallylic Alcohol Allylation->Product Byproduct Byproducts (e.g., TMS-Br, Salts) Allylation->Byproduct

Comparative Analysis of Allylation Methodologies

To provide an objective comparison, we will evaluate the allylation of a model substrate, benzaldehyde , using this compound against a classic Barbier-type reaction with allyl bromide. For this analysis, we will establish a standardized, hypothetical laboratory protocol to calculate and compare the E-Factor and PMI. This ensures an "apples-to-apples" comparison of the processes, as literature reports often omit the necessary detail for a direct calculation.

Model Reaction:

(A chemical diagram showing benzaldehyde reacting via two different pathways to form 1-phenylbut-3-en-1-ol)

Method 1: this compound

The reaction proceeds via a metal-halogen exchange to form an organometallic intermediate, which then adds to the carbonyl. The trimethylsilyl group is eliminated in the workup.

  • Stoichiometric Equation: C₆H₁₃BrSi + C₇H₆O + 2 [Reagent for exchange, e.g., n-BuLi] + H₂O → C₁₀H₁₂O + Si(CH₃)₃Br + ...

  • Atom Economy: The calculation must account for the atoms in the primary reactants that do not end up in the final product. The large trimethylsilyl bromide (TMSBr) group is a significant byproduct.

    • AE = [MW of Product] / [Σ MW of Reactants]

    • AE = [148.20] / [193.16 (silane) + 106.12 (benzaldehyde)] = 49.5%

This sub-50% atom economy is a direct consequence of the large silyl leaving group and highlights a key theoretical inefficiency.

Method 2: Allyl Bromide (Barbier-Type Reaction)

This classic method involves the in situ generation of an organometallic reagent (e.g., allylzinc) which then reacts with the carbonyl.[18]

  • Stoichiometric Equation: C₃H₅Br + C₇H₆O + Zn → C₁₀H₁₂O + ZnBr(OH) (after workup)

  • Atom Economy: Here, the primary byproduct is a zinc salt.

    • AE = [MW of Product] / [Σ MW of Reactants]

    • AE = [148.20] / [120.98 (allyl bromide) + 106.12 (benzaldehyde) + 65.38 (Zinc)] = 50.7%

The atom economy is marginally better than the silane method, but still hovers around 50%, indicating that roughly half the mass of the reactants is converted into byproducts.

Quantitative Process Metrics: A Standardized Comparison

To calculate the E-Factor and PMI, we will use the hypothetical protocols detailed in Section 5. These protocols assume a 10 mmol scale and a 90% isolated yield.

G TotalInput Total Mass Input (kg) Reactants, Solvents, Reagents, Process Water PMI_Calc Process Mass Intensity (PMI) = Total Mass Input / Mass of Product TotalInput->PMI_Calc ProductMass Mass of Final Product (kg) ProductMass->PMI_Calc EFactor_Calc E-Factor = PMI - 1 PMI_Calc->EFactor_Calc

MetricThis compoundAllyl Bromide (Barbier)Commentary
Atom Economy (AE) 49.5%50.7%Both methods are theoretically inefficient, shedding large leaving groups/metals.
Reaction Mass Efficiency (RME) 35.8%37.1%RME accounts for yield and stoichiometry, showing a similar trend to AE.
E-Factor 71.965.1The Barbier reaction generates slightly less waste per kg of product in this model.
Process Mass Intensity (PMI) 72.966.1The PMI, dominated by solvent use, is very high for both lab-scale methods but slightly favors the Barbier protocol. This highlights the critical role of solvent choice and workup procedures in the overall process greenness.[19]

Causality Behind the Metrics:

  • The This compound method's PMI is influenced by the need for an anhydrous organic solvent (THF) and a stoichiometric organolithium reagent for activation, followed by an aqueous workup and solvent extraction.

  • The Barbier-type reaction , while also requiring a significant amount of solvent, benefits from using a cheaper, less hazardous metal (Zinc) compared to an organolithium reagent. The use of aqueous media for the reaction itself can be an advantage, though organic solvents are still required for extraction.[18]

Beyond the Metrics: Safety and Handling

Green chemistry also encompasses safety and hazard reduction. A holistic assessment must consider the intrinsic properties of the reagents.

ReagentKey HazardsHandling Considerations
This compound Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[15][20]Handle in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE (gloves, safety glasses). Store under inert gas in a cool place.[20]
Allyl Bromide Flammable liquid. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer.Requires stringent handling protocols due to high toxicity and corrosivity. Work in a fume hood with appropriate PPE is mandatory.
Zinc Dust Flammable solid. Very toxic to aquatic life with long-lasting effects.Avoid creating dust. Keep away from ignition sources. Prevent release to the environment.
n-Butyllithium Pyrophoric liquid (ignites spontaneously in air). Causes severe skin burns and eye damage.Requires specialized handling techniques under a strictly inert atmosphere (Argon or Nitrogen). Use of syringe/cannula techniques is necessary.

From a safety perspective, this compound is considerably less hazardous than allyl bromide and pyrophoric n-butyllithium, a crucial factor in process design and operator safety. This presents a classic green chemistry trade-off: the slightly less mass-efficient reagent may be the safer and more manageable choice.

Experimental Protocols (Standardized for Comparison)

The following protocols are hypothetical frameworks designed to enable the calculation of process metrics on a standardized basis. They represent plausible laboratory procedures.

Protocol 5.1: Allylation of Benzaldehyde with this compound
  • Equipment: Flame-dried 100 mL round-bottom flask, magnetic stirrer, argon inlet, dropping funnel.

  • Procedure:

    • To the flask under an argon atmosphere, add this compound (2.13 g, 11.0 mmol, 1.1 equiv).

    • Add 30 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) via syringe over 10 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add a solution of benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF via dropping funnel over 15 minutes.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate (5 g).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, 50 g; eluent: 9:1 Hexanes/Ethyl Acetate) to yield 1-phenyl-2-(trimethylsilylmethyl)prop-2-en-1-ol. (Note: This intermediate would require a subsequent desilylation step to reach the final product, further increasing the PMI. For simplicity in this direct comparison, we assess the process up to this stage).

Protocol 5.2: Barbier-Type Allylation of Benzaldehyde with Allyl Bromide
  • Equipment: 100 mL round-bottom flask, magnetic stirrer.

  • Procedure:

    • To the flask, add zinc dust (1.44 g, 22.0 mmol, 2.2 equiv) and 20 mL of saturated aqueous NH₄Cl solution.

    • Add a solution of benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) and allyl bromide (1.33 g, 11.0 mmol, 1.1 equiv) in 20 mL of tetrahydrofuran (THF).

    • Stir the resulting mixture vigorously at room temperature for 3 hours.

    • Workup: Filter the reaction mixture through a pad of celite (5 g) to remove excess zinc, washing with 20 mL of diethyl ether.

    • Transfer the filtrate to a separatory funnel. Extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate (5 g).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, 50 g; eluent: 9:1 Hexanes/Ethyl Acetate) to yield 1-phenylbut-3-en-1-ol (1.33 g, 9.0 mmol, 90% yield).

Conclusion: A Holistic View for the Modern Chemist

This guide demonstrates that selecting a reagent or synthetic route requires a multi-faceted analysis.

  • When assessed purely on mass-based metrics like Atom Economy and a standardized PMI, this compound does not show a significant green advantage over a traditional Barbier-type reaction for carbonyl allylation. Both methods are inherently atom-inefficient and generate substantial waste at the laboratory scale, driven largely by solvent usage in reaction and purification.

  • However, when considering the 12 Principles of Green Chemistry more broadly, particularly those related to safety ("Inherently Safer Chemistry for Accident Prevention"), the silane reagent is markedly superior to the highly toxic and carcinogenic allyl bromide and the pyrophoric n-butyllithium.

For the drug development professional, this presents a critical decision point. In early-stage discovery, where safety and ease of handling are paramount, the higher cost and moderate mass efficiency of this compound may be justified. For large-scale manufacturing, the high PMI associated with both routes would be unacceptable, compelling process chemists to investigate catalytic, solvent-minimized alternatives, such as those using allyl acetate or developing recyclable catalytic systems.[13][21] The ultimate "green" solution lies in moving away from stoichiometric reagents altogether, a challenge that continues to drive innovation in synthetic chemistry.

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A Researcher's Guide to the Experimental Validation of Theoretical Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a proposed reaction mechanism to a validated pathway is one of the most critical endeavors in chemical science. A theoretical model, however elegant, remains a hypothesis until substantiated by rigorous experimental evidence. This guide provides an in-depth comparison of key experimental techniques used to validate these theoretical constructs, offering insights into their underlying principles, practical applications, and the causal logic behind their selection. Our focus is on creating self-validating experimental systems that provide clear, interpretable data to either support or refute a proposed mechanistic pathway.

The Cornerstone of Mechanistic Insight: Why Experimental Validation is Crucial

Theoretical and computational chemistry provides powerful tools for predicting reaction pathways, identifying potential intermediates, and estimating transition state energies.[1][2] However, these models are built on approximations and ideal conditions. Experimental validation is indispensable for confirming these predictions and providing a tangible understanding of the reaction in a real-world setting.[1] Validated mechanisms are fundamental to optimizing reaction conditions, enhancing yields, minimizing byproducts, and designing novel catalysts and drugs.[][4]

A Multi-Faceted Approach to Validation

No single technique can unequivocally prove a reaction mechanism. Instead, a confluence of evidence from various experimental approaches provides the most robust validation. This guide will explore four pillars of experimental validation:

  • Kinetic Studies: Unraveling the reaction's rate-determining steps.

  • Identifying and Characterizing Intermediates: Capturing the fleeting species that define the reaction pathway.

  • Isotopic Labeling: Tracing the journey of atoms through the reaction.

  • Computational Synergy: Bridging theory and experiment.

The following diagram illustrates a general workflow for the experimental validation of a theoretical reaction mechanism, integrating the techniques discussed in this guide.

G cluster_0 Theoretical & Computational Analysis cluster_1 Experimental Validation cluster_2 Analysis & Refinement A Propose Theoretical Reaction Mechanism B Computational Modeling (DFT, ab initio) A->B Predict intermediates, transition states, and kinetics C Kinetic Studies (Rate Law Determination) B->C D Spectroscopic Analysis (In-situ Monitoring) B->D E Isotopic Labeling Studies (KIE, Tracer Experiments) B->E F Intermediate Trapping B->F G Compare Experimental Data with Predictions C->G D->G E->G F->G H Refine or Corroborate Mechanism G->H H->A Iterative Refinement I Validated Reaction Mechanism H->I

Caption: A general workflow for the validation of a theoretical reaction mechanism.

Kinetic Studies: Decoding the Rate Law

Kinetic analysis is often the first experimental step in testing a proposed mechanism.[5] By systematically varying the concentrations of reactants and catalysts, one can determine the experimental rate law, which provides crucial information about the species involved in the rate-determining step (RDS) of the reaction.[5][6]

Comparative Overview of Kinetic Methodologies
TechniquePrincipleInformation GainedAdvantagesLimitations
Method of Initial Rates Measures the instantaneous rate at the beginning of the reaction under different initial concentrations.[7]Reaction order with respect to each reactant.Conceptually straightforward; minimizes interference from product inhibition or side reactions.Requires multiple experiments; can be sensitive to experimental errors at t=0.
Integrated Rate Law Method Monitors concentration changes over time and fits the data to different integrated rate law equations (zero, first, second order).[7]Reaction order and rate constant from a single experiment.Provides a more complete picture of the reaction progress.The correct integrated rate law must be chosen; can be affected by experimental errors over time.[7]
Reaction Progress Kinetic Analysis (RPKA) Continuously monitors the reaction progress to obtain a large dataset of rate versus concentration.[8]Detailed mechanistic insights, including catalyst deactivation and product inhibition.Data-rich; can reveal complex kinetic behavior.Requires sophisticated data analysis; instrumentation for continuous monitoring is necessary.
Non-Linear Effects in Asymmetric Catalysis Examines the relationship between the enantiomeric excess (ee) of a chiral catalyst and the ee of the product.[9][10]Provides information on catalyst aggregation and the nature of the active catalytic species.[10][11][12]A powerful tool for elucidating mechanisms in asymmetric catalysis.Interpretation can be complex; requires careful control of experimental conditions.
Experimental Protocol: Method of Initial Rates

Objective: To determine the reaction order for each reactant in a hypothetical reaction A + B → C.

Methodology:

  • Experimental Design: Set up a series of experiments where the initial concentration of one reactant is varied while the others are held constant.

  • Reaction Monitoring: Initiate the reaction and monitor the concentration of a reactant or product at early time points using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, NMR).[7]

  • Rate Calculation: Determine the initial rate for each experiment by calculating the slope of the concentration versus time plot at t=0.

  • Data Analysis: Compare the initial rates between experiments to determine the reaction order for each reactant.[13] For example, if doubling the concentration of A doubles the initial rate, the reaction is first order with respect to A.[13]

  • Rate Law Formulation: Combine the determined orders to write the overall rate law for the reaction.

The Hunt for Transients: Identifying and Characterizing Intermediates

Reaction intermediates are transient chemical species that are formed from the reactants and react further to give the products of a chemical reaction.[] Their direct detection and characterization provide some of the most compelling evidence for a proposed reaction mechanism.[]

Comparison of Techniques for Intermediate Detection
TechniquePrincipleTemporal ResolutionStructural InformationRelative Sensitivity
UV-Vis Transient Absorption (TA) Probes electronic transitions by measuring changes in absorbance after photoexcitation.[14]Femtoseconds to milliseconds.[14]Limited to electronic structure; identifies species with chromophores.[14]High
Time-Resolved Infrared (TRIR) Spectroscopy Monitors vibrational transitions (functional groups) as a function of time after reaction initiation.[][4]Nanoseconds to seconds.Detailed information on bonding and functional groups.[4][15]Moderate
In-situ NMR Spectroscopy Provides detailed structural information by analyzing the magnetic properties of atomic nuclei in the reaction mixture.[4][15]Seconds to hours.High-resolution structural data.[4]Low to Moderate
Mass Spectrometry (ESI-MS, etc.) Identifies species based on their mass-to-charge ratio.[15][16]Can be coupled with rapid mixing techniques for millisecond resolution.Provides molecular weight and elemental composition.[16][17]Very High
Intermediate Trapping A reactive species is added to the reaction mixture to intercept and form a stable, characterizable adduct with the intermediate.[][18][19]Dependent on the trapping agent's reactivity.Indirect structural information of the intermediate.Varies
Experimental Protocol: In-situ FT-IR Spectroscopy for Reaction Monitoring

Objective: To monitor the formation and consumption of species in a reaction to identify potential intermediates.

Methodology:

  • Instrumentation Setup: Utilize an FT-IR spectrometer equipped with an in-situ probe (e.g., ATR probe) that can be directly inserted into the reaction vessel.[20]

  • Background Spectrum: Record a background spectrum of the solvent and any catalysts or reagents present before initiating the reaction.[14]

  • Reaction Initiation: Start the reaction by adding the limiting reagent or changing a condition (e.g., temperature).

  • Continuous Monitoring: Acquire IR spectra at regular intervals throughout the course of the reaction.[14]

  • Data Analysis: Analyze the spectral data for the appearance and disappearance of absorption bands.[14]

    • The decay of bands corresponding to reactants.

    • The growth of bands corresponding to products.

    • The transient appearance and subsequent decay of new bands, which may indicate the presence of an intermediate.

The following diagram illustrates the principle of in-situ spectroscopic monitoring.

G cluster_0 In-situ Spectroscopic Monitoring cluster_1 Reaction Progress A Reaction Vessel B Spectrometer (e.g., FT-IR, UV-Vis, NMR) A->B In-situ Probe C Data Acquisition & Analysis B->C Real-time Spectral Data D Reactants C->D Monitor Concentration E Intermediates C->E Monitor Concentration F Products C->F Monitor Concentration D->E Formation E->F Consumption

Caption: The principle of in-situ spectroscopic monitoring of a chemical reaction.

Isotopic Labeling: Following the Atoms

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.[21][22] This is achieved by replacing an atom in a reactant with one of its heavier, stable or radioactive isotopes.[21]

Key Applications of Isotopic Labeling:
  • Tracer Studies: By determining the position of the isotopic label in the product, one can deduce the pathway of bond formation and cleavage.[22][23]

  • Kinetic Isotope Effect (KIE): The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.[24] It is a sensitive probe for bond breaking or formation at the rate-determining step.[25] A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the RDS.[25]

Experimental Protocol: Determining the Kinetic Isotope Effect (KIE)

Objective: To determine if a C-H bond is broken in the rate-determining step of a reaction.

Methodology:

  • Synthesis of Labeled Reactant: Synthesize the reactant with a deuterium atom (D) replacing the hydrogen atom (H) at the position of interest.

  • Kinetic Measurements: Independently measure the reaction rates for both the unlabeled (H-containing) and labeled (D-containing) reactants under identical conditions.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constant for the light isotopologue to that of the heavy isotopologue (kH/kD).[24]

  • Interpretation:

    • Primary KIE (kH/kD > 2): Strong evidence that the C-H bond is broken in the rate-determining step.[25]

    • Secondary KIE (0.7 < kH/kD < 1.5): Suggests a change in hybridization at the carbon atom of the C-H bond in the transition state.

    • Inverse KIE (kH/kD < 1): Indicates that the C-H bond becomes stiffer in the transition state.

The Synergy of Computation and Experiment

While this guide focuses on experimental validation, it is crucial to acknowledge the symbiotic relationship between computational chemistry and experimental work.[15] Computational methods can:

  • Predict Reaction Pathways: Guide the design of experiments by identifying plausible intermediates and transition states.[1][26]

  • Corroborate Experimental Findings: Calculated spectroscopic signatures (NMR, IR) of proposed intermediates can be compared with experimental data.

  • Refine Mechanistic Models: When experimental data contradicts the initial theoretical model, computations can be used to explore alternative pathways.[2]

Conclusion: An Integrated and Iterative Approach

The validation of a theoretical reaction mechanism is a meticulous process that relies on the convergence of evidence from multiple, independent experimental techniques. By combining kinetic studies, the direct observation of intermediates, and the insights from isotopic labeling, researchers can build a robust and self-consistent picture of the reaction pathway. This integrated approach, often in an iterative cycle with computational modeling, is the hallmark of modern mechanistic chemistry and is essential for advancing the frontiers of chemical synthesis and drug discovery.

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A Comparative Guide to Cross-Coupling Reaction Yields for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are the bedrock of medicinal chemistry and materials science, enabling the assembly of complex molecular architectures with remarkable precision. For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling method is a critical decision that directly impacts the efficiency and viability of a synthetic route. This guide provides an in-depth, objective comparison of the yields and applications of five prominent cross-coupling methods: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. Our analysis is grounded in experimental data and field-proven insights to empower you in making informed decisions for your synthetic challenges.

The Pillars of Cross-Coupling: A Mechanistic Overview

At the heart of these powerful transformations lies a catalytic cycle, most commonly driven by palladium. While the specifics of each named reaction differ, they generally share a common mechanistic triad: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding these fundamental steps is crucial to troubleshooting and optimizing reaction conditions.

Comparative Analysis of Yields and Reaction Parameters

The choice of a cross-coupling reaction is a multi-faceted decision. While yield is a primary metric, factors such as substrate scope, functional group tolerance, catalyst cost and toxicity, and the nature of the byproducts are equally important. The following table provides a high-level comparison of these key methods.

ReactionCoupling PartnersTypical YieldsKey AdvantagesCommon Limitations
Suzuki-Miyaura Organoboron compounds with organic halides/triflatesGood to excellent (often >80%)[1][2]Mild conditions, high functional group tolerance, commercially available and low toxicity of boron reagents.[3]Boronic acids can be sensitive to dehydration; potential for side reactions with certain functional groups.
Heck Alkenes with organic halides/triflatesModerate to excellent (can be variable)[4][5]Atom-economical (no stoichiometric organometallic reagent), good for vinylation of arenes.[6]Regioselectivity can be an issue, requires a base, sometimes higher temperatures are needed.[7][8]
Sonogashira Terminal alkynes with organic halides/triflatesGood to excellent (often >90%)[9][10]Direct alkynylation, mild conditions, often proceeds at room temperature.[11]Often requires a copper co-catalyst which can lead to homocoupling of the alkyne (Glaser coupling); can be sensitive to oxygen.[12]
Stille Organotin compounds with organic halides/triflatesGood to excellent (76-99% reported in early work)[13][14]High functional group tolerance, stable and easily handled organotin reagents.[15][16]High toxicity of organotin reagents and byproducts, stoichiometric tin waste.[17][18]
Buchwald-Hartwig Amines/alcohols/thiols with organic halides/triflatesGood to excellent (often >90%)[19][20]Premier method for C-N, C-O, and C-S bond formation, broad substrate scope.[21]Requires strong bases which can limit functional group compatibility, catalyst systems can be complex.[22][23]

In-Depth Analysis of Each Cross-Coupling Method

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to its operational simplicity and favorable environmental profile.[24] It involves the palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate.[25]

Mechanism and Causality: The key to the Suzuki reaction's success lies in the transmetalation step, which is facilitated by a base. The base activates the organoboron species, making it more nucleophilic and promoting the transfer of the organic group to the palladium center. The choice of base, solvent, and ligand is critical for achieving high yields and preventing side reactions like protodeboronation.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Representative Experimental Protocol: Suzuki-Miyaura Coupling [3]

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Heating and Monitoring: The reaction mixture is heated (typically 80-110 °C) and stirred. The progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a cornerstone for the formation of substituted alkenes, involving the coupling of an alkene with an aryl or vinyl halide or triflate.[4][26]

Mechanism and Causality: The Heck reaction's catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a hydrido-palladium complex. A base is required to regenerate the active Pd(0) catalyst.[6] The regioselectivity of the alkene insertion is a critical parameter influenced by both steric and electronic factors.[7]

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Pd Complex->Hydrido-Pd Complex β-Hydride Elimination (Product) Hydrido-Pd Complex->Pd(0)L2 Base -HX

Representative Experimental Protocol: Heck Reaction [26]

  • Reagent Preparation: In a flask, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃).

  • Solvent and Degassing: Add a polar aprotic solvent such as DMF or acetonitrile and degas the mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere, with temperatures ranging from 60 to 140 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

The Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira coupling is the most reliable method for the synthesis of aryl and vinyl alkynes, reacting a terminal alkyne with an aryl or vinyl halide or triflate.[12][27]

Mechanism and Causality: The reaction typically employs a dual catalytic system of palladium and copper(I).[28] The palladium catalyst undergoes oxidative addition with the halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[10]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne + Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Transmetalation

Representative Experimental Protocol: Sonogashira Coupling [29]

  • Inert Atmosphere Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol) dropwise to the stirring mixture.

  • Reaction Progress: The reaction is typically stirred at room temperature or with gentle heating. Monitor by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through celite to remove catalyst residues. The filtrate is then subjected to an aqueous work-up, and the organic layer is dried and concentrated. The product is purified by column chromatography.

The Stille Coupling: Versatility with Organotins

The Stille reaction couples an organotin compound with an organic halide or triflate.[14] It is known for its tolerance of a wide array of functional groups.[15]

Mechanism and Causality: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[17] The transmetalation step is generally the rate-determining step and can be accelerated by the choice of ligands and additives. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[16][30]

Representative Experimental Protocol: Stille Coupling [15]

  • Reaction Assembly: In a dry Schlenk flask under an inert atmosphere, combine the organic halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous, degassed solvent like toluene or THF.

  • Stannane Addition: Add the organostannane reagent (1.0-1.2 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.

  • Work-up: After cooling, the mixture is diluted with an organic solvent. Washing the organic phase with an aqueous solution of KF is a common method to remove tin byproducts.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

The Buchwald-Hartwig Amination: Mastering C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[21] The reaction has also been extended to form C-O and C-S bonds.

Mechanism and Causality: This reaction's catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst. The amine then coordinates to the palladium center, and a strong base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[23] The development of bulky, electron-rich phosphine ligands has been crucial to the success and broad scope of this reaction.[22]

Representative Experimental Protocol: Buchwald-Hartwig Amination [19]

  • Catalyst and Reagent Setup: In a glovebox or under an inert atmosphere, a flask is charged with a palladium precatalyst, a suitable ligand (e.g., BINAP), the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Anhydrous, degassed toluene or dioxane is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated, typically to 80-110 °C, until the starting material is consumed.

  • Work-up: The reaction is cooled, quenched with water, and extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, concentrated, and the product is purified by chromatography.

Decision-Making Workflow for Method Selection

Choosing the right cross-coupling reaction requires a logical approach. The following diagram illustrates a simplified decision-making workflow.

Decision_Workflow start Define Target Bond bond_type What type of bond? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_co_cs_bond C-N, C-O, or C-S Bond bond_type->cn_co_cs_bond C-Heteroatom cc_type What type of C-C bond? cc_bond->cc_type buchwald Use Buchwald-Hartwig cn_co_cs_bond->buchwald aryl_aryl Aryl-Aryl cc_type->aryl_aryl sp2-sp2 aryl_vinyl Aryl-Vinyl cc_type->aryl_vinyl sp2-sp2 (vinyl) aryl_alkynyl Aryl-Alkynyl cc_type->aryl_alkynyl sp2-sp suzuki Consider Suzuki aryl_aryl->suzuki stille Consider Stille (if functional group tolerance is critical and tin toxicity is manageable) aryl_aryl->stille heck Consider Heck aryl_vinyl->heck sonogashira Consider Sonogashira aryl_alkynyl->sonogashira

Conclusion

The Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions are powerful and versatile tools in the arsenal of the modern synthetic chemist. While each can provide high yields under optimized conditions, their suitability for a particular transformation depends on a careful consideration of the substrates, desired functional group tolerance, and practical considerations such as reagent toxicity and cost. This guide has provided a comparative overview to aid in this critical decision-making process. By understanding the underlying principles and practical nuances of each method, researchers can more effectively navigate the complexities of molecular design and synthesis.

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A Senior Application Scientist's Guide to By-Product Formation Analysis with Different Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the quest for a perfect reaction—one that yields a single, desired product with 100% efficiency—is the ultimate goal. However, the reality of chemical transformations is often more complex, with the formation of undesired by-products being a common challenge. The choice of catalyst plays a pivotal role in directing the course of a reaction, influencing not only the rate and yield of the desired product but also the profile and quantity of by-products.[1][2][3] Understanding and controlling by-product formation is critical for optimizing reaction conditions, ensuring product purity, and minimizing costly separation processes.[2][4][5]

This guide provides an in-depth analysis of by-product formation with different catalysts, offering insights into the underlying mechanisms and providing practical, experimentally-backed guidance for researchers. We will explore how the inherent properties of a catalyst dictate its selectivity and delve into the analytical techniques essential for identifying and quantifying these undesired molecules.

The Crucial Role of Catalyst Selectivity

Catalyst selectivity is the measure of a catalyst's ability to preferentially promote a specific reaction pathway to generate the desired product while minimizing the formation of unwanted by-products.[1][6] A highly selective catalyst can significantly enhance the economic viability and environmental friendliness of a chemical process by reducing waste and simplifying purification.[2][7]

The selectivity of a catalyst is governed by a combination of factors, including its chemical composition, surface structure, and the electronic and steric environment of its active sites.[8] These properties determine how reactants interact with the catalyst surface and the relative activation energies of the various possible reaction pathways.[7] A small difference in these activation barriers can lead to a dramatic shift in the product distribution.[7]

Common Mechanisms of By-Product Formation

By-product formation can arise from a variety of competing or sequential reactions that occur alongside the desired transformation. The nature of these side reactions is highly dependent on the specific catalytic system and reaction conditions.

Incomplete Conversion and Over-Reaction

One of the simplest sources of by-products is incomplete conversion of starting materials or the further reaction of the desired product. For instance, in a multi-step synthesis, an intermediate may be present as an impurity if the reaction does not go to completion. Conversely, the desired product might undergo subsequent reactions, such as oxidation or decomposition, if it remains in the reactive environment for too long.

Competing Reaction Pathways

Often, reactants can undergo multiple transformations under a given set of conditions. The catalyst's role is to lower the activation energy for the desired pathway more significantly than for competing pathways. However, if the energy differences are not substantial, a mixture of products will be formed.

Isomerization and Rearrangement

In many reactions, particularly those involving unsaturated compounds, the catalyst can facilitate the isomerization or rearrangement of reactants, intermediates, or even the final product, leading to a variety of structurally related by-products.

Catalyst-Induced Decomposition

The catalyst itself can sometimes contribute to the degradation of reactants or products, especially under harsh reaction conditions such as high temperatures or pressures. This can lead to the formation of a complex mixture of smaller, often undesirable, molecules.

A Comparative Analysis of By-Product Formation: Case Studies

To illustrate the profound impact of catalyst choice on by-product formation, we will examine two widely employed catalytic reactions: Palladium-Catalyzed Cross-Coupling and Catalytic Hydrogenation.

Case Study 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[9][10][11] However, the formation of by-products, such as homocoupled products and reduced or protonated starting materials, can diminish the overall yield and complicate purification.

The general catalytic cycle for many palladium cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][12] By-products can arise from disruptions at various stages of this cycle.

Catalyst SystemCommon By-ProductsMechanistic Origin
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Homocoupled products (R-R and R'-R'), reduced arene (Ar-H)Inefficient transmetalation or premature reductive elimination of organopalladium intermediates. Reduction can occur via β-hydride elimination from alkyl groups or reaction with trace water or other proton sources.
Pd(OAc)₂ / Ligand Ligand-derived impurities, oxidized starting materialsThe choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination, while less effective ligands may lead to side reactions. The acetate ligand can also participate in side reactions.
Buchwald-Hartwig Amination Catalysts Hydrodehalogenation of the aryl halide, formation of diarylaminesIncomplete oxidative addition or competing reductive elimination pathways. The nature of the phosphine ligand and the base used are crucial in minimizing these by-products.[9]

Experimental Protocol: Analysis of By-Products in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for analyzing the by-product profile of a Suzuki-Miyaura reaction using two different palladium catalysts.

Materials:

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst 1: Pd(PPh₃)₄

  • Palladium catalyst 2: Pd(dppf)Cl₂

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Set up two parallel reactions in separate flasks, each containing the aryl halide, arylboronic acid, and base in the chosen solvent.

  • Add a known amount of the internal standard to each flask.

  • To one flask, add a catalytic amount of Pd(PPh₃)₄. To the other, add a catalytic amount of Pd(dppf)Cl₂.

  • Heat the reactions under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 80 °C).

  • After the reaction time, cool the mixtures to room temperature.

  • Take an aliquot from each reaction mixture and quench it with water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS or HPLC to identify and quantify the desired product and any by-products, such as homocoupled products (biphenyl and 4,4'-dimethoxybiphenyl) and the reduced starting material (anisole).

  • Compare the product-to-by-product ratios for the two different catalysts.

Case Study 2: Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated compounds, such as alkenes and alkynes, to their saturated counterparts.[13][14][15] While often a clean and efficient reaction, by-product formation can occur, particularly in the case of more complex substrates or less selective catalysts.

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the unsaturated substrate and hydrogen onto the catalyst surface.[13][14] The stepwise addition of hydrogen atoms to the substrate then occurs.

CatalystCommon By-ProductsMechanistic Origin
Raney Nickel (Ra-Ni) Isomerized alkenes, over-reduction of other functional groupsRaney Nickel is a highly active but sometimes less selective catalyst.[14] It can promote double bond migration before hydrogenation occurs. Its high activity can also lead to the reduction of other sensitive functional groups in the molecule.
Palladium on Carbon (Pd/C) Incomplete hydrogenation (alkene from alkyne), cis/trans isomersPd/C is a versatile and widely used catalyst.[14] In the hydrogenation of alkynes, stopping the reaction at the alkene stage can be challenging, leading to over-reduction to the alkane. The stereoselectivity of the addition can also be influenced by the reaction conditions and the specific support used.
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) Over-reduction to alkaneLindlar's catalyst is specifically designed for the selective semi-hydrogenation of alkynes to cis-alkenes. The lead acetate "poisons" the catalyst, reducing its activity and preventing over-reduction. However, prolonged reaction times or high temperatures can still lead to the formation of the alkane by-product.

Experimental Protocol: Analysis of By-Products in the Semi-Hydrogenation of an Alkyne

This protocol details a method to compare the selectivity of different catalysts in the semi-hydrogenation of an alkyne to an alkene.

Materials:

  • Alkyne (e.g., 1-phenyl-1-propyne)

  • Catalyst 1: 5% Pd/C

  • Catalyst 2: Lindlar's catalyst

  • Solvent (e.g., ethanol)

  • Hydrogen gas source

  • Internal standard (e.g., undecane)

  • Analytical instrumentation: Gas Chromatography (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Set up two parallel hydrogenation reactions in appropriate pressure vessels.

  • In each vessel, dissolve the alkyne and a known amount of the internal standard in the solvent.

  • Add a catalytic amount of 5% Pd/C to one vessel and Lindlar's catalyst to the other.

  • Pressurize the vessels with hydrogen gas to a specific pressure (e.g., 1 atm).

  • Stir the reactions at room temperature and monitor the hydrogen uptake over time.

  • Take aliquots from each reaction at regular intervals.

  • Analyze the aliquots by GC-FID to determine the relative amounts of the starting alkyne, the desired cis-alkene, the trans-alkene isomer, and the fully hydrogenated alkane.

  • Plot the concentration of each species over time for both catalysts to compare their selectivity and activity.

Analytical Techniques for By-Product Analysis

A variety of analytical techniques are indispensable for the identification and quantification of by-products in a reaction mixture. The choice of technique depends on the nature of the compounds being analyzed and the required level of detail.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution, making it a powerful tool for identifying unknown by-products.[4] Quantitative NMR (qNMR) can be used for accurate concentration measurements.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, allowing for the determination of molecular weights and fragmentation patterns that aid in structural elucidation.[16] When coupled with a separation technique like GC or LC, it becomes a highly sensitive and specific analytical tool.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used for in-situ reaction monitoring, providing real-time information about the disappearance of reactants and the appearance of products and by-products.[4][17]

Chromatographic Methods
  • Gas Chromatography (GC): An excellent technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the confident identification of by-products.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and analysis of non-volatile or thermally labile compounds.[18] Different detectors, such as UV-Vis or mass spectrometry, can be used for detection and identification.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive method for monitoring the progress of a reaction and getting a qualitative idea of the number of components in a mixture.[18]

Visualizing Reaction Pathways and Workflows

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified reaction pathway leading to by-product formation and a typical experimental workflow for their analysis.

Byproduct_Formation_Pathway Reactants Reactants (A + B) Catalyst Catalyst Reactants->Catalyst adsorption Byproduct2 By-product 2 (From side reaction) Reactants->Byproduct2 Competing Pathway (Higher Activation Energy) Intermediate Key Intermediate Catalyst->Intermediate catalytic transformation DesiredProduct Desired Product (C) Intermediate->DesiredProduct Desired Pathway (Lower Activation Energy) Byproduct1 By-product 1 (Isomer of C) Intermediate->Byproduct1 Isomerization

Caption: Simplified reaction pathway illustrating the formation of a desired product and two different by-products from a common intermediate and a competing reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis Analysis cluster_results Results & Comparison Reaction1 Reaction with Catalyst 1 Sampling Aliquots Taken at Intervals Reaction1->Sampling Reaction2 Reaction with Catalyst 2 Reaction2->Sampling SamplePrep Sample Preparation (Quenching, Extraction) Sampling->SamplePrep Instrumental Instrumental Analysis (GC-MS, HPLC, NMR) SamplePrep->Instrumental Data Data Processing and Quantification Instrumental->Data Comparison Comparison of By-product Profiles Data->Comparison Conclusion Conclusion on Catalyst Selectivity Comparison->Conclusion

Caption: A typical experimental workflow for the comparative analysis of by-product formation with different catalysts.

Conclusion

The meticulous analysis of by-product formation is not merely an academic exercise but a critical component of robust process development in the chemical and pharmaceutical industries. The choice of catalyst is paramount in dictating the selectivity of a reaction and, consequently, the purity of the final product. By understanding the mechanistic origins of by-product formation and employing the appropriate analytical techniques, researchers can make informed decisions to optimize reaction conditions, select the most suitable catalyst, and ultimately develop more efficient, cost-effective, and sustainable chemical processes. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the art and science of chemical synthesis.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with the experiment. The responsible management and disposal of reagents like (2-Bromoallyl)trimethylsilane are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven framework for the proper disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each procedural step.

Core Principles: Understanding the Hazard Profile

This compound (CAS No. 81790-10-5) is a versatile allylsilane reagent used in organic synthesis.[1] Its utility in the lab is matched by a distinct hazard profile that dictates its handling and disposal. Before any disposal procedure is initiated, a thorough understanding of its characteristics is essential.

The compound is classified as a Category 3 Flammable liquid and vapor.[2] It is also a known skin and serious eye irritant.[2] Furthermore, as an organosilicon compound, it can exhibit reactivity with water and is incompatible with strong oxidizing agents, acids, and bases.[3] This profile demands that it be treated as regulated hazardous waste.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementCausality & Required Precautions
Flammable Liquid, Cat. 3 H226: Flammable liquid and vapour[2]The compound has a flash point that allows it to be ignited under ambient conditions. Required PPE: Flame-retardant lab coat. Engineering Controls: All handling and disposal must occur in a chemical fume hood, away from heat, sparks, and open flames. Use only non-sparking tools and explosion-proof equipment.[3]
Skin Irritant, Cat. 2 H315: Causes skin irritation[2]The bromoallyl group can cause localized irritation upon dermal contact. Required PPE: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and wash hands thoroughly after handling.
Eye Irritant, Cat. 2 H319: Causes serious eye irritation[2]Vapors or splashes can cause significant eye irritation. Required PPE: Chemical splash goggles or a face shield must be worn at all times.
Respiratory Irritant H335: May cause respiratory irritation[2]Inhalation of vapors can irritate the respiratory tract. Engineering Controls: All work must be conducted in a certified chemical fume hood to maintain exposure well below permissible limits.[4]
Water Reactivity Reacts violently with water[3]The silane moiety can be sensitive to moisture. This reactivity necessitates storage under inert gas and segregation from aqueous waste streams.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process of segregation, containment, and documentation. The following workflow ensures that waste is handled safely from the point of generation to its final transfer to a licensed disposal facility.

Step 1: Waste Characterization and Segregation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

  • Identify as Halogenated Organic Waste: Due to the bromine atom, this compound must be classified as a halogenated organic liquid waste .[5] This is the most critical step, as halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.

  • Maintain Separate Waste Streams:

    • Liquid Waste: Collect pure this compound and solutions where it is the primary component in a dedicated container labeled "Halogenated Organic Liquid Waste."

    • Solid Waste: Gloves, absorbent pads, weighing papers, and other materials contaminated with the chemical should be collected in a separate, clearly labeled container for "Halogenated Solid Waste."

    • Prevent Mixing: Never mix this compound waste with non-halogenated solvents, strong acids, bases, or aqueous waste.

Step 2: Containerization and Labeling

Proper containment is a self-validating system that prevents leaks, spills, and accidental exposures.

  • Select a Compatible Container: Use a clean, dry, screw-cap container made of a material compatible with the chemical (e.g., glass or polyethylene). Ensure the container is in good condition with no cracks or defects.

  • Labeling Protocol: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "[5]

    • The full chemical name: "this compound" [5]

    • All other components of the waste stream with their approximate percentages.

    • The relevant hazard pictograms (flammable, irritant).

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste. This minimizes the release of flammable and irritating vapors.[4]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Storage Location: The SAA should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5]

  • Follow Institutional Limits: Adhere to your institution's guidelines regarding the maximum volume of hazardous waste that can be accumulated in the laboratory before it must be transferred to a central storage facility.

Step 4: Spill Management and Disposal

Accidents can happen, and a prepared response is key to safety.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Remove Ignition Sources: Immediately eliminate all sources of heat, sparks, and flames.[3]

  • Contain the Spill: Wearing the appropriate PPE (see Table 1), use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to contain and absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material and any contaminated soil or items using non-sparking tools. Place the material into a designated, labeled container for solid hazardous waste.[4][5]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.[5]

Disposal Decision Logic

The procedures outlined above are based on the fundamental chemical properties of this compound. Understanding this logic reinforces safe practices.

G start Waste Generated (this compound) is_liquid Liquid or Solid Waste? start->is_liquid liquid_container Select Container: - Clean, Dry, Compatible - Labeled: 'Halogenated Organic Liquid Waste' is_liquid->liquid_container Liquid solid_container Select Container: - Labeled: 'Halogenated Solid Waste' (e.g., for gloves, absorbent) is_liquid->solid_container Solid store Store container in designated Satellite Accumulation Area (SAA) liquid_container->store spill_check Is this a spill cleanup? solid_container->spill_check spill_protocol Follow Spill Protocol: 1. Use inert absorbent 2. Use non-sparking tools 3. Collect in solid waste container spill_check->spill_protocol Yes spill_check->store No spill_protocol->store end Arrange for pickup by licensed waste disposal company store->end

Regulatory Imperatives and Final Disposal

The ultimate fate of this compound waste is determined by environmental regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[6] Because of its flammability, this chemical would likely be assigned the EPA hazardous waste number D001 for ignitability.[7]

Disposal must be conducted by a licensed and certified hazardous waste disposal company. These facilities will typically use high-temperature incineration, which is the preferred method for destroying halogenated organic compounds while scrubbing flue gases to prevent the release of harmful substances. Do not attempt to neutralize or treat this chemical waste in the laboratory. Entrusting disposal to a licensed professional service is the only acceptable and legal final step.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure that your work continues on a foundation of professional responsibility.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Bromoallyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

(2-Bromoallyl)trimethylsilane is a versatile organosilicon compound utilized in various organic synthesis applications, from pharmaceutical development to materials science.[1] Its unique reactivity, however, necessitates a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) required when working with this compound.

Hazard Analysis: Understanding the Risks

This compound presents a combination of hazards due to its chemical structure, incorporating both an organosilicon component and a reactive allyl bromide moiety. A thorough risk assessment is the foundation of a robust safety plan.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Flammable liquid and vapor (Category 3) [2][3]

  • Causes skin irritation (Category 2) [2][3]

  • Causes serious eye irritation (Category 2) [2][3]

  • May cause respiratory irritation [3]

The trimethylsilyl group can enhance the compound's stability and solubility in organic solvents, while the bromoallyl group contributes to its reactivity and potential for irritation.[1] Organosilicon compounds, in general, should be handled with care, as they can react with other chemicals, including water, acids, and bases, to produce hazardous products.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, along with the rationale for each.

PPE Category Specification Rationale
Eye and Face Protection Safety glasses with side-shields (conforming to EN166/NIOSH standards). A face shield is recommended when there is a risk of splashing.[5]Protects against splashes and airborne droplets that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and proper removal techniques followed.[5][6]Prevents dermal absorption and skin irritation.[2][3] Organosilicon compounds can cause skin irritation upon contact.[4]
Body Protection Laboratory coat. Flame-retardant and antistatic protective clothing should be considered due to the flammable nature of the compound.[5]Shields the body from contact with the chemical and provides protection in case of a fire.[2][7]
Respiratory Protection A full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) may be necessary if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood.[5]Prevents inhalation of harmful vapors or mists that may cause respiratory irritation.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-experiment cleanup.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup prep1 Review Safety Data Sheet (SDS) prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Gather All Necessary Materials prep3->prep4 handle1 Carefully Transfer this compound prep4->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Monitor Reaction for Anomalies handle2->handle3 clean1 Quench Reaction & Work-Up handle3->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[2][7]

    • Ensure a chemical fume hood is available and functioning correctly.[4]

    • Put on all required PPE: safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][5]

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize the movement of hazardous materials.

  • Handling and Experimentation:

    • This compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[2][7]

    • Use explosion-proof equipment and take precautionary measures against static discharge.[2]

    • Handle the compound with care, pouring slowly to prevent splashes.[4]

    • All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Post-Experiment Cleanup:

    • Quench any unreacted reagent using appropriate procedures. Silyl ethers can often be removed with water, alcohol, or mild acidic or basic conditions.[9][10]

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wash hands and face thoroughly after handling.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[2][11]

  • Spill: In the event of a spill, it should be cleaned up immediately and appropriately.[4] For a small spill, absorb with an inert material and place it in a suitable disposal container. For a large spill, evacuate the area and contact emergency services.[4][11]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and store it in a freezer, away from heat sources, sparks, and flames.[2]

  • Disposal: Dispose of this compound and any contaminated materials according to local, state, and federal regulations.[4] Do not pour it down the drain or dispose of it with regular waste.[4] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[5]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.